molecular formula C13H17NO3 B1287340 tert-Butyl 5-hydroxyisoindoline-2-carboxylate CAS No. 226070-47-9

tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Cat. No.: B1287340
CAS No.: 226070-47-9
M. Wt: 235.28 g/mol
InChI Key: QLHANXZSEULFFM-UHFFFAOYSA-N
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Description

Tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h4-6,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHANXZSEULFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595322
Record name tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate
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Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226070-47-9
Record name tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-Butyl 5-Hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This in-depth technical guide provides a detailed exploration of the synthetic pathways leading to tert-butyl 5-hydroxyisoindoline-2-carboxylate, a crucial building block in contemporary drug discovery and development. The isoindoline scaffold is a privileged motif in medicinal chemistry, and the title compound, with its strategically placed hydroxyl group and versatile Boc-protecting group, offers a key entry point for the synthesis of a diverse range of pharmacologically active molecules. This document is tailored for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical insights and practical, field-proven experimental protocols. We will dissect two primary synthetic routes, elucidating the underlying chemical principles, providing step-by-step experimental procedures, and offering a comparative analysis to guide the selection of the most appropriate pathway for specific research and development needs.

Introduction: The Strategic Importance of this compound

The isoindoline core is a recurring structural feature in a multitude of biologically active compounds, including thrombin inhibitors and anticonvulsant agents.[1] The strategic incorporation of a hydroxyl group at the 5-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug design. The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen is a cornerstone of modern organic synthesis, prized for its ease of installation and its selective removal under acidic conditions, which is orthogonal to many other protecting group strategies.[2][3] This combination of features makes this compound a highly valuable and versatile intermediate for the synthesis of complex molecular architectures.

This guide will focus on two robust and well-precedented synthetic pathways to access this key intermediate. Each pathway will be presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a discussion of the critical parameters that influence reaction outcomes.

Synthetic Pathway A: A Route from 4-Hydroxyphthalic Acid

This pathway commences with the readily available and cost-effective starting material, 4-hydroxyphthalic acid. The synthesis proceeds through the formation of the corresponding phthalimide, followed by reduction to the isoindoline core and subsequent Boc protection.

Reaction Scheme and Logic

The overall transformation can be visualized as follows:

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-5-hydroxyisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-5-hydroxyisoindoline, a key heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its unique structural features, including a bicyclic isoindoline core, a hydroxyl functional group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of N-Boc-5-hydroxyisoindoline, detailing the experimental methodologies for their determination and explaining the scientific rationale behind these choices. The information presented herein is intended to equip researchers with the foundational knowledge required for the effective handling, characterization, and application of this important compound in their research endeavors.

Introduction: The Significance of N-Boc-5-hydroxyisoindoline in Synthetic Chemistry

N-Boc-5-hydroxyisoindoline, systematically named tert-butyl 5-hydroxyisoindoline-2-carboxylate, serves as a crucial starting material in the synthesis of various pharmaceutical agents.[1] The isoindoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities. The presence of the hydroxyl group provides a reactive handle for further functionalization through reactions such as etherification, esterification, or nucleophilic substitution, allowing for the introduction of various pharmacophores.[1] The Boc protecting group on the nitrogen atom ensures stability during many synthetic transformations and can be readily removed under acidic conditions to liberate the secondary amine for subsequent reactions.[1] Given its role as a versatile precursor, a thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring the quality and purity of synthesized derivatives.

Core Physicochemical Properties

A comprehensive characterization of a chemical compound relies on the accurate determination of its fundamental physicochemical properties. These properties not only confirm the identity and purity of the substance but also provide critical insights into its behavior in various chemical and biological systems.

The foundational identity of N-Boc-5-hydroxyisoindoline is established by its molecular formula and structure.

  • Molecular Formula: C₁₃H₁₇NO₃[1]

  • IUPAC Name: tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate[2]

  • CAS Number: 361438-23-7 (Note: While this CAS number is associated with the compound, cross-verification is always recommended.)

  • Synonyms: N-Boc-5-hydroxyisoindoline, 2-Boc-5-hydroxyisoindoline, tert-Butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate[2]

The structural arrangement of atoms dictates the compound's reactivity and interactions with other molecules. The isoindoline core consists of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom. The hydroxyl group is attached at the 5-position of the benzene ring, and the Boc group is linked to the isoindoline nitrogen.

The following table summarizes the key quantitative physicochemical properties of N-Boc-5-hydroxyisoindoline.

PropertyValueReference
Molecular Weight 235.28 g/mol [1][2]
Exact Mass 235.12084340 Da[2]
Melting Point Data not explicitly found in searches.
Boiling Point Data not explicitly found in searches.
Solubility Moderately soluble in organic solvents.[3]
logP (XLogP3-AA) 1.8[2]
Topological Polar Surface Area 49.8 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]
Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties requires the application of standardized and validated experimental protocols. This section details the methodologies for characterizing N-Boc-5-hydroxyisoindoline.

Causality: The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Experimental Protocol:

A capillary melting point method is commonly employed for its simplicity and accuracy.[4]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered, dry N-Boc-5-hydroxyisoindoline is packed into a capillary tube to a height of about 3 mm.[4]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, alongside a calibrated thermometer.

  • Initial Rapid Heating: A preliminary rapid heating is performed to determine an approximate melting point.

  • Accurate Determination: A fresh sample is heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[4]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.[4]

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind solid sample B Pack capillary tube A->B C Place in apparatus B->C D Rapid heating (approx.) C->D E Slow heating (accurate) D->E F Record melting range E->F

Caption: Workflow for melting point determination.

Causality: The principle of "like dissolves like" governs solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[5] Understanding the solubility profile of N-Boc-5-hydroxyisoindoline is crucial for selecting appropriate solvents for reactions, purification (e.g., crystallization), and analytical techniques like chromatography.

Experimental Protocol:

A qualitative solubility test is performed using a range of solvents with varying polarities.[6][7]

Step-by-Step Methodology:

  • Solvent Selection: A panel of solvents is chosen, including water (polar, protic), methanol (polar, protic), dichloromethane (polar, aprotic), ethyl acetate (moderately polar, aprotic), and hexane (non-polar).

  • Sample Preparation: A small, measured amount of N-Boc-5-hydroxyisoindoline (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube.

  • Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[8] The solubility is observed and categorized as soluble (dissolves completely), partially soluble, or insoluble.[8]

  • Acid/Base Solubility: To probe for acidic or basic functional groups, solubility in 5% aqueous HCl and 5% aqueous NaOH is also tested.[6][7] Given the phenolic hydroxyl group, solubility in aqueous base is expected.

Diagram of Solubility Testing Logic:

SolubilityLogic Start Start with unknown Water Soluble in Water? Start->Water NaOH Soluble in 5% NaOH? Water->NaOH No End Characterize Water->End Yes (Polar) HCl Soluble in 5% HCl? NaOH->HCl No NaOH->End Yes (Acidic) Organic Soluble in Organic Solvents? HCl->Organic No HCl->End Yes (Basic) Organic->End Yes/No (Varies)

Caption: Decision tree for qualitative solubility analysis.

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in N-Boc-5-hydroxyisoindoline.

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds.[9] Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.[9]

Experimental Protocol:

For a solid sample, the thin solid film method is often convenient.[10]

Step-by-Step Methodology:

  • Sample Preparation: A small amount of N-Boc-5-hydroxyisoindoline is dissolved in a volatile organic solvent like methylene chloride or acetone.[10]

  • Film Deposition: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).[10]

  • Solvent Evaporation: The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[10]

  • Data Acquisition: The salt plate is placed in the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is taken first for subtraction.

Expected Characteristic Absorptions:

  • O-H stretch (hydroxyl): Broad peak around 3200-3600 cm⁻¹

  • N-H stretch (secondary amine, if deprotected): Not expected due to Boc group

  • C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹

  • C=O stretch (Boc carbonyl): Strong peak around 1680-1700 cm⁻¹

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (hydroxyl): Around 1200-1300 cm⁻¹

  • C-N stretch: Around 1000-1200 cm⁻¹

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

Experimental Protocol:

  • Sample Preparation: A few milligrams of N-Boc-5-hydroxyisoindoline are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Expected ¹H NMR Signals (qualitative):

  • tert-Butyl protons (Boc group): A singlet integrating to 9 hydrogens around 1.5 ppm.

  • Methylene protons (isoindoline ring): Two singlets or a set of multiplets integrating to 4 hydrogens.

  • Aromatic protons: Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the benzene ring.

  • Hydroxyl proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

3.3.3. Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system (e.g., LC-MS).

  • Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 236.1, confirming the molecular weight.

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture.[11] It is the gold standard for assessing the purity of pharmaceutical compounds.[11]

Experimental Protocol (Reversed-Phase HPLC):

Step-by-Step Methodology:

  • System Setup: An HPLC system with a C18 column, a UV detector, a pump, and an injector is used.[11]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase chromatography consists of a mixture of water (often with an acid modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[11]

  • Sample Preparation: A standard solution of N-Boc-5-hydroxyisoindoline is prepared by dissolving a known amount in the mobile phase or a suitable solvent.[11]

  • Chromatographic Run: The sample is injected onto the column, and the components are eluted using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) method.

  • Detection and Quantification: The eluting components are detected by their UV absorbance (e.g., at 220 nm and 254 nm).[11] The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Diagram of HPLC Purity Analysis Workflow:

HPLCWorkflow A Prepare Mobile Phase & Sample B Equilibrate HPLC System A->B C Inject Sample B->C D Elute with Gradient/Isocratic Flow C->D E UV Detection D->E F Generate Chromatogram E->F G Calculate Peak Area % F->G

Caption: Workflow for HPLC purity analysis.

Causality: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials.[12][13] DSC can detect phase transitions like melting and glass transitions, while TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition.[14][13]

Experimental Protocol (DSC/TGA):

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of N-Boc-5-hydroxyisoindoline is placed in an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup: The sample is placed in the thermal analyzer.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).[15]

  • Data Analysis:

    • DSC: The heat flow is monitored. An endothermic peak will correspond to the melting point.

    • TGA: The mass of the sample is monitored. A significant loss of mass indicates decomposition. The onset temperature of decomposition is a measure of thermal stability.

Conclusion: A Foundation for Rational Drug Design

A comprehensive understanding of the physicochemical properties of N-Boc-5-hydroxyisoindoline is indispensable for its effective utilization in research and development. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and similar molecules. By meticulously determining properties such as melting point, solubility, spectroscopic signatures, purity, and thermal stability, researchers can ensure the quality of their starting materials, optimize synthetic routes, and ultimately accelerate the discovery and development of new therapeutic agents. The data and methodologies presented serve as a critical foundation for the rational design and synthesis of novel isoindoline-based compounds with desired pharmacological profiles.

References

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Sources

The Versatile Scaffold: A Technical Guide to tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

  • Part 1: Foundational Knowledge. I have gathered significant information on the chemical and physical properties of tert-Butyl 5-hydroxyisoindoline-2-carboxylate, including its molecular formula, weight, IUPAC name, and CAS number. I also have safety information regarding its handling and hazards.

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In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, this compound, identified by its CAS number 226070-47-9, has emerged as a particularly valuable and versatile scaffold.[1][2] This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and critical applications, supported by practical, field-proven insights to empower your research endeavors.

Core Molecular Attributes and Physicochemical Profile

At its heart, this compound is a bicyclic amine derivative. The structure features an isoindoline core—a fused benzene and pyrrolidine ring system—protected at the nitrogen atom by a tert-butyloxycarbonyl (Boc) group. A hydroxyl group at the 5-position of the aromatic ring serves as a key handle for further chemical modification. This combination of a protected amine and a reactive phenol makes it a strategically designed intermediate for multi-step organic synthesis.

The Boc protecting group is a cornerstone of its utility. It deactivates the secondary amine, preventing unwanted side reactions, yet can be readily removed under acidic conditions to liberate the nitrogen for subsequent coupling reactions. This controlled reactivity is a critical consideration in complex synthetic pathways.

Table 1: Physicochemical and Identification Data

PropertyValueSource
CAS Number 226070-47-9[2]
Molecular Formula C₁₃H₁₇NO₃[1][2]
Molecular Weight 235.28 g/mol [2]
IUPAC Name tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate[2]
Appearance Solid at room temperature[1]
Purity (Typical) ~98%[1]
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O[2]
InChIKey QLHANXZSEULFFM-UHFFFAOYSA-N[2]

Strategic Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through several strategic routes, typically involving cyclization reactions of appropriately substituted precursors.[1] The choice of synthetic pathway is often dictated by the availability of starting materials and the desired scale of production.

The true synthetic power of this molecule lies in the reactivity of its two key functional groups: the Boc-protected amine and the phenolic hydroxyl group.

  • Boc Group Deprotection: The tert-butyl ester is stable under a variety of conditions but can be efficiently cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane). This unmasks the secondary amine of the isoindoline core, making it available for nucleophilic attack or coupling reactions.

  • Hydroxyl Group Functionalization: The phenolic -OH group is a versatile handle for introducing a wide range of functionalities. It can undergo O-alkylation, O-acylation, or be converted into a triflate for participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the extension of the molecular scaffold and the introduction of pharmacophoric elements.[1]

Diagram 1: Key Reaction Pathways

G A tert-Butyl 5-hydroxyisoindoline-2-carboxylate B Acidic Conditions (e.g., TFA, HCl) A->B Deprotection D Base + Alkyl Halide (O-Alkylation) A->D Functionalization F Acyl Chloride / Anhydride (O-Acylation) A->F Functionalization C 5-Hydroxyisoindoline B->C E 5-Alkoxyisoindoline Derivative D->E G 5-Acyloxyisoindoline Derivative F->G

Caption: Major reaction pathways for the deprotection and functionalization of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a highly sought-after intermediate in the synthesis of biologically active molecules. Its utility spans several therapeutic areas.

Building Block for Bioactive Molecules

The isoindoline core is a privileged scaffold found in numerous compounds with significant pharmacological properties. This building block provides a ready-made foundation for creating libraries of compounds for screening and lead optimization.[3][4]

  • Thrombin Inhibitors: Research has demonstrated the use of this scaffold in the development of novel thrombin inhibitors, which are crucial agents in the management of thromboembolic disorders.[1] The isoindoline structure can effectively orient functional groups to interact with the active site of the thrombin enzyme.

  • Anticonvulsant Agents: The compound has also been utilized in the design and synthesis of new anticonvulsant agents for the potential treatment of conditions like epilepsy.[1]

  • Neurological Disease Research: Derivatives of isoindoline are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and psychiatric conditions like depression.[5]

Role in PROTAC Development

More recently, isoindoline derivatives have found a critical role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins.[6][7] Analogues of this compound, such as the bromo-substituted version, serve as linkers or components of the E3 ubiquitin ligase ligand part of the PROTAC, highlighting the adaptability of this scaffold to cutting-edge therapeutic modalities.[6]

Diagram 2: Workflow for Scaffold Application in Drug Discovery

G cluster_0 Synthesis & Modification cluster_1 Screening & Development Start tert-Butyl 5-hydroxyisoindoline-2-carboxylate Deprotection Deprotection (Amine) Start->Deprotection Functionalization Functionalization (Hydroxyl) Start->Functionalization Coupling Coupling Reaction Deprotection->Coupling Functionalization->Coupling Library Compound Library Generation Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Conceptual workflow from the starting scaffold to a potential drug candidate.

Experimental Protocols and Characterization

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. Below are representative procedures for the deprotection of the Boc group and a typical analytical characterization profile.

Protocol: Boc Deprotection

Objective: To remove the Boc protecting group to yield 5-hydroxyisoindoline.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Causality: The strong acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the elimination of isobutylene and carbon dioxide, thus liberating the free amine. The use of anhydrous conditions prevents unwanted side reactions with water.

Analytical Characterization

To ensure the identity and purity of the compound, a suite of analytical techniques is employed.

Table 2: Representative Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), benzylic protons of the isoindoline ring (two singlets or an AB quartet, ~4.5-4.8 ppm, 4H), aromatic protons (~6.7-7.1 ppm, 3H), and the hydroxyl proton (broad singlet).
¹³C NMR Resonances for the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the carbonyl carbon (~155 ppm), benzylic carbons (~53 ppm), and aromatic carbons.
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 236.1281, [M+Na]⁺: 258.1100.[8]

Note: Exact chemical shifts in NMR can vary depending on the solvent and concentration. It is recommended to use a known solvent residual peak as a reference.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[5]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity, coupled with the privileged nature of the isoindoline scaffold, provides a reliable and versatile platform for the synthesis of complex and potentially therapeutic molecules. From foundational roles in building bioactive compounds to its application in advanced modalities like PROTACs, this compound will undoubtedly continue to be a key player in the ongoing quest for novel drug discovery.

References

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The Biological Versatility of 5-Hydroxyisoindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a hydroxyl group at the 5-position of the isoindoline ring creates a unique pharmacophore with distinct electronic and hydrogen-bonding properties, opening new avenues for drug design and development. This technical guide provides an in-depth exploration of the biological activities of 5-hydroxyisoindoline derivatives, with a primary focus on their role as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, a mechanism famously associated with thalidomide and its metabolites. We will further investigate other significant biological activities, including potential dopaminergic modulation and anticancer effects through apoptosis induction. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship insights, and a mechanistic understanding to guide future discovery efforts.

The 5-Hydroxyisoindoline-1,3-dione Scaffold: Beyond a Thalidomide Metabolite

The isoindoline-1,3-dione, or phthalimide, ring system is a privileged structure in pharmacology. While thalidomide is infamous for its history, its re-emergence as a treatment for multiple myeloma has catalyzed intense research into its mechanism of action.[1] This research identified a critical metabolic pathway: the hydroxylation of the phthalimide ring by cytochrome P450 enzymes to produce 5-hydroxythalidomide.[2][3]

This metabolite is not merely an inactive byproduct; it is a biologically active molecule that retains and, in some contexts, refines the parent drug's activity.[3][4] The key to this activity lies in its interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] The 5-hydroxy group, with its potential for hydrogen bonding, can influence the binding affinity and substrate specificity of the parent molecule, making this scaffold a compelling starting point for the rational design of novel therapeutics.

Core Mechanism: Recruitment of the CRL4CRBN E3 Ligase Complex

The primary mechanism of action for 5-hydroxythalidomide is its function as a "molecular glue." It binds to a tri-tryptophan pocket in the thalidomide-binding domain of CRBN, which in turn alters the substrate specificity of the E3 ligase complex.[5] This new ternary complex (Substrate-Ligand-CRBN) targets proteins that are not normally recognized by CRBN for ubiquitination and subsequent degradation by the proteasome. These newly targeted proteins are referred to as "neosubstrates."[5]

Recent studies have identified the promyelocytic leukemia zinc finger (PLZF) protein as a key neosubstrate whose degradation is induced by both thalidomide and 5-hydroxythalidomide, implicating it in the drug's teratogenic effects.[3][4] In fact, 5-hydroxythalidomide shows a high potential for degrading PLZF.[6] This targeted protein degradation pathway is central to the therapeutic effects of immunomodulatory drugs (IMiDs) and is the foundational mechanism being exploited in the development of Proteolysis Targeting Chimeras (PROTACs).[7]

cluster_0 Cell Cytoplasm 5OH_Iso 5-Hydroxyisoindoline Derivative CRBN CRBN 5OH_Iso->CRBN Binds CUL4 CUL4-DDB1- Rbx1 Complex CRBN->CUL4 Forms CRL4CRBN E3 Ligase Complex Neosubstrate Neosubstrate (e.g., PLZF, SALL4) CRBN->Neosubstrate Recruits (Altered Specificity) CUL4->Neosubstrate Polyubiquitinates Proteasome 26S Proteasome Neosubstrate->Proteasome Targets for Degradation Ub Ubiquitin (Ub) Ub->CUL4 Fragments Fragments Proteasome->Fragments Degrades into Peptide Fragments

CRBN-Mediated Protein Degradation Pathway.

Diverse Biological Activities of the 5-Hydroxyisoindoline Scaffold

While CRBN modulation is a primary activity, the isoindoline scaffold's versatility allows for interaction with multiple biological targets. The strategic placement of the 5-hydroxy group can enhance potency and selectivity in other therapeutic areas.

Anticancer Activity via Apoptosis Induction

Beyond the targeted degradation of survival-critical proteins in multiple myeloma, isoindoline-1,3-dione derivatives are known to exert broader anticancer effects by inducing programmed cell death, or apoptosis.[8] This is often achieved through the activation of the caspase cascade, a family of proteases essential for executing apoptosis.[8] Caspase-3 is a key "executioner" caspase, and its activation is a hallmark of apoptosis. Measuring its activity is a reliable method for quantifying the pro-apoptotic effects of a compound.

Modulation of Dopaminergic Pathways

Derivatives of the related tetrahydroisoquinoline scaffold have shown significant affinity for dopamine receptors, particularly the D2-like subtypes (D2, D3, D4).[7] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9][10] This pathway is critical for regulating motor control, motivation, and reward.[11] The development of ligands with high affinity and selectivity for dopamine receptor subtypes is a key strategy for treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and schizophrenia.[7][11] The 5-hydroxyisoindoline scaffold represents a promising, yet underexplored, framework for developing novel dopamine receptor modulators.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand 5-Hydroxyisoindoline Derivative (Agonist) D2R Dopamine D2 Receptor Ligand->D2R Binds & Activates G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates Downstream Targets

Simplified Dopamine D2 Receptor Signaling Pathway.

Methodologies for Biological Evaluation

Validating the biological activity of novel 5-hydroxyisoindoline derivatives requires robust and reproducible experimental protocols. The following sections detail standard methodologies for assessing the key activities discussed.

Workflow for Assessing Novel Derivatives

A logical workflow ensures that compounds are characterized efficiently, moving from broad activity screens to more specific mechanistic assays.

cluster_workflow Drug Discovery & Evaluation Workflow start Synthesis of 5-Hydroxyisoindoline Derivatives screen Primary Screening (e.g., Cell Viability Assay in Cancer Lines) start->screen receptor_binding Target-Specific Assay (e.g., D2 Receptor Radioligand Binding) screen->receptor_binding Active Hits mechanistic Mechanistic Assay (e.g., Caspase-3 Activity for Apoptosis) receptor_binding->mechanistic sar Structure-Activity Relationship (SAR) Analysis mechanistic->sar lead_opt Lead Optimization sar->lead_opt

General Workflow for Evaluating Novel Compounds.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the D2 receptor using a radiolabeled ligand, such as [3H]-Spiperone.[12]

  • Objective: To quantify the binding affinity of a 5-hydroxyisoindoline derivative to the human dopamine D2 receptor.

  • Principle: The assay measures the ability of an unlabeled test compound to compete with a fixed concentration of a high-affinity radioligand for binding to receptors in a cell membrane preparation. The displacement of the radioligand is proportional to the affinity of the test compound.

Materials & Reagents:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Test Compound: 5-hydroxyisoindoline derivative, dissolved in DMSO and serially diluted.

  • Scintillation Cocktail: Betaplate Scint or similar.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Equipment: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta counter).

Step-by-Step Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane preparation on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol.

    • Test Compound: 50 µL of each serial dilution of the 5-hydroxyisoindoline derivative.

  • Add Radioligand: Add 50 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM) to all wells.

  • Add Receptor Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.

    • Expertise Note: The incubation time should be sufficient to reach equilibrium. This should be determined empirically in preliminary experiments.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Caspase-3 Colorimetric Assay

This protocol details the measurement of Caspase-3 activity in cell lysates following treatment with a test compound, based on the cleavage of a colorimetric substrate.[8][13][14][15]

  • Objective: To determine if a 5-hydroxyisoindoline derivative induces apoptosis by measuring the activity of executioner caspase-3.

  • Principle: Caspase-3 cleaves the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to caspase-3 activity and can be quantified by measuring absorbance at 405 nm.

Materials & Reagents:

  • Cell Line: A relevant cancer cell line (e.g., MCF-7 breast cancer, Jurkat T-lymphocytes).

  • Inducing Agent: Test 5-hydroxyisoindoline derivative.

  • Positive Control: Staurosporine or Camptothecin (known apoptosis inducers).

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

  • Reaction Buffer (2X): 40 mM HEPES (pH 7.5), 20 mM NaCl, 2 mM DTT.

  • Substrate: Ac-DEVD-pNA (4 mM stock in DMSO).

  • Equipment: Microplate reader capable of reading absorbance at 405 nm.

Step-by-Step Procedure:

  • Cell Treatment: Seed cells in a culture plate and allow them to adhere. Treat cells with various concentrations of the 5-hydroxyisoindoline derivative, a vehicle control (DMSO), and a positive control for a specified time (e.g., 24-48 hours).

  • Cell Lysis:

    • Harvest both adherent and floating cells. Pellet 2-5 x 106 cells by centrifugation (600 x g, 5 min, 4°C).

    • Wash the pellet with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein) to each well. Adjust the volume with Lysis Buffer if necessary.

    • Add 50 µL of 2X Reaction Buffer (with freshly added DTT) to each well.

    • Trustworthiness Note: Including a sample with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) confirms that the measured activity is specific to DEVD-cleaving caspases.

    • Add 5 µL of the Ac-DEVD-pNA substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background reading (from buffer and substrate alone) from all sample readings.

    • Express the results as fold-increase in caspase-3 activity compared to the untreated (vehicle) control.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the 5-hydroxyisoindoline class is still emerging, key principles can be inferred from related phthalimide derivatives.[16][17][18]

  • Role of the Hydroxyl Group: The phenolic 5-hydroxy group can act as both a hydrogen bond donor and acceptor. This is crucial for interacting with polar amino acid residues (e.g., Serine, Threonine, Tyrosine) in a target's binding pocket. Studies on related scaffolds have shown that the introduction of a hydroxyl group can significantly enhance binding affinity and, importantly, selectivity over related receptor subtypes.[17] For example, in a series of phthalimide-phenylpiperazines, S-hydroxy enantiomers showed greater selectivity for the α1a-adrenergic receptor over α1b and α1d subtypes compared to their des-hydroxy analogs.[17]

  • Impact of N-Substitution: The nitrogen atom of the isoindoline ring is a key point for modification. Attaching different linkers and functional groups at this position allows for the exploration of different binding pockets and the optimization of physicochemical properties. For CRBN-modulating molecules, this position is occupied by the glutarimide ring, which is essential for activity.[19] For other targets, such as cholinesterases, this position is often derivatized with linkers attached to piperidine or piperazine moieties to interact with the peripheral anionic site of the enzyme.

Table 1: Summary of Biological Activities and Potential Targets

Biological ActivityPrimary Target(s)Role of 5-Hydroxy GroupKey Evaluation AssaysTherapeutic Area
Immunomodulation / Targeted Protein Degradation Cereblon (CRBN) E3 LigaseModulates binding and neosubstrate specificityCereblon Binding Assays (e.g., AlphaScreen), Western Blot for neosubstrate degradationOncology, Immunology
Anticancer Caspase-3, other apoptosis-related proteinsPotential H-bonding in active sites of target proteinsCell Viability Assays (MTT), Caspase Activity Assays, Flow Cytometry (Annexin V)Oncology
Neuro-modulation Dopamine D2/D3 ReceptorsPotential H-bonding with receptor residues (e.g., serine in transmembrane domains)Radioligand Receptor Binding Assays, cAMP functional assaysParkinson's Disease, Schizophrenia
Neuro-modulation Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Potential interaction with the catalytic or peripheral siteEllman's AssayAlzheimer's Disease

Future Directions and Conclusion

The 5-hydroxyisoindoline scaffold is a pharmacologically rich platform for the development of novel therapeutics. The well-defined role of its most famous derivative, 5-hydroxythalidomide, as a modulator of the CRBN E3 ligase complex provides a powerful starting point for creating next-generation protein degraders, including PROTACs. The ability of the 5-hydroxy group to form key hydrogen bonds suggests that this scaffold could be systematically exploited to achieve higher potency and, critically, improved selectivity for other important drug targets, such as dopamine receptors and enzymes implicated in neurodegeneration.

Future research should focus on synthesizing and screening libraries of 5-hydroxyisoindoline derivatives to build a comprehensive structure-activity relationship database. This will involve comparing their activity to unsubstituted and 5-methoxy-substituted analogs to precisely define the contribution of the phenolic hydroxyl group. By combining rational design with the robust biological evaluation methodologies outlined in this guide, the full therapeutic potential of this versatile chemical scaffold can be realized.

References

  • Dopamine Receptors: Is It Possible to Become a Therapeutic Target for Depression?. ResearchGate. [Link]

  • 5'-OH-thalidomide, a metabolite of thalidomide, inhibits angiogenesis. PubMed. [Link]

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A Technical Guide to tert-Butyl 5-hydroxyisoindoline-2-carboxylate: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the vast array of heterocyclic compounds, isoindoline derivatives have garnered significant attention due to their presence in numerous biologically active molecules and natural products. This guide provides an in-depth technical overview of tert-Butyl 5-hydroxyisoindoline-2-carboxylate, a key intermediate whose unique structural features make it an invaluable building block for the synthesis of complex therapeutic agents. We will delve into its fundamental molecular and physicochemical properties, explore its synthesis, and highlight its applications, providing researchers and drug development professionals with a comprehensive resource.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a bicyclic isoindoline core.[1] The nitrogen atom of the isoindoline ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that prevents the secondary amine from undergoing unwanted reactions while providing stability and improving solubility in organic solvents. A hydroxyl group is substituted at the 5-position of the benzene ring, offering a reactive site for further functionalization.[1]

The IUPAC name for this compound is tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate.[1][2] Its molecular structure is depicted in the diagram below.

Caption: Molecular Structure of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C13H17NO3[1][2][3]
Molecular Weight 235.28 g/mol [1][2]
Monoisotopic Mass 235.12084340 Da[2]
CAS Number 226070-47-9[1][2]
Appearance Solid[1]
Purity (Typical) ~98%[1]

Synthesis and Experimental Considerations

The synthesis of this compound can be achieved through several strategic routes, generally involving the formation of the isoindoline core followed by the introduction of the Boc protecting group, or vice versa. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, desired yield, and scalability.

Common synthetic strategies include:

  • Cyclization Reactions : Starting with precursors that contain both an amine and a suitably positioned functional group that can undergo cyclization to form the isoindoline ring structure.

  • Esterification and Protection : Involving the reaction of a pre-formed 5-hydroxyisoindoline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to yield the N-Boc protected final product.

  • Functional Group Transformations : Utilizing various reagents to introduce or modify functional groups on a simpler starting scaffold to arrive at the desired compound.[1]

Illustrative Synthetic Workflow

While a specific, universally adopted protocol is not singular, a representative workflow often involves the reduction of a corresponding phthalimide derivative, followed by N-protection. The causality behind this experimental choice lies in the commercial availability and stability of phthalimide precursors.

G start Starting Material (e.g., 5-Hydroxyphthalimide) step1 Reduction of Imide (e.g., with NaBH4 or catalytic hydrogenation) start->step1 Formation of Amine intermediate Intermediate: 5-Hydroxyisoindoline step1->intermediate step2 N-Boc Protection (Di-tert-butyl dicarbonate, Base) intermediate->step2 Protection of Amine product Final Product: This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its dual functionality: the Boc-protected nitrogen allows for controlled reactions elsewhere in the molecule, and the phenolic hydroxyl group serves as a versatile handle for introducing a wide range of substituents through reactions such as etherification or esterification.

Key application areas include:

  • Synthesis of Bioactive Molecules : It is a crucial building block for creating more complex molecules with potential therapeutic properties. Its structure is a key component in the development of thrombin inhibitors, which are vital in anticoagulant therapies, and novel anticonvulsant agents for treating conditions like epilepsy.[1]

  • Precursor for Heterocyclic Compounds : The isoindoline scaffold can be further modified to synthesize a diverse array of heterocyclic compounds. These resulting structures are of great interest in medicinal chemistry due to their wide range of pharmacological activities.[1]

  • Asymmetric Catalysis : There is growing interest in using this compound as a ligand in asymmetric catalysis. This is a critical technique for producing enantiomerically pure molecules, which is often a strict requirement for modern pharmaceuticals.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. It is classified as an irritant and is harmful if swallowed.[2] It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a strategically important molecule in the field of organic synthesis and drug discovery. Its well-defined structure, featuring a protected amine and a reactive hydroxyl group, provides a reliable platform for the construction of novel and complex chemical entities. The insights provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this versatile compound in their research and development endeavors.

References

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The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Core - A Privileged Structure in Modern Chemistry

The isoindoline framework, a bicyclic heterocycle consisting of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in medicinal chemistry and materials science. Unlike its more common isomer, indoline, the nitrogen atom in isoindoline occupies the 2-position of the pyrrolidine ring. While the parent, unsubstituted isoindoline is infrequently encountered, its substituted derivatives are prevalent in a vast array of natural products and synthetically derived molecules with profound biological activities.[1][2] This guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for accessing this versatile scaffold, tailored for researchers, scientists, and professionals in drug development.

The significance of the isoindoline core lies in its rigid, three-dimensional structure, which serves as an excellent scaffold for presenting functional groups in a defined spatial orientation, crucial for specific interactions with biological targets.[3] This has led to the development of numerous drugs for treating a wide range of conditions, including cancer, inflammation, and neurological disorders.[1] This guide will traverse the historical landscape of isoindoline chemistry, from its early beginnings to the sophisticated catalytic methods employed today, providing not just a chronology, but an understanding of the chemical principles that have driven its evolution.

A Historical Odyssey: From Classical Foundations to Modern Innovations

The story of isoindoline is one of continuous innovation, driven by the pursuit of more efficient, selective, and versatile synthetic methods. The journey spans from classical, often harsh, reaction conditions to the elegant and mild catalytic systems of the 21st century.

The Dawn of Isoindoline Chemistry: Classical Synthetic Approaches

While the isoindole ring system has been known for over a century, early synthetic methods laid the crucial groundwork for future advancements.[4] These classical approaches, though sometimes limited in scope and efficiency, are fundamental to understanding the reactivity of the isoindoline scaffold.

One of the earliest and most fundamental approaches to isoindoline synthesis involves the reaction of o-xylylene dibromide with a primary amine. This method, a direct and intuitive route, relies on the nucleophilic displacement of the two benzylic bromides by the amine to form the five-membered ring.

Experimental Protocol: Synthesis of N-Substituted Isoindoline from o-Xylylene Dibromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-xylylene dibromide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Amine: Add the desired primary amine (1.1 equivalents) to the solution. For less reactive amines, a non-nucleophilic base like triethylamine (2.2 equivalents) can be added to scavenge the HBr formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate (triethylamine hydrobromide) has formed, remove it by filtration. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted isoindoline.

Another cornerstone of classical isoindoline synthesis is the reduction of phthalimides . Phthalimides, readily prepared from phthalic anhydride and a primary amine, can be reduced to the corresponding isoindoline. This method is intrinsically linked to the Gabriel synthesis , a renowned method for preparing primary amines developed by Siegmund Gabriel.[5][6] While the Gabriel synthesis itself liberates a primary amine from the phthalimide, the N-substituted phthalimide intermediate is a direct precursor to a substituted isoindoline.

The choice of reducing agent is critical in this transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but can be unselective, potentially reducing other functional groups within the molecule. Milder and more selective reducing agents have since been developed.

Experimental Protocol: Reduction of N-Substituted Phthalimide to Isoindoline

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Phthalimide: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the N-substituted phthalimide (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up (Fieser's method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate will form.

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake with THF. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation to yield the desired N-substituted isoindoline.

The following diagram illustrates the mechanistic pathway for the reduction of a phthalimide to an isoindoline using a hydride reducing agent.

G Phthalimide N-Substituted Phthalimide Intermediate1 Hemiaminal Intermediate Phthalimide->Intermediate1 Intermediate2 Iminium Ion Intermediate1->Intermediate2 Isoindoline N-Substituted Isoindoline Intermediate2->Isoindoline

Caption: Mechanism of Phthalimide Reduction.

The Modern Era: Catalysis and Efficiency

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in isoindoline synthesis, with the advent of transition-metal catalysis. These modern methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and the ability to construct complex isoindoline architectures with high levels of chemo-, regio-, and stereoselectivity.

Palladium-catalyzed C-H activation has emerged as a particularly powerful tool for the synthesis of substituted isoindolines.[7][8][9] This strategy allows for the direct functionalization of otherwise inert C-H bonds, obviating the need for pre-functionalized starting materials. A common approach involves the palladium-catalyzed annulation of a benzamide derivative with an alkene or alkyne.

Experimental Protocol: Palladium-Catalyzed Synthesis of Isoindolinones

  • Reaction Setup: In a sealable reaction vessel, combine the N-substituted benzamide (1 equivalent), the alkene or alkyne (1.5-2 equivalents), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene or 1,2-dichloroethane).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the specified temperature (typically 80-120 °C). Stir for the required time (12-24 hours), monitoring the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired substituted isoindolinone.

The catalytic cycle for a representative palladium-catalyzed C-H activation/annulation reaction is depicted below.

G Pd_II Pd(II) Catalyst Palladacycle Palladacycle Intermediate Pd_II->Palladacycle C-H Activation Substrate N-Substituted Benzamide Substrate->Palladacycle Alkene_Coordination Alkene Coordination Palladacycle->Alkene_Coordination Alkene Migratory_Insertion Migratory Insertion Alkene_Coordination->Migratory_Insertion Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination β-Hydride Elimination/ Reductive Elimination Product Substituted Isoindolinone Reductive_Elimination->Product Pd_0 Pd(0) Reductive_Elimination->Pd_0 Pd_0->Pd_II Re-oxidation Oxidant Oxidant Oxidant->Pd_II

Caption: Palladium-Catalyzed C-H Activation Cycle.

Reductive amination of o-phthalaldehyde or its derivatives with a primary amine, followed by in situ cyclization, provides another efficient and versatile route to substituted isoindolines.[10][11][12][13] This one-pot procedure is highly atom-economical and avoids the isolation of intermediate imines.

Substituted Isoindolines in Medicinal Chemistry: A Legacy of Bioactivity

The history of substituted isoindolines in drug discovery is both rich and cautionary. The thalidomide tragedy of the 1950s and 60s, where its use as a sedative by pregnant women led to severe birth defects, cast a long shadow over the field.[4] However, this event also spurred a deeper understanding of stereochemistry and drug action. Ironically, thalidomide and its analogs, such as lenalidomide and pomalidomide, have been repurposed and are now crucial drugs in the treatment of multiple myeloma and other cancers, highlighting the potent immunomodulatory properties of the isoindoline scaffold.[1]

Beyond the thalidomide family, a multitude of other isoindoline-containing compounds have found clinical applications. The following table summarizes some key examples, showcasing the diverse therapeutic areas where this scaffold has made an impact.

DrugTherapeutic AreaKey Structural Features
Thalidomide Multiple Myeloma, LeprosyPhthalimide-glutarimide
Lenalidomide Multiple Myeloma4-amino-substituted phthalimide-glutarimide
Pomalidomide Multiple Myeloma4-amino-substituted phthalimide-glutarimide
Apremilast Psoriasis, Psoriatic ArthritisSubstituted phthalimide
Chlorthalidone Hypertension, Edema3-hydroxy-3-arylisoindolinone
Indoprofen Anti-inflammatoryIsoindolinone with a carboxylic acid side chain
Mazindol AnorecticTricyclic isoindoline derivative

The first naturally occurring isoindole, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated from a marine sponge in 1982, further stimulating interest in this class of compounds from a natural products perspective.[4]

Conclusion: The Future of Isoindoline Chemistry

The journey of substituted isoindolines, from their classical synthetic origins to their current status as privileged scaffolds in drug discovery, is a testament to the relentless progress of chemical science. The development of modern catalytic methods has revolutionized the synthesis of these compounds, enabling the creation of increasingly complex and diverse molecular architectures. As our understanding of biology continues to deepen, the versatile and adaptable isoindoline core is poised to remain a central player in the quest for new and improved therapeutics. The ongoing exploration of novel synthetic strategies, particularly in the realm of enantioselective catalysis, will undoubtedly unlock even greater potential for this remarkable heterocyclic system.

References

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A-Technical Guide to the Research Applications of Hydroxyisoindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydroxyisoindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets. The strategic incorporation of a hydroxyl group imparts key physicochemical properties that enhance drug-like characteristics and facilitate potent and selective interactions. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and burgeoning research applications of hydroxyisoindoline compounds. We will explore their potential in neurodegenerative diseases, oncology, and infectious diseases, supported by detailed experimental protocols and data-driven insights to empower researchers in their drug discovery endeavors.

The Hydroxyisoindoline Motif: A Cornerstone for Drug Design

The isoindoline core, a bicyclic system comprising a fused benzene and pyrrolidine ring, serves as a foundational structure for numerous biologically active molecules.[1] The introduction of a hydroxyl (-OH) group to create hydroxyisoindoline confers several advantageous properties. This functional group can act as both a hydrogen bond donor and acceptor, enabling precise molecular recognition and binding to the active sites of enzymes and receptors. Furthermore, the hydroxyl group often introduces a chiral center, allowing for the synthesis of stereoisomers with potentially distinct pharmacological profiles and reduced off-target effects. The strategic placement of this and other substituents allows for the fine-tuning of critical drug-like properties, including solubility, lipophilicity, and metabolic stability.

Synthetic Avenues to Hydroxyisoindoline Diversity

A variety of synthetic methodologies have been developed to access the hydroxyisoindoline core.[2][3] These methods range from the reduction of phthalimides to transition metal-catalyzed cyclization reactions.[3][4] A common and effective strategy involves the nucleophilic addition of organometallic reagents to phthalimides or the reduction of isoindolin-1-ones.[3]

Key Experimental Protocol: Synthesis via Grignard Reaction with Phthalimide

This protocol provides a general procedure for the synthesis of 3-hydroxy-3-substituted isoindolin-1-ones, a key class of hydroxyisoindoline compounds.

Materials:

  • Phthalimide (1 equivalent)

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide) (1.1 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Acidic workup solution (e.g., saturated aqueous Ammonium Chloride (NH4Cl), dilute Hydrochloric acid (HCl))

  • Standard extraction and purification reagents (e.g., Ethyl acetate, brine, Magnesium sulfate (MgSO4), silica gel)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend phthalimide in anhydrous THF.

  • Grignard Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the Grignard reagent dropwise via a syringe or dropping funnel. The reaction is often exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding the acidic workup solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-hydroxy-3-substituted isoindolin-1-one.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Anhydrous Conditions: Grignard reagents are highly reactive towards water and oxygen.

  • Slow Addition at Low Temperature: Controls the exothermicity of the reaction and minimizes side product formation.

  • Acidic Workup: Protonates the intermediate magnesium alkoxide to yield the final hydroxyl group and neutralizes any remaining Grignard reagent.

Therapeutic Frontiers of Hydroxyisoindoline Compounds

The unique structural and chemical properties of hydroxyisoindolines have positioned them as promising candidates for a multitude of therapeutic applications.

Neurodegenerative Disorders: A Multifaceted Approach

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidase inhibitors (MAOIs) are a class of drugs used to treat depression and neurological disorders.[5][6][7] They work by preventing the breakdown of key neurotransmitters like dopamine, serotonin, and norepinephrine.[8][9] Hydroxyisoindoline derivatives have been investigated as potent and selective inhibitors of MAO, particularly MAO-B, which is a key target in Parkinson's disease.

α-Synuclein Aggregation Inhibition: The aggregation of α-synuclein protein is a central pathological event in Parkinson's disease and other synucleinopathies.[10] Developing small molecules that can inhibit this aggregation process is a major therapeutic goal.[11][12] The hydroxyisoindoline scaffold provides a framework for designing molecules that can interact with α-synuclein and modulate its aggregation pathway.[13][14]

Caption: Inhibition of α-synuclein aggregation by hydroxyisoindoline compounds.

Anticancer Activity

Isoindoline derivatives have demonstrated significant potential as anticancer agents.[15][16][17] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[18][19] The hydroxyisoindoline scaffold offers opportunities to develop novel anticancer drugs with improved efficacy and selectivity.[15][20][21] One study reported that a ferrocene-substituted isoindolinone derivative showed promising anticancer activity with IC50 values of 1.0 and 1.5 µM against A549 and MCF-7 cancer cell lines, respectively.[21] Another study found that an isoindolinone derivative exhibited dose-dependent anticancer activity against A549 cells.[20]

Antimicrobial and Antiviral Potential

The isoindoline core is present in compounds with known antibacterial and antiviral properties.[20][22] For instance, Corollosporine derivatives, which contain an isoindolinone structure, exhibit antibacterial properties.[20] Furthermore, certain 2-aryl-isoindolin-1-one compounds have shown significant antiviral activity against various strains of Enterovirus A71.[23] The development of new hydroxyisoindoline derivatives could lead to novel agents to combat infectious diseases, including those caused by drug-resistant pathogens.[22][24][25][26]

Cardiovascular Applications

Some isoindoline-containing compounds, such as the antihypertensive drug Chlortalidone, have established roles in treating cardiovascular diseases.[20] The diverse biological activities of this scaffold suggest that novel hydroxyisoindoline derivatives could be designed to target various aspects of cardiovascular pathophysiology, such as hypertension and thrombosis.[27][28][29][30][31][32]

Data Summary: Biological Activities of Representative Isoindolinone Derivatives

The following table summarizes the reported biological activities of various isoindolinone derivatives to highlight the therapeutic potential of this structural class.

Compound ClassBiological Target/ActivityKey FindingsReference(s)
Isoindolinone DerivativesCarbonic Anhydrase (hCA) I & II InhibitionKi values in the low nanomolar range, with some compounds showing greater potency than the standard inhibitor Acetazolamide.[20]
Ferrocene-substituted IsoindolinoneAnticancer ActivityIC50 values of 1.0 µM (A549 cells) and 1.5 µM (MCF-7 cells).[21]
2-aryl-isoindolin-1-onesAntiviral (Enterovirus A71)Potent activity with EC50 values in the low micromolar range.[23]
Isoindoline-1,3-dione DerivativesAnalgesic ActivityOne derivative showed 1.6 times higher activity than the reference drug metamizole sodium.[33]
Isoindoline-1,3-dione DerivativesAcetylcholinesterase (AChE) InhibitionSome derivatives showed potent inhibitory activity with IC50 values in the low micromolar range.[34]

Future Outlook and Conclusion

The hydroxyisoindoline scaffold is a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on leveraging structure-based drug design and computational modeling to create more potent and selective modulators of novel biological targets. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs across a spectrum of diseases. This guide has provided a foundational understanding of the potential research applications of hydroxyisoindoline compounds, aiming to inspire and facilitate further innovation in this exciting field of medicinal chemistry.

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tert-Butyl 5-hydroxyisoindoline-2-carboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a key building block in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this molecule. We will explore not only the interpretation of existing data but also the causality behind experimental choices and protocols, ensuring a robust and validated understanding of the compound's chemical identity.

Introduction: The Significance of this compound

This compound (Molecular Formula: C₁₃H₁₇NO₃, Molecular Weight: 235.28 g/mol ) is a bifunctional organic molecule featuring a bicyclic isoindoline core.[2] One aromatic position is substituted with a hydroxyl group, making it a phenol, while the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This unique combination of a nucleophilic phenol and a protected secondary amine makes it a versatile intermediate in the synthesis of complex bioactive molecules, including potential thrombin inhibitors and anticonvulsant agents.[1]

Given its role as a foundational scaffold, unambiguous confirmation of its structure and purity is paramount. Spectroscopic analysis is the cornerstone of this validation process. This guide provides a detailed roadmap for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Structure and Spectroscopic Implications

To interpret the spectral data, one must first understand the molecule's key structural features. The diagram below highlights the distinct chemical environments that will give rise to characteristic spectroscopic signals.

Figure 1: Annotated structure of this compound highlighting key functional groups for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for this compound. The acidic phenolic proton and any residual water are more likely to exchange with deuterium in CDCl₃, potentially broadening or obscuring the -OH signal. DMSO-d₆, being a more polar and aprotic solvent, will typically show a sharp, well-defined singlet for the phenolic proton.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.50s1HAr-OH
~7.00d1HAr-H (ortho to CH₂)
~6.70s1HAr-H (ortho to OH)
~6.65d1HAr-H (meta to OH)
~4.60s4HN-CH₂ -Ar
1.45s9H-C(CH₃ )₃

Interpretation:

  • Phenolic Proton (~9.50 ppm): A downfield singlet, characteristic of a phenolic hydroxyl group. Its chemical shift can be concentration-dependent.

  • Aromatic Protons (~6.65-7.00 ppm): The three protons on the benzene ring are in distinct chemical environments, giving rise to three separate signals. Their splitting patterns (doublets and a singlet, or more complex patterns depending on coupling constants) confirm the 1,2,4-trisubstitution pattern.

  • Isoindoline Methylene Protons (~4.60 ppm): The two CH₂ groups attached to the nitrogen are chemically equivalent in a rapidly conformationally averaging system, often appearing as a single sharp singlet integrating to 4H. In some cases, or at lower temperatures, these may resolve into two distinct signals.

  • Tert-Butyl Protons (1.45 ppm): The nine protons of the Boc group are equivalent, resulting in a large, sharp singlet far upfield. This signal is a hallmark of the Boc protecting group.[4]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~155.0C =O (Boc carbamate)
~156.0Ar-C -OH
~135.0, ~130.0Ar-C (quaternary, isoindoline fusion)
~125.0Ar-C H
~115.0, ~113.0Ar-C H
~79.0C (CH₃)₃ (Boc quaternary)
~52.0N-C H₂-Ar
~28.0C(C H₃)₃ (Boc methyls)

Interpretation:

  • Carbamate Carbonyl (~155.0 ppm): The carbonyl carbon of the Boc group appears significantly downfield, a characteristic feature of carbamates.[3]

  • Aromatic Carbons (~113.0-156.0 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the hydroxyl group is the most downfield, while the others are distinguished by their substitution and position.

  • Boc Group Carbons (~79.0 and ~28.0 ppm): The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group give rise to two characteristic signals.[4]

  • Isoindoline Methylene Carbons (~52.0 ppm): The two equivalent methylene carbons appear in the aliphatic region.

NMR Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of This compound. prep2 Dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% TMS. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock and shim the spectrometer on the deuterium signal of DMSO-d₆. prep3->acq1 acq2 Acquire ¹H spectrum (e.g., 16 scans). acq1->acq2 acq3 Acquire ¹³C spectrum (e.g., 1024 scans). acq2->acq3 proc1 Apply Fourier transform and phase correction. acq3->proc1 proc2 Calibrate ¹H spectrum to TMS at 0.00 ppm. proc1->proc2 proc3 Calibrate ¹³C spectrum to the DMSO residual peak at 39.52 ppm. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra. proc3->proc4

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent technique for rapidly confirming the presence of key moieties like the hydroxyl and carbonyl groups.

Expertise & Causality: The physical state of the sample (e.g., solid KBr pellet vs. thin film) can affect the spectrum. For this compound, a broad O-H stretch is expected due to hydrogen bonding, which is more pronounced in the solid state.

Key IR Absorption Bands

Frequency (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H Stretch (Phenol, H-bonded)
3050 - 3000MediumC-H Stretch (Aromatic)
2980 - 2850MediumC-H Stretch (Aliphatic)
1680 - 1660StrongC=O Stretch (Boc Carbamate)[5]
1610, 1500Medium-WeakC=C Stretch (Aromatic Ring)
1250, 1160StrongC-O Stretch (Carbamate & Phenol)

Interpretation:

  • The most telling signals are the broad O-H stretch above 3200 cm⁻¹ and the very strong C=O stretch around 1670 cm⁻¹. The presence of both unequivocally supports the hydroxy and Boc-protected amine functionalities. The absence of a sharp N-H stretch around 3300 cm⁻¹ confirms the nitrogen is protected.[6]

IR Spectroscopy Experimental Protocol

Method: Attenuated Total Reflectance (ATR) is a modern, rapid method requiring minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecule [M+H]⁺.

Expected Mass Spectrometry Data (ESI+)

m/zProposed Identity
236.128[M+H]⁺ (Protonated Molecule)
258.110[M+Na]⁺ (Sodium Adduct)[7]
180.076[M+H - C₄H₈]⁺ (Loss of isobutylene)
136.071[M+H - C₅H₉O₂]⁺ (Loss of the entire Boc group)

Interpretation & Fragmentation:

The Boc group directs the major fragmentation pathways. Upon ionization, the most common fragmentation is the loss of isobutylene (56 Da) via a six-membered ring transition state, followed by decarboxylation (loss of CO₂, 44 Da), to yield the protonated 5-hydroxyisoindoline. Another significant fragmentation is the loss of the entire Boc group (101 Da).

G M [M+H]⁺ m/z = 236.128 F1 [M+H - C₄H₈]⁺ m/z = 180.076 M->F1 - C₄H₈ (56 Da) F2 [M+H - C₅H₉O₂]⁺ (Protonated 5-Hydroxyisoindoline) m/z = 136.071 F1->F2 - CO₂ (44 Da)

Figure 3: Proposed primary fragmentation pathway for this compound in ESI+ mass spectrometry.

Mass Spectrometry Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization (ESI+): Set the instrument to positive ion mode. Optimize source parameters such as capillary voltage and gas flow to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of the critical hydroxyl and carbamate functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns dictated by the Boc protecting group. The collective data from these orthogonal techniques provides a robust and trustworthy analytical package, ensuring the identity and quality of this important synthetic building block for its intended use in research and development.

References

  • Nowak, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4983. [Link]

  • Pawar, S. A., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(44), 40049–40069. [Link]

  • Jafari, M., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 173-181. [Link]

  • PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Supporting Information for various Boc-protected compounds. Synlett. (Illustrative source for typical Boc group NMR signals). [Link]

  • Spectroscopic and analytical data for isoindolinone derivatives. New Journal of Chemistry, Supplementary Material. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]

  • Chemsrc. TERT-BUTYL 5-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE. [Link]

  • PubChemLite. Tert-butyl 5-hydroxy-2,3-dihydro-1h-isoindole-2-carboxylate (C13H17NO3). [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ASNA Company. Boc Protected Compounds. [Link]

  • PubChemLite. Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate (C14H19NO3). [Link]

  • Organic Chemistry Portal. Boc Protection - Common Conditions. [Link]

  • MDPI. 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. [Link]

  • PubChem. tert-Butyl 4-hydroxyisoindoline-2-carboxylate. [Link]

  • NIST WebBook. 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. [Link]

Sources

solubility and stability of Boc-protected hydroxyisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected Hydroxyisoindoline

Foreword: Navigating the Nuances of a Privileged Scaffold

In the landscape of modern drug discovery, the isoindoline core represents a "privileged scaffold"—a molecular framework that is a recurring motif in successful therapeutic agents. When functionalized with a hydroxyl group and protected with a tert-butyloxycarbonyl (Boc) group, this scaffold becomes a versatile intermediate, critical for the synthesis of complex molecules targeting a range of diseases.[1][2][3] However, the successful progression of these intermediates through the development pipeline hinges on a thorough understanding of their fundamental physicochemical properties: solubility and stability.

This guide moves beyond mere data reporting. It is designed to provide researchers, medicinal chemists, and process development scientists with a deep, mechanistic understanding of why Boc-protected hydroxyisoindoline behaves the way it does. By elucidating the causal relationships between structure, solvent, and stability, we aim to empower you to make informed decisions, troubleshoot challenges, and accelerate your research and development efforts.

Section 1: Solubility Profile - The Gateway to Application

The solubility of a synthetic intermediate dictates its utility in subsequent reactions, its purification strategy, and ultimately, its ease of handling. For Boc-protected hydroxyisoindoline, solubility is a delicate balance between the lipophilic Boc group and isoindoline core, and the polar, hydrogen-bonding hydroxyl group.[4]

Factors Governing Solubility

Understanding the interplay of intermolecular forces is key. The bulky, nonpolar tert-butyl group dominates the molecule's character in nonpolar solvents, while the hydroxyl group and the carbamate oxygen atoms allow for crucial hydrogen bonding interactions in polar protic and aprotic solvents.

  • Solvent Polarity: A solvent's ability to engage in hydrogen bonding is paramount. Protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl group. Polar aprotic solvents (e.g., DMSO, DMF) are strong hydrogen bond acceptors, interacting favorably with the hydroxyl proton.

  • Steric Hindrance: The Boc group, while contributing to lipophilicity, also introduces steric bulk. This can sometimes hinder the optimal packing of the molecule in a crystal lattice, which may paradoxically improve solubility compared to less hindered analogues.

  • Temperature: In most cases, solubility is endothermic, meaning it increases with temperature.[5][6] This principle is fundamental to crystallization-based purification methods.

Quantitative Solubility Data

The following table summarizes the expected solubility of a typical Boc-hydroxyisoindoline in common laboratory solvents. These values are estimates based on first principles and data from structurally related molecules, such as Boc-protected amino acids.[5]

SolventTypeExpected Solubility (mg/mL) at 25°CRationale & Causality
Dichloromethane (DCM)NonpolarHigh (> 50)The lipophilic Boc group and isoindoline core are well-solvated. The hydroxyl group's polarity is overcome.
Tetrahydrofuran (THF)Polar AproticHigh (> 50)Excellent balance of polarity to solvate the hydroxyl group and nonpolar character for the rest of the molecule.
Acetonitrile (ACN)Polar AproticModerate (10-30)Less effective at solvating the hydroxyl group compared to THF or DMSO, leading to moderate solubility.
Ethyl Acetate (EtOAc)Moderately PolarModerate (20-50)Good general-purpose solvent, but less effective than chlorinated solvents for highly nonpolar compounds.
Methanol (MeOH)Polar ProticModerate (10-40)Strong hydrogen bonding with the hydroxyl group is countered by the poor solvation of the large lipophilic regions.
Dimethyl Sulfoxide (DMSO)Polar AproticVery High (> 100)Exceptionally strong hydrogen bond acceptor, capable of effectively solvating the entire molecule.
WaterPolar ProticInsoluble (< 0.1)The large, nonpolar surface area of the Boc group and isoindoline core dominates, leading to hydrophobic exclusion.
Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a reliable, gold-standard method for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of solid Boc-protected hydroxyisoindoline to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a 0.45 µm syringe filter is highly recommended.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[][8]

Visualization: Solubility Determination Workflow

The following diagram illustrates the key steps in the shake-flask solubility protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_sample 4. Sampling & Analysis prep Add excess solid to known volume of solvent equil Agitate at constant T for 24-48 hours prep->equil sep Settle or Centrifuge to pellet excess solid equil->sep sample Withdraw clear supernatant sep->sample filter Filter through 0.45 µm filter sample->filter quant Quantify concentration by HPLC filter->quant G Start Boc-NH-R (Boc-Hydroxyisoindoline) Protonated Boc-N⁺H₂-R (Protonated Intermediate) Start->Protonated + H⁺ (e.g., TFA) Carbocation t-Bu⁺ (tert-Butyl Cation) Protonated->Carbocation Cleavage CarbamicAcid HOOC-NH-R (Carbamic Acid Intermediate) Protonated->CarbamicAcid Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Amine H₃N⁺-R (Deprotected Amine Salt) CarbamicAcid->Amine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Sources

A Technical Guide to the Safe Handling and Application of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the safe handling, storage, and use of tert-Butyl 5-hydroxyisoindoline-2-carboxylate (CAS No: 226070-47-9). This versatile, Boc-protected isoindoline derivative is a critical building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.[1] Adherence to the protocols and safety measures detailed herein is crucial for mitigating risks and ensuring experimental integrity. This guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, fostering a culture of safety and informed decision-making in the laboratory.

Compound Identification and Physicochemical Profile

This compound, also commonly referred to as N-Boc-5-hydroxyisoindoline, is a solid organic compound at room temperature.[1] Its structure features a bicyclic isoindoline core, a phenolic hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group imparts stability under various conditions, particularly basic and nucleophilic environments, while allowing for facile deprotection under acidic conditions, making it an invaluable intermediate in multi-step organic synthesis.[2][3]

PropertyValueSource
IUPAC Name tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate[4]
CAS Number 226070-47-9[4]
Molecular Formula C₁₃H₁₇NO₃[1][4]
Molecular Weight 235.28 g/mol [4]
Appearance Solid[1]
SMILES CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O[4]
InChIKey QLHANXZSEULFFM-UHFFFAOYSA-N[4]

Hazard Analysis and GHS Classification

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1][4]

PictogramGHS CodeHazard StatementClassification

H302Harmful if swallowedAcute Toxicity, Oral (Category 4)
H315Causes skin irritationSkin Irritation (Category 2)
H319Causes serious eye irritationEye Irritation (Category 2A)
H335May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)

Expert Interpretation: The hazard profile indicates that the primary risks associated with this compound are irritant in nature. The powdered or solid form can easily become airborne during handling, posing an inhalation risk (H335). Direct contact with skin (H315) or eyes (H319) will cause irritation, and accidental ingestion (H302) is harmful. These hazards are manageable with standard laboratory engineering controls and appropriate Personal Protective Equipment (PPE).

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by PPE, is mandatory. The causality between a specific hazard and its corresponding protective measure is illustrated below.

PPE_Workflow cluster_hazards Identified Hazards cluster_controls Required Protective Measures H335 H335: May cause respiratory irritation FumeHood Engineering Control: Chemical Fume Hood H335->FumeHood Mitigates inhalation of airborne particles H315 H315: Causes skin irritation Gloves PPE: Nitrile Gloves (or equivalent) H315->Gloves Prevents direct skin contact LabCoat PPE: Laboratory Coat & Proper Attire H315->LabCoat Protects skin on arms and body H319 H319: Causes serious eye irritation Goggles PPE: Chemical Safety Goggles (ANSI Z87.1) H319->Goggles Prevents eye exposure H302 H302: Harmful if swallowed H302->LabCoat Reduces risk of contamination leading to ingestion

Caption: Relationship between GHS hazards and required safety controls.

  • Engineering Controls: All weighing, transferring, and reaction setup operations involving solid this compound must be performed in a certified chemical fume hood.[5] This is the primary defense against respiratory exposure (H335) by containing dust and potential vapors.

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times.[6] Inspect gloves for tears or defects before use. If contact occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.

  • Eye Protection: Chemical safety goggles are mandatory.[6] Standard safety glasses do not provide adequate protection from dust particles that can circumvent the frame. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required to protect the skin.

Standard Operating Procedures for Handling and Storage

4.1. Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.

  • Weighing: Use an analytical balance inside the fume hood or a powder-containment hood. Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Transfer: If transferring the solid to a reaction flask, use a powder funnel. Gently tap the funnel to ensure all material is transferred.

  • Dissolution: Add the solvent to the solid in the reaction vessel while it is still in the fume hood. This minimizes the risk of dust generation during subsequent steps.

  • Decontamination: After use, decontaminate the spatula, weigh boat, and any other equipment with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the rinse as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6]

4.2. Storage Requirements

  • Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6]

  • Location: Keep in a designated chemical storage cabinet away from general laboratory traffic.

  • Incompatibilities: Segregate from strong oxidizing agents.[6] Do not store near heat sources or in direct sunlight.[5]

Emergency Response Protocols

Rapid and correct response during an emergency is critical. The following decision tree outlines the immediate actions required.

Caption: Decision tree for emergency response procedures.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation develops or persists, seek medical attention.[6]

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Harmful if swallowed.[4] Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spill Response: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Application Protocol Example: Acid-Mediated N-Boc Deprotection

This section provides a practical, safety-integrated protocol for a common synthetic transformation involving the title compound. The causality for each safety-critical step is explicitly stated.

Objective: To remove the N-Boc protecting group from this compound to yield 5-hydroxyisoindoline.

Deprotection_Workflow Start Start: Assemble Glassware in Fume Hood Weigh Weigh Compound (See SOP 4.1) Start->Weigh Dissolve Dissolve in DCM Weigh->Dissolve Cool Cool Reaction to 0°C Dissolve->Cool AddTFA Add TFA Dropwise (Highly Corrosive!) Cool->AddTFA Stir Stir at Room Temp (Monitor by TLC) AddTFA->Stir Quench Neutralize with Saturated NaHCO₃ (Caution: Gas Evolution!) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, & Concentrate Extract->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify End End: Isolated Product Purify->End

Caption: Experimental workflow for N-Boc deprotection.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Protocol:

  • Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 eq) to the flask. Dissolve it in anhydrous DCM.

    • Causality: Performing this in the hood prevents inhalation of the solid compound as per hazard H335.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Deprotection: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

    • Causality: TFA is highly corrosive and volatile. Adding it slowly at 0°C controls the exothermic reaction, and performing this in the hood is essential to prevent inhalation of corrosive vapors.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Once complete, carefully and slowly add saturated NaHCO₃ solution to the reaction mixture until gas evolution ceases.

    • Causality: This step neutralizes the excess TFA. The addition must be slow because the acid-base reaction produces CO₂ gas, which can cause dangerous pressure buildup and splashing if added too quickly.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product (5-hydroxyisoindoline) by an appropriate method, such as column chromatography, to yield the final product.

This integrated protocol demonstrates how safety considerations are not separate from the experiment but are an intrinsic part of a robust, reliable, and trustworthy scientific procedure.

References

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl 5-hydroxyisoindoline-2-carboxylate for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-Butyl 5-hydroxyisoindoline-2-carboxylate, a versatile building block of significant interest to researchers, medicinal chemists, and drug development professionals. This document will delve into its commercial availability, key chemical properties, synthetic considerations, and its practical applications in the synthesis of complex bioactive molecules.

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline core is a privileged heterocyclic motif found in a variety of natural products and clinically approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry that is amenable to functionalization, making it an attractive scaffold for library synthesis and lead optimization in drug discovery.[3] Derivatives of isoindoline have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5]

This compound (also known as 2-Boc-5-hydroxyisoindoline) has emerged as a particularly valuable intermediate. The Boc-protected nitrogen facilitates a range of chemical transformations, while the phenolic hydroxyl group at the 5-position serves as a versatile handle for introducing further molecular complexity through reactions such as etherification, esterification, or the Mitsunobu reaction. This strategic placement of functional groups makes it a key component in the synthesis of targeted therapies, including Proteolysis Targeting Chimeras (PROTACs).[6]

Commercial Availability and Supplier Comparison

A critical first step in any research endeavor is the reliable procurement of starting materials. This compound is readily available from a number of commercial suppliers. When selecting a supplier, researchers should consider not only the cost but also the purity of the compound, the availability of analytical data (e.g., NMR, HPLC), and the supplier's reputation for quality and consistency. Below is a comparative table of some of the key suppliers for this reagent.

SupplierProduct NumberPurityAvailabilityNotes
Smolecule S694180Typically ~98%In StockProvides basic chemical properties and general application information.[5]
Chemsrc N/ATypically 98.0%InquiryLists multiple suppliers, primarily based in China, with varying lead times.[7]
MedchemExpress HY-W003696 (for the 5-bromo analog)99.44%In StockSpecializes in bioactive molecules and PROTAC linkers. While the direct hydroxy compound is not listed, the bromo analog is available, which can be a precursor.[6]
J&K Scientific 21606N/AInquiryLists the compound with its CAS number, but detailed specifications require inquiry.[8]
Ambeed N/AN/AInquiryA supplier of building blocks for drug discovery.[9]

Note: Purity and availability are subject to change and should be confirmed with the supplier at the time of ordering. Researchers are advised to request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 226070-47-9[10]
Molecular Formula C₁₃H₁₇NO₃[10]
Molecular Weight 235.28 g/mol [10]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in common organic solvents such as DCM, THF, and MeOH.General Chemical Knowledge
XLogP3 1.8[10]

While specific, publicly available NMR and HPLC data for this compound can be limited, typical proton NMR (¹H NMR) spectra would show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the methylene protons of the isoindoline core, and the aromatic protons. Carbon-13 NMR (¹³C NMR) would similarly display distinct signals for the carbonyl of the Boc group, the aromatic carbons, and the aliphatic carbons of the isoindoline ring and the tert-butyl group. Researchers should always acquire their own analytical data upon receipt of the compound to confirm its identity and purity.

Synthetic Considerations and Key Reactions

The synthetic utility of this compound lies in the reactivity of its two primary functional groups: the Boc-protected amine and the phenolic hydroxyl group.

Synthesis of the Core Scaffold

While researchers will typically purchase this building block, understanding its synthesis can provide insights into potential impurities. A common synthetic route involves the reduction of a corresponding phthalimide derivative, followed by Boc protection of the resulting secondary amine. The hydroxyl group can be introduced at various stages, either from a commercially available starting material or through a functional group interconversion. For example, a related compound, tert-butyl 5-aminoisoindoline-2-carboxylate, can be synthesized from tert-butyl 5-nitroisoindoline-2-carboxylate via hydrogenation with a palladium on carbon catalyst.[11]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for further functionalization.

The phenolic hydroxyl can be readily alkylated or arylated under standard conditions, such as Williamson ether synthesis, to introduce a wide variety of substituents. This is a common strategy for attaching linkers in the synthesis of PROTACs and other targeted molecules.

The Mitsunobu reaction provides a powerful method for the stereospecific conversion of the hydroxyl group to other functionalities, such as esters, ethers, and azides, with inversion of configuration if the carbon were chiral. This reaction is particularly useful for coupling the isoindoline core to other fragments under mild conditions.

Diagram: A Generalized Workflow for Functionalization

G A This compound B O-Alkylation / O-Arylation (e.g., Williamson Ether Synthesis) A->B R-X, base C Mitsunobu Reaction A->C ROH, PPh3, DEAD/DIAD D Esterification A->D RCOCl, base E Boc Deprotection (e.g., TFA, HCl) A->E F Functionalized Isoindoline Derivative B->F C->F D->F G 5-Hydroxyisoindoline E->G H N-Alkylation / N-Acylation G->H R'-X or R'COCl I Functionalized Isoindoline Derivative H->I

Caption: Key reaction pathways for this compound.

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol. This deprotection unmasks the secondary amine, which can then be further functionalized through acylation, alkylation, or reductive amination.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4 M solution of HCl in dioxane (5-10 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude salt can often be used in the next step without further purification. If necessary, the free base can be obtained by neutralizing the salt with a mild base, such as saturated aqueous sodium bicarbonate, followed by extraction with an organic solvent.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Synthesis of PROTACs

One of the most prominent applications of this compound is in the synthesis of PROTACs. The isoindoline scaffold can serve as a linker component, connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The hydroxyl group provides a convenient attachment point for the E3 ligase ligand or a portion of the linker.

Diagram: Role in PROTAC Synthesis

G cluster_0 This compound A Isoindoline Core B Linker A->B Attachment via -OH group C E3 Ligase Ligand B->C D PROTAC C->D

Caption: Conceptual role of the isoindoline scaffold in a PROTAC molecule.

Elaboration into Bioactive Molecules

The isoindoline core is present in a number of clinically relevant drugs.[1] The functional handles on this compound allow for its elaboration into a diverse range of potential therapeutic agents. For instance, derivatives of isoindoline have been investigated as inhibitors of various enzymes and as modulators of protein-protein interactions.[4]

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its strategic functionalization allows for the efficient construction of complex molecules with a wide range of potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and commercial sources, as outlined in this guide, will enable researchers to effectively incorporate this valuable scaffold into their synthetic strategies and accelerate the discovery of new medicines.

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A Preliminary Investigation into the Bioactivity of tert-Butyl 5-hydroxyisoindoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

January 11, 2026

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide outlines a comprehensive strategy for the preliminary investigation of the bioactivity of a specific derivative, tert-Butyl 5-hydroxyisoindoline-2-carboxylate. We present a logical, multi-pronged approach commencing with in silico predictions to generate initial hypotheses, followed by a suite of in vitro assays to empirically assess its cytotoxic, antioxidant, and anti-inflammatory potential. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed investigative workflow. The overarching goal is to establish a foundational biological activity profile for this compound, thereby informing future, more targeted research endeavors.

Introduction: The Therapeutic Potential of the Isoindoline Scaffold

Heterocyclic compounds are fundamental to the development of active pharmaceutical ingredients, with the isoindoline core holding a significant position.[1] Several clinically approved drugs for indications such as multiple myeloma, inflammation, and hypertension feature this structural motif.[1][3] The diverse biological activities reported for isoindoline derivatives, ranging from antitumor and cytotoxic effects to selective serotonin reuptake inhibition, underscore the therapeutic promise of this chemical class.[1][4]

This compound is a derivative of the isoindoline core. While specific bioactivity data for this exact molecule is not extensively documented in publicly available literature, its structural features—the isoindoline core, a hydroxyl group on the benzene ring, and a tert-butoxycarbonyl (Boc) protecting group—suggest several plausible avenues for biological investigation. The hydroxyl group, in particular, may confer antioxidant properties.[5] This guide provides a systematic framework for the initial exploration of this compound's bioactivity.

Phase I: In Silico Profiling and Hypothesis Generation

Prior to commencing wet-lab experiments, a robust in silico analysis can provide valuable insights into the potential bioactivity of this compound, saving both time and resources. This initial phase focuses on predicting drug-likeness and identifying potential biological targets.

Assessment of Drug-Likeness

A critical initial step in evaluating a novel compound is to assess its potential to be an orally active drug in humans. Lipinski's "Rule of Five" provides a set of guidelines for this purpose. An orally active drug generally should not violate more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass under 500 daltons.

  • A logP (octanol-water partition coefficient) value not greater than 5.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC13H17NO3[6]
Molecular Weight235.28 g/mol [6]
XLogP31.8[6]
Hydrogen Bond Donors1[6]
Hydrogen Bond Acceptors3[6]

Based on these computed properties, this compound adheres to Lipinski's Rule of Five, suggesting it possesses drug-like physicochemical properties.

In Silico Target Prediction

Computational tools can predict potential biological targets for a small molecule based on its structural similarity to known bioactive compounds.[7][8] This "target fishing" approach can generate initial hypotheses about the compound's mechanism of action.[7]

Recommended Tool: SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by combining 2D and 3D similarity measures with a library of known ligands.[9][10][11][12][13]

Workflow for In Silico Target Prediction:

in_silico_workflow cluster_input Input cluster_tool Prediction Tool cluster_output Output & Analysis smiles Input SMILES String of Compound swisspred SwissTargetPrediction Web Server smiles->swisspred Submit target_list Generate List of Predicted Targets (Ranked by Probability) swisspred->target_list Predict pathway_analysis Pathway Analysis of Top-Ranked Targets target_list->pathway_analysis Analyze hypothesis Formulate Hypotheses for In Vitro Validation pathway_analysis->hypothesis Interpret

Caption: In silico target prediction workflow.

By inputting the SMILES string (CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)O)[6] into SwissTargetPrediction, a ranked list of potential protein targets is generated. Analysis of these targets can reveal enriched biological pathways, suggesting potential areas of bioactivity such as inflammation, cancer, or neuro-regulation, which are common for isoindoline derivatives.[1][2]

Phase II: In Vitro Bioactivity Screening

Based on the in silico predictions and the known activities of the isoindoline scaffold, a tiered in vitro screening approach is proposed. This phase aims to empirically determine the compound's cytotoxicity, antioxidant, and anti-inflammatory properties.

Cytotoxicity Assessment

Before evaluating specific bioactivities, it is crucial to determine the concentrations at which the compound is non-toxic to cells. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed human cancer cell lines (e.g., HeLa, HepG2) or a relevant non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Treat the cells with these concentrations for 24-48 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Antioxidant Activity Assessment

The presence of a hydroxyl group on the aromatic ring of this compound suggests potential antioxidant activity.[5] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for radical scavenging activity.[14]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Also, prepare a stock solution of the test compound and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound, the positive control, and a blank (methanol).

  • Reaction Initiation: Add the DPPH solution to each well, mix, and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined.[15][16][17]

Anti-inflammatory Activity Assessment

Given that many isoindoline derivatives exhibit anti-inflammatory properties,[1][3] it is pertinent to investigate this potential for this compound. A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).[18][19][20]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Proposed Mechanisms and Future Directions

The preliminary bioactivity data will guide the formulation of hypotheses regarding the mechanism of action of this compound.

Proposed Investigational Workflow:

investigational_workflow cluster_preliminary Preliminary Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation cytotoxicity Cytotoxicity Assay (MTT) anti_inflammatory Anti-inflammatory Assay (NO) cytotoxicity->anti_inflammatory Determine Non-toxic Doses antioxidant Antioxidant Assay (DPPH) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) antioxidant->pathway_analysis If Active anti_inflammatory->pathway_analysis If Active animal_models Animal Models of Inflammation/Cancer pathway_analysis->animal_models Validate Mechanism enzyme_inhibition Enzyme Inhibition Assays (e.g., COX-2) enzyme_inhibition->animal_models Validate Target

Caption: Proposed workflow for bioactivity investigation.

If significant anti-inflammatory activity is observed, further investigation into key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, would be a logical next step.[21][22] These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes.[21][22] The effect of the compound on the phosphorylation of key proteins in these cascades (e.g., p65 for NF-κB, and p38, JNK, ERK for MAPK) can be assessed by Western blotting.[23][24]

Simplified Inflammatory Signaling Pathways:

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps_nfkb LPS tlr4_nfkb TLR4 lps_nfkb->tlr4_nfkb ikk IKK Complex tlr4_nfkb->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus_nfkb Nucleus nfkb->nucleus_nfkb translocates to gene_transcription_nfkb Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) nucleus_nfkb->gene_transcription_nfkb activates lps_mapk LPS tlr4_mapk TLR4 lps_mapk->tlr4_mapk mapkkk MAPKKK tlr4_mapk->mapkkk mapkk MAPKK mapkkk->mapkk activates mapk MAPK (p38, JNK, ERK) mapkk->mapk activates nucleus_mapk Nucleus mapk->nucleus_mapk translocates to gene_transcription_mapk Pro-inflammatory Gene Transcription nucleus_mapk->gene_transcription_mapk activates

Caption: Simplified NF-κB and MAPK signaling pathways.

Conclusion

This technical guide provides a structured and scientifically grounded approach for the preliminary bioactivity screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays, researchers can efficiently generate a foundational dataset to guide subsequent research. The proposed workflow is designed to be both comprehensive and resource-conscious, enabling a thorough initial assessment of this promising compound's therapeutic potential. The insights gained from this preliminary investigation will be instrumental in determining the most promising avenues for its future development as a potential therapeutic agent.

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A Comprehensive Theoretical Guide to tert-Butyl 5-hydroxyisoindoline-2-carboxylate: From Molecular Properties to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a bicyclic isoindoline core, a phenolic hydroxyl group, and a sterically demanding tert-butoxycarbonyl (Boc) protecting group, imparts a valuable combination of reactivity and rigidity. This technical guide provides a deep dive into the theoretical and computational characterization of this molecule. We will explore its fundamental molecular geometry, spectroscopic signatures, and electronic properties using quantum chemical methods. Furthermore, this guide will outline a comprehensive theoretical workflow, from pharmacophore modeling to molecular docking, demonstrating how computational studies can predict the molecule's reactivity and guide its application as a scaffold in the rational design of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate their research involving the isoindoline scaffold.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of approximately 235.28 g/mol , is a bifunctional organic compound.[1] The core of the molecule is the isoindoline system, a scaffold that is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[2][3] The presence of a hydroxyl group on the aromatic ring and a Boc-protected nitrogen atom makes it a versatile synthetic intermediate.[4]

The isoindoline scaffold is a key component in molecules designed to target a variety of biological systems, including thrombin inhibitors, anticonvulsant agents, and inhibitors of enzymes like PI3Kγ and CDK7.[4][5][6] The strategic importance of this scaffold necessitates a thorough understanding of its intrinsic properties. Theoretical and computational studies provide an invaluable, non-destructive means to probe the molecular structure, reactivity, and potential for intermolecular interactions before committing to extensive laboratory synthesis and testing. By employing methods like Density Functional Theory (DFT), we can build a predictive model of the molecule's behavior, thereby rationalizing experimental observations and guiding the design of new, more potent derivatives.

Fundamental Molecular Properties: A Computational Perspective

A foundational understanding of a molecule begins with its three-dimensional structure and the resulting physical and spectroscopic properties. Quantum chemical calculations allow for the precise determination of these characteristics from first principles.

Conformational Analysis and Structural Parameters

The conformational landscape of this compound is primarily defined by the puckering of the non-aromatic five-membered ring and the orientation of the bulky Boc group. A geometry optimization is the first critical step in any theoretical study. This process computationally seeks the lowest energy arrangement of the atoms, representing the molecule's most stable conformation.

For this guide, a hypothetical geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The choice of this level of theory is deliberate: B3LYP offers a robust balance of computational efficiency and accuracy for organic molecules, while the 6-311++G(d,p) basis set is sufficiently large and flexible to accurately model the electronic structure, particularly the lone pairs on oxygen and nitrogen atoms and the potential for hydrogen bonding.

Table 1: Predicted Structural Parameters for this compound

Parameter Description Predicted Value
Bond Lengths (Å)
C(ar)-O Aromatic Carbon - Oxygen 1.365
O-H Hydroxyl Group 0.968
N-C=O Carbamate N-C bond 1.380
C=O Carbamate Carbonyl 1.225
**Bond Angles (°) **
C-O-H Hydroxyl Angle 108.5
C-N-C Angle within the pyrrolidine ring 110.2
Dihedral Angles (°)

| C(ar)-C(ar)-O-H | Torsion of Hydroxyl Group | 0.5 or 180.0 |

Predicted Spectroscopic Profile

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structural verification and analysis.[7]

Vibrational Analysis (Infrared Spectroscopy): Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the molecule's vibrational modes, which correspond to the peaks in an IR spectrum.

Table 2: Key Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹, scaled) Expected Intensity
O-H stretch Phenolic Hydroxyl ~3450 Strong, Broad
C-H stretch (sp³) Aliphatic CH₂ 2980 - 2870 Medium
C=O stretch Boc Carbamate ~1695 Very Strong
C=C stretch Aromatic Ring 1610, 1500 Medium-Strong

| C-O stretch | Phenolic C-O | ~1240 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The electronic environment around each nucleus determines its shielding and, consequently, its chemical shift in an NMR spectrum. The GIAO (Gauge-Independent Atomic Orbital) method within DFT is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. These predicted values, when referenced against a standard like Tetramethylsilane (TMS), can aid in the assignment of complex experimental spectra.

Electronic Structure and Chemical Reactivity

The distribution of electrons within the molecule governs its reactivity. Theoretical models provide powerful visual and quantitative tools to understand this distribution.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[8] A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO is likely distributed over the aromatic system and the carbamate carbonyl group.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the electron density surface of a molecule.[9] It provides an intuitive guide to a molecule's reactive sites.

  • Red regions (negative potential) indicate areas of high electron density, such as around the oxygen atoms of the hydroxyl and carbonyl groups. These are the most likely sites for electrophilic attack.

  • Blue regions (positive potential) indicate areas of low electron density, primarily around the acidic hydrogen of the hydroxyl group. These are sites susceptible to nucleophilic attack.

  • Green regions represent areas of neutral potential.

MEP_Concept cluster_molecule Molecular Surface Molecule tert-Butyl 5-hydroxyisoindoline-2-carboxylate Neg_Site Negative Potential (Red) (e.g., Carbonyl Oxygen) Site for Electrophilic Attack Molecule->Neg_Site Pos_Site Positive Potential (Blue) (e.g., Hydroxyl Hydrogen) Site for Nucleophilic Attack Molecule->Pos_Site Virtual_Screening_Workflow Start Compound Database (Millions of molecules) Filter Virtual Screening (Rapid Filtering) Start->Filter Model 3D Pharmacophore Model (H-Bond Donor, Acceptor, Aromatic) Model->Filter Hits Hit List (Hundreds of candidates) Filter->Hits Docking Molecular Docking (Pose & Score) Hits->Docking Final Top Candidates for Synthesis & Testing Docking->Final

Caption: A typical workflow for pharmacophore-based virtual screening.

Molecular Docking

Once a list of potential hits is generated, molecular docking can be used to predict how each molecule might bind to a specific protein target. [6]This computational technique places the molecule (ligand) into the binding site of a protein and scores the quality of the fit. A good docking score, combined with a plausible binding mode (e.g., forming hydrogen bonds with key amino acid residues), provides strong evidence that the molecule may be a potent inhibitor. For a derivative of our title compound, one could hypothesize a binding mode where the hydroxyl group acts as a hydrogen bond donor to a backbone carbonyl in the protein's hinge region, a common interaction motif for kinase inhibitors. [10]

Detailed Protocol: DFT Geometry Optimization and Frequency Calculation

This protocol outlines the essential steps for performing a foundational quantum chemical calculation on this compound.

Objective: To find the lowest energy structure of the molecule and confirm it is a true minimum on the potential energy surface.

Methodology:

  • Input Structure Generation:

    • Build an initial 3D structure of the molecule using a molecular editor (e.g., Avogadro, ChemDraw). Ensure reasonable bond lengths and angles.

    • Save the structure in a suitable format (e.g., .xyz or .mol).

  • Calculation Setup:

    • In the input file for the quantum chemistry software (e.g., Gaussian, ORCA), specify the coordinates of the input structure.

    • Define the charge (0) and spin multiplicity (singlet).

    • Specify the Level of Theory:

      • # B3LYP/6-311++G(d,p)

    • Specify the Job Type:

      • Opt Freq (This keyword instructs the software to first perform a geometry optimization, followed by a frequency calculation on the optimized structure).

    • Include any additional options, such as specifying the solvent model (e.g., SCRF=(PCM, Solvent=Water)) if desired.

  • Execution and Monitoring:

    • Submit the calculation to the computational server.

    • Monitor the progress of the optimization, checking that the energy is converging and the forces on the atoms are decreasing.

  • Post-Calculation Analysis (Self-Validation):

    • Verify Optimization Convergence: Open the output file and confirm that the optimization terminated normally. Look for the four "YES" criteria for convergence.

    • Confirm a True Minimum: This is the most critical validation step. Search the output file for the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one imaginary frequency is present, it indicates a transition state, and the structure must be perturbed along that vibrational mode and re-optimized.

    • Extract Data: If the calculation is successful, extract the final optimized coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the list of vibrational frequencies and their corresponding IR intensities.

DFT_Protocol Start 1. Build Initial 3D Structure Setup 2. Create Input File (Method: B3LYP/6-311++G(d,p)) (Job: Opt Freq) Start->Setup Run 3. Run Calculation Setup->Run CheckOpt 4a. Check Convergence Run->CheckOpt CheckFreq 4b. Check Frequencies CheckOpt->CheckFreq Converged Fail Error: Re-evaluate Input CheckOpt->Fail Not Converged Success 5. Success: Analyze Properties (Structure, Spectra, Energy) CheckFreq->Success 0 Imaginary Freqs CheckFreq->Fail >0 Imaginary Freqs

Caption: Workflow for a DFT geometry optimization and frequency calculation.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a carefully designed scaffold with significant potential for the development of new functional molecules. This guide has demonstrated how theoretical studies, grounded in the principles of quantum mechanics, can provide profound insights into its structure, electronics, and reactivity. From predicting its IR spectrum to outlining a workflow for its use in virtual screening, computational chemistry serves as an essential partner to experimental research.

Future theoretical work could expand upon this foundation. Molecular dynamics simulations could explore the molecule's behavior in solution or at the active site of a protein over time. [5]Quantitative Structure-Activity Relationship (QSAR) studies on a series of related isoindoline derivatives could build predictive models for biological activity. By integrating these advanced computational techniques, the path from molecular concept to functional application can be navigated with greater speed, insight, and success.

References

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The Emerging Potential of Hydroxyisoindoline Derivatives as Novel Antioxidants: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1] This has spurred intensive research into novel antioxidant therapies. Among the diverse heterocyclic scaffolds explored, hydroxyisoindoline derivatives, particularly 3-hydroxyisoindolin-1-ones, have emerged as a promising class of compounds with significant antioxidant potential. This technical guide provides a comprehensive overview of the synthesis, antioxidant mechanisms, structure-activity relationships (SAR), and experimental evaluation of these derivatives. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for the accurate assessment of their antioxidant efficacy, aiming to equip researchers and drug development professionals with the foundational knowledge to advance this promising area of study.

The Imperative for Novel Antioxidants: Understanding Oxidative Stress

Cellular metabolism, while essential for life, inevitably produces ROS such as superoxide anions (O₂•⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[2] In physiological homeostasis, these are efficiently neutralized by endogenous antioxidant systems.[3] However, an overproduction of ROS or a deficiency in antioxidant defenses leads to oxidative stress.[4] This pathological state results in indiscriminate damage to vital macromolecules, including lipids, proteins, and DNA, contributing to cellular dysfunction and the progression of numerous diseases.[1]

Exogenous antioxidants can supplement the body's natural defenses, mitigating oxidative damage.[2] While natural antioxidants like vitamins and polyphenols are well-studied, the development of synthetic antioxidants offers the advantage of tailored chemical structures with optimized potency, stability, and pharmacokinetic profiles. The 3-hydroxyisoindolinone framework represents a versatile and synthetically accessible scaffold for the development of such novel therapeutic agents.[5][6]

The 3-Hydroxyisoindolin-1-one Scaffold: Synthesis and Structural Significance

The 3-hydroxyisoindolin-1-one core is a key structural motif found in a variety of bioactive natural products and pharmaceutical agents.[6][7] Its synthesis has been approached through several methodologies, each offering distinct advantages in terms of yield, scalability, and substrate scope.

Key Synthetic Strategies

A prevalent and efficient method involves the one-pot reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and various alcohols. This metal-free approach proceeds under mild conditions, making it a sustainable and practical route for generating a library of derivatives.[5]

Another effective technique is the ultrasonic-assisted synthesis from 3-alkylidenephtalides and primary amines. This method is noted for its high efficiency, excellent yields, and tolerance of a wide range of functional groups.[7]

The general synthetic pathway can be visualized as the cyclization of an appropriate precursor to form the core isoindolinone ring system, incorporating the critical C3-hydroxyl group.

G cluster_0 General Synthesis of 3-Hydroxyisoindolin-1-one Derivatives start 2-Acylbenzoic Acid or Phthalide Precursor reagents Primary Amine / Alcohol + Cyclization Catalyst/Conditions start->reagents Reaction Initiation product 3-Hydroxyisoindolin-1-one Derivative reagents->product Intramolecular Cyclization

Caption: General synthetic route to 3-hydroxyisoindolin-1-one derivatives.

Unraveling the Antioxidant Mechanism of Action

The antioxidant activity of hydroxyisoindoline derivatives is predicated on their ability to neutralize free radicals. The primary mechanisms by which small-molecule antioxidants achieve this are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9]

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a more stable antioxidant radical (ArO•). ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). This is often followed by proton transfer. ArOH + R• → ArOH•+ + R⁻

For hydroxyisoindoline derivatives, the C3-hydroxyl group is the critical functional moiety responsible for its antioxidant action. Theoretical studies on structurally related indolinonic hydroxylamines strongly suggest that the HAT mechanism is the favored pathway for radical scavenging.[10][11] This is governed by the O-H Bond Dissociation Enthalpy (BDE); a lower BDE indicates a greater propensity to donate the hydrogen atom and, consequently, a higher antioxidant activity.[6]

G cluster_mechanism Proposed Antioxidant Mechanism (HAT) Hydroxyisoindolinone 3-Hydroxyisoindolin-1-one (R-OH) TransitionState [R-O---H---X]• Transition State Hydroxyisoindolinone->TransitionState H• Donation FreeRadical Free Radical (X•) FreeRadical->TransitionState Product1 Stabilized Isoindolinone Radical (R-O•) TransitionState->Product1 Product2 Neutralized Species (XH) TransitionState->Product2

Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

The resulting isoindolinone radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic system and the lactam carbonyl group. This stability is crucial, as it prevents the antioxidant radical from becoming a pro-oxidant and initiating new radical chain reactions.

Structure-Activity Relationship (SAR) of Hydroxyisoindoline Derivatives

The antioxidant potency of hydroxyisoindoline derivatives is not solely dependent on the presence of the hydroxyl group but is significantly modulated by the nature and position of other substituents. Understanding these SARs is paramount for the rational design of more potent analogues.

Key SAR Findings

A study on novel isoindolinone derivatives revealed several key structural insights:

  • Substituents on the Nitrogen Atom: The nature of the group attached to the nitrogen of the isoindolinone ring plays a critical role. A derivative featuring a cyclohexanol group (Compound 2f ) demonstrated the highest antioxidant activity in its series.[5] This suggests that bulky, electron-donating groups can enhance radical scavenging capabilities.

  • Alkyl Chain Characteristics: Compounds with branched alkyl chains attached to the nitrogen atom generally exhibit higher antioxidant activity than their straight-chain counterparts.[5]

  • General Principles: Drawing from the broader field of antioxidant chemistry, it is well-established that the presence of multiple hydroxyl groups and electron-donating substituents on aromatic rings enhances antioxidant activity by lowering the O-H BDE and stabilizing the resulting radical.[3]

Quantitative Antioxidant Activity Data

The following table summarizes the antioxidant activity of a series of synthesized 3-hydroxyisoindolin-1-one derivatives, as determined by the ABTS radical cation scavenging assay. The activity is expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the ABTS radicals. A lower IC₅₀ value indicates greater antioxidant potency.

Compound IDN-SubstituentABTS IC₅₀ (µg/mL)[5]
2a Ethyl231.00
2b n-Propyl173.25
2c Isopropyl40.76
2d n-Butyl99.00
2e Isobutyl53.30
2f Cyclohexyl27.72
BHA Standard12.83
BHT Standard16.11
α-Tocopherol Standard18.23

Data sourced from a study on novel isoindolinone derivatives where their antioxidant capacities were evaluated using the ABTS cation radical scavenging activity method.[5]

Experimental Protocols for Antioxidant Evaluation

To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The choice of assay is critical, as different assays operate via different chemical mechanisms. A multi-assay approach is therefore highly recommended to obtain a comprehensive antioxidant profile.

G cluster_workflow Antioxidant Screening Workflow Compound Hydroxyisoindoline Test Compound DPPH DPPH Assay (HAT/SET) Compound->DPPH ABTS ABTS Assay (SET/HAT) Compound->ABTS ORAC ORAC Assay (HAT) Compound->ORAC Data IC50 / TEAC Values DPPH->Data ABTS->Data ORAC->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: A multi-assay workflow for comprehensive antioxidant evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which is a deep violet color. This neutralization results in a color change to pale yellow, and the decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.

  • Causality: The DPPH assay is widely used due to its simplicity, speed, and the stability of the DPPH radical. It provides a good initial screening for compounds that can act via either HAT or SET mechanisms.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Sample Preparation: Dissolve the hydroxyisoindoline derivative in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Perform serial dilutions to obtain a range of concentrations for testing.

    • Assay Procedure: a. In a 96-well plate or cuvette, add a fixed volume of the DPPH solution (e.g., 180 µL). b. Add a small volume of the test compound at various concentrations (e.g., 20 µL). c. Include a positive control (e.g., Ascorbic Acid, Trolox) and a blank control (solvent instead of the test compound). d. Incubate the mixture in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm using a spectrophotometer or plate reader.

    • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue/green chromophore, through the oxidation of ABTS with potassium persulfate. Antioxidants added to the pre-formed radical solution will reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at ~734 nm.

  • Causality: The ABTS assay is versatile as it can measure the antioxidant capacity of both hydrophilic and lipophilic compounds. The radical is soluble in both aqueous and organic solvents, and the longer wavelength of measurement reduces interference from colored compounds.

  • Step-by-Step Methodology:

    • Reagent Preparation: a. Prepare a 7 mM ABTS stock solution in water. b. Prepare a 2.45 mM potassium persulfate solution in water. c. To generate the ABTS•+ radical cation, mix equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours. d. Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Sample Preparation: Prepare serial dilutions of the hydroxyisoindoline derivatives as described for the DPPH assay.

    • Assay Procedure: a. Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to the wells of a 96-well plate. b. Add a small volume of the test compound at various concentrations (e.g., 10 µL). c. Include a positive control (e.g., Trolox) and a blank. d. Incubate at room temperature for a defined time (e.g., 6-10 minutes). e. Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

Hydroxyisoindoline derivatives represent a compelling and synthetically tractable scaffold for the development of novel antioxidant agents. The presence of the C3-hydroxyl group is fundamental to their radical scavenging activity, which likely proceeds via a Hydrogen Atom Transfer mechanism. Structure-activity relationship studies have demonstrated that modifications to the N-substituent can significantly modulate this activity, providing clear pathways for chemical optimization.

Future research should focus on several key areas:

  • Expansion of SAR Studies: Synthesizing and testing a broader and more diverse library of derivatives to build a more comprehensive SAR model. This should include modifications to the aromatic ring of the isoindolinone core.

  • Mechanistic Elucidation: Employing computational methods (e.g., calculating BDEs) and kinetic studies to definitively confirm the antioxidant mechanism and to guide the design of more potent HAT donors.

  • In Vivo and Cell-Based Assays: Moving beyond in vitro chemical assays to evaluate the most promising compounds in cell-based models of oxidative stress and subsequently in preclinical animal models to assess their bioavailability, safety, and therapeutic efficacy.

By systematically addressing these areas, the full therapeutic potential of hydroxyisoindoline derivatives as antioxidants can be realized, paving the way for new treatments for a wide range of oxidative stress-related diseases.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Thrombin Inhibitors Utilizing a tert-Butyl 5-hydroxyisoindoline-2-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Thrombin in Hemostasis and the Rationale for Novel Inhibitor Development

Thrombin, a serine protease, is a central enzyme in the coagulation cascade, playing a critical role in hemostasis and thrombosis.[1] It catalyzes the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot.[2] Thrombin also activates various coagulation factors, leading to the amplification of its own production, and it stimulates platelet aggregation.[3][4] Due to its multifaceted procoagulant functions, thrombin is a prime target for the development of anticoagulant therapies to prevent and treat thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and stroke.[1]

Direct thrombin inhibitors (DTIs) offer a targeted approach to anticoagulation by binding directly to the active site of thrombin, thereby blocking its enzymatic activity.[5][6] Unlike indirect inhibitors like heparin, DTIs can inhibit both free and fibrin-bound thrombin, leading to a more predictable anticoagulant response.[5] The isoindoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[7][8] Its rigid, bicyclic structure provides a versatile template for the design of molecules with specific therapeutic activities.[8]

This guide provides a detailed protocol for the synthesis of a novel thrombin inhibitor based on a tert-Butyl 5-hydroxyisoindoline-2-carboxylate scaffold. This versatile starting material allows for strategic modification at the 5-position, enabling the exploration of structure-activity relationships and the development of potent and selective thrombin inhibitors.

Strategic Synthesis of an Isoindoline-Based Thrombin Inhibitor

The synthetic strategy outlined below leverages the reactivity of this compound to introduce a pharmacophore designed to interact with the active site of thrombin. The synthesis is a multi-step process involving an initial etherification to introduce a key structural motif, followed by deprotection of the isoindoline nitrogen and subsequent coupling with a fragment designed to bind to the S1 pocket of thrombin.

Overall Synthetic Workflow

G A This compound B Intermediate 1: Etherification Product A->B Step 1: Williamson Ether Synthesis C Intermediate 2: Deprotected Isoindoline B->C Step 2: N-Boc Deprotection D Final Product: Thrombin Inhibitor C->D Step 3: Amide Coupling

Caption: Synthetic workflow for the isoindoline-based thrombin inhibitor.

Experimental Protocols

PART 1: Synthesis of Intermediate 1: tert-Butyl 5-(4-(amidinobenzyl)oxy)isoindoline-2-carboxylate

This initial step involves the etherification of the hydroxyl group of the starting material with a benzyl bromide derivative bearing a protected amidine functionality. The amidine group is a common feature in thrombin inhibitors, as it mimics the side chain of arginine and forms a salt bridge with the aspartate residue in the S1 pocket of the enzyme.

Protocol:

  • Materials:

    • This compound (1.0 eq)

    • 4-(Bromomethyl)benzonitrile (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of this compound in anhydrous DMF, add potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add 4-(bromomethyl)benzonitrile to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-Butyl 5-(4-(cyanobenzyl)oxy)isoindoline-2-carboxylate.

  • Conversion of Nitrile to Amidine:

    • Dissolve the purified nitrile intermediate in anhydrous ethanol.

    • Bubble dry hydrogen chloride gas through the solution at 0°C for 4 hours.

    • Seal the reaction vessel and stir at room temperature for 24 hours.

    • Remove the solvent under reduced pressure to obtain the crude imidate hydrochloride.

    • Dissolve the crude imidate in a saturated solution of ammonia in ethanol.

    • Stir the mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization to yield Intermediate 1.

Causality Behind Experimental Choices:

  • Williamson Ether Synthesis: This is a classic and reliable method for forming ether linkages. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the phenoxide and the benzyl bromide. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing unwanted side reactions.

  • Pinner Reaction: The conversion of the nitrile to an amidine is a two-step process. The Pinner reaction (reaction with HCl in ethanol) forms an imidate, which is then converted to the amidine upon treatment with ammonia. This is a standard and effective method for this transformation.

PART 2: Synthesis of Intermediate 2: 5-(4-(Amidinobenzyl)oxy)isoindoline

The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the isoindoline nitrogen. This is a crucial step to enable the subsequent coupling reaction.

Protocol:

  • Materials:

    • Intermediate 1 (1.0 eq)

    • 4 M HCl in 1,4-dioxane

    • Anhydrous diethyl ether

  • Procedure:

    • Dissolve Intermediate 1 in a minimal amount of 1,4-dioxane.

    • Add the 4 M HCl in 1,4-dioxane solution dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion of the reaction (disappearance of the starting material), add anhydrous diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain Intermediate 2 as a hydrochloride salt.

Causality Behind Experimental Choices:

  • Acid-Mediated Deprotection: The Boc group is labile under acidic conditions. 4 M HCl in dioxane is a common and effective reagent for this purpose, as it provides a strong acid in an anhydrous environment, minimizing potential side reactions. The product is conveniently isolated as its hydrochloride salt, which is often a stable crystalline solid.

PART 3: Synthesis of the Final Product: A Novel Isoindoline-Based Thrombin Inhibitor

The final step is the coupling of the deprotected isoindoline with a carboxylic acid fragment that will further interact with the thrombin active site. For this example, we will use N-Boc-L-phenylalanine, a common building block in medicinal chemistry.

Protocol:

  • Materials:

    • Intermediate 2 (hydrochloride salt, 1.0 eq)

    • N-Boc-L-phenylalanine (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend Intermediate 2 (hydrochloride salt) and N-Boc-L-phenylalanine in anhydrous DCM.

    • Add DIPEA to neutralize the hydrochloride salt and create a basic environment for the coupling reaction.

    • Add HOBt and EDC to the reaction mixture.

    • Stir the reaction at room temperature for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the final thrombin inhibitor.

Causality Behind Experimental Choices:

  • Amide Bond Formation: EDC/HOBt is a widely used and efficient coupling system for forming amide bonds. EDC activates the carboxylic acid, and HOBt acts as a racemization suppressant and improves the reaction efficiency. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling.

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR SignalsExpected Mass Spec (m/z)
Starting Material C₁₃H₁₇NO₃235.28Aromatic protons, isoindoline CH₂, Boc protons[M+H]⁺ 236.1
Intermediate 1 C₂₈H₂₉N₃O₃471.55Aromatic protons, isoindoline CH₂, benzylic CH₂, Boc protons[M+H]⁺ 472.2
Intermediate 2 C₁₉H₂₁N₃O307.39Aromatic protons, isoindoline CH₂, benzylic CH₂[M+H]⁺ 308.2
Final Product C₃₇H₃₉N₅O₄617.74Aromatic protons, isoindoline CH₂, benzylic CH₂, phenylalanine protons, Boc protons[M+H]⁺ 618.3

Mechanism of Action and Validation

The synthesized thrombin inhibitor is designed to interact with the active site of thrombin in a specific manner.

G cluster_0 Thrombin Active Site cluster_1 Inhibitor Molecule S1 S1 Pocket (Asp189) S2 S2 Pocket S3_S4 S3/S4 Pockets Amidine Amidine Group Amidine->S1 Ionic Interaction Isoindoline Isoindoline Core Isoindoline->S2 Hydrophobic Interaction Phenylalanine Phenylalanine Moiety Phenylalanine->S3_S4 Hydrophobic Interaction

Caption: Proposed binding mode of the isoindoline-based thrombin inhibitor.

The protocol's self-validating nature is ensured through:

  • In-process Monitoring: TLC analysis at each step confirms the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Characterization: ¹H NMR and Mass Spectrometry confirm the chemical structure of each intermediate and the final product.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

  • Biological Validation: The final compound's activity as a thrombin inhibitor can be confirmed using an in vitro thrombin activity assay.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel thrombin inhibitor utilizing the versatile this compound scaffold. By explaining the rationale behind the experimental choices and incorporating methods for in-process validation, this guide offers researchers a robust framework for the development of new anticoagulant agents. The strategic use of the isoindoline core allows for extensive chemical modifications, paving the way for the discovery of next-generation thrombin inhibitors with improved efficacy and safety profiles.

References

  • Design, Synthesis, and Biological Evaluation of Dabigatran Etexilate Mimics, a Novel Class of Thrombin Inhibitors. ([Link])

  • Thrombin. ([Link])

  • The mechanism of action of thrombin inhibitors. ([Link])

  • Direct thrombin inhibitor. ([Link])

  • Multifunctional roles of thrombin. ([Link])

  • The discovery and characterization of a novel nucleotide-based thrombin inhibitor. ([Link])

  • The role of thrombin in haemostasis. ([Link])

  • What are thrombin inhibitors and how do they work? ([Link])

  • Coagulation. ([Link])

  • The Role of Isoindoline in Pharmaceutical Drug Development. ([Link])

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ([Link])

  • Properties and Functions of Isoindoline: A Short Review. ([Link])

  • Direct thrombin inhibitors. ([Link])

  • tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. ([Link])

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. ([Link])

  • Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. ([Link])

  • Heterocyclic thrombin inhibitors. Part 1: design and synthesis of amidino-phenoxy quinoline derivatives. ([Link])

Sources

Application Notes and Protocols for the Preparation of Anticonvulsant Agents from a 5-Hydroxyisoindoline Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis, characterization, and anticonvulsant screening of novel isoindoline-1,3-dione derivatives, utilizing 5-hydroxyisoindoline-1,3-dione as a key precursor. The isoindoline-1,3-dione scaffold is a recognized pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant anticonvulsant properties.[1][2] This guide details a strategic synthetic pathway, beginning with the protection of the hydroxyl group of the precursor, followed by N-alkylation or N-arylation, and concluding with optional deprotection to yield the target compounds. Detailed protocols for in-vivo anticonvulsant screening using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are provided, alongside methodologies for the structural elucidation of the synthesized compounds using modern analytical techniques.

Introduction: The Promise of the 5-Hydroxyisoindoline Scaffold

Epilepsy is a chronic neurological disorder affecting millions worldwide, with a significant portion of patients exhibiting resistance to current therapeutic options.[2][3] This underscores the urgent need for the development of novel anticonvulsant agents with improved efficacy and safety profiles. The isoindoline-1,3-dione (phthalimide) core has emerged as a "privileged scaffold" in the design of central nervous system (CNS) active agents, including those with anticonvulsant activity.[4] The mechanism of action for many of these derivatives is believed to involve the modulation of voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[5][6]

The introduction of a hydroxyl group at the 5-position of the isoindoline ring system offers a valuable handle for further chemical modification, allowing for the exploration of a wider chemical space and the potential for enhanced drug-receptor interactions. This guide focuses on leveraging the 5-hydroxyisoindoline-1,3-dione precursor to generate a library of novel anticonvulsant candidates.

Synthetic Strategy: A Multi-Step Approach

A key challenge in the chemical manipulation of 5-hydroxyisoindoline-1,3-dione is the presence of two reactive sites: the acidic N-H of the imide and the phenolic hydroxyl group. To achieve selective N-substitution, a protection-alkylation-deprotection strategy is employed. This ensures that the desired modifications occur at the nitrogen atom of the imide ring.

Synthetic Workflow A 5-Hydroxyisoindoline-1,3-dione B O-Protection (e.g., Benzylation) A->B Reagents: Benzyl halide, Base C 5-(Benzyloxy)isoindoline-1,3-dione B->C D N-Alkylation / N-Arylation C->D Reagents: Alkyl/Aryl halide, Base E N-Alkyl/Aryl-5-(benzyloxy)isoindoline-1,3-dione D->E F Deprotection (e.g., Hydrogenolysis) E->F Reagents: H2, Pd/C G N-Alkyl/Aryl-5-hydroxyisoindoline-1,3-dione F->G H Characterization (NMR, IR, MS) G->H I Anticonvulsant Screening (MES, scPTZ) G->I

Caption: General synthetic workflow for the preparation of N-substituted-5-hydroxyisoindoline-1,3-diones.

Experimental Protocols

Part 1: Synthesis of Intermediates and Final Compounds

Protocol 1.1: O-Benzylation of 5-Hydroxyisoindoline-1,3-dione

  • Rationale: Protection of the phenolic hydroxyl group as a benzyl ether prevents its interference in the subsequent N-alkylation step. The benzyl group can be readily removed under mild conditions at a later stage.

  • Materials:

    • 5-Hydroxyisoindoline-1,3-dione

    • Benzyl bromide or benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 5-hydroxyisoindoline-1,3-dione (1.0 eq) in dry DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(benzyloxy)isoindoline-1,3-dione.

Protocol 1.2: N-Alkylation of 5-(Benzyloxy)isoindoline-1,3-dione

  • Rationale: This step introduces the desired alkyl or aryl substituent at the imide nitrogen. The choice of alkylating or arylating agent will determine the final structure of the anticonvulsant candidate.

  • Materials:

    • 5-(Benzyloxy)isoindoline-1,3-dione

    • Alkyl halide (e.g., ethyl bromide, propyl bromide) or aryl halide

    • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

    • Dry N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 5-(benzyloxy)isoindoline-1,3-dione (1.0 eq) in dry DMF or THF, add K₂CO₃ (1.5 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkyl halide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water (if using NaH, perform this step at 0 °C with extreme caution).

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the N-alkyl-5-(benzyloxy)isoindoline-1,3-dione.

Protocol 1.3: Deprotection of the Benzyl Group (Optional)

  • Rationale: If the final target compound requires a free hydroxyl group at the 5-position, the benzyl protecting group is removed via catalytic hydrogenolysis.

  • Materials:

    • N-Alkyl-5-(benzyloxy)isoindoline-1,3-dione

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-alkyl-5-(benzyloxy)isoindoline-1,3-dione (1.0 eq) in methanol or ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C (approx. 10% by weight of the starting material).

    • Evacuate the flask and fill it with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-5-hydroxyisoindoline-1,3-dione.

    • Purify the product by recrystallization or column chromatography.

Part 2: Characterization of Synthesized Compounds
  • Rationale: Thorough characterization is essential to confirm the identity and purity of the synthesized compounds before biological evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the aromatic protons of the isoindoline core, the protons of the N-alkyl/aryl substituent, and the methylene protons of the benzyl group (if present). The disappearance of the N-H proton signal (typically a broad singlet) after N-alkylation is a key indicator of a successful reaction.[2][7]

    • ¹³C NMR: Confirms the carbon framework of the molecule. Characteristic signals for the carbonyl carbons of the imide will be present in the downfield region (around 165-170 ppm).[7]

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups. Key vibrational bands to observe include the C=O stretching of the imide (typically two bands around 1700-1780 cm⁻¹), C-N stretching, and O-H stretching (a broad band around 3200-3500 cm⁻¹ for the 5-hydroxy derivatives).[2][7]

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Part 3: Anticonvulsant Screening Protocols
  • Rationale: The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the two most widely used preclinical models for the initial screening of potential anticonvulsant drugs.[1][5][8] The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is considered a model for absence seizures.[1]

Protocol 3.1: Maximal Electroshock (MES) Test

  • Animals: Male albino mice (20-25 g).

  • Apparatus: An electroshock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A vehicle control group should be included.

    • At the time of peak effect of the drug (typically 30-60 minutes post-i.p. administration), apply a drop of saline to the corneas of each mouse to ensure good electrical contact.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[5][9]

    • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Protection is defined as the abolition of the tonic hindlimb extension.[5]

    • Calculate the percentage of protected animals at each dose and determine the median effective dose (ED₅₀).

MES_Workflow A Animal Acclimatization B Drug Administration (Test Compound / Vehicle) A->B C Waiting Period (Time to Peak Effect) B->C D Corneal Electrode Application (Saline Drop) C->D E Electrical Stimulation (50 mA, 60 Hz, 0.2 s) D->E F Observation of Seizure Response E->F G Tonic Hindlimb Extension? F->G H Protected G->H No I Not Protected G->I Yes J Data Analysis (ED50 Calculation) H->J I->J

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Protocol 3.2: Subcutaneous Pentylenetetrazole (scPTZ) Test

  • Animals: Male albino mice (20-25 g).

  • Chemicals: Pentylenetetrazole (PTZ).

  • Procedure:

    • Administer the test compound (i.p. or p.o.) at various doses to different groups of mice, including a vehicle control group.

    • At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.[8]

    • Immediately place each mouse in an individual observation cage.

    • Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or jaw).[8]

    • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.[8]

    • Calculate the percentage of protected animals at each dose and determine the ED₅₀.

Data Presentation

The results of the anticonvulsant screening should be summarized in a clear and concise manner.

Table 1: Anticonvulsant Activity of Synthesized Compounds

Compound IDR-GroupMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
1a -CH₂CH₃
1b -CH₂CH₂CH₃
1c -Phenyl
... ...
Phenytoin (Standard)~9.5Inactive
Ethosuximide (Standard)Inactive~130

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel anticonvulsant agents derived from 5-hydroxyisoindoline-1,3-dione. The described protocols are designed to be adaptable, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. By systematically modifying the N-substituent and evaluating the resulting anticonvulsant activity, researchers can identify lead compounds for further optimization and development. Future work could involve exploring alternative ether linkages at the 5-position, introducing different substituents on the aromatic ring, and conducting more in-depth mechanistic studies to elucidate the precise molecular targets of the most potent compounds.

References

  • Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 81–100.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved January 11, 2026, from [Link]

  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved January 11, 2026, from [Link]

  • Chelucci, R. C., Chiquetto, R., Chiba, D. E., Scarim, C. B., Chin, C. M., & dos Santos, J. L. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. Retrieved January 11, 2026, from [Link]

  • Iman, M., Saadabadi, A., Davood, A., Shafaroodi, H., Nikbakht, A., Ansari, A., & Abedini, M. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian journal of pharmaceutical research : IJPR, 16(2), 586–595.
  • Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS omega, 7(25), 21547–21565.
  • World Health Organization. (2023, February 9). Epilepsy. Retrieved January 11, 2026, from [Link]

  • Luszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological reports, 61(2), 197-215.
  • Rogawski, M. A. (2013). A new WAVE in epilepsy drug discovery. Epilepsy currents, 13(2), 64–68.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.

Sources

Application Notes and Protocols: Leveraging tert-Butyl 5-hydroxyisoindoline-2-carboxylate as a Scaffold for Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigid isoindoline framework is a privileged scaffold in asymmetric catalysis, prized for its ability to create a well-defined chiral environment that enables high levels of stereocontrol in a variety of chemical transformations.[1] While the direct application of tert-butyl 5-hydroxyisoindoline-2-carboxylate in catalysis is an emerging area of exploration, its true potential lies in its utility as a versatile and readily modifiable building block for the synthesis of novel chiral ligands and organocatalysts.[2] This guide provides an in-depth exploration of how this commercially available starting material can be leveraged to access sophisticated catalytic systems. We will detail synthetic strategies for converting the title compound into valuable chiral ligands and provide detailed protocols for their application in high-impact asymmetric reactions, drawing upon established successes of related isoindoline derivatives.

The Strategic Advantage of the Isoindoline Core

The efficacy of isoindoline-based ligands in asymmetric catalysis stems from their rigid bicyclic structure. This conformational rigidity minimizes unwanted flexibility in the transition state of a catalytic reaction, which is crucial for achieving high enantioselectivity. The isoindoline backbone serves as a robust anchor for positioning coordinating groups and chiral elements in a predictable three-dimensional arrangement around a metal center.

This compound (Compound 1 ) presents an ideal entry point for ligand synthesis due to two key reactive handles:

  • The 5-hydroxy group: A versatile nucleophile that can be readily functionalized through etherification, esterification, or conversion to a leaving group for substitution reactions. This site is ideal for introducing coordinating moieties or chiral auxiliaries.

  • The N-Boc group: A standard protecting group for the isoindoline nitrogen. Its removal unmasks a secondary amine that can be further elaborated, for instance, by alkylation or amidation, to complete the ligand structure.

Synthetic Pathways from a Versatile Precursor

The true power of Compound 1 is unlocked through its chemical derivatization. Below are proposed synthetic strategies to convert this building block into classes of ligands that have proven effective in asymmetric catalysis.

Synthesis of Chiral Phosphine-Isoindoline Ligands

Chiral phosphine ligands are mainstays of transition metal catalysis. A P,N-ligand incorporating the isoindoline scaffold can be synthesized from Compound 1 as outlined below.

G cluster_0 Synthesis of a Chiral Phosphine-Isoindoline Ligand A This compound (1) B Triflation Tf2O, Pyridine A->B C tert-Butyl 5-(((trifluoromethyl)sulfonyl)oxy)isoindoline-2-carboxylate B->C D Suzuki Coupling (R)-1-(Diphenylphosphino)-2-((diphenylphosphino)methyl)ferrocene boronic acid, Pd catalyst C->D E Chiral Phosphine Precursor D->E F Boc Deprotection TFA or HCl E->F G Chiral Phosphine-Isoindoline Ligand F->G

Caption: Proposed synthesis of a chiral phosphine-isoindoline ligand.

This pathway leverages the hydroxyl group by converting it into a triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions. A subsequent Boc deprotection yields the final P,N-ligand.

Synthesis of Chiral Isoindoline-Derived Diamine Ligands

Chiral diamines are highly effective ligands, particularly in ruthenium- and rhodium-catalyzed hydrogenation and transfer hydrogenation reactions.

G cluster_0 Synthesis of a Chiral Diamine Ligand A This compound (1) B Etherification (S)-Glycidyl nosylate, Cs2CO3 A->B C Chiral Epoxide Intermediate B->C D Ring Opening Benzylamine C->D E Protected Amino Alcohol D->E F Boc Deprotection TFA E->F G Chiral Diamine Ligand F->G

Caption: Proposed synthesis of a chiral diamine-isoindoline ligand.

Here, the hydroxyl group is used to open a chiral epoxide, installing a stereocenter and a protected amine. Deprotection of both the Boc and benzyl groups would furnish a versatile chiral diamine ligand.

Application Note: Palladium-Catalyzed Asymmetric Allylic C-H Amination

Introduction: Palladium-catalyzed asymmetric C-H amination is a powerful tool for the synthesis of enantioenriched nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[1] Chiral isoindoline-based ligands have demonstrated excellent performance in such reactions, providing a rigid chiral pocket to control the stereochemical outcome.

Catalyst System: A hypothetical catalyst system can be formed in situ from a chiral ligand derived from Compound 1 , such as a chiral phosphoramidite isoindoline ligand, and a palladium precursor like Pd(OAc)₂.

Proposed Mechanism: The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. The chiral isoindoline ligand coordinates to the palladium center, influencing the enantioselectivity of the C-H activation and subsequent C-N bond formation.

G cluster_0 Catalytic Cycle for Asymmetric C-H Amination A Pd(II) Precursor + Chiral Ligand B [Pd(II)(Ligand)] Complex A->B C Coordination of Substrate B->C D Enantioselective C-H Activation C->D Base E Pd(IV) Intermediate D->E Oxidant F Reductive Elimination E->F G Product Release F->G G->B

Caption: Simplified catalytic cycle for Pd-catalyzed C-H amination.

Expected Performance: Based on analogous systems, high yields and enantioselectivities can be anticipated for the synthesis of chiral isoindolines from o-allylbenzylamines.[1]

SubstrateProductYield (%)ee (%)
N-(2-allylphenyl)-4-methylbenzenesulfonamideChiral sulfonated isoindoline>90>95
N-(2-allyl-3-methoxyphenyl)pivalamideChiral pivaloyl-protected isoindoline>85>92

This data is representative of what can be achieved with well-established chiral isoindoline-based ligands and serves as a target for newly developed ligands.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chiral Isoindoline Phosphoramidite Ligand

This protocol describes a plausible synthesis of a chiral phosphoramidite ligand starting from this compound.

Step 1: Boc-Deprotection of this compound

  • To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add trifluoroacetic acid (TFA, 5.0 equiv.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 5-hydroxyisoindoline as a solid.

Step 2: Synthesis of the Chiral Phosphoramidite Ligand

  • To a solution of (R)-1,1'-binaphthyl-2,2'-diol (1.0 equiv.) in anhydrous toluene (0.1 M) under an argon atmosphere, add PCl₃ (1.1 equiv.) at 0 °C.

  • Stir the mixture at 110 °C for 3 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to obtain the phosphorochloridite.

  • In a separate flask, dissolve 5-hydroxyisoindoline (from Step 1, 1.0 equiv.) and triethylamine (2.5 equiv.) in anhydrous THF (0.2 M) under argon.

  • Add the phosphorochloridite solution dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral phosphoramidite ligand.

Protocol 2: Asymmetric Allylic C-H Amination

This protocol is adapted from established procedures for palladium-catalyzed asymmetric C-H amination using chiral ligands.[1]

Materials:

  • Pd(OAc)₂ (2 mol%)

  • Chiral isoindoline phosphoramidite ligand (2.4 mol%)

  • 2,5-Di-tert-butyl-1,4-benzoquinone (DTBQ) as oxidant (1.2 equiv.)

  • Substituted o-allylbenzylamine (1.0 equiv.)

  • Anhydrous toluene (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol), the chiral phosphoramidite ligand (0.012 mmol), and DTBQ (0.12 mmol).

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for pre-formation of the catalyst.

  • Add the substituted o-allylbenzylamine (0.1 mmol) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 70 °C.

  • Stir the reaction for 24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield the enantioenriched isoindoline product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion and Future Outlook

This compound is a promising and economically viable starting material for the development of novel chiral ligands and organocatalysts. Its straightforward functionalization at both the hydroxyl group and the nitrogen atom allows for the systematic tuning of steric and electronic properties of the resulting catalysts. The protocols and strategies outlined in this guide, based on the proven success of the broader isoindoline class, provide a solid foundation for researchers to explore new frontiers in asymmetric catalysis. The continued development of ligands derived from this scaffold is expected to lead to even more efficient and selective catalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

Sources

Application Note & Protocol: Synthesis of Novel Heterocyclic Scaffolds from tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthetic utility of tert-Butyl 5-hydroxyisoindoline-2-carboxylate, a versatile building block for the creation of diverse heterocyclic compounds. The isoindoline core is a privileged scaffold found in numerous clinically approved drugs, making its derivatives highly valuable in medicinal chemistry.[1] This guide details key synthetic strategies, step-by-step protocols, and the mechanistic rationale behind experimental choices, enabling researchers to leverage this starting material for the development of novel molecular entities.

Introduction: The Strategic Value of the Isoindoline Scaffold

The isoindoline framework, a bicyclic structure featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in the design of pharmacologically active agents.[1] Its rigid, yet three-dimensional, structure provides an excellent scaffold for orienting functional groups to interact with biological targets. This compound (Compound 1 ) is a particularly useful starting material due to its orthogonal protecting groups and distinct reactive sites: a nucleophilic phenolic hydroxyl group and a Boc-protected secondary amine that can be unmasked for further functionalization.[2]

This guide explores two primary strategic pathways for elaborating Compound 1 into more complex heterocyclic systems:

  • Pathway A: Functionalization of the C5 phenolic hydroxyl group.

  • Pathway B: Deprotection of the isoindoline nitrogen followed by N-functionalization and cyclization.

These pathways can be used independently or sequentially to construct a wide array of novel chemical entities.

G cluster_start Starting Material cluster_cyclization Advanced Strategy: Annulation start This compound (1) node_a1 O-Alkylation / Etherification (e.g., Williamson, Mitsunobu) start->node_a1 node_b1 Boc Deprotection (Acidic Conditions) start->node_b1 node_a2 Functionalized Isoindoline Ethers node_a1->node_a2 node_c1 Intramolecular Cyclization node_a2->node_c1 node_b2 5-Hydroxyisoindoline (Secondary Amine) node_b1->node_b2 node_b3 N-Arylation / N-Alkylation (e.g., Buchwald-Hartwig) node_b2->node_b3 node_b4 N-Substituted Isoindolines node_b3->node_b4 node_b4->node_c1 node_c2 Novel Fused Heterocyclic Systems node_c1->node_c2

Figure 1: High-level synthetic pathways originating from the target starting material.

Pathway A Protocols: Leveraging the Phenolic Hydroxyl Group

The phenolic -OH group is a versatile handle for introducing new functionality through carbon-oxygen bond formation. The following protocols are foundational for building molecular diversity from this position.

Protocol: O-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting alcohols into a wide range of functional groups, including esters and ethers, under mild, dehydrative conditions.[3] It proceeds via an alkoxyphosphonium salt, which is then displaced by a suitable pronucleophile.[4] This reaction is particularly advantageous for its broad substrate scope and stereochemical inversion of secondary alcohols (though not applicable here, it highlights the reaction's precision).[5]

Rationale: We choose the Mitsunobu reaction when direct alkylation with alkyl halides might fail due to low reactivity or require harsh basic conditions that could compromise other functional groups. The use of a pronucleophile (like a carboxylic acid or another phenol) allows for the formation of complex ether or ester linkages in a single, reliable step.

G cluster_mechanism Mitsunobu Reaction Mechanism PPh3 PPh₃ Betaine Betaine Intermediate [PPh₃⁺-N⁻-N-CO₂R] PPh3->Betaine + DIAD DIAD DIAD DeprotonatedNu Deprotonated Nucleophile [Nu⁻] Betaine->DeprotonatedNu + Nu-H Oxyphosphonium Oxyphosphonium Salt [Isoindoline-O-PPh₃⁺] Betaine->Oxyphosphonium + Isoindoline-OH Pronucleophile Pronucleophile (Nu-H) e.g., R'COOH DeprotonatedNu->Oxyphosphonium SN2 Attack Hydrazine Hydrazine Byproduct Alcohol Isoindoline-OH (1) Product Product [Isoindoline-Nu] Oxyphosphonium->Product TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO

Figure 2: Simplified mechanism of the Mitsunobu reaction.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound (1 )235.281.01.0
Pronucleophile (e.g., 4-Nitrobenzoic acid)167.121.21.2
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) (235 mg, 1.0 mmol), the desired pronucleophile (e.g., 4-nitrobenzoic acid, 200 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Dissolve the solids in anhydrous THF (10 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add DIAD (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 5 minutes. Note: The addition is often accompanied by a color change from colorless to yellow/orange and the formation of a precipitate (triphenylphosphine oxide).

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired product.

Trustworthiness Check: The progress of the reaction can be visually indicated by the formation of triphenylphosphine oxide precipitate.[6] Successful purification is confirmed by the removal of this byproduct and the reduced hydrazine, which can be verified by ¹H NMR.

Pathway B Protocols: Elaboration of the Isoindoline Nitrogen

The true potential for creating novel fused heterocyclic systems is often unlocked by functionalizing the isoindoline nitrogen. This requires the removal of the tert-butoxycarbonyl (Boc) protecting group.

Protocol: N-Boc Deprotection

The Boc group is a widely used amine protecting group due to its stability in many reaction conditions and its facile removal under acidic conditions.[7][8] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.

Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are standard for this transformation.[7] They provide a clean and usually quantitative conversion with volatile byproducts, simplifying the workup procedure.

Experimental Protocol:

ReagentConcentration/PurityVolume/Mass
Boc-protected Isoindoline Derivative-1.0 mmol
Trifluoroacetic acid (TFA)>99%2 mL
Dichloromethane (DCM)Anhydrous8 mL

Step-by-Step Procedure:

  • Dissolve the Boc-protected isoindoline starting material (1.0 mmol) in DCM (8 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add TFA (2 mL) to the stirred solution. Caution: The reaction can be exothermic and evolve gas (CO₂ and isobutylene).

  • After addition, remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue is the TFA salt of the deprotected amine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine, which can often be used in the next step without further purification.

Protocol: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation that is otherwise challenging.[9] It has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry.[10]

Rationale: This method allows for the coupling of the newly deprotected secondary amine with a wide variety of aryl halides or triflates, providing access to N-aryl isoindoline derivatives that are difficult to synthesize via classical methods like nucleophilic aromatic substitution. The choice of ligand is critical and depends on the specific substrates being coupled.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition (Ar-X) Amine_adduct [L₂Pd(II)(Ar)(HNR₂)]⁺X⁻ PdII_complex->Amine_adduct + Amine (HNR₂) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_adduct->Amido_complex + Base - HB⁺X⁻ Amido_complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido_complex->Product

Figure 3: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Hydroxyisoindoline (from 3.1)135.161.01.0
Aryl Bromide (e.g., 4-Bromotoluene)171.041.11.1
Pd₂(dba)₃ (Palladium catalyst precursor)915.720.020.04 (Pd)
Xantphos (Ligand)578.680.050.05
Sodium tert-butoxide (NaOtBu)96.101.41.4
Anhydrous Toluene-10 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and Xantphos (29 mg, 0.05 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add the aryl bromide (1.1 mmol), 5-hydroxyisoindoline (135 mg, 1.0 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). Note: NaOtBu is a strong base and is hygroscopic; handle it quickly in a glovebox or under a positive pressure of inert gas.

  • Add anhydrous, degassed toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the N-arylated isoindoline.

Advanced Strategy: Intramolecular Cyclization for Fused Systems

With functional handles installed at both the C5-oxygen and the nitrogen, the stage is set for intramolecular cyclization to build novel, fused heterocyclic rings. The specific protocol is highly dependent on the nature of the installed functional groups.

Conceptual Example: Synthesis of a Benzofuro[5,6-f]isoindoline derivative

  • O-Alkylation: React this compound (1 ) with ethyl 2-bromoacetate using K₂CO₃ in acetone to form an ester-tethered intermediate.

  • Boc Deprotection: Remove the Boc group using the TFA/DCM protocol (Section 3.1) to unmask the isoindoline nitrogen.

  • Intramolecular Amidation/Cyclization: Heat the resulting amino-ester in a high-boiling solvent like xylenes, with or without a catalyst, to promote intramolecular cyclization and dehydration, forming a new lactam ring fused to the isoindoline scaffold.

This strategy transforms a simple bicyclic starting material into a complex tricyclic system, demonstrating the power of sequential functionalization and cyclization.

References

  • ResearchGate. (n.d.). Cycloaddition reactions in the synthesis of isoindolines (microreview).
  • Royal Society of Chemistry. (2018). Recent advances in spirocyclization of indole derivatives. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

  • YouTube. (2022). Heterocyclic Synthesis/ Cyclization Reaction. Retrieved from [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • SciSpace. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • National Institutes of Health. (2023). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 5-hydroxy-2,3-dihydro-1h-isoindole-2-carboxylate (C13H17NO3). Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1h-isoindole-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • MDPI. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

  • Journal of Kufa for Chemical Sciences. (2022). Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

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Application Note: tert-Butyl 5-hydroxyisoindoline-2-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoindoline Core

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous clinical drugs.[1] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] Among the various isoindoline-based starting materials, tert-butyl 5-hydroxyisoindoline-2-carboxylate stands out as a particularly strategic building block for drug discovery and development.

This compound, with the molecular formula C₁₃H₁₇NO₃, features two key points of functionality that can be addressed with high chemo-selectivity: a phenolic hydroxyl group at the 5-position and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group.[5][6] The Boc group provides robust protection for the nitrogen nucleophile under a variety of reaction conditions, allowing for initial synthetic modifications to be directed exclusively at the hydroxyl group. Subsequently, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for further diversification.[5][7] This orthogonal handle approach enables the systematic and controlled construction of complex molecular architectures, making it an invaluable tool for building libraries of potential therapeutic agents.

This application note provides detailed protocols and expert insights into the strategic use of this compound, focusing on the functionalization of both the hydroxyl and amino moieties to generate novel scaffolds for bioactive molecule synthesis.

Property Value Reference
IUPAC Name tert-butyl 5-hydroxy-1,3-dihydroisoindole-2-carboxylate[8]
Molecular Formula C₁₃H₁₇NO₃[5][6]
Molecular Weight 235.28 g/mol [8]
CAS Number 226070-47-9[8]
Appearance Solid at room temperature[5]

Core Synthetic Strategy: Orthogonal Functionalization

The primary advantage of this building block lies in the differential reactivity of its two functional groups. The phenolic hydroxyl group is an excellent nucleophile for reactions like etherification, while the Boc-protected amine is inert. Once the hydroxyl group has been modified, the amine can be deprotected and engaged in reactions such as acylation, alkylation, or sulfonylation. This two-stage diversification strategy allows for the creation of a large matrix of compounds from a single starting material.

G start tert-Butyl 5-hydroxyisoindoline-2-carboxylate prod1 O-Alkylated Intermediate start->prod1 deprotected Deprotected Amine (Isoindoline Salt) prod1->deprotected N-Boc Deprotection (Protocol 2A) final_prod Final Bioactive Scaffold (O,N-Disubstituted) deprotected->final_prod

Caption: Orthogonal synthesis workflow using the title building block.

Protocol 1: O-Alkylation via Mitsunobu Reaction

A. Rationale & Causality

The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol into a variety of other functional groups, including ethers and esters, under mild, neutral conditions.[9] It proceeds via an Sₙ2 mechanism, which ensures a clean reaction with predictable outcomes.[10][11] For the phenolic hydroxyl group of our building block, this reaction is ideal for forming ether linkages, a common motif in pharmacologically active compounds. The choice of diisopropyl azodicarboxylate (DIAD) over diethyl azodicarboxylate (DEAD) is often preferred due to its lower toxicity and the often more crystalline nature of its hydrazine byproduct, which can simplify purification. Triphenylphosphine (PPh₃) acts as the oxygen activator.[11]

B. Experimental Protocol: Synthesis of tert-Butyl 5-(benzyloxy)isoindoline-2-carboxylate

G cluster_workflow Mitsunobu Reaction Workflow step1 1. Dissolve Reactants (Building Block, Alcohol, PPh₃) in anhydrous THF step2 2. Cool to 0 °C (Ice Bath) step1->step2 step3 3. Add DIAD Dropwise (Control Exotherm) step2->step3 step4 4. Warm to RT & Stir (Monitor by TLC) step3->step4 step5 5. Workup & Purification (Remove Byproducts) step4->step5

Caption: Step-by-step workflow for the Mitsunobu reaction.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.00 g, 4.25 mmol, 1.0 equiv), benzyl alcohol (0.53 mL, 5.10 mmol, 1.2 equiv), and triphenylphosphine (1.67 g, 6.38 mmol, 1.5 equiv).

  • Dissolution: Add 20 mL of anhydrous tetrahydrofuran (THF) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.25 mL, 6.38 mmol, 1.5 equiv) dropwise over 10 minutes. Causality Note: Slow addition is critical to control the initial exotherm of the reaction and prevent the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL). The byproduct triphenylphosphine oxide (TPPO) may precipitate and can be partially removed by filtration.[12]

  • Purification: Wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to yield the desired product.

C. Expected Data & Validation

Parameter Expected Value
Yield 75-85%
Appearance White to off-white solid
TLC (30% EtOAc/Hex) Rf (product) ≈ 0.5; Rf (starting material) ≈ 0.2
¹H NMR (CDCl₃, 400 MHz) δ 7.4-7.3 (m, 5H, Ar-H), 6.9-6.8 (m, 3H, Ar-H), 5.05 (s, 2H, -OCH₂-), 4.6 (s, 4H, isoindoline -CH₂-), 1.5 (s, 9H, Boc -CH₃)
MS (ESI+) m/z 326.17 [M+H]⁺, 348.15 [M+Na]⁺

Protocol 2: N-Boc Deprotection and N-Acylation

A. Rationale & Causality

Removal of the Boc protecting group is necessary to unmask the isoindoline nitrogen for subsequent functionalization. While various acidic reagents can achieve this, 4M HCl in 1,4-dioxane is a common and highly effective choice.[13] It is volatile, and the resulting hydrochloride salt of the amine often precipitates, simplifying isolation. This method is generally preferred over trifluoroacetic acid (TFA) when downstream purification by silica gel is required, as residual TFA can complicate chromatography. Following deprotection, the free amine is a potent nucleophile that readily reacts with electrophiles like acyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine) to form a stable amide bond.

B. Experimental Protocol: Synthesis of 5-(Benzyloxy)-N-(benzoyl)isoindoline

G cluster_A Part A: Deprotection cluster_B Part B: N-Acylation start_A O-Alkylated Intermediate step_A1 Dissolve in DCM/MeOH start_A->step_A1 step_A2 Add 4M HCl in Dioxane step_A1->step_A2 step_A3 Stir at RT, monitor loss of SM step_A2->step_A3 end_A Isolate Amine HCl Salt step_A3->end_A start_B Amine HCl Salt end_A->start_B Proceed to next step step_B1 Suspend in DCM, add Et₃N start_B->step_B1 step_B2 Cool to 0 °C step_B1->step_B2 step_B3 Add Acyl Chloride step_B2->step_B3 end_B Final N-Acylated Product step_B3->end_B

Caption: Two-part workflow for deprotection and subsequent N-acylation.

Part A: N-Boc Deprotection

  • Dissolution: Dissolve the tert-butyl 5-(benzyloxy)isoindoline-2-carboxylate (1.00 g, 3.07 mmol, 1.0 equiv) from Protocol 1 in dichloromethane (DCM, 10 mL).

  • Acid Addition: Add 4M HCl in 1,4-dioxane (7.7 mL, 30.7 mmol, 10 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture for 2-4 hours. The deprotected amine hydrochloride salt will typically precipitate as a white solid. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield the 5-(benzyloxy)isoindoline hydrochloride salt.

Part B: N-Acylation

  • Reagent Preparation: Suspend the crude 5-(benzyloxy)isoindoline hydrochloride salt (assumed 3.07 mmol, 1.0 equiv) in DCM (15 mL).

  • Basification: Add triethylamine (Et₃N) (1.28 mL, 9.21 mmol, 3.0 equiv) to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes. Causality Note: An excess of base is used to ensure full neutralization and to scavenge the HCl generated during the acylation.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (0.43 mL, 3.68 mmol, 1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup and Purification: Dilute the reaction with DCM (20 mL) and wash with 1M HCl (aq) (2 x 15 mL), saturated NaHCO₃ (aq) (2 x 15 mL), and brine (15 mL). Dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography (e.g., 40% Ethyl Acetate in Hexanes) to give the final product.

C. Expected Data & Validation

Parameter Deprotected Amine HCl Salt Final N-Acylated Product
Yield >95% (crude)80-90% (over 2 steps)
Appearance White solidWhite solid
MS (ESI+) m/z 226.12 [M+H]⁺m/z 330.14 [M+H]⁺

Conclusion

This compound is a superior building block for constructing libraries of diverse and potentially bioactive molecules. Its orthogonally protected functional groups provide a logical and efficient pathway for sequential modification. The protocols detailed herein for O-alkylation via the Mitsunobu reaction and subsequent N-acylation after deprotection represent robust and reproducible methods that can be adapted to a wide range of substrates. By leveraging this strategic intermediate, researchers in drug development can accelerate the synthesis of novel chemical entities for screening against a variety of therapeutic targets, from thrombin inhibitors to agents for treating neurodegenerative diseases.[5][14]

References

  • Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: Molecules (MDPI) URL: [Link]

  • Title: Properties and Functions of Isoindoline: A Short Review Source: JETIR URL: [Link]

  • Title: Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics Source: Molecules (MDPI) URL: [Link]

  • Title: Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study Source: PubMed URL: [Link]

  • Title: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies Source: PubMed Central URL: [Link]

  • Title: A solid phase library synthesis of hydroxyindoline-derived tricyclic derivatives by mitsunobu approach Source: NRC Publications Archive URL: [Link]

  • Title: Mitsunobu reaction Source: Wikipedia URL: [Link]

  • Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]

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  • Title: Mitsunobu reaction Source: Organic Synthesis URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances URL: [Link]

  • Title: A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Source: Semantic Scholar URL: [Link]

  • Title: Advice on N-boc deprotection in the presence of acid sensitive groups Source: Reddit r/Chempros URL: [Link]

  • Title: Tert-butyl 5-hydroxy-2,3-dihydro-1h-isoindole-2-carboxylate (C13H17NO3) Source: PubChemLite URL: [Link]

  • Title: tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate Source: PubChem URL: [Link]

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The Strategic Application of Boc-5-Hydroxyisoindoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoindoline Scaffold as a Privileged Structure in Drug Design

In the landscape of modern medicinal chemistry, the isoindoline core has emerged as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities.[1][2] Its inherent structural rigidity, combined with its capacity for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents.[2] This guide focuses on a particularly valuable derivative: tert-butyl 5-hydroxy-1,3-dihydro-2H-isoindole-2-carboxylate, commonly referred to as Boc-5-hydroxyisoindoline. We will explore its synthesis, key reactions, and its strategic application in the development of targeted therapies, with a particular focus on its emerging role in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[3][4]

The inclusion of a hydroxyl group at the 5-position of the isoindoline ring offers a crucial vector for medicinal chemists to modulate the physicochemical properties and biological activity of the final compound. This hydroxyl group can serve as a key hydrogen bond donor or acceptor in interactions with a biological target, or it can be further functionalized to introduce moieties that enhance potency, selectivity, or pharmacokinetic profiles.[5] The tert-butyloxycarbonyl (Boc) protecting group on the isoindoline nitrogen provides a stable yet readily cleavable handle, allowing for precise and controlled synthetic manipulations.[6]

The Synthesis of Boc-5-Hydroxyisoindoline: A Key Intermediate

The availability of high-quality starting materials is paramount in any drug discovery campaign. While Boc-5-hydroxyisoindoline is commercially available, understanding its synthesis provides valuable insights into potential impurities and opportunities for analog synthesis. A common synthetic strategy involves the preparation of the isoindoline core followed by Boc protection.

A plausible synthetic route can be adapted from the synthesis of related isoindoline derivatives. For instance, the synthesis of the analogous tert-butyl 5-aminoisoindoline-2-carboxylate is achieved through the catalytic hydrogenation of tert-butyl 5-nitroisoindoline-2-carboxylate.[7] This suggests that Boc-5-hydroxyisoindoline could be prepared from a precursor such as 5-hydroxyisoindoline via Boc protection, or from a more readily available starting material through a series of functional group transformations and cyclization reactions.[5]

General Protocol for Boc Protection of an Isoindoline

This protocol describes a general method for the N-Boc protection of a secondary amine, such as 5-hydroxyisoindoline, using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 5-Hydroxyisoindoline (or a suitable precursor)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • A suitable base (e.g., triethylamine (TEA), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (DMAP))

  • An appropriate solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or a biphasic mixture of chloroform and water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the starting isoindoline (1 equivalent) in the chosen solvent.

  • Add the base (1.1-1.5 equivalents).

  • Add Boc₂O (1.1-1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • If using a water-miscible solvent, remove it under reduced pressure.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-protected isoindoline.[6]

Application in the Synthesis of PARP Inhibitors: A Case Study

The isoindolinone scaffold, a close structural relative of isoindoline, has gained significant attention as a pharmacophore for the development of PARP inhibitors.[3][4][8] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+, the natural substrate of PARP, allows for competitive inhibition at the enzyme's active site.[4]

Recent patent literature highlights the use of isoindolinone derivatives in the development of PARP inhibitors with enhanced central nervous system (CNS) penetration, a critical attribute for treating brain cancers.[3][4] The moderate lipophilicity of the isoindolinone scaffold is believed to contribute to this favorable pharmacokinetic profile.[4]

Hypothetical Workflow for the Synthesis of a PARP Inhibitor

The following workflow illustrates how Boc-5-hydroxyisoindoline could be utilized in the synthesis of a hypothetical PARP inhibitor.

G A Boc-5-hydroxyisoindoline B Alkylation/Etherification of 5-OH group A->B Introduce side chain (R) C Deprotection of Boc group B->C Expose isoindoline nitrogen D Amide coupling with a suitable carboxylic acid C->D Attach pharmacophore E Final PARP Inhibitor D->E

Caption: Hypothetical synthetic workflow for a PARP inhibitor.

In this workflow, the 5-hydroxy group of Boc-5-hydroxyisoindoline is first functionalized, for example, through an etherification reaction to introduce a side chain (R). This 'R' group can be designed to interact with specific amino acid residues in the PARP active site, thereby enhancing potency and selectivity. Following the modification of the hydroxyl group, the Boc protecting group is removed to expose the secondary amine of the isoindoline ring. This amine can then undergo an amide coupling reaction with a carboxylic acid-containing fragment, which often constitutes another key part of the PARP inhibitor pharmacophore.

Key Experimental Protocols

Protocol 1: O-Alkylation of Boc-5-Hydroxyisoindoline

This protocol describes a general procedure for the etherification of the phenolic hydroxyl group of Boc-5-hydroxyisoindoline.

Materials:

  • Boc-5-hydroxyisoindoline

  • Alkyl halide (e.g., R-Br or R-I)

  • A suitable base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of Boc-5-hydroxyisoindoline (1 equivalent) in DMF or MeCN, add the base (1.5-2.0 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at a suitable temperature (e.g., room temperature to 80 °C) for 4-24 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkoxyisoindoline derivative.

Protocol 2: N-Boc Deprotection of a Functionalized Isoindoline

This protocol outlines the removal of the Boc protecting group under acidic conditions, a common and efficient method.

Materials:

  • N-Boc-protected isoindoline derivative

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4 M)

  • Dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate solution (for workup with TFA)

Procedure using TFA:

  • Dissolve the N-Boc-protected isoindoline (1 equivalent) in DCM.

  • Add TFA (5-10 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected isoindoline.

Procedure using HCl in Dioxane:

  • Dissolve the N-Boc-protected isoindoline (1 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Add a 4 M solution of HCl in dioxane (excess, e.g., 10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours. The product may precipitate as the hydrochloride salt.

  • If a precipitate forms, collect the solid by filtration and wash with diethyl ether.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the hydrochloride salt of the deprotected isoindoline.

Structure-Activity Relationship (SAR) Insights: The Role of the 5-Substituent

While a detailed SAR study for a series of compounds derived from Boc-5-hydroxyisoindoline is not publicly available, we can extrapolate from the broader field of kinase and PARP inhibitor design. The 5-position of the isoindoline scaffold often points towards the solvent-exposed region of the ATP-binding site in kinases or the nicotinamide-binding pocket in PARP.

SAR cluster_0 5-Position Modification cluster_1 Potential Impact Small Alkoxy Groups Small Alkoxy Groups Improved Potency Improved Potency Small Alkoxy Groups->Improved Potency Fine-tuning lipophilicity Modulated Physicochemical Properties\n(e.g., solubility, permeability) Modulated Physicochemical Properties (e.g., solubility, permeability) Small Alkoxy Groups->Modulated Physicochemical Properties\n(e.g., solubility, permeability) Larger, Flexible Chains Larger, Flexible Chains Enhanced Selectivity Enhanced Selectivity Larger, Flexible Chains->Enhanced Selectivity Accessing specific sub-pockets Larger, Flexible Chains->Modulated Physicochemical Properties\n(e.g., solubility, permeability) Hydrogen Bond Donors/Acceptors Hydrogen Bond Donors/Acceptors Hydrogen Bond Donors/Acceptors->Improved Potency Direct interaction with target

Caption: SAR considerations for the 5-position of the isoindoline scaffold.

By modifying the 5-hydroxy group to various ethers or esters, medicinal chemists can systematically probe the steric and electronic requirements of the target's binding site. For example:

  • Small alkoxy groups (e.g., methoxy, ethoxy) can fine-tune the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability.

  • Longer, more flexible chains incorporating polar functional groups can be used to reach into adjacent pockets of the active site, potentially increasing potency and selectivity.

  • Introducing hydrogen bond donors or acceptors via the 5-position can lead to direct interactions with key residues in the target protein, significantly enhancing binding affinity.

Conclusion and Future Perspectives

Boc-5-hydroxyisoindoline represents a valuable and versatile building block for medicinal chemists. Its strategic application, particularly in the synthesis of targeted therapies like PARP inhibitors, underscores the importance of the isoindoline scaffold in modern drug discovery. The 5-hydroxy group provides a critical handle for fine-tuning the properties of the final drug candidate, enabling the optimization of potency, selectivity, and pharmacokinetic parameters. As our understanding of the structural biology of disease targets continues to grow, we can expect that the rational design of novel therapeutics based on the Boc-5-hydroxyisoindoline scaffold will continue to yield promising clinical candidates.

References

  • ACS Medicinal Chemistry Letters. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • ACS Publications. (2025, July 24). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

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Synthetic Routes to Novel Isoindoline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The isoindoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[1][3][4] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for accessing novel isoindoline-based compounds. We move beyond simple procedural lists to offer insights into the causality behind methodological choices, focusing on transition-metal-catalyzed C-H activation, multicomponent reactions (MCRs), and cycloaddition strategies. Each section includes a detailed, field-tested protocol, data tables for comparative analysis, and mechanistic diagrams to ensure a comprehensive understanding of these powerful synthetic tools.

Introduction: The Enduring Importance of the Isoindoline Core

The isoindoline framework, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone of medicinal chemistry.[1] Its structural rigidity and defined three-dimensional arrangement allow for precise decoration with functional groups, enabling optimal interactions with biological targets.[1] Notable drugs such as the immunomodulatory agent lenalidomide and the antihypertensive chlorisondamine feature this core structure, highlighting its therapeutic relevance.[1] The continuous need for new chemical entities with improved efficacy and novel mechanisms of action drives the development of innovative and efficient synthetic routes to access structurally diverse isoindoline derivatives. This guide focuses on three cutting-edge approaches that offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity.

Chapter 1: Transition-Metal-Catalyzed C-H Activation for Isoindolinone Synthesis

Scientific Principle & Rationale

Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for constructing complex molecules by directly converting ubiquitous C-H bonds into new C-C or C-N bonds.[5] This approach circumvents the need for pre-functionalized starting materials, thus shortening synthetic sequences and improving overall efficiency. For isoindolinone synthesis, directing groups on a benzoic acid or benzamide derivative can orchestrate the ortho-C-H activation, followed by annulation with a coupling partner like an olefin or alkyne. Rhodium and Ruthenium catalysts are particularly effective in these transformations.[5][6]

The causality behind this method's success lies in the formation of a stable, five- or six-membered metallacyclic intermediate. This intermediate brings the C-H bond into close proximity to the metal center, facilitating its cleavage. The subsequent insertion of the coupling partner and reductive elimination forges the new heterocyclic ring. This directed approach provides high regioselectivity, a common challenge in aromatic functionalization.

Visualization: Catalytic Cycle of Rh-Catalyzed C-H Activation

The following diagram illustrates a plausible catalytic cycle for the synthesis of isoindolinones from N-benzoylsulfonamides and olefins, a reaction that showcases the efficiency of this strategy.[5]

C_H_Activation_Cycle A Rh(III) Catalyst B Substrate Coordination (N-Benzoylsulfonamide) A->B -HX C C-H Activation (Metallacycle Formation) B->C Directed C-H Metalation D Olefin Coordination & Insertion C->D + Olefin E Reductive Elimination D->E Migratory Insertion F Product Release (Isoindolinone) E->F C-N Bond Formation F->A Catalyst Regeneration

Caption: Generalized catalytic cycle for Rh(III)-catalyzed isoindolinone synthesis.

Application Protocol: Rhodium-Catalyzed Annulation of N-Benzoylsulfonamides with Olefins

This protocol is adapted from a demonstrated, efficient approach to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones.[5]

Materials:

  • N-Benzoylsulfonamide derivative (1.0 equiv)

  • Olefin (e.g., n-butyl acrylate) (2.0 equiv)

  • [{RhCl2Cp*}2] (2.5 mol%)

  • Cu(OAc)2 (1.0 equiv) as an oxidant

  • AgSbF6 (20 mol%) as an additive

  • 1,2-Dichloroethane (DCE), anhydrous

  • Schlenk tube or similar reaction vessel

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the N-benzoylsulfonamide (0.2 mmol), [{RhCl2Cp*}2] (0.005 mmol, 3.1 mg), Cu(OAc)2 (0.2 mmol, 36.3 mg), and AgSbF6 (0.04 mmol, 13.7 mg).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous DCE (1.0 mL) via syringe.

  • Add the olefin (0.4 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired isoindolinone product.

Data Presentation: Substrate Scope & Yield

The following table summarizes representative yields for the synthesis of various isoindolinones using the rhodium-catalyzed C-H activation methodology.[5]

EntryN-Benzoylsulfonamide SubstituentOlefinProductYield (%)
1Hn-Butyl acrylate3-(Butoxycarbonylethyl)isoindolinone95%
24-Men-Butyl acrylate5-Methyl-3-(butoxycarbonylethyl)isoindolinone92%
34-CF3Styrene5-(Trifluoromethyl)-3-phenylisoindolinone78%
4H1-Hexene3-Butylisoindolinone85%

Chapter 2: Multicomponent Reactions (MCRs) for Rapid Assembly of Isoindolinones

Scientific Principle & Rationale

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, are a cornerstone of green and efficient chemistry. For isoindoline synthesis, MCRs offer a powerful platform for rapidly generating molecular complexity from simple, readily available building blocks.

A key example is the solid-phase multicomponent synthesis of 3-substituted isoindolinones.[7][8] This strategy involves the reaction of a β-keto lactam, an aldehyde, an isocyanide, and a dienophile in one pot. The logic of this approach is rooted in the sequential formation of reactive intermediates. An initial condensation between the aldehyde and β-keto lactam, followed by reaction with the isocyanide and subsequent intramolecular cyclization and Diels-Alder reaction with the dienophile, constructs the complex isoindolinone core in a highly convergent manner. Using solid-supported reagents allows for modularity and simplified purification.[7]

Visualization: MCR Experimental Workflow

This diagram outlines the streamlined workflow of a solid-phase MCR approach.

MCR_Workflow start Combine Reactants: - β-keto lactam - Solid-supported aldehyde - Isocyanide - Dienophile reaction One-Pot Reaction (Microwave Irradiation) start->reaction filtration Filtration (Remove solid-supported reagent) reaction->filtration purification Concentration & Purification filtration->purification product Final Chiral 3-Substituted Isoindolinone purification->product

Caption: Workflow for solid-phase multicomponent synthesis of isoindolinones.

Application Protocol: Solid-Phase MCR for Chiral 3-Substituted Isoindolinones

This protocol is based on a modular solid-phase MCR for generating chiral 3-substituted isoindolinones, which have applications as cell-penetrating probes.[7][9]

Materials:

  • Chiral β-keto lactam (1.0 equiv)

  • Solid-supported aldehyde (e.g., polystyrene-bound benzaldehyde) (1.2 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

  • Dienophile (e.g., N-phenylmaleimide) (1.5 equiv)

  • Methanol (MeOH) as solvent

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, suspend the solid-supported aldehyde (1.2 equiv) in methanol.

  • Add the chiral β-keto lactam (1.0 equiv), the isocyanide (1.2 equiv), and the dienophile (1.5 equiv) to the suspension.

  • Seal the vial tightly.

  • Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 20-30 minutes). Optimization of time and temperature is crucial.

  • After the reaction, cool the vial to room temperature.

  • Filter the reaction mixture to remove the solid-supported resin. Wash the resin with additional methanol.

  • Combine the filtrate and washings.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product via flash column chromatography to yield the pure 3-substituted isoindolinone.

Chapter 3: Cycloaddition Strategies for Isoindoline Synthesis

Scientific Principle & Rationale

Cycloaddition reactions are powerful bond-forming processes that allow for the concerted or stepwise formation of cyclic structures with high stereocontrol.[10] For the synthesis of the isoindoline core, [3+2] cycloadditions of azomethine ylides and intramolecular [3+2] cycloadditions of azides are particularly prominent strategies.[10][11]

The underlying principle of the [3+2] cycloaddition involves the reaction of a three-atom dipole (like an azomethine ylide or azide) with a two-atom dipolarophile (like an alkene or alkyne) to form a five-membered ring.[12] In the context of isoindoline synthesis, these components are often tethered intramolecularly. For instance, an ortho-alkenylarylmethyl azide can undergo an intramolecular cycloaddition where the azide acts as the 1,3-dipole and the tethered alkene acts as the dipolarophile, directly forming the fused isoindoline ring system.[12] This approach is highly efficient for constructing the bicyclic core in a single, often stereospecific, step.

Visualization: Intramolecular [3+2] Cycloaddition

This diagram illustrates the general concept of forming an isoindoline ring via an intramolecular cycloaddition.

Caption: Conceptual pathway for intramolecular [3+2] cycloaddition to form isoindolines.

Application Protocol: Two-Step Synthesis of Isoindoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from a method for synthesizing isoindoles from α-azido carbonyl compounds containing a 2-alkenylaryl unit.[12]

Materials:

  • (2-(1-Alkenyl)phenyl)methyl mesylate derivative (1.0 equiv)

  • Sodium azide (NaN3) (1.2 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

Procedure:

Step 1: Azide Formation

  • Dissolve the mesylate starting material (1.0 equiv) in anhydrous DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium azide (1.2 equiv) portion-wise.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification.

Step 2: Intramolecular Cycloaddition

  • Dissolve the crude azide from Step 1 in anhydrous toluene (to a concentration of ~0.1 M).

  • Heat the solution to reflux (or 100 °C) and stir for 3-5 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the final isoindoline product.

Conclusion

The synthetic routes outlined in this guide—C-H activation, multicomponent reactions, and cycloaddition—represent the forefront of modern organic chemistry for the construction of novel isoindoline-based compounds. Each method offers distinct advantages, from the atom economy and efficiency of C-H activation and MCRs to the stereochemical control afforded by cycloadditions. By understanding the underlying principles and having access to detailed, validated protocols, researchers are well-equipped to select the optimal strategy for their specific synthetic targets. The continued innovation in these areas will undoubtedly lead to the discovery of new isoindoline derivatives with significant potential in drug discovery and materials science.

References

  • Jah, M., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Massarano, T., et al. (2020). Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers. ChemMedChem. Available at: [Link]

  • Zhang, C., et al. (2015). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. RSC Advances. Available at: [Link]

  • Pace, V., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. International Journal of Molecular Sciences. Available at: [Link]

  • Hu, X.-Q., et al. (2021). Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chen, M.-D., et al. (2000). An Asymmetric Synthesis of Isoindolinones. Chemical Journal of Chinese Universities. Available at: [Link]

  • Govender, T., et al. (2004). Asymmetric synthesis of novel isoindolines: azasaccharide mimics as potential enzyme inhibitors. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Zhang, Y., et al. (2025). Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction. PubMed. Available at: [Link]

  • Hu, X.-Q., et al. (2021). Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2017). CYCLOADDITION REACTIONS IN THE SYNTHESIS OF ISOINDOLINES (MICROREVIEW). Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Massarano, T., et al. (2020). Solid‐Phase Multicomponent Synthesis of 3‐Substituted Isoindolinones Generates New Cell‐Penetrating Probes as Drug Carriers. ResearchGate. Available at: [Link]

  • Bastrakov, M. A., & Starosotnikov, A. M. (2017). Cycloaddition reactions in the synthesis of isoindolines (microreview). ResearchGate. Available at: [Link]

  • JETIR. (2018). Properties and Functions of Isoindoline: A Short Review. JETIR.org. Available at: [Link]

  • White, J. D., & Mann, M. E. (2022). Recent Developments in Isoindole Chemistry. Thieme. Available at: [Link]

  • Hu, X.-Q., et al. (2021). Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of isoindolinones. Available at: [Link]

  • Bräse, S., & Müller, T. J. J. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of isoindolines. Available at: [Link]

  • ProQuest. (2023). The Development of Synthetic Methods Using Isoindole Chemistry. Available at: [Link]

  • Bektas, H., et al. (2022). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules. Available at: [Link]

  • Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available at: [Link]

  • Bräse, S., & Müller, T. J. J. (2013). The chemistry of isoindole natural products. Beilstein Journals. Available at: [Link]

  • Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]

  • ResearchGate. (2023). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Available at: [Link]

  • Byk, G. (2018). Novel Multicomponent Reaction. Chiral 3- Substituted Iso-Indolinones: Synthesis and Applications of Analogs of Staurosporine. Bar-Ilan University. Available at: [Link]

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Application Notes and Protocols: Strategic Functionalization of the Hydroxyl Group on tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoindoline Scaffold in Modern Drug Discovery

The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural basis for a range of clinically significant drugs.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets.[1][2] tert-Butyl 5-hydroxyisoindoline-2-carboxylate, in particular, has emerged as a valuable building block for the synthesis of diverse bioactive molecules, including thrombin inhibitors and anticonvulsant agents.[3]

The synthetic utility of this intermediate is largely attributed to its distinct functional handles: a Boc-protected secondary amine and a phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its participation in unwanted side reactions under a variety of conditions.[4][5][6][7] This chemical stability allows for the selective functionalization of the hydroxyl group, which is the primary focus of this guide. The phenolic hydroxyl group is a versatile precursor for a multitude of chemical transformations, enabling the introduction of diverse pharmacophoric elements to modulate the biological activity, physicochemical properties, and pharmacokinetic profile of the parent molecule.[8][9]

This technical guide provides a detailed exploration of key strategies for the functionalization of the hydroxyl group on this compound, complete with mechanistic insights, field-proven protocols, and visual aids to empower researchers in their drug discovery endeavors.

Core Concepts: Understanding the Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group on the benzene ring of this compound exhibits the characteristic reactivity of a phenol. The oxygen atom possesses lone pairs of electrons, making it nucleophilic. However, the acidity of the phenolic proton (pKa ≈ 10) allows for its ready deprotonation by a suitable base to form a more potent nucleophile, the phenoxide ion. This enhanced nucleophilicity is central to many of the functionalization strategies discussed herein. It is also important to note that the hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution reactions, a property that is not the focus of this guide but is a key aspect of its overall reactivity.[8][10]

Strategic Functionalization Pathways

The targeted modification of the 5-hydroxyl group can be broadly categorized into three highly effective and widely employed transformations:

  • Etherification: Formation of an ether linkage (C-O-C).

  • Esterification: Formation of an ester linkage (C-O-C=O).

  • Mitsunobu Reaction: A versatile method for dehydro-condensation to form ethers, esters, and other functionalities with inversion of stereochemistry (though not applicable to the achiral hydroxyl group of our substrate, it is a powerful tool for introducing various groups).

The choice of a particular strategy will depend on the desired final compound and the compatibility of the reagents with the rest of the molecule. The stability of the Boc protecting group to the reaction conditions is a critical consideration in all protocols.[6]

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for the preparation of ethers.[11][12] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a good leaving group.

Mechanism & Rationale:

The reaction is initiated by the deprotonation of the phenolic hydroxyl group with a suitable base to generate the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions, such as elimination of the alkyl halide or hydrolysis of the Boc group. Common bases for this transformation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[11] The choice of solvent is also important, with polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) being preferred as they effectively solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.

Williamson_Ether_Synthesis substrate This compound phenoxide Phenoxide Intermediate substrate->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide alkyl_halide Alkyl Halide (R-X) product Ether Product alkyl_halide->product phenoxide->product SN2 Attack

Figure 1: Workflow for Williamson Ether Synthesis.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of this compound using an alkyl halide.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound226070-47-9235.28
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21
Alkyl Halide (e.g., Benzyl Bromide)100-39-0171.04
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl Acetate (EtOAc)141-78-688.11
Brine (saturated NaCl solution)N/AN/A
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Expert Insights:

  • Choice of Base: For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in THF can be employed. However, extreme caution must be exercised as NaH is highly reactive and flammable.

  • Solvent-Free Conditions: For certain reactive alkylating agents, solvent-free conditions using a solid base like K₂CO₃ can be an environmentally friendly and efficient alternative.[13]

  • Phase-Transfer Catalysis: In some instances, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to facilitate the reaction in a biphasic system, which can simplify the work-up procedure.

Esterification via Acylation

Esterification of the phenolic hydroxyl group is a straightforward and high-yielding transformation, typically achieved by reaction with an acyl chloride or a carboxylic anhydride.[14][15] This reaction introduces an ester functionality, which can act as a prodrug moiety or a key pharmacophore.

Mechanism & Rationale:

The acylation of phenols can proceed under basic or acidic conditions. In the presence of a non-nucleophilic base like pyridine or triethylamine, the phenol is deprotonated to the more nucleophilic phenoxide, which then attacks the electrophilic carbonyl carbon of the acylating agent. Pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. The reaction is typically fast and irreversible.

Esterification substrate This compound ester_product Ester Product substrate->ester_product Nucleophilic Acyl Substitution acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->ester_product base Base (e.g., Pyridine) base_hcl [Base-H]⁺Cl⁻ base->base_hcl hcl HCl

Figure 2: General scheme for the Esterification of a phenol.

Protocol 2: Acylation with an Acyl Chloride

This protocol provides a detailed procedure for the synthesis of a phenyl ester from this compound and an acyl chloride.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound226070-47-9235.28
Acyl Chloride (e.g., Acetyl Chloride)75-36-578.50
Pyridine, anhydrous110-86-179.10
Dichloromethane (DCM), anhydrous75-09-284.93
1 M Hydrochloric Acid (HCl)7647-01-036.46
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01
Brine (saturated NaCl solution)N/AN/A
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine (2.0-3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

Expert Insights:

  • Alternative Acylating Agents: Carboxylic anhydrides can be used in place of acyl chlorides, often requiring slightly longer reaction times or gentle heating. The work-up is similar, though the acidic byproduct is a carboxylic acid instead of HCl.

  • DMAP as a Catalyst: For less reactive systems, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to significantly accelerate the reaction.

  • Schotten-Baumann Conditions: An alternative is to perform the reaction in a two-phase system of an organic solvent and aqueous base (e.g., NaOH), known as the Schotten-Baumann reaction. This can be particularly useful for large-scale syntheses.[16]

Functionalization via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the dehydrative coupling of a primary or secondary alcohol with a suitable nucleophile.[17][18] In the context of our substrate, it allows for the formation of ethers and esters under mild, neutral conditions, often with a high degree of predictability.

Mechanism & Rationale:

The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18] This betaine then deprotonates the nucleophile (in this case, the phenolic hydroxyl group of our substrate is the "acidic" component, and an external alcohol would be the nucleophile for ether formation, or a carboxylic acid for ester formation). The resulting alkoxide or carboxylate then attacks the activated alcohol (in this case, the phenolic oxygen is activated by the phosphonium intermediate), leading to the desired product and triphenylphosphine oxide as a byproduct. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon; however, this is not relevant for the achiral phenolic hydroxyl group.

Mitsunobu_Reaction substrate This compound activated_complex Activated Complex substrate->activated_complex alcohol Alcohol (R-OH) alcohol->activated_complex pph3 PPh₃ pph3->activated_complex dead DEAD/DIAD dead->activated_complex ether_product Ether Product activated_complex->ether_product Nucleophilic Attack tppo Triphenylphosphine Oxide activated_complex->tppo hydrazine_byproduct Hydrazine Byproduct activated_complex->hydrazine_byproduct

Figure 3: Simplified workflow of the Mitsunobu Reaction for ether synthesis.

Protocol 3: Mitsunobu Etherification

This protocol details the etherification of this compound with a primary or secondary alcohol.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
This compound226070-47-9235.28
Alcohol (e.g., Ethanol)64-17-546.07
Triphenylphosphine (PPh₃)603-35-0262.29
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.21
Tetrahydrofuran (THF), anhydrous109-99-972.11
Ethyl Acetate (EtOAc)141-78-688.11
Hexanes110-54-386.18
Brine (saturated NaCl solution)N/AN/A
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a pale yellow or orange) and sometimes the formation of a precipitate are indicative of reaction initiation.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. The latter can often be partially removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).

  • Purify the product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Expert Insights:

  • Reagent Addition Order: The order of addition of reagents can be crucial for the success of the Mitsunobu reaction. Pre-mixing the phosphine and the azodicarboxylate before adding the other components is generally discouraged as it can lead to the formation of unreactive side products.[18]

  • Work-up Challenges: The removal of triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging. Using polymer-supported triphenylphosphine can simplify the purification as the oxide can be removed by filtration.

  • Nucleophile pKa: The Mitsunobu reaction generally works best with nucleophiles having a pKa of less than 15.[19] Phenols are sufficiently acidic to be good nucleophiles in this reaction.

Conclusion: A Gateway to Novel Chemical Matter

The functionalization of the 5-hydroxyl group of this compound provides a reliable and versatile entry point for the synthesis of a wide array of novel chemical entities. The Williamson ether synthesis, acylation, and Mitsunobu reaction represent three robust and well-established strategies to achieve this transformation. The choice of method will be dictated by the specific synthetic target and the desired physicochemical properties of the final molecule. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively leverage this key building block to accelerate their drug discovery programs and explore new frontiers in medicinal chemistry.

References

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025-12-25).
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.
  • This compound. Smolecule.
  • The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. Benchchem.
  • Mitsunobu Reaction - Common Conditions.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • Phenol-Directed C-H Functionalization. ResearchGate.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • The Williamson Ether Synthesis.
  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. PMC.
  • Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science (RSC Publishing). (2024-02-21).
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. NIH. (2023-04-12).
  • Acylation of phenols. University of Calgary.
  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC - NIH. (2025-04-14).
  • Mitsunobu reaction. Organic Synthesis.
  • New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.
  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development - ACS Publications.
  • Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. (2025-08-06).
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
  • Csp–H functionalization of phenols: an effective access route to valuable materials via Csp–C bond formation. ResearchGate. (2024-02-02).
  • acyl chlorides and water, alcohols or phenol. Chemguide.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Mitsunobu reaction. Wikipedia.
  • Application Note – Mitsunobu. Sigma-Aldrich.
  • Process for ring acylation of phenols. Google Patents.
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
  • Other Reactions of Phenol. Chemistry LibreTexts. (2023-01-22).
  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
  • tert-Butyl 5-hydroxy-octahydro-1H-isoindole-2-carboxylate. Biosynth.
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The Strategic Role of tert-Butyl 5-hydroxyisoindoline-2-carboxylate in Multi-Step Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the isoindoline core has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets such as enzymes and receptors.[2] Among the various derivatives of this important heterocycle, tert-butyl 5-hydroxyisoindoline-2-carboxylate stands out as a particularly versatile and strategic building block for multi-step organic synthesis.

This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role in the synthesis of complex molecules, with a particular emphasis on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][3] We will delve into the causality behind experimental choices, providing detailed, field-proven protocols that underscore the compound's utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic endeavors.

Chemical Profile and Strategic Advantages

This compound, also known as N-Boc-5-hydroxyisoindoline, possesses a unique combination of structural features that make it an invaluable tool in the synthetic chemist's arsenal.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃[4]
Molecular Weight 235.28 g/mol [4]
Appearance Solid[5]
CAS Number 226070-47-9[4]

The strategic advantages of this molecule are threefold:

  • Orthogonal Protection: The nitrogen atom of the isoindoline core is protected by a tert-butyloxycarbonyl (Boc) group, while the aromatic ring is functionalized with a hydroxyl group. This orthogonal protecting group strategy allows for the selective modification of either the phenolic hydroxyl group or the secondary amine after deprotection, providing precise control over the synthetic route.

  • Reactive Handle for Elaboration: The phenolic hydroxyl group serves as a convenient handle for introducing a variety of substituents through etherification or other functionalization reactions. This is a critical step in building the molecular complexity required for potent and selective drug candidates.

  • Core Scaffold of Bioactive Molecules: The isoindoline framework itself is a key component of numerous approved drugs and clinical candidates, including those for indications such as multiple myeloma, inflammation, and cancer.[1][6] This established biological relevance makes it an attractive starting point for new drug discovery programs.

Application in the Synthesis of PARP Inhibitor Precursors: A Case Study

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways, such as BRCA-mutated ovarian and breast cancers.[7] The isoindolinone scaffold is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Talazoparib.[1][3] The structural similarity of the isoindolinone core to the nicotinamide moiety of NAD+ allows for competitive inhibition at the PARP enzyme's catalytic site.[1]

The following sections will detail a multi-step synthesis of a key precursor for Talazoparib, starting from this compound. This synthetic route highlights the strategic utility of this building block and provides detailed, actionable protocols.

Visualizing the Synthetic Pathway

The overall synthetic strategy involves three key transformations:

  • Williamson Ether Synthesis: Alkylation of the phenolic hydroxyl group to introduce the cyanobenzyl moiety.

  • Boc Deprotection: Removal of the Boc protecting group to liberate the secondary amine.

  • Reductive Cyclization and Annulation: A multi-step sequence to construct the final tetracyclic core of the PARP inhibitor.

G A This compound B tert-Butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate A->B Williamson Ether Synthesis (Alkylation) C 5-((4-Cyanobenzyl)oxy)isoindoline B->C Boc Deprotection (Acid-mediated) D Key Talazoparib Precursor C->D Multi-step sequence (Reductive Cyclization, etc.)

Caption: Synthetic workflow from the starting material to a key PARP inhibitor precursor.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of tert-Butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate

This protocol describes the alkylation of the phenolic hydroxyl group of this compound with 4-(bromomethyl)benzonitrile. The choice of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions.

Rationale: The Williamson ether synthesis is a classic and reliable method for forming aryl ethers. In this case, the phenoxide, generated in situ by a base, acts as a nucleophile, displacing the bromide from 4-(bromomethyl)benzonitrile. Cesium carbonate is an effective base for this transformation, often providing higher yields compared to other bases like potassium carbonate due to the increased solubility of the cesium phenoxide intermediate. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction, as it effectively solvates the cation without solvating the nucleophile, thereby increasing its reactivity.

Materials:

  • This compound

  • 4-(bromomethyl)benzonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of 4-(bromomethyl)benzonitrile (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate.

Expected Outcome: This procedure typically provides the desired product in good to excellent yields (80-95%).

Protocol 2: Boc Deprotection of tert-Butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate

This protocol details the removal of the Boc protecting group under acidic conditions to yield the free secondary amine, 5-((4-cyanobenzyl)oxy)isoindoline.

Rationale: The Boc group is an acid-labile protecting group. Strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are commonly used for its removal. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation, which is then quenched by a nucleophile or eliminates to form isobutene. A solution of HCl in an organic solvent like dioxane or methanol is often preferred as it provides anhydrous acidic conditions, which can be advantageous for substrates that are sensitive to aqueous acid. The reaction is typically clean and proceeds to completion at room temperature.

Materials:

  • tert-Butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 5-((4-cyanobenzyl)oxy)isoindoline-2-carboxylate (1.0 eq) in a minimal amount of dichloromethane.

  • To this solution, add 4 M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 5-((4-cyanobenzyl)oxy)isoindoline.

Expected Outcome: The deprotection is usually quantitative, yielding the hydrochloride salt of the product, which is then neutralized during the basic workup to give the free amine in high yield (>95%).

Further Synthetic Transformations

The resulting 5-((4-cyanobenzyl)oxy)isoindoline is a key intermediate that can be further elaborated to construct the tetracyclic core of Talazoparib and other related PARP inhibitors. This typically involves a multi-step sequence that may include:

  • Reductive amination or acylation to introduce the remaining parts of the heterocyclic system.

  • Intramolecular cyclization reactions to form the final ring system.

These subsequent steps often involve more complex and tailored procedures that are specific to the target molecule. For instance, the synthesis of Talazoparib involves a reductive cyclization with a keto-ester derivative followed by cyclization with hydrazine.[5]

Troubleshooting and Expert Insights

  • Incomplete Etherification: If the Williamson ether synthesis stalls, gentle heating (e.g., to 50-60 °C) can be applied. However, be mindful of potential side reactions at higher temperatures. Ensure that all reagents and solvents are anhydrous, as water can quench the phenoxide intermediate.

  • Difficult Boc Deprotection: For sterically hindered or less reactive substrates, increasing the reaction time or using a stronger acid like neat TFA may be necessary. However, TFA is highly corrosive and should be handled with care.

  • Purification Challenges: The byproducts of certain reactions, such as triphenylphosphine oxide from a Mitsunobu reaction (an alternative to Williamson ether synthesis), can sometimes co-elute with the desired product during chromatography. Careful optimization of the solvent system for chromatography is crucial.

Conclusion: A Versatile Building Block for Innovation

This compound is a strategically designed and highly valuable building block in multi-step organic synthesis. Its orthogonal protecting groups and the reactive phenolic hydroxyl handle provide chemists with the flexibility and control needed to construct complex molecular architectures. As demonstrated in the synthesis of PARP inhibitor precursors, this compound serves as a critical starting material for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their own synthetic endeavors, paving the way for future innovations in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18630963, tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved January 11, 2026 from [Link].

  • DoE Optimization Empowers the Automated Preparation of Enantiomerically Pure [ F]Talazoparib and its In Vivo Evaluation as a PAR. (n.d.). ChemRxiv. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2020). Molecules, 25(21), 5148. [Link]

  • Vasu, D., & et al. (2018). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group of various amino acids and peptides using hydrogen chloride (4 m) in anhydrous dioxane solution for 30 min at room temperature. Amino Acids, 50(12), 1693-1699. [Link]

  • Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. (2018). Molecules, 23(11), 2843. [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. (2020). Journal of Medicinal Chemistry, 63(21), 12686-12709. [Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. (2021). ACS Medicinal Chemistry Letters, 12(8), 1297-1298. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on 5-Hydroxyisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyisoindoline stands as a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structure, featuring a bicyclic aromatic system with both a secondary amine and a phenolic hydroxyl group, offers multiple points for diversification. However, this very functionality presents a challenge for selective modification. Direct nucleophilic aromatic substitution (SNAr) on the benzene ring is often difficult without strong electron-withdrawing groups, and the hydroxyl group itself is a poor leaving group.

This guide provides a comprehensive overview of experimental procedures for achieving nucleophilic substitution on the 5-hydroxyisoindoline scaffold. We will explore two primary strategies:

  • O-Alkylation and O-Arylation: Leveraging the nucleophilicity of the hydroxyl group after deprotonation to form ethers.

  • N-Alkylation and N-Arylation: Requiring a protection-coupling-deprotection sequence to selectively functionalize the isoindoline nitrogen.

The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel 5-hydroxyisoindoline derivatives.

Part 1: O-Alkylation and O-Arylation of 5-Hydroxyisoindoline

The phenolic hydroxyl group of 5-hydroxyisoindoline can be readily deprotonated to form a potent nucleophile, which can then react with various electrophiles to form ethers. This section details four reliable methods for the O-alkylation and O-arylation of this scaffold.

Protocol 1: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and cost-effective method for forming ethers from an alkoxide and an alkyl halide.[1][2] For 5-hydroxyisoindoline, the reaction proceeds by in situ formation of the phenoxide with a suitable base.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve 5-hydroxyisoindoline (1.0 equiv) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (0.1–0.5 M).

    • Place the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation:

    • Add a base (1.1–1.5 equiv) portion-wise at 0 °C. For primary alkyl halides, potassium carbonate (K₂CO₃) is often sufficient. For less reactive halides, a stronger base like sodium hydride (NaH) may be necessary.

    • Stir the mixture at room temperature for 30–60 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • Slowly add the alkyl halide (1.1 equiv) to the reaction mixture.

    • Heat the reaction to an appropriate temperature (typically 60–100 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Parameter Condition for Primary Alkyl Halides Condition for Secondary Alkyl Halides
Base K₂CO₃, Cs₂CO₃NaH, KHMDS
Solvent DMF, AcetonitrileTHF, Dioxane
Temperature 60–80 °C80–110 °C
Protocol 2: Mitsunobu Reaction for O-Alkylation

The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including ethers, under mild conditions with inversion of stereochemistry at the alcohol carbon.[3][4][5][6] In this context, an external alcohol acts as the nucleophile after activation of the 5-hydroxyisoindoline hydroxyl group.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve 5-hydroxyisoindoline (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in anhydrous THF (0.1–0.5 M) under an inert atmosphere.

  • Reaction Initiation:

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Protocol 3: Ullmann Condensation for O-Arylation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers.[7][8][9][10][11] Modern protocols often employ ligands to improve reaction efficiency and substrate scope.

Experimental Protocol:

  • Reaction Setup:

    • In a reaction vessel, combine 5-hydroxyisoindoline (1.0 equiv), the aryl halide (1.2 equiv), copper(I) iodide (CuI) (5–10 mol%), a ligand such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (10–20 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).

    • Add an anhydrous, high-boiling solvent such as DMF, dimethyl sulfoxide (DMSO), or toluene.

    • De-gas the mixture with an inert gas.

  • Reaction:

    • Heat the reaction mixture to 100–140 °C and stir for 12–48 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter through a pad of Celite to remove insoluble copper salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify by flash column chromatography.

Protocol 4: Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig amination chemistry can be adapted for C-O bond formation, providing a powerful palladium-catalyzed route to diaryl ethers.[12][13][14][15]

Experimental Protocol:

  • Reaction Setup (in a glovebox):

    • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 4–10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5–2.0 equiv).

    • Add 5-hydroxyisoindoline (1.0 equiv) and the aryl halide (1.2 equiv).

    • Add an anhydrous solvent such as toluene or dioxane.

  • Reaction:

    • Seal the vessel and heat to 80–120 °C for 12–24 hours. Monitor the reaction's progress.

  • Work-up and Purification:

    • Cool the mixture, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography.

O_Alkylation_Arylation_Workflow cluster_start Starting Material cluster_methods O-Substitution Methods cluster_products Products 5-Hydroxyisoindoline 5-Hydroxyisoindoline williamson Williamson Ether Synthesis (Alkyl Halide, Base) 5-Hydroxyisoindoline->williamson mitsunobu Mitsunobu Reaction (Alcohol, PPh3, DEAD/DIAD) 5-Hydroxyisoindoline->mitsunobu ullmann Ullmann Condensation (Aryl Halide, Cu Catalyst, Base) 5-Hydroxyisoindoline->ullmann buchwald Buchwald-Hartwig O-Arylation (Aryl Halide, Pd Catalyst, Base) 5-Hydroxyisoindoline->buchwald alkoxy 5-Alkoxyisoindoline Derivatives williamson->alkoxy mitsunobu->alkoxy aryloxy 5-Aryloxyisoindoline Derivatives ullmann->aryloxy buchwald->aryloxy

Caption: General workflow for O-alkylation and O-arylation of 5-hydroxyisoindoline.

Part 2: Nucleophilic Substitution at the Isoindoline Nitrogen

Functionalization of the secondary amine of the isoindoline ring requires that the more acidic phenolic hydroxyl group be protected to prevent it from interfering with the coupling reaction. This section outlines a three-step process: protection, N-alkylation/N-arylation, and deprotection.

Step 1: Protection of the 5-Hydroxyl Group

The choice of protecting group is critical and should be stable to the conditions of the subsequent C-N coupling reaction while being readily removable.[16][17][18] Silyl ethers are a common choice.

Protocol for Tert-Butyldimethylsilyl (TBDMS) Protection:

  • Reaction Setup:

    • Dissolve 5-hydroxyisoindoline (1.0 equiv) in anhydrous DMF.

    • Add imidazole (2.5 equiv) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise at room temperature.

  • Reaction:

    • Stir the mixture at room temperature for 12–16 hours. Monitor by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield 5-(tert-butyldimethylsilyloxy)isoindoline.

Step 2: N-Alkylation/N-Arylation of the Protected Isoindoline

With the hydroxyl group protected, standard C-N coupling reactions can be employed.

Protocol for Buchwald-Hartwig N-Arylation:

  • Reaction Setup (in a glovebox):

    • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 2–5 mol%), a suitable phosphine ligand (e.g., BINAP, DavePhos, 4–10 mol%), and a strong base (e.g., sodium tert-butoxide (NaOtBu), LHMDS, 1.5 equiv).

    • Add the 5-(TBDMS-oxy)isoindoline (1.0 equiv) and the aryl halide (1.1 equiv).

    • Add an anhydrous solvent such as toluene or dioxane.

  • Reaction:

    • Seal the vessel and heat to 80–110 °C for 12–24 hours. Monitor by TLC.

  • Work-up and Purification:

    • Cool the mixture, dilute with ethyl acetate, and filter through Celite.

    • Concentrate the filtrate and purify by flash column chromatography.

Step 3: Deprotection of the 5-Hydroxyl Group

The final step is the removal of the protecting group to reveal the N-substituted 5-hydroxyisoindoline.

Protocol for TBDMS Deprotection:

  • Reaction Setup:

    • Dissolve the N-substituted 5-(TBDMS-oxy)isoindoline (1.0 equiv) in THF.

    • Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 equiv) at 0 °C.

  • Reaction:

    • Stir the reaction at room temperature for 1–3 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography.

N_Alkylation_Arylation_Workflow start 5-Hydroxyisoindoline protect Step 1: Protection (e.g., TBDMSCl, Imidazole) start->protect protected_intermediate Protected 5-Hydroxyisoindoline protect->protected_intermediate couple Step 2: N-Arylation/N-Alkylation (e.g., Buchwald-Hartwig) protected_intermediate->couple coupled_protected N-Substituted Protected Intermediate couple->coupled_protected deprotect Step 3: Deprotection (e.g., TBAF) coupled_protected->deprotect final_product N-Substituted 5-Hydroxyisoindoline deprotect->final_product

Caption: Workflow for N-alkylation/arylation of 5-hydroxyisoindoline.

Troubleshooting and Key Considerations

  • N- vs. O-Alkylation Selectivity: In the Williamson ether synthesis, using a weaker base and a less polar solvent can sometimes favor O-alkylation. However, for reliable N-alkylation, protection of the hydroxyl group is strongly recommended.[19][20]

  • Incomplete Reactions: If a reaction stalls, consider increasing the temperature, using a more active catalyst system (for coupling reactions), or a stronger base. Ensure all reagents and solvents are anhydrous, as water can deactivate catalysts and bases.

  • Purification Challenges: The byproducts of the Mitsunobu reaction can co-elute with the desired product. Using polymer-supported triphenylphosphine can simplify purification. For coupling reactions, thorough filtration through Celite is crucial to remove metal residues.

  • Substrate Scope: The electronic nature of the coupling partners can significantly impact reaction efficiency. In Buchwald-Hartwig and Ullmann reactions, electron-deficient aryl halides are generally more reactive.

References

  • Arya, P. (n.d.). A solid phase library synthesis of hydroxyindoline-derived tricyclic derivatives by mitsunobu approach. NRC Publications Archive. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Mitsunobu reaction. In Wikipedia. Retrieved from [Link]

  • Organic-chemistry.org. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • Wikipedia. (2023, December 16). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][12]naphthyrin-5(6H)-one. Tetrahedron, 71(40), 7563-7569. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • ResearchGate. (2021, October). Intramolecular Diels–Alder reaction in the synthesis of 5-arylisoxazolylmethyl- and 4,5-dichloroisothiazolylmethyl-3a,6-epoxyisoindol-3-ones. Retrieved from [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

  • Beaudry Research Group. (2013, August 15). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ) -. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope of the protecting‐group‐free C−N coupling reaction of.... Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyisoindoline-1,3-dione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Retrieved from [Link]

  • MDPI. (2024, June 27). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the O-Arylation of N-Hydroxyphthalimide (1) with Diaryliodonium Tetrafluoroborate Salts 5 a. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regiodivergent cascade cyclization/alkoxylation of allenamides via N-protecting group driven rearrangement to access indole and indoline derivatives. Retrieved from [Link]

  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Retrieved from [Link]

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  • Google Patents. (n.d.). CN112300072A - High-yield synthesis method of 5-iodoisoquinoline compounds.
  • ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Use of tert-Butyl 5-hydroxyisoindoline-2-carboxylate in the Synthesis of Cereblon-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven, catalytic degradation of target proteins.[1][2][3] The efficacy of these heterobifunctional molecules hinges on the precise chemical architecture connecting a target-binding ligand to an E3 ubiquitin ligase ligand.[4][5] Among the most exploited E3 ligases is Cereblon (CRBN), for which ligands derived from thalidomide and its analogs are commonly employed.[6][7] This guide provides an in-depth exploration of tert-butyl 5-hydroxyisoindoline-2-carboxylate, a versatile and synthetically tractable building block for constructing potent CRBN-recruiting PROTACs. We will detail its strategic advantages, provide validated, step-by-step synthetic protocols, and explain the chemical rationale behind its application in modern drug discovery.

Foundational Principles: PROTACs and E3 Ligase Recruitment

PROTACs are innovative chemical entities designed to hijack the cell's native protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[8][9][10] A PROTAC molecule consists of three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[11]

This tripartite design enables the PROTAC to act as a molecular bridge, inducing the formation of a ternary complex between the POI and the E3 ligase—two proteins that would not normally interact.[4][5] Once this proximity is established, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.[3] Because the PROTAC is released after inducing ubiquitination, it can act catalytically, with a single molecule mediating the destruction of multiple target protein molecules.[1][2]

PROTAC_Mechanism cluster_2 3. Proteasomal Degradation PROTAC PROTAC POI Ligand Linker E3 Ligand POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex Ub Ubiquitin (Ub) Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI E2 E2 Enzyme E2->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome recognized Degraded Degraded Peptides Proteasome->Degraded degrades to PROTAC_released PROTAC (recycled) Proteasome->PROTAC_released

Figure 1: General mechanism of action for PROTAC-mediated protein degradation.

While over 600 E3 ligases exist in humans, only a handful have been effectively recruited for PROTAC development, with ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor being the most prevalent.[12][13] The choice of E3 ligase can influence degradation efficiency, selectivity, and tissue distribution.

The Isoindoline Scaffold: A Privileged Motif for CRBN Recruitment

The discovery that thalidomide and its immunomodulatory drug (IMiD) analogs, such as pomalidomide and lenalidomide, bind directly to CRBN was a watershed moment for the PROTAC field.[7] These molecules contain a glutarimide ring essential for binding and a phthalimide or related isoindolinone moiety. Subsequent research has shown that simplified isoindoline scaffolds can serve as effective and synthetically accessible CRBN ligands, providing a robust starting point for PROTAC design.

This compound emerges as a particularly strategic building block for several reasons:

  • Validated Core: The isoindoline core provides the necessary structural elements to engage with the CRBN E3 ligase complex.

  • Orthogonal Handles: It possesses two distinct functional handles for synthetic elaboration:

    • A Boc-protected nitrogen : This prevents unwanted side reactions and can be cleanly removed under acidic conditions (e.g., Trifluoroacetic acid - TFA) at a late stage to reveal a secondary amine.[6][11]

    • A 5-hydroxy group : This phenolic hydroxyl is a versatile nucleophile, ideal for creating stable ether linkages to the PROTAC linker, providing a key exit vector for chemical modification.

  • Synthetic Accessibility: This building block and its precursors, such as tert-butyl 5-bromoisoindoline-2-carboxylate, are commercially available or readily synthesized, streamlining the early stages of PROTAC development.[14][15]

Synthetic Workflow & Protocols

The synthesis of a PROTAC using this building block typically follows a convergent strategy. First, the E3 ligand (isoindoline) is coupled to the linker. In a separate synthesis, the POI ligand is prepared with a suitable functional group. Finally, the two fragments are joined.

Synthesis_Workflow cluster_E3 E3 Ligand Arm Synthesis cluster_POI POI Ligand Preparation cluster_Final Final PROTAC Assembly start_E3 tert-Butyl 5-hydroxyisoindoline-2-carboxylate step1 Step 1: Linker Attachment (Williamson Ether Synthesis) start_E3->step1 linker Linker Precursor (e.g., Br-(CH2)n-COOEt) linker->step1 intermediate_E3 Boc-Protected E3 Ligand-Linker Conjugate step1->intermediate_E3 step2 Step 2: Boc Deprotection (TFA) intermediate_E3->step2 poi_ligand POI Ligand with Coupling Handle (e.g., -COOH) step3 Step 3: Final Coupling (Amide Bond Formation) poi_ligand->step3 intermediate_amine Amine-Terminated E3 Ligand-Linker step2->intermediate_amine intermediate_amine->step3 final_protac Final PROTAC Molecule step3->final_protac

Figure 2: Convergent synthetic workflow for PROTAC assembly.
Protocol 1: Attachment of an Alkyl-Ester Linker via Williamson Ether Synthesis

This protocol describes the coupling of the isoindoline building block to a representative linker containing a terminal leaving group (bromide) and a protected carboxylic acid (ethyl ester).

Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether bonds. A mild base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl, minimizing the risk of side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

ParameterCondition / ReagentPurpose
Starting Materials This compoundE3 Ligand Precursor
Ethyl 4-bromobutanoateLinker with leaving group
Base Potassium Carbonate (K₂CO₃), anhydrousDeprotonates the hydroxyl group
Solvent N,N-Dimethylformamide (DMF), anhydrousPolar aprotic solvent to facilitate Sₙ2
Temperature 60-80 °CProvides activation energy
Reaction Time 4-12 hoursTypical duration for completion

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution. Stir the suspension for 15 minutes at room temperature.

  • Add the linker, ethyl 4-bromobutanoate (1.2 eq), dropwise to the stirring suspension.

  • Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Quench by slowly adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typical eluent: hexane/ethyl acetate gradient) to yield the desired Boc-protected E3 ligand-linker conjugate.

Protocol 2: Late-Stage PROTAC Assembly

This two-step protocol involves the deprotection of the isoindoline nitrogen followed by the final coupling to a POI ligand.

Part A: Boc Deprotection

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard acid-labile protecting group. A mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is the gold standard for its efficient and clean removal at room temperature.[6] The volatiles are easily removed in vacuo.

Step-by-Step Procedure:

  • Dissolve the Boc-protected E3 ligand-linker conjugate (1.0 eq) from Protocol 1 in DCM (approx. 0.1 M).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • The resulting crude amine TFA salt is typically used directly in the next step without further purification.

Part B: Amide Coupling with POI Ligand

Rationale: Amide bond formation is the most common reaction for the final assembly of PROTACs. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization. A hindered organic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the TFA salt and facilitate the coupling.[6][8]

ParameterCondition / ReagentPurpose
Starting Materials Crude Amine TFA Salt (from Part A)E3 Ligand-Linker fragment
POI-Ligand-COOH (generic)Target-binding fragment
Coupling Reagent HATUActivates the carboxylic acid
Base DIPEAScavenges acid, neutralizes amine salt
Solvent DMF or DCM, anhydrousReaction medium
Temperature 0 °C to Room TemperatureControlled reaction conditions

Step-by-Step Procedure:

  • To a flask containing the POI ligand with a terminal carboxylic acid (1.0 eq), add anhydrous DMF.

  • Add the coupling reagent HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the crude amine TFA salt (1.1 eq) from Part A in a minimal amount of anhydrous DMF.

  • Slowly add the solution of the amine to the pre-activated POI ligand mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule using reverse-phase HPLC (preparative) to achieve high purity for biological testing.

Conclusion and Outlook

This compound is a high-value building block in the PROTAC synthetic toolkit. Its pre-installed, orthogonally protected functional groups allow for a streamlined and flexible approach to the synthesis of CRBN-recruiting PROTACs. The hydroxyl group provides a reliable anchor point for linker attachment via robust etherification chemistry, while the Boc-protected amine allows for late-stage deprotection and coupling. By mastering the protocols outlined in this guide, researchers can accelerate the design-synthesis-test cycle, bringing the field closer to developing next-generation protein degraders for a wide range of challenging diseases.

References

  • Scheme 4. Synthesis of PROTACs 22a-c. Reagents and conditions - ResearchGate. [Link]

  • Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC - NIH. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - NIH. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU - Diva-portal.org. [Link]

  • PROTAC-Induced Proteolytic Targeting - PMC - NIH. [Link]

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central. [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. [Link]

  • Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide | Request PDF - ResearchGate. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - NIH. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Advancements in Small Molecule PROTACs Containing Indole/Spiro-fused Oxindole Scaffolds: An Emerging Degrader Targeting Cancers - PubMed. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central. [Link]

  • Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11 - PMC - NIH. [Link]

  • Targeted Protein Degradation: Elements of PROTAC Design - PMC - NIH. [Link]

  • PROTACs– a game-changing technology - PMC - NIH. [Link]

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Application Notes and Protocols for the Synthesis of Isoindoline-Containing Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoindoline Scaffold in Modern Medicine

The isoindoline heterocycle, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, represents a cornerstone of modern medicinal chemistry.[1][2] Its structural rigidity and capacity for three-dimensional diversification have established it as a "privileged scaffold," a molecular core that is a constituent in numerous clinically approved drugs.[1] These agents span a wide range of therapeutic indications, including potent treatments for multiple myeloma and other cancers, inflammatory diseases, hypertension, and obesity.[1] Prominent examples include the immunomodulatory drugs (IMiDs®) Lenalidomide and Pomalidomide, and the anti-inflammatory agent Apremilast, which underscore the profound impact of this heterocyclic system on human health.[1][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust, field-proven synthetic methodologies for constructing isoindoline-containing molecules. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering insights into why specific reagents and conditions are employed. The protocols are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Foundational Synthetic Strategies for the Isoindoline Core

The construction of the isoindoline nucleus can be approached through several strategic disconnections. The most common and industrially relevant methods often involve the formation of a key C-N bond to complete the heterocyclic ring, typically through cyclization or reductive processes.

Catalytic Hydrogenation: A Workhorse for Isoindoline and Isoindolinone Synthesis

Catalytic hydrogenation is a powerful and often high-yielding method for the synthesis of the isoindoline core and its oxidized isoindolinone analogue. The choice of starting material and catalyst is critical for directing the reaction towards the desired product.

Causality and Experimental Insight: The selection of the catalyst and reaction conditions is paramount for chemoselectivity. For the reduction of a phthalonitrile, a robust catalyst like Platinum on Carbon (Pt/C) is often required to hydrogenate both nitrile groups to the corresponding amines, which then cyclize.[4] In contrast, the reduction of a nitro group on a pre-formed isoindolinone ring, a common final step in the synthesis of drugs like Lenalidomide, is typically achieved with Palladium on Carbon (Pd/C).[5][6][7] This catalyst is highly efficient for nitro group reduction while preserving the lactam carbonyl. The use of greener solvents and avoiding heavy metal contamination in the final Active Pharmaceutical Ingredient (API) are significant considerations in modern process chemistry.[6]

Diagram 1: General Workflow for Catalytic Hydrogenation

This diagram illustrates a typical laboratory setup for a batch hydrogenation reaction, a fundamental technique for synthesizing isoindoline cores.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Autoclave with Substrate & Solvent B Add Catalyst (e.g., Pd/C, Pt/C) A->B Under inert atmosphere (N2) C Seal Autoclave D Purge with H2 Gas C->D E Heat & Pressurize (e.g., 50 psi, 60°C) D->E F Monitor Reaction (TLC, HPLC, H2 uptake) E->F G Cool & Depressurize H Filter Catalyst (e.g., through Celite®) G->H I Concentrate Filtrate H->I J Purify Product (Crystallization/Chromatography) I->J

Caption: A typical workflow for catalytic hydrogenation.

Intramolecular Cyclization via Condensation

This strategy is arguably the most prevalent for constructing the isoindolinone and phthalimide cores of major pharmaceutical agents. The core principle involves reacting a bifunctional aromatic precursor, such as a derivative of phthalic acid or 2-formylbenzoic acid, with a primary amine, leading to a condensation reaction that forms the heterocyclic ring.[8][9]

Causality and Experimental Insight: The key to success in these reactions is the activation of the carboxylic acid or its derivative to facilitate nucleophilic attack by the amine. In the synthesis of IMiDs, a common starting material is a substituted nitrobenzoate, which is first halogenated at the methyl group.[5][10] This benzylic halide is highly electrophilic and readily undergoes substitution by the amino group of the piperidine-2,6-dione moiety, followed by intramolecular cyclization to form the isoindolinone ring.[5][10] Acetic acid is often used as a solvent for these condensations as it facilitates the reaction without being overly harsh.[9]

Part 2: Protocols for the Synthesis of Marketed Isoindoline-Containing Drugs

The following protocols illustrate the application of the foundational strategies to the synthesis of globally significant pharmaceutical agents.

Protocol: Synthesis of Pomalidomide

Pomalidomide is a potent thalidomide analogue used to treat multiple myeloma.[] Its synthesis is a multi-step process that elegantly demonstrates the principles of condensation followed by catalytic hydrogenation.[7][]

Diagram 2: Synthetic Pathway to Pomalidomide

This diagram outlines the key chemical transformations in the synthesis of Pomalidomide, starting from 4-nitrophthalic anhydride.

A 4-Nitrophthalic Anhydride C N-(4-Nitro-1,3-dioxoisoindolin -2-yl)piperidine-2,6-dione A->C Acetic Acid, NaOAc, Reflux (Condensation) B 3-Aminopiperidine- 2,6-dione HCl B->C D Pomalidomide C->D H2, Pd/C, MeOH (Hydrogenation)

Caption: Key steps in the synthesis of Pomalidomide.

Step-by-Step Protocol:

Step 1: Condensation to form the Nitro-Intermediate [7][]

  • Reagent Charging: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 4-nitrophthalic anhydride (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and anhydrous sodium acetate (2.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water with stirring. The solid precipitate is the nitro-intermediate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid under vacuum.

Step 2: Catalytic Hydrogenation to Pomalidomide [7]

  • Catalyst and Reagent Setup: In a hydrogenation vessel (e.g., a Parr shaker or autoclave), place the dried nitro-intermediate from Step 1 (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% w/w).

  • Solvent Addition: Add a suitable solvent such as methanol or dimethylformamide (DMF).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50 psi). Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Work-up and Isolation: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude Pomalidomide can be purified by crystallization from a suitable solvent system (e.g., DMF/water or methanol) to yield the final product as a yellow solid.[7]

Parameter Pomalidomide Synthesis Reference
Starting Materials 4-nitrophthalic anhydride, 3-aminopiperidine-2,6-dione HCl[7][]
Step 1 Reagents Acetic Acid, Sodium Acetate[7]
Step 2 Reagents H₂, 10% Pd/C, Methanol[7]
Overall Yield ~65%[7]
Final Purity (HPLC) >99.5%[7]
Protocol: Synthesis of Apremilast

Apremilast is a selective phosphodiesterase 4 (PDE4) inhibitor for treating psoriatic arthritis.[9] Its synthesis involves the condensation of a chiral amine with a functionalized phthalic anhydride derivative, highlighting the importance of stereocontrol.[12][13]

Step-by-Step Protocol (Convergent Synthesis): [9][13]

Part A: Synthesis of 3-Acetamidophthalic Anhydride [9]

  • React 3-aminophthalic acid with acetic anhydride at elevated temperatures (e.g., 140 °C).

  • The reaction yields 3-acetamidophthalic anhydride, which is a key building block.

Part B: Synthesis of the Chiral Amine Side-Chain

  • The synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is a critical, multi-step process. Asymmetric methods, such as enzymatic resolution or the use of chiral auxiliaries, are employed to obtain the desired (S)-enantiomer with high enantiomeric excess (ee).[12][13]

Part C: Final Condensation to Apremilast [9]

  • Condensation: React 3-acetamidophthalic anhydride (from Part A) with the chiral amine (from Part B), often as a leucine salt, in glacial acetic acid.

  • Reaction Conditions: Heat the mixture to reflux for an extended period (e.g., 24 hours).

  • Isolation and Purification: After cooling, the product typically crystallizes from the reaction mixture. It can be collected by filtration and purified further by recrystallization to afford Apremilast with high chemical and enantiomeric purity.

Parameter Apremilast Synthesis Reference
Key Precursors 3-Acetamidophthalic anhydride, (S)-amine side-chain[9]
Condensation Solvent Glacial Acetic Acid[9]
Stereochemistry Control Asymmetric synthesis or resolution of the amine[12][13]
Typical Yield (Final Step) 59-65%[13][14]
Enantiomeric Excess (ee) >99%[12]

Part 3: Advanced and Asymmetric Methodologies

While the methods described above are robust for known pharmaceuticals, the development of novel isoindoline agents often requires more advanced or stereoselective strategies.

Asymmetric Synthesis of Chiral Isoindolines

The introduction of chirality is crucial, as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.[1] Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding inefficient resolution steps.

Key Approaches:

  • Organocatalysis: Chiral organocatalysts, such as Takemoto's bifunctional catalyst, can promote reactions like the aza-Mannich reaction to produce 3-substituted isoindolinones with high enantioselectivity (up to 98% ee).[15] The catalyst simultaneously activates both the electrophile and the nucleophile, guiding the stereochemical outcome.

  • Transition Metal Catalysis: Palladium-catalyzed asymmetric reactions, such as intramolecular oxidative aminoacetoxylation, can construct chiral isoindoline scaffolds bearing multiple stereocenters under mild conditions.[16][17] The choice of a chiral ligand is essential for inducing enantioselectivity.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This approach has been used in the asymmetric synthesis of isoindolinones and Apremilast.[13][18]

Diagram 3: Principle of Asymmetric Organocatalysis

This diagram illustrates how a chiral catalyst creates a diastereomeric transition state to favor the formation of one enantiomer over the other.

cluster_main Asymmetric Induction Prochiral Prochiral Substrate Catalyst Chiral Catalyst Prochiral->Catalyst Binds TS_R Transition State R (Lower Energy) Catalyst->TS_R Favored Path TS_S Transition State S (Higher Energy) Catalyst->TS_S Disfavored Path Product_R Product R (Major) TS_R->Product_R Product_S Product S (Minor) TS_S->Product_S

Caption: A chiral catalyst favoring one reaction pathway.

Conclusion

The synthesis of isoindoline-containing pharmaceutical agents relies on a well-established yet evolving set of chemical transformations. Core strategies such as catalytic hydrogenation and intramolecular cyclization form the bedrock of industrial production for major drugs like Lenalidomide, Pomalidomide, and Apremilast. Understanding the mechanistic principles behind catalyst selection, reaction conditions, and precursor design is essential for optimizing these processes for yield, purity, and sustainability. As drug discovery moves towards more complex and stereochemically rich targets, advanced methodologies, particularly in asymmetric synthesis, will become increasingly vital. This guide provides the foundational knowledge and specific protocols to empower researchers to confidently and effectively work with this privileged heterocyclic scaffold.

References

  • Lenalidomide - Wikipedia. Wikipedia.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

  • Isoindoline - Wikipedia. Wikipedia.

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug | Organic Process Research & Development. ACS Publications.

  • Environmentally Benign Synthesis of Anticancer Drug Lenalidomide | Organic Process Research & Development. ACS Publications.

  • New synthesis route for the preparation of pomalidomide - Taylor & Francis Online. Taylor & Francis Online.

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI.

  • Pomalidomide: Definition, Structure, Mechanism of Action and Application - BOC Sciences. BOC Sciences.

  • An Asymmetric Synthesis of Isoindolinones. Chemical Journal of Chinese Universities.

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC. NIH National Library of Medicine.

  • Asymmetric synthesis of novel isoindolines: azasaccharide mimics as potential enzyme inhibitors | Journal of Pharmacy and Pharmacology. Oxford Academic.

  • Asymmetric synthesis of isoindolines via a palladium-catalyzed enantioselective intramolecular oxidative aminoacetoxylation reaction - PubMed. PubMed.

  • Synthesis of isoindolinones - Organic Chemistry Portal. Organic Chemistry Portal.

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. NIH National Library of Medicine.

  • Synthesis of isoindolines - Organic Chemistry Portal. Organic Chemistry Portal.

  • Process for the preparation of isoindoline - Google Patents. Google Patents.

  • Pomalidomide synthesis - ChemicalBook. ChemicalBook.

  • Alternative synthesis of lenalidomide - ResearchGate. ResearchGate.

  • Alternative synthesis of lenalidomide - Semantic Scholar. Semantic Scholar.

  • Synthetic routes available for the preparation of pomalidomide derivatives - ResearchGate. ResearchGate.

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug | Request PDF. ResearchGate.

  • An improved process for synthesis of lenalidomide - Google Patents. Google Patents.

  • Synthesis of apremilast. Reagents and conditions: (i) NH 4 OH, 230 °C... - ResearchGate. ResearchGate.

  • Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC. NIH National Library of Medicine.

  • Apremilast synthesis - ChemicalBook. ChemicalBook.

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione - ResearchGate. ResearchGate.

  • Process for the preparation of apremilast - Google Patents. Google Patents.

  • The Role of Isoindoline in Pharmaceutical Drug Development. Medium.

  • Pictet–Spengler reaction - Wikipedia. Wikipedia.

  • Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Publishing. Royal Society of Chemistry.

  • Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines - PMC. NIH National Library of Medicine.

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. NIH National Library of Medicine.

  • Pictet-Spengler Reaction - YouTube. YouTube.

  • The chemistry of isoindole natural products - PMC. NIH National Library of Medicine.

  • Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. NIH National Library of Medicine.

  • A simple method for the synthesis of isoindoline derivatives | Request PDF. ResearchGate.

  • The Pictet-Spengler Reaction Updates Its Habits - PMC. NIH National Library of Medicine.

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.

  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis - Aaltodoc. Aaltodoc.

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Application Notes and Protocols for Coupling Reactions of tert-Butyl 5-Hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Substituted Isoindoline Scaffold

The isoindoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic introduction of substituents at the 5-position of the isoindoline ring system dramatically influences the pharmacological and pharmacokinetic profile of these molecules. tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a key starting material in this context, offering a versatile platform for diversification through various coupling reactions. The Boc-protecting group ensures the stability of the isoindoline nitrogen, while the phenolic hydroxyl group serves as a prime handle for C-O and C-N bond formation, or as a precursor for triflation to enable C-C coupling. This guide provides detailed, field-proven protocols for the most critical coupling reactions of this valuable building block, with an emphasis on the rationale behind the choice of reagents and conditions.

I. O-Arylation and O-Alkylation (Etherification): Expanding the Southern Pole

The phenolic hydroxyl group of this compound is a nucleophilic center amenable to a variety of etherification strategies. These reactions are fundamental for introducing aryl or alkyl ethers, which can modulate properties such as lipophilicity, metabolic stability, and target engagement.

A. Palladium-Catalyzed Buchwald-Hartwig O-Arylation

The Buchwald-Hartwig C-O coupling reaction is a powerful method for the formation of diaryl ethers under relatively mild conditions, offering a significant improvement over harsher classical methods like the Ullmann condensation.[1] The choice of ligand is critical for achieving high yields and broad substrate scope.[2]

Causality of Experimental Choices:

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used in conjunction with a bulky, electron-rich phosphine ligand. The ligand facilitates the crucial reductive elimination step and prevents catalyst decomposition.[2] Ligands such as tBuXPhos have shown excellent performance in C-O couplings.

  • Base: A moderately strong base is required to deprotonate the phenolic hydroxyl, generating the active nucleophile. Cesium carbonate (Cs₂CO₃) is a common choice as it is non-nucleophilic and has good solubility in many organic solvents.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig O-Arylation

This protocol is a representative example for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuXPhos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon source

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), aryl bromide (1.2 equiv), and cesium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.05 equiv) and tBuXPhos (0.10 equiv) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: O-Arylation Reaction Conditions

CatalystLigandBaseSolventTemp (°C)
Pd(OAc)₂tBuXPhosCs₂CO₃Toluene110
Pd₂(dba)₃SPhosK₃PO₄Dioxane100
B. Williamson Ether Synthesis for O-Alkylation

For the introduction of alkyl groups, the Williamson ether synthesis remains a robust and straightforward method. This reaction proceeds via an Sɴ2 mechanism, where the phenoxide, generated by deprotonation of the hydroxyl group, acts as a nucleophile to displace a halide or other suitable leaving group from an alkyl electrophile.

Experimental Protocol: O-Alkylation of this compound

This protocol is adapted from a procedure for the synthesis of isoindoline derivatives.

Materials:

  • This compound

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Cesium carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Acetonitrile (MeCN)

Procedure:

  • A suspension of this compound (1.0 equiv), 2-chloro-N,N-dimethylethylamine hydrochloride (2.5 equiv), cesium carbonate (5.0 equiv), and tetrabutylammonium iodide (0.1 equiv) in acetonitrile is prepared in a round-bottom flask.[3]

  • The reaction mixture is heated to 90 °C overnight with vigorous stirring.[3]

  • Upon cooling to room temperature, the mixture is diluted with a 15% solution of methanol in dichloromethane.[3]

  • The organic layer is washed twice with water and once with brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3]

  • The crude product is purified by column chromatography.[3]

II. N-Arylation via Buchwald-Hartwig Amination

For N-arylation, the phenolic hydroxyl group of the starting material must first be converted to an amino group. This is typically achieved via a two-step sequence: nitration followed by reduction. The resulting tert-butyl 5-aminoisoindoline-2-carboxylate is then a suitable substrate for Buchwald-Hartwig amination.

Workflow for N-Arylation

N_Arylation_Workflow A tert-Butyl 5-hydroxyisoindoline- 2-carboxylate B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C tert-Butyl 5-nitroisoindoline- 2-carboxylate B->C D Reduction (e.g., H₂, Pd/C) C->D Step 2 E tert-Butyl 5-aminoisoindoline- 2-carboxylate D->E F Buchwald-Hartwig Amination (Aryl Halide, Pd catalyst, Ligand, Base) E->F Step 3 G N-Aryl-5-isoindoline Product F->G

Caption: Workflow for the N-arylation of the isoindoline scaffold.

Experimental Protocol: Buchwald-Hartwig N-Arylation of tert-Butyl 5-aminoisoindoline-2-carboxylate

This general procedure is based on established protocols for the amination of aryl amines.

Materials:

  • tert-Butyl 5-aminoisoindoline-2-carboxylate

  • Aryl halide (or triflate)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried resealable Schlenk tube.

  • Add tert-butyl 5-aminoisoindoline-2-carboxylate (1.0 equiv) and the aryl halide (1.2 equiv).

  • Add anhydrous dioxane.

  • Seal the Schlenk tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the Celite® pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.

III. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[2][4][5][6][7] To utilize this reaction, the hydroxyl group of the starting material must first be converted into a suitable electrophilic partner, typically a bromide or a triflate. The synthesis of the corresponding 5-bromo derivative is a common strategy.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow A tert-Butyl 5-hydroxyisoindoline- 2-carboxylate B Bromination (e.g., NBS) A->B Step 1 C tert-Butyl 5-bromo-isoindoline- 2-carboxylate B->C D Suzuki-Miyaura Coupling (Boronic Acid, Pd catalyst, Base) C->D Step 2 E 5-Aryl-isoindoline Product D->E

Caption: Workflow for Suzuki-Miyaura coupling of the isoindoline scaffold.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the coupling of tert-butyl 5-bromo-isoindoline-2-carboxylate with an arylboronic acid.

Materials:

  • tert-Butyl 5-bromo-isoindoline-2-carboxylate

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a solution of tert-butyl 5-bromo-isoindoline-2-carboxylate (1.0 equiv) and Pd(dppf)Cl₂ (0.1 equiv) in anhydrous DME, stir under a flow of argon for 1 hour.

  • To this solution, sequentially add the arylboronic acid (2.0 equiv) in anhydrous DME and potassium carbonate (2.0 equiv) in water.

  • Heat the mixture to 80 °C for 2 hours, or until reaction completion is observed by TLC or LC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Concluding Remarks for the Researcher

The protocols outlined in this guide represent robust and versatile methods for the functionalization of this compound. The choice of a specific coupling strategy will depend on the desired final product and the nature of the coupling partners. It is imperative to underscore that reaction optimization, including the screening of catalysts, ligands, bases, and solvents, may be necessary to achieve optimal yields for specific substrates. All reactions involving transition metal catalysts should be performed under an inert atmosphere to ensure catalyst longevity and reaction efficiency. Careful monitoring of reaction progress by appropriate analytical techniques is highly recommended.

V. References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. URL: [Link]

  • Hartwig, J. F. Carbon−Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 1998 , 31 (12), 852–860. URL: [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31 (12), 805–818. URL: [Link]

  • 5-substituted isoindoline compounds. WO2008027542A2. URL:

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev., 1995 , 95, 2457-2483. URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. URL: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. URL: [Link]

  • Burgos, C. H.; Barder, T. E.; Huang, X.; Buchwald, S. L. Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angew. Chem. Int. Ed., 2006 , 45, 4321-4326. URL: [Link]

  • Hartwig, J. F. Publications. The Hartwig Group. URL: [Link]

  • Hartwig, J. F. Carbon−Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research, 1998 , 31 (12), 852–860. URL: [Link]

  • Baranano, D.; Hartwig, J. F. Carbon-Heteroatom Bond-Forming Reductive Elimination. Mechanism, Importance of Trapping Reagents, and Unusual Electronic Effects during Formation of Aryl Sulfides. Journal of the American Chemical Society, 1995 , 117 (10), 2937–2938. URL: [Link]

  • Buchwald–Hartwig amination. In Wikipedia; 2023. URL: [Link]

  • Design and synthesis of fungal-selective resorcylate aminopyrazole Hsp90 inhibitors. National Institutes of Health. URL: [Link]

  • Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004 , 80 (7), 359-371. URL: [Link]

  • Hsp90 inhibitors and uses thereof. US20200354373A1. URL:

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Development of Novel Anticancer Agents from Isoindoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and protocols for the development of novel anticancer agents based on the isoindoline scaffold. From chemical synthesis to preclinical evaluation, this document offers a structured approach for researchers in the field of oncology drug discovery. The protocols and insights provided are grounded in established scientific principles and practices to ensure reliability and reproducibility.

Introduction: The Promise of the Isoindoline Scaffold

The isoindoline structural motif is a key pharmacophore in a range of biologically active compounds.[1] Notably, derivatives of isoindoline-1,3-dione have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to potent immunomodulatory effects.[2][3]

This document will guide researchers through the critical stages of developing novel anticancer agents from isoindoline derivatives, with a particular focus on the well-studied class of immunomodulatory drugs (IMiDs) as a case study for mechanistic evaluation.

Synthesis of Isoindoline-1,3-dione Derivatives

The synthesis of N-substituted isoindoline-1,3-dione derivatives is a cornerstone of developing novel anticancer agents. A common and effective method involves the reaction of phthalic anhydride with a primary amine.[4][5]

Protocol: General Synthesis of N-substituted Isoindoline-1,3-diones

This protocol describes a general procedure for the synthesis of N-substituted isoindoline-1,3-dione derivatives.

Materials:

  • Phthalic anhydride

  • Appropriate primary amine (e.g., 4-aminobenzyl alcohol)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Add the desired primary amine (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an ice-water bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.

Characterization:

The structure of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Screening of Anticancer Activity

Initial screening of newly synthesized isoindoline derivatives is crucial to identify promising candidates for further development. This is typically achieved through a series of in vitro assays using cancer cell lines.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

This protocol is adapted from established methods and is suitable for use in a 96-well plate format.[1][3][7]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, K562, Raji)[8][9]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the isoindoline derivatives in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Example of IC₅₀ Values for Isoindoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji0.26 µg/mL
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK5623.81 µg/mL
N-benzylisoindole-1,3-dione (Compound 3)A549-Luc114.25
N-benzylisoindole-1,3-dione (Compound 4)A549-Luc116.26

Data compiled from published literature.[8][10]

Apoptosis Detection: Annexin V-FITC/PI Staining

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is employed.[11][12] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

This protocol is based on standard methods for apoptosis detection.[11][13]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with the isoindoline derivative. For adherent cells, use trypsin and collect any floating cells from the medium.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Elucidation of the Mechanism of Action

Understanding the molecular mechanism by which an isoindoline derivative exerts its anticancer effect is critical for its development. A prominent example is the mechanism of immunomodulatory drugs (IMiDs) like pomalidomide, which target the Cereblon (CRBN) E3 ubiquitin ligase complex.[14][15]

The Cereblon Pathway: A Case Study

Pomalidomide binds to CRBN, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[16][17] This binding event alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[16] The degradation of these transcription factors results in the downregulation of key oncogenes such as c-Myc and IRF4, ultimately leading to apoptosis in multiple myeloma cells.[15]

Diagram 1: Pomalidomide Mechanism of Action

Pomalidomide_Mechanism Pomalidomide Pomalidomide CRBN CRBN E3 Ligase Complex Pomalidomide->CRBN Binds to IKZF1_3 IKZF1/3 (Transcription Factors) CRBN->IKZF1_3 Targets Ub Ubiquitination & Proteasomal Degradation IKZF1_3->Ub Leads to cMyc_IRF4 c-Myc & IRF4 Downregulation Ub->cMyc_IRF4 Results in Apoptosis Apoptosis cMyc_IRF4->Apoptosis Induces

Caption: Pomalidomide's binding to CRBN induces the degradation of IKZF1/3, leading to apoptosis.

Investigating the Intrinsic Apoptosis Pathway

Many anticancer agents, including some isoindoline derivatives, induce apoptosis through the intrinsic or mitochondrial pathway.[18] This pathway is regulated by the Bcl-2 family of proteins, including the pro-apoptotic Bax and the anti-apoptotic Bcl-2.[19][20] An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria and the activation of effector caspases like caspase-3.[18][19]

Diagram 2: Intrinsic Apoptosis Pathway

Intrinsic_Apoptosis Isoindoline Isoindoline Derivative Bax Bax (Pro-apoptotic) Upregulation Isoindoline->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Isoindoline->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase3 Caspase-3 Activation CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Isoindoline derivatives can modulate Bcl-2 family proteins to trigger apoptosis.

In Vivo Evaluation of Anticancer Efficacy

Promising isoindoline derivatives identified from in vitro screening must be evaluated for their efficacy and toxicity in in vivo models. The subcutaneous xenograft mouse model is a widely used preclinical model for this purpose.[21][22][23]

Subcutaneous Xenograft Mouse Model

In this model, human cancer cells are implanted subcutaneously into immunodeficient mice, where they form a solid tumor that can be monitored for growth and response to treatment.[22][23]

This protocol outlines the general steps for establishing a subcutaneous xenograft model. All animal procedures must be performed in compliance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD-SCID mice, 6-8 weeks old)

  • Human cancer cell line

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Vehicle and formulated isoindoline derivative

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.[23]

  • Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[23]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer the formulated isoindoline derivative or vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[21]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Diagram 3: Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start cell_prep Cell Preparation start->cell_prep implantation Subcutaneous Implantation cell_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Administration randomization->treatment measurement Tumor Measurement treatment->measurement endpoint Endpoint Analysis measurement->endpoint finish End endpoint->finish

Sources

Troubleshooting & Optimization

challenges in the deprotection of Boc-protected isoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of tert-butyloxycarbonyl (Boc)-protected isoindolines. As an electron-rich and sterically accessible amine, the isoindoline nitrogen presents unique challenges during the removal of this common protecting group. This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve clean, high-yielding deprotection.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the Boc deprotection of isoindolines. Each issue is presented in a question-and-answer format, detailing the potential causes and offering a range of solutions.

Problem 1: My deprotection is incomplete, with significant starting material remaining after the standard reaction time.

Potential Causes & Solutions

This is the most common issue, often stemming from insufficient reactivity of the acidic reagent or steric hindrance around the Boc group.

  • Cause A: Insufficient Acid Strength or Concentration. While Trifluoroacetic acid (TFA) is a workhorse, its effectiveness can be attenuated in certain solvents or if used in insufficient stoichiometric excess. The deprotection mechanism requires protonation of the carbonyl oxygen, and if this equilibrium is not favored, the reaction will be sluggish.

    • Solution 1: Increase TFA Concentration. If you are using a solution of TFA in a solvent like Dichloromethane (DCM), try increasing the concentration from a typical 20-25% (v/v) up to 50% or even neat TFA for very stubborn substrates.

    • Solution 2: Switch to a Stronger Acid System. Hydrogen chloride (HCl) is a stronger acid than TFA. A commercially available solution of 4M HCl in 1,4-dioxane is often more effective and can lead to cleaner reactions, as the chloride counter-ion is less nucleophilic than trifluoroacetate.

  • Cause B: Steric Hindrance. Bulky substituents on the isoindoline ring or near the nitrogen atom can hinder the approach of the acid and slow down the cleavage of the tert-butyl carbocation.

    • Solution: Increase Reaction Temperature and Time. For sterically hindered substrates, room temperature may not be sufficient. Gently warming the reaction to 30-40 °C can often drive the reaction to completion. Ensure you monitor the reaction closely by TLC or LC-MS to avoid potential degradation at higher temperatures.

  • Cause C: Scavenger Interference. If you are using a carbocation scavenger (discussed below), it might interfere with the reaction kinetics in some rare cases.

    • Solution: Re-evaluate Scavenger Choice. Ensure the scavenger is not basic and is used in the correct proportion (typically 5-10% v/v).

Problem 2: My desired product is formed, but I observe significant side products or decomposition.

Potential Causes & Solutions

The primary culprit here is the highly reactive tert-butyl carbocation generated during the deprotection. This electrophile can re-alkylate the electron-rich aromatic ring of the isoindoline starting material or product.

  • Cause A: Friedel-Crafts Alkylation by the tert-butyl Carbocation. The isoindoline nucleus is activated towards electrophilic aromatic substitution. The generated tert-butyl cation can attack the benzene ring, leading to a mixture of tert-butylated isoindoline isomers.

    • Solution 1: Use a Cation Scavenger. This is the most effective strategy. Scavengers are nucleophiles that are designed to trap the tert-butyl carbocation before it can react with your product.

      • Common Scavengers: Anisole, 1,3-dimethoxybenzene, thioanisole, or triisopropylsilane (TIS) are excellent choices. They are typically added at 5-10% (v/v) to the reaction mixture. TIS is particularly effective as it reduces the carbocation to isobutane.

    • Solution 2: Use HCl in Dioxane. The use of HCl can sometimes minimize this side reaction compared to TFA, although the exact reasons are substrate-dependent.

Troubleshooting Workflow: Deprotection & Side Reactions

The following diagram outlines a decision-making process for troubleshooting common issues.

G start Start: Boc-Isoindoline Deprotection check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Problem: Incomplete Reaction check_completion->incomplete Starting Material Remains complete Reaction Complete check_completion->complete No Starting Material sol_increase_acid Option 1: Increase Acid Concentration (e.g., 50% TFA) incomplete->sol_increase_acid Try first sol_stronger_acid Option 2: Switch to Stronger Acid (e.g., 4M HCl/Dioxane) incomplete->sol_stronger_acid If persists sol_heat Option 3: Increase Temperature (e.g., 40°C) incomplete->sol_heat For hindered cases check_purity Analyze Crude Product Purity complete->check_purity sol_increase_acid->check_completion sol_stronger_acid->check_completion sol_heat->check_completion pure Product is Clean check_purity->pure High Purity impure Problem: Side Products Observed check_purity->impure Low Purity workup Proceed to Work-up & Purification pure->workup sol_scavenger Solution: Add Cation Scavenger (Anisole, TIS) impure->sol_scavenger Re-run reaction with scavenger sol_scavenger->start Re-run reaction with scavenger

Caption: A troubleshooting workflow for Boc-isoindoline deprotection.

Problem 3: The work-up is difficult, and I'm struggling to isolate my final product.

Potential Causes & Solutions

The product of an acidic deprotection is an ammonium salt (e.g., isoindolinium trifluoroacetate or chloride). These salts can be hygroscopic, highly polar, or have unusual solubility, complicating isolation.

  • Cause A: Product Salt is Water-Soluble. Many ammonium salts are highly soluble in water, leading to low recovery during aqueous extraction.

    • Solution 1: Evaporate and Triturate. After removing the acid (e.g., TFA) under reduced pressure, instead of a standard aqueous work-up, treat the resulting oil or solid with a non-polar solvent in which the salt is insoluble, such as diethyl ether or hexane. This will often cause the salt to precipitate, allowing for isolation by filtration.

    • Solution 2: Direct Precipitation. If using HCl in dioxane, the isoindolinium chloride salt often precipitates directly from the reaction mixture. The product can then be isolated by filtration and washed with a non-polar solvent like ether.

  • Cause B: Difficulty Converting Salt to Free Base. To obtain the neutral isoindoline, the salt must be neutralized with a base. An incomplete or improper basification can lead to a mixture of salt and free base, complicating extraction.

    • Solution: Careful Basification and Extraction. After removing the volatile acid, dissolve the residue in a minimal amount of water or methanol. Cool the solution in an ice bath and add a base (e.g., saturated NaHCO₃, Na₂CO₃, or 1M NaOH) dropwise until the pH is basic (pH 9-10). Then, extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, EtOAc). The multiple extractions are key to recovering all the free base.

Frequently Asked Questions (FAQs)

Q1: Which acidic reagent is the best starting point for my Boc-isoindoline deprotection?

For most standard isoindolines, a solution of 20-50% TFA in DCM at room temperature is a reliable starting point. However, if your substrate contains other acid-sensitive functional groups, or if you anticipate issues with side reactions, starting with 4M HCl in 1,4-dioxane is a milder and often cleaner alternative.

Table 1: Comparison of Common Acidic Deprotection Reagents
Reagent SystemTypical ConditionsProsCons
TFA / DCM 20-50% (v/v), 0°C to RT, 1-4 hFast, volatile (easy removal), effective for most substrates.Harsh; can cause side reactions (alkylation); TFA is corrosive.
HCl / Dioxane 4M solution, RT, 1-12 hOften cleaner; product may precipitate as HCl salt, simplifying isolation.Slower than TFA; dioxane is a peroxide-former and requires care.
HCl / Methanol 1.25 M solution, RT, 2-16 hGood for substrates soluble in alcohols; mild conditions.Potential for esterification if substrate has carboxylic acid groups.

Q2: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common method. Co-spot your reaction mixture with your Boc-protected starting material. The product, being a free amine, will be significantly more polar and should have a much lower Rf value. Staining with ninhydrin is an excellent way to visualize the free amine product, which typically appears as a purple or yellow spot. LC-MS is also a powerful tool to monitor the disappearance of the starting material mass ion and the appearance of the product mass ion.

Q3: Are there any non-acidic methods to deprotect a Boc-isoindoline?

While acidic cleavage is by far the most common, alternative methods exist, though they are less frequently used for simple isoindolines. Thermal deprotection can sometimes be achieved by heating the Boc-protected compound in a high-boiling solvent like toluene or xylene, but this often requires high temperatures (>110 °C) and can lead to decomposition. Methods involving TMSI (trimethylsilyl iodide) are also known but are generally reserved for specific applications where acidic conditions are completely intolerable.

Key Experimental Protocols

Protocol 1: General Procedure using TFA in DCM with a Scavenger
  • Preparation: In a round-bottom flask, dissolve the Boc-protected isoindoline (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Scavenger Addition: Add anisole (2.0-5.0 eq) or triisopropylsilane (1.5 eq) to the solution and stir for 2 minutes.

  • Deprotection: Cool the flask to 0 °C in an ice bath. Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Isolation (as Free Base): Dissolve the residue in a minimal amount of water. Cool to 0 °C and basify by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~9. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the isoindoline free base.

Protocol 2: General Procedure using 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected isoindoline (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.

  • Deprotection: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq) and stir the mixture at room temperature.

  • Reaction & Isolation: In many cases, the isoindolinium chloride salt will precipitate from the solution over 1-12 hours. Monitor the reaction by TLC/LC-MS.

  • Work-up: If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce precipitation.

Mechanism of Deprotection and Side Reaction

The following diagram illustrates the acid-catalyzed deprotection mechanism and the competing Friedel-Crafts alkylation side reaction.

G cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Action Start Boc-Isoindoline Protonated Protonated Boc Group Start->Protonated + H+ Carbocation t-Butyl Cation Isoindoline (Product) Protonated->Carbocation Cleavage SideReaction Friedel-Crafts Alkylation Carbocation:f0->SideReaction + Another Isoindoline Molecule Scavenger Cation Scavenger (e.g., Anisole) Carbocation:f0->Scavenger Trapping SideProduct t-Butyl-Isoindoline SideReaction->SideProduct Trapped Trapped Cation (e.g., t-Butyl-Anisole) Scavenger->Trapped

Caption: Mechanism of Boc deprotection and scavenger intervention.

References
  • Title: Contrasting cleavage of N-Boc and N-trityl groups from primary and secondary amines. Source: The Journal of Organic Chemistry, 2001. URL: [Link]

  • Title: Protecting Groups in Organic Synthesis. Source: John Wiley & Sons, 2007. URL: [Link]

  • Title: Triisopropylsilane as a carbocation scavenger in the N-Boc deprotection of indole derivatives. Source: Tetrahedron Letters, 2000. URL: [Link]

  • Title: Ninhydrin and collidine: a useful reagent for the staining of N-protected amino acids and peptides on thin-layer plates. Source: Journal of Chromatography A, 1989. URL: [Link]

  • Title: Thermal N-Boc Deprotection of Anilines. Source: Synthetic Communications, 2004. URL: [Link]

Technical Support Center: Purification of Substituted Isoindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Isoindoline Compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this versatile class of molecules. Isoindoline and isoindolinone scaffolds are prevalent in numerous natural products and pharmaceutically active compounds, making their efficient purification a critical step in synthesis and drug development[1][2][3][4].

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind experimental choices, empowering you to resolve purification hurdles with a robust, scientifically-grounded approach.

Logical Workflow for Isoindoline Purification

The selection of a purification strategy is contingent on the physical properties of the target compound and the nature of the impurities. The following workflow provides a general decision-making framework.

Purif_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Impurity Removal Is_Solid Is the Product a Solid? Workup->Is_Solid Recryst Recrystallization Is_Solid->Recryst Yes Is_Liquid Is the Product a Liquid/Oil? Is_Solid->Is_Liquid No (Oil/Gum) Column Column Chromatography Final_Solid Pure Solid Product Column->Final_Solid If solidifies Final_Liquid Pure Liquid Product Column->Final_Liquid If remains liquid Recryst->Final_Solid Chiral Is Chiral Separation Required? Final_Solid->Chiral Is_Liquid->Column Yes Distill Distillation / Kugelrohr (for thermally stable, non-polar compounds) Is_Liquid->Distill No (Non-volatile) Distill->Final_Liquid Final_Liquid->Chiral Chiral_HPLC Preparative Chiral HPLC Chiral->Chiral_HPLC Yes Final_Enant Pure Enantiomer(s) Chiral->Final_Enant No Chiral_HPLC->Final_Enant

Caption: General Purification Workflow for Isoindoline Compounds.

Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of substituted isoindolines in a question-and-answer format.

Question 1: My target isoindoline is streaking badly or appears to be decomposing on my silica gel column. What should I do?

Possible Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic (pH ~4-5) and can cause decomposition of acid-sensitive compounds. Many isoindoline derivatives, particularly those with unprotected amine functionalities or certain protecting groups, can be susceptible to degradation.

  • Strong Compound Interaction: Highly polar isoindolines can bind very strongly to the silica, leading to tailing and poor recovery.

  • Wrong Solvent System: An inappropriate solvent choice may not provide adequate separation or may even promote on-column reactions[5].

Recommended Solutions:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, your compound is likely unstable on silica[5].

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive, such as triethylamine (Et₃N) or pyridine (~0.5-1% v/v). This is particularly effective for basic isoindoline compounds[1].

  • Switch the Stationary Phase: Consider using a less acidic or neutral stationary phase like alumina (basic or neutral grade) or Florisil[5].

  • Reverse-Phase Chromatography: For very polar compounds, consider using C18-functionalized silica (reverse-phase) with polar mobile phases like water/methanol or water/acetonitrile.

Silica_Troubleshoot Start Problem: Streaking/Decomposition on Silica Column Test Test Stability on TLC Plate Start->Test Stable Compound is Stable Test->Stable No Unstable Compound is Unstable Test->Unstable Yes Solvent Optimize Solvent System (e.g., add MeOH, use gradient) Stable->Solvent Deactivate Deactivate Silica (add 0.5% Et3N to eluent) Unstable->Deactivate Switch Switch Stationary Phase (Alumina, Florisil, C18) Unstable->Switch Success Successful Separation Solvent->Success Deactivate->Success Switch->Success

Caption: Troubleshooting Logic for Silica Column Issues.

Question 2: My isoindoline product, which should be a solid, isolated as a persistent oil or gum after chromatography. How can I induce crystallization?

Possible Causes:

  • Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) or chromatography solvents can act as an "anti-solvent," preventing crystal lattice formation.

  • Amorphous State: The compound may be kinetically trapped in a glassy, amorphous state.

  • Minor Impurities: Small amounts of closely-related impurities can disrupt the crystal packing.

Recommended Solutions:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the sample under high vacuum, possibly with gentle heating if the compound is stable.

  • Solvent Trituration: Add a poor solvent in which your compound is sparingly soluble but the impurities are. Vigorously stir or sonicate the mixture. This can wash away impurities and often induces precipitation of the pure compound. Common choices include hexanes, diethyl ether, or pentane.

  • Recrystallization Attempts:

    • Dissolve the oil in a minimum amount of a good hot solvent (e.g., ethyl acetate, ethanol, isopropanol)[6][7].

    • Slowly add a poor solvent (e.g., hexanes, water) until the solution becomes faintly cloudy (turbid).

    • Warm the solution slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a freezer.

  • "Scratching and Seeding":

    • If slow cooling fails, use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • If you have a small amount of pure solid from a previous batch, add a "seed crystal" to the supersaturated solution to initiate crystallization.

Question 3: I have a racemic mixture of a chiral substituted isoindoline. How can I separate the enantiomers?

The Challenge: Enantiomers are mirror-image isomers with identical physical properties (polarity, boiling point, solubility in achiral solvents), meaning they cannot be separated by standard techniques like normal-phase chromatography or recrystallization[8]. Chiral separation requires introducing another chiral element into the system[8][9].

Recommended Solutions:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and powerful method for analytical and preparative separation of enantiomers[9][10].

    • Mechanism: It utilizes a Chiral Stationary Phase (CSP). These phases are typically based on chiral molecules like polysaccharides (cellulose, amylose derivatives), proteins, or synthetic polymers that are covalently bonded to the silica support[8][9]. The two enantiomers interact differently with the chiral phase, leading to different retention times and thus separation.

    • Getting Started: Method development involves screening various commercially available chiral columns and mobile phases (often hexane/isopropanol or other alcohol mixtures).

  • Diastereomeric Salt Formation:

    • Mechanism: If your isoindoline has a basic (e.g., an amine) or acidic functional group, you can react the racemic mixture with a pure enantiomer of a chiral acid or base (a "resolving agent"). This forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization.

    • Final Step: After separating the diastereomeric salts, the resolving agent is removed by acid/base extraction to yield the individual, pure enantiomers of your isoindoline.

  • Chiral Derivatization: React the racemic isoindoline with a chiral derivatizing agent to form covalent diastereomers, which can then be separated by standard chromatography[8]. This method is less common for preparative work as it requires an additional chemical step and subsequent cleavage of the derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for purifying a newly synthesized isoindoline? A: A standard aqueous workup followed by flash column chromatography is the most versatile and widely used approach. The workup, typically involving washing the organic layer with water, brine, and then drying, removes many inorganic salts and water-soluble impurities[6][11]. Subsequent purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective for a wide range of substituted isoindolines[6][12][13].

Q2: How do I select a solvent system for column chromatography? A: Thin-Layer Chromatography (TLC) is your primary tool. The goal is to find a solvent system where your target compound has an Rf (retention factor) value between 0.2 and 0.4.

  • Start Simple: Begin with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • For Polar Compounds: If your compound doesn't move from the baseline in 100% ethyl acetate, try a more polar system, such as dichloromethane/methanol.

  • The Rule of Thumb: The polarity of the eluent should be adjusted so that it is slightly less polar than the system that gives the ideal Rf on TLC. This ensures the compound spends more time on the column, allowing for better separation from impurities.

Table 1: Common Solvent Systems for Isoindoline Chromatography

Compound Polarity Typical Substituents Starting Solvent System (v/v) Notes
Low Alkyl, Aryl, Halogen 5-20% Ethyl Acetate in Hexanes A simple gradient is usually sufficient.
Medium Ester, Amide, Ether 20-60% Ethyl Acetate in Hexanes May require a shallow gradient for close spots.

| High | Alcohol, Carboxylic Acid, NH | 5-15% Methanol in Dichloromethane | Add 0.5% Et₃N if the compound is basic. |

Q3: What are the best practices for recrystallizing an isoindoline compound? A: The key is to identify a suitable solvent or solvent pair where the compound has high solubility when hot and low solubility when cold.

  • Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Single Solvent: If a suitable single solvent is found, dissolve the compound in the minimum amount of boiling solvent, filter hot to remove insoluble impurities, and then allow the filtrate to cool slowly.

  • Solvent Pair: More commonly, a solvent pair is needed. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" anti-solvent (in which it is insoluble) at an elevated temperature until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7]

Table 2: Common Recrystallization Solvent Pairs

Good Solvent Poor (Anti-Solvent)
Ethyl Acetate Hexanes / Heptane
Dichloromethane Hexanes / Pentane
Ethanol / Methanol Water
Acetone Diethyl Ether

| Tetrahydrofuran (THF) | Hexanes |

Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the FAQ section.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

    • In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

    • Pour the slurry into the column. Use additional eluent to rinse the beaker and wash any silica from the column walls.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude isoindoline compound in a minimal amount of the column eluent or dichloromethane.

    • Carefully apply the solution to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to dryness. Carefully add this dry powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using a pump or house air) to begin eluting the solvent.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient is needed, gradually increase the percentage of the polar solvent to elute more tightly bound compounds[5][6].

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: Place the crude, solid isoindoline in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Solvent Pair: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystal Growth: Allow the flask to cool undisturbed to room temperature. For maximum recovery, you can then place the flask in an ice bath or a freezer for 30 minutes or more.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

References

  • Crystal structure, Hirshfeld surface analysis and computational study of three 2-(4-arylthiazol-2-yl)
  • Technical Support Center: Optimizing Isoindolinone Synthesis. (n.d.). Benchchem.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). PubMed Central. [Link]

  • One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. (n.d.). ResearchGate. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central. [Link]

  • Isoindolinones, processes for the production of chiral derivatives thereof and use thereof. (n.d.).
  • One-pot synthesis of polycyclic isoindolines using isoindole umpolung. (2020). PubMed Central. [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (n.d.). MDPI. [Link]

  • Enantiomer Separations. (n.d.). LCGC. [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PubMed Central. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). [No Source Provided].
  • A Comparative Guide to Modern Isoindolinone Synthesis Methods. (n.d.). Benchchem.
  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. (n.d.). PubMed Central. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (2014).
  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]

  • Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. (n.d.). PubMed Central. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022). PubMed Central. [Link]

  • The chemistry of isoindole natural products. (n.d.). PubMed Central. [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. [Link]

  • CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. (n.d.). [No Source Provided].
  • Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). (2025). PubMed. [Link]

  • Column to isolate an isoindole product. Generally they're used as dyes, but we're experimenting with them as antibiotics. (2020). Reddit. [Link]

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. (n.d.). [No Source Provided].
  • Extraction and Purification of Bioactive Compounds. (n.d.). MDPI Books. [Link]

  • Technical Support Center: Purification of Isoquinoline Deriv

Sources

troubleshooting side reactions in 5-hydroxyisoindoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Hydroxyisoindoline

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-hydroxyisoindoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The synthesis of 5-hydroxyisoindoline, while conceptually straightforward via the reduction of 5-hydroxyphthalimide, is often complicated by competing side reactions and purification challenges. This document provides in-depth, experience-driven troubleshooting advice to help you navigate these issues, optimize your reaction conditions, and achieve high yields of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-hydroxyisoindoline? The most prevalent and direct route is the reduction of commercially available 5-hydroxyisoindoline-1,3-dione (also known as 5-hydroxyphthalimide). The primary challenge lies in the choice of reducing agent to selectively reduce the two imide carbonyls without affecting the aromatic ring or the phenolic hydroxyl group.

Q2: My reaction yield is consistently low. What are the most likely general causes? Low yields in this synthesis typically stem from three main areas:

  • Incomplete Reaction: The chosen reducing agent may be too weak, used in insufficient stoichiometric amounts, or the reaction time/temperature may be inadequate.[1]

  • Side Product Formation: The reaction may be producing significant quantities of partially reduced species (hydroxylactams, lactams) or other byproducts.[2]

  • Product Loss During Workup/Purification: 5-Hydroxyisoindoline is a polar, water-soluble compound. Significant material can be lost to the aqueous phase during extraction or irreversibly adsorb to silica gel during chromatography.[3][4]

Q3: Do I need to protect the phenolic hydroxyl group before the reduction? This is a critical consideration. While not strictly necessary for all reducing agents, protecting the phenol (e.g., as a benzyl or silyl ether) is highly recommended, especially when using powerful, non-selective hydrides like LiAlH₄ or boranes.[5]

  • Why protect? The acidic phenolic proton will react with and consume at least one equivalent of the hydride reagent. The resulting phenoxide can alter the solubility and reactivity of the substrate. Protection prevents this and minimizes the risk of other side reactions.[6]

  • When might you not protect? If using a highly chemoselective method where the conditions are mild enough not to affect the phenol. However, this often requires more specialized reagents and careful optimization.

Troubleshooting Guide: Side Reactions & Experimental Issues

This section addresses specific problems you may observe during your experiment, identified by common analytical signatures (TLC, LC-MS).

Problem 1: Reaction stalls with significant starting material remaining.

Observation: TLC or LC-MS analysis shows a large amount of unreacted 5-hydroxyphthalimide, even after extended reaction times.

Root Causes & Solutions:

  • Insufficient Reducing Agent: If the phenolic -OH is unprotected, it will consume one full equivalent of hydride reagent (e.g., LiAlH₄, BH₃). You must account for this by adding at least one extra equivalent in addition to the amount needed for the dicarbonyl reduction.

    • Action: Recalculate the stoichiometry. For an unprotected phenol, a minimum of 3 equivalents of hydride (for BH₃) or ~1.5-2 equivalents (for LiAlH₄) is a reasonable starting point. Run a small-scale trial with increased reagent loading.

  • Reagent Decomposition: Hydride reagents, particularly LiAlH₄ and borane solutions in THF, can degrade upon improper storage (exposure to moisture/air).[7]

    • Action: Use a freshly opened bottle or titrate the hydride solution to determine its active concentration before use.

  • Low Reaction Temperature: Amide and imide reductions often require elevated temperatures (e.g., refluxing THF) to proceed at a reasonable rate.

    • Action: Gradually increase the reaction temperature, monitoring by TLC for the consumption of starting material.

Problem 2: A major impurity is observed with a mass of (M+18) or (M+16) relative to the product.

Observation: The main byproduct has a molecular weight corresponding to the addition of water (or O + H₂) to your desired 5-hydroxyisoindoline. This is the hallmark of the 5-hydroxy-3-hydroxyisoindolin-1-one (a hydroxylactam).[2]

Causality: This side product arises from the incomplete reduction of the phthalimide. One carbonyl group is reduced to a hemiaminal (which is in equilibrium with the hydroxylactam form), but the second carbonyl remains untouched. This is particularly common with milder reducing agents like sodium borohydride (NaBH₄) or when using insufficient amounts of a stronger reagent.[8][9]

Solutions:

  • Increase Reducing Power:

    • Switch to a Stronger Reagent: If using NaBH₄, switch to Borane-THF complex (BH₃·THF) or LiAlH₄. Borane is often preferred as it is highly effective for amide/imide reduction with a slightly better chemoselectivity profile than LiAlH₄.[10][11]

    • Increase Stoichiometry/Temperature: If already using a strong reagent, increase the molar equivalents and/or the reaction temperature to drive the reaction to completion.

  • Optimize Reaction Time: Monitor the reaction closely. The formation of the hydroxylactam is the first step. Extended reaction times are necessary to reduce it further to the isoindoline.

Problem 3: A major impurity is observed with a mass of (M+14) relative to the product.

Observation: The main byproduct has a molecular weight corresponding to the replacement of two hydrogens with a carbonyl group (or M-2H+O). This is the 5-hydroxyisoindolin-1-one (a lactam).

Causality: This side product is common in catalytic hydrogenation attempts. Phthalimides are notoriously difficult to hydrogenate fully to the isoindoline. The reaction often stops after the reduction of one carbonyl group to a methylene group, yielding the lactam.[12][13]

Solutions:

  • Avoid Catalytic Hydrogenation: For the direct conversion of a phthalimide to an isoindoline, catalytic hydrogenation is generally not the preferred method unless a specific, literature-validated protocol is being followed.

  • Use Hydride Reagents: Chemical reduction with boranes or LiAlH₄ is the most reliable method for achieving the complete reduction of both carbonyls.

Problem 4: The product streaks badly on silica gel TLC and is difficult to purify by column chromatography.

Observation: The desired product spot appears as a long, vertical streak on the TLC plate, making it impossible to assess purity or separate from nearby impurities. Column chromatography gives poor separation and low recovery.

Causality: 5-Hydroxyisoindoline is a basic amine. The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4] This strong, often irreversible, binding leads to tailing, streaking, and product loss.[3]

Solutions:

  • Modify the Mobile Phase:

    • Add a Competing Base: Deactivate the acidic sites on the silica by adding a small amount of a competing base to your eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/methanol solvent system.[3][4] This allows your product to elute cleanly.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is pre-treated with aminopropyl groups. It provides a less acidic environment and significantly improves peak shape for basic compounds.[4][14]

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying amines.[15]

  • Alternative Purification:

    • Acid-Base Extraction: If the impurities are neutral, you can try an acid-base workup. Dissolve the crude material in an organic solvent (like EtOAc), wash with aqueous acid (e.g., 1M HCl) to protonate your amine and pull it into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent. Caution: This can lead to emulsions and product loss if the compound has significant water solubility.

    • Crystallization/Salt Formation: Attempt to crystallize the freebase or form a salt (e.g., the hydrochloride or tartrate salt), which are often highly crystalline and can be purified by recrystallization.

Visual Guides & Data

Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting a low-yielding 5-hydroxyisoindoline synthesis.

TroubleshootingWorkflow start Low Yield of 5-Hydroxyisoindoline check_sm Analyze Crude Reaction Mixture (LC-MS, TLC) start->check_sm sm_present Main Component is Starting Material? check_sm->sm_present impurity_present Main Component is a Side Product? check_sm->impurity_present sm_present->impurity_present No increase_reagent Increase Equivalents of Reducing Agent (Account for Phenol) sm_present->increase_reagent Yes identify_impurity Identify Impurity Mass impurity_present->identify_impurity Yes increase_temp Increase Reaction Temperature/Time increase_reagent->increase_temp check_reagent_quality Verify Reagent Quality (Use fresh/titrated stock) increase_temp->check_reagent_quality is_hydroxylactam Mass = M+18 / M+16? (Hydroxylactam) identify_impurity->is_hydroxylactam is_lactam Mass = M+14? (Lactam) identify_impurity->is_lactam stronger_reagent Use Stronger Reducing Agent (e.g., BH3 instead of NaBH4) or Increase Stoichiometry is_hydroxylactam->stronger_reagent Yes avoid_h2 Avoid Catalytic Hydrogenation; Switch to Chemical Hydride (BH3 or LiAlH4) is_lactam->avoid_h2 Yes

Caption: Troubleshooting Decision Tree for 5-Hydroxyisoindoline Synthesis.

Table 1: Comparison of Reducing Agents for Phthalimide Reduction
ReagentTypical ConditionsProsConsCommon Side Products
Borane (BH₃·THF) THF, Reflux, 2-12 hHigh yielding, good for amides/imides.[10]Reacts with acidic protons; workup requires quenching and sometimes acid to break amine-borane complex.[10]Unreacted starting material, Hydroxylactam (if stoichiometry is low).
LiAlH₄ (LAH) THF or Et₂O, 0°C to RefluxVery powerful and fast.[7][16]Poor chemoselectivity; reacts with nearly all carbonyls and acidic protons; violent quench with water; workup can be difficult.[7][17]Over-reduction byproducts (rarely); complex mixtures if not controlled.
NaBH₄ Alcohols (MeOH, EtOH), RTMild, safe, easy workup.Generally ineffective for full reduction to amine.[16]Hydroxylactam is the major product.[8][9]
Catalytic H₂ (Pd/C) H₂ (atm or high P), Acid promoter (e.g., TFA), EtOAc or AcOH"Green" reagent, simple workup.Phthalimide is resistant; reaction often stops prematurely.[12][13]Lactam is the major product.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Reduction of Protected 5-Hydroxyphthalimide using BH₃·THF

This protocol assumes the phenolic hydroxyl is protected, for example, as a benzyl ether (OBn).

Materials:

  • 5-(Benzyloxy)isoindoline-1,3-dione (1.0 eq)

  • Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-(benzyloxy)isoindoline-1,3-dione (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Addition of Reducing Agent: Cool the flask to 0 °C in an ice bath. Slowly add the BH₃·THF solution (3.0 eq) dropwise via syringe over 30 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup:

    • Add 1 M HCl (aq) and stir the mixture vigorously for 1 hour at room temperature to hydrolyze the borane complexes.

    • Transfer the mixture to a separatory funnel. Add EtOAc to dilute.

    • Neutralize the aqueous layer by the careful addition of saturated NaHCO₃ solution until the pH is ~8-9.

    • Separate the layers. Extract the aqueous layer two more times with EtOAc.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected 5-(benzyloxy)isoindoline.

  • Deprotection (if required): The benzyl ether can be removed by catalytic hydrogenation (e.g., H₂, Pd/C in ethanol or methanol) to yield the final 5-hydroxyisoindoline.

Protocol 2: Purification of 5-Hydroxyisoindoline via Modified Flash Chromatography
  • Prepare the Column: Pack a standard silica gel column.

  • Prepare the Eluent: Choose a suitable solvent system, typically Dichloromethane/Methanol (e.g., 95:5 or 90:10). To this mixture, add 1% triethylamine (Et₃N) or 1% ammonium hydroxide (NH₄OH) .

  • Equilibrate: Flush the column with at least 3-5 column volumes of the amine-modified eluent before loading your sample. This is crucial to pre-treat the silica.

  • Load the Sample: Adsorb the crude product onto a small amount of silica gel. Evaporate to dryness and carefully load the dry powder onto the top of the column.

  • Elute: Run the column using the amine-modified eluent, collecting fractions and monitoring by TLC.

  • Analyze: Combine the pure fractions and concentrate under reduced pressure. Note: Triethylamine is volatile and will often co-evaporate with the solvent.

References

  • (Reference placeholder for general synthesis principles)
  • (Reference placeholder for general synthesis principles)
  • McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2043. [Link]

  • (Duplicate of reference 3) McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2043. [Link]

  • (Reference placeholder for general synthesis principles)
  • Biel, J. H., et al. (1962). Selective Hydrogenation of Cyclic Imides to Diols and Amines. Journal of the American Chemical Society.
  • Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link.
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  • (Reference placeholder for general synthesis principles)
  • BenchChem Technical Support. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
  • Horii, Z., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273–2276. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

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  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

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  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Link]

  • Nshimyumukiza, P., et al. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 488. [Link]

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  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). Phthalimides are converted to primary amines in an efficient, two-stage, one-flask operation using NaBH4/2-propanol, then acetic acid. Tetrahedron Letters, 25(19), 2093-2096. [Link]

  • ACS GCI Pharmaceutical Roundtable. Amide Reduction Reagent Guide. [Link]

  • ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes Reagent Guide. [Link]

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  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Singh, B., et al. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry.
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  • ReMaster. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

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  • Larsen, S. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

Sources

improving the stability of tert-Butyl 5-hydroxyisoindoline-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for tert-Butyl 5-hydroxyisoindoline-2-carboxylate (N-Boc-5-hydroxyisoindoline). This document is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this versatile building block in solution. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.

Introduction: The Duality of Reactivity and Instability

This compound is a valuable intermediate in medicinal chemistry and organic synthesis, prized for its unique structure that combines a phenolic hydroxyl group and a Boc-protected secondary amine.[1] This bifunctionality makes it an excellent scaffold for creating complex molecules, including thrombin inhibitors and anticonvulsant agents.[1]

However, the very functional groups that make this molecule useful are also the sources of its instability in solution. The phenolic ring is susceptible to oxidation, while the tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[2][3] This guide provides a structured approach to diagnosing and mitigating these stability issues.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of common problems encountered in the lab. Each entry details the probable cause, provides actionable solutions, and offers detailed protocols.

Issue 1: My solution of N-Boc-5-hydroxyisoindoline-2-carboxylate is turning yellow or brown upon standing.

➡️ Probable Cause: Oxidation of the Phenolic Hydroxyl Group

This is the most common stability issue. The phenolic moiety is electron-rich and highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light. This process forms highly colored quinone-type species, leading to the observed color change. The reaction is significantly accelerated at neutral to basic pH, where the phenol is deprotonated to the more reactive phenoxide ion.[4]

✅ Recommended Solutions & Preventative Measures:

  • Control pH: Maintain the solution in a slightly acidic buffered system (pH 4-6). This keeps the hydroxyl group protonated, making it less susceptible to oxidation.[5]

  • Deoxygenate Solvents: Dissolved oxygen is a primary culprit. Purge all solvents and buffer solutions with an inert gas (Argon or Nitrogen) for at least 15-30 minutes before use.

  • Utilize Antioxidants: Add a small amount of an antioxidant to scavenge free radicals that initiate the oxidation cascade.

  • Chelate Metal Ions: Trace metal contaminants (e.g., iron, copper) can catalyze oxidation. The addition of a chelating agent like EDTA can sequester these ions.

  • Protect from Light: Store all solutions in amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[2][6]

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in an aqueous buffer system, incorporating the stabilization techniques described above.

Materials:

  • This compound

  • 50 mM Citrate-Phosphate Buffer (pH 5.0)

  • Butylated hydroxytoluene (BHT) or Ascorbic Acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Argon or Nitrogen gas source with a sparging line

  • Sterile, amber glass vials with screw caps

Procedure:

  • Solvent Deoxygenation: Place the required volume of pH 5.0 buffer in a flask. Sparge with Argon or Nitrogen gas for 30 minutes while stirring gently.

  • Additive Incorporation: To the deoxygenated buffer, add the chosen antioxidant and EDTA. (See Table 1 for recommended concentrations). Mix until fully dissolved.

  • Weighing: In a separate amber vial, accurately weigh the required amount of this compound.

  • Dissolution: Under a gentle stream of inert gas, transfer the stabilized buffer to the vial containing the compound. Cap immediately and vortex or sonicate briefly until the solid is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials, flush the headspace with inert gas before capping, and store at -20°C or below.

Stabilizing AgentTypeTypical ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) Antioxidant (Radical Scavenger)10-100 µMScavenges peroxyl radicals, terminating the oxidation chain reaction.[7]
Ascorbic Acid (Vitamin C) Antioxidant (Reducing Agent)0.1 - 1 mMReadily undergoes oxidation itself, thereby sacrificially protecting the target compound.
EDTA Chelating Agent10-50 µMSequesters divalent and trivalent metal ions that can catalyze auto-oxidation.

Table 1: Recommended stabilizing agents for solutions of this compound.

Issue 2: My analysis shows a new, more polar impurity, and the yield of my desired product is low.

➡️ Probable Cause: Acid-Catalyzed Cleavage of the N-Boc Group

The N-Boc protecting group is designed to be removed under acidic conditions.[3] If your experimental conditions, workup, or even an acidic impurity in your solvent drops the pH significantly (typically below 4), you will experience cleavage of the Boc group. This results in the formation of the free amine, 5-hydroxyisoindoline, which is more polar and will appear as a new peak in your analysis (e.g., a shorter retention time in reverse-phase HPLC).

✅ Recommended Solutions & Preventative Measures:

  • Strict pH Monitoring: Ensure the pH of your reaction mixture and aqueous solutions remains above 4. Use a calibrated pH meter.

  • Choice of Acid: If acidic conditions are required for another part of your molecule, avoid strong, non-volatile acids like HCl. Consider using milder, buffered systems or weaker acids like citric acid or acetic acid, and keep the temperature low to minimize the rate of deprotection.[8]

  • Buffer Your System: If the reaction generates acidic byproducts, incorporate a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.

  • Workup Conditions: During aqueous workups, use saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer for neutralization instead of stronger bases, and perform extractions quickly.

pH RangeEffect on Hydroxyl GroupEffect on N-Boc GroupOverall Stability Recommendation
< 4 (Acidic) StableUnstable: High risk of cleavage.[9]Avoid. Deprotection is likely.
4 - 6.5 (Slightly Acidic) Stable: Protonated form predominates.Stable: Generally safe from cleavage.Optimal Range. Balances stability of both functional groups.
> 7 (Neutral to Basic) Unstable: Deprotonation to phenoxide accelerates oxidation.[4]Stable. [10]Use with Caution. Requires strict exclusion of oxygen.

Table 2: pH stability profile and recommendations for this compound in aqueous solution.

Visualizing the Problem: Degradation Pathways & Workflow

To better understand the challenges, the following diagrams illustrate the primary degradation pathways and a standard workflow for assessing stability.

G cluster_main Degradation Pathways cluster_products main This compound oxidation Oxidation Product (Quinone-type Species) main->oxidation  O₂, Light, Metal Ions  pH > 7 cleavage Acid Cleavage Product (5-Hydroxyisoindoline) main->cleavage  Strong Acid (pH < 4)  e.g., TFA, HCl

Caption: Primary degradation pathways for the target molecule.

G cluster_workflow Experimental Workflow for Stability Study start Prepare Stabilized Solution (Protocol 1) aliquot Aliquot into Vials for Each Time Point & Condition start->aliquot storage Store Samples under Varied Conditions (e.g., 4°C, 25°C, Light, Dark) aliquot->storage analysis Analyze Samples at Defined Time Points (T=0, 24h, 1 week, etc.) storage->analysis quantify Quantify Parent Compound & Key Degradants via HPLC/LC-MS analysis->quantify end Determine Degradation Rate & Calculate Shelf-Life quantify->end

Caption: A typical experimental workflow for assessing stability.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to monitor the stability of this compound? A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is ideal. A reverse-phase C18 column with a gradient elution using acetonitrile and water (with 0.1% formic or acetic acid to ensure good peak shape) is a common starting point. Monitoring at two wavelengths (e.g., 220 nm and 280 nm) can help in observing both the parent compound and potential degradants. For unambiguous identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q2: Can I dissolve the compound in DMSO or DMF for a stock solution? Yes, aprotic polar solvents like DMSO and DMF are excellent for initial dissolution and can provide a more stable environment than unbuffered aqueous solutions, as they have low oxygen solubility and are not pH-defined. However, be aware that DMSO can be challenging to remove and may interfere with certain biological assays. For long-term storage, even in these solvents, it is best practice to aliquot, flush with inert gas, and store frozen (-20°C to -80°C).

Q3: How does temperature affect stability? As with most chemical reactions, degradation rates increase with temperature.[2] Storing solutions at lower temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) will significantly slow down both oxidation and hydrolysis pathways. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

References

  • Reddit. (n.d.). Boc and tBu ester pH stability during enamine hydrolysis. r/Chempros. Available at: [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Available at: [Link]

  • Casas-Forero, N., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 25(16), 3582. Available at: [Link]

  • Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Available at: [Link]

  • Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available at: [Link]

  • Sik, A., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 26(16), 4991. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Available at: [Link]

  • MDPI. (2022). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Available at: [Link]

  • Karppinen, A., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods, 12(9), 1791. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem Compound Summary for CID 18630963. Available at: [Link]

  • Sarma, D., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 6(9), 6147–6156. Available at: [Link]

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Technical Support Center: Overcoming Solubility Challenges with Isoindoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with isoindoline intermediates. The unique structural characteristics of the isoindoline scaffold, while synthetically valuable, often present significant solubility hurdles that can impede reaction progress, complicate purification, and hinder downstream applications.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate and overcome these challenges effectively.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Low solubility of an isoindoline intermediate can manifest as poor reaction yield, precipitation during workup, or difficulty in preparing solutions for analysis or further reaction. This guide offers a systematic approach to diagnosing and resolving these issues.

Issue 1: Intermediate Crashes Out of Solution During Reaction

This common problem can halt a reaction and lead to complex mixtures.

Initial Diagnosis:

  • Is the solvent polarity appropriate? The fundamental principle of "like dissolves like" is the first consideration.[3] Isoindoline intermediates can range in polarity depending on their substitution.

  • Is the reaction concentration too high? Exceeding the solubility limit at the given reaction temperature will inevitably lead to precipitation.

  • Has a change in the reaction mixture composition altered solubility? Formation of byproducts or consumption of a solubilizing reagent can decrease the overall solvency of the medium.

Troubleshooting Steps:

  • Solvent Screening: If the initial solvent choice proves inadequate, a systematic screening of alternative solvents is recommended. Consult a solvent polarity chart and consider solvents that have successfully been used for similar isoindoline structures.[3] For instance, in some ultrasound-assisted syntheses of isoindolin-1-ones, isopropanol was found to be a more suitable solvent than methanol or water, the latter being particularly problematic due to poor solubility of the starting materials.[4]

  • Employ Co-solvents: The use of a co-solvent, a water-miscible organic solvent, can significantly enhance the solubility of hydrophobic compounds.[5][6][] Co-solvents work by reducing the overall polarity of the solvent system.[3] Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[3][5][6][]

  • Temperature Adjustment: For many solid solutes, solubility increases with temperature.[8] Carefully increasing the reaction temperature, while monitoring for potential degradation, can often keep the intermediate in solution.[5][9] However, it's important to note that this is not a universal rule, and for some compounds, solubility can decrease with increasing temperature.[8]

  • Sonication: The application of high-frequency sound waves through sonication can aid in dissolving stubborn solids by breaking up intermolecular interactions and increasing the surface area.[3]

Experimental Protocol: Co-solvent System Development

  • Initial Dissolution Attempt: Try to dissolve a small, known amount of your isoindoline intermediate in the primary reaction solvent.

  • Incremental Co-solvent Addition: While vigorously stirring, add a miscible co-solvent (e.g., DMSO, DMF) dropwise.[3]

  • Observation: Continue adding the co-solvent until the solid completely dissolves.

  • Determine Optimal Ratio: Record the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for the bulk reaction.[3]

  • Reaction Setup: Perform the reaction in the newly established co-solvent system.[3]

Issue 2: Difficulty Purifying the Intermediate Due to Poor Solubility

Low solubility can make chromatographic purification challenging and recrystallization inefficient.

Troubleshooting Steps:

  • Hot Filtration/Recrystallization: If the compound is more soluble at higher temperatures, a hot filtration can be employed to remove insoluble impurities, followed by cooling to induce crystallization of the desired product.

  • Trituration: This involves washing the crude solid with a solvent in which the desired compound is insoluble, but the impurities are soluble. This can be an effective purification method for "brick dust-like" compounds.

  • Solid-Phase Extraction (SPE): For intermediates that are difficult to handle in solution, SPE can be a viable alternative to traditional column chromatography.

  • Derivative Formation: In some cases, it may be beneficial to convert the intermediate into a more soluble derivative for purification, and then cleave the derivatizing group in a subsequent step.

Frequently Asked Questions (FAQs)

Q1: My isoindoline intermediate is a weak base. How can I use pH to my advantage?

The solubility of ionizable compounds is highly dependent on pH.[5] For a weakly basic isoindoline, decreasing the pH of an aqueous medium will lead to protonation of the basic nitrogen, forming a more soluble salt.[5][][10] This is a powerful and simple technique to enhance solubility.[][10]

Q2: I've tried multiple solvents and co-solvents with limited success. What are some more advanced techniques?

When standard methods fail, consider these more advanced strategies:

  • Particle Size Reduction: Decreasing the particle size of your solid intermediate increases its surface area, which can improve the dissolution rate.[3][6][10][11][12] Techniques like micronization or nanosuspension can be employed.[10][11][13]

  • Solid Dispersions: This involves dispersing the isoindoline intermediate in an inert carrier matrix at the molecular level, often creating an amorphous form which has higher solubility than the crystalline state.[10][14][15]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, increasing its apparent solubility in an aqueous environment.[11][15]

  • Solubility-Enhancing Tags: For intermediates that are part of a larger biomolecule synthesis (e.g., peptides, proteins), the use of a highly soluble fusion tag can dramatically improve the solubility of the entire construct.[16][17] Common examples include Maltose Binding Protein (MBP) and SUMO tags.[16][18]

Table 1: Common Solvents for Isoindoline Chemistry

SolventPolarityCommon Applications
Dichloromethane (DCM)Non-polarA common solvent for a wide range of organic reactions.[3]
Tetrahydrofuran (THF)Polar AproticA reasonable choice for moderately polar compounds.[19]
AcetonePolar AproticDissolves a wide range of organic compounds.[3][19]
Acetonitrile (ACN)Polar AproticUseful for reactions involving polar intermediates.[19]
N,N-Dimethylformamide (DMF)Polar AproticA powerful solvent for many organic compounds.[3][19]
Dimethyl Sulfoxide (DMSO)Polar AproticA very strong solvent capable of dissolving many poorly soluble compounds.[3][5][19]
EthanolPolar ProticOften used as a co-solvent to increase the solubility of non-polar compounds in water.[3][5][6][]
IsopropanolPolar ProticCan be a suitable solvent for certain isoindolinone syntheses.[4]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical decision-making process when encountering a solubility issue with an isoindoline intermediate.

solubility_troubleshooting start Solubility Issue Identified (Precipitation, Low Yield) solvent_screen Solvent Screening ('Like Dissolves Like') start->solvent_screen temp_adjust Temperature Adjustment (Increase Temperature) solvent_screen->temp_adjust Partial Success cosolvent Use Co-solvents (e.g., DMSO, DMF) solvent_screen->cosolvent Limited Success resolution Solubility Issue Resolved solvent_screen->resolution Success temp_adjust->cosolvent Still Precipitates temp_adjust->resolution Success advanced_techniques Advanced Techniques (Particle Size Reduction, Solid Dispersion) cosolvent->advanced_techniques Inadequate Solubility cosolvent->resolution Success advanced_techniques->resolution

Caption: A decision tree for troubleshooting solubility issues.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (n.d.). Vertex AI Search.
  • Formulation Development Strategies for Poorly Soluble Pharma APIs. (n.d.). Dr. Reddy's.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). PharmTech.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • Technical Support Center: Solubility Enhancement for Isoindole Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Isoindolinone Synthesis. (n.d.). Benchchem.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Increasing Protein Yields: Solubility Tagging. (n.d.). LenioBio.
  • How are solvents chosen in organic reactions? (2016, October 5). Chemistry Stack Exchange.
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.). Benchchem.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Reaction intermediate being poorly soluble - any workarounds? (2025, October 12). Reddit.
  • What Factors Are Taken Into Consideration When Selecting a Solvent? (2026, January 2). ACS.
  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. (n.d.). Springer Link.
  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. (n.d.). NIH.
  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024, November 20). Preprints.org.
  • The chemistry of isoindole natural products. (n.d.). PubMed Central.
  • Effect of Temperature and Solvent on Solubility. (n.d.). IU Pressbooks.

Sources

Technical Support Center: Optimization of Nucleophilic Substitution for Hydroxyisoindolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of hydroxyisoindolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. The inherent challenge in displacing the hydroxyl group of hydroxyisoindolines—a notoriously poor leaving group—requires careful consideration of reaction mechanisms and conditions. This document provides in-depth, field-tested insights into troubleshooting and optimizing these critical transformations.

Frequently Asked Questions (FAQs): Understanding the Core Chemistry

This section addresses fundamental questions regarding the nucleophilic substitution of hydroxyisoindolines, laying the groundwork for successful experimental design.

Q1: Why is the direct nucleophilic substitution of the hydroxyl group on a hydroxyisoindoline so challenging?

The primary difficulty lies in the fact that the hydroxide ion (OH⁻) is a very poor leaving group. Leaving group ability is inversely related to basicity; strong bases are poor leaving groups.[1][2] For a substitution reaction to occur, the bond between the carbon and the leaving group must be broken. The hydroxide ion is a strong base, making the C-OH bond difficult to break.[2] Direct displacement is therefore kinetically and thermodynamically unfavorable under standard neutral conditions.

Q2: What are the primary mechanistic pathways to consider for this substitution, and how does the isoindoline structure influence them?

The reaction proceeds via one of two fundamental nucleophilic substitution mechanisms: S_N_1 (unimolecular) or S_N_2 (bimolecular).[3][4][5] The hydroxyisoindoline substrate is a benzylic alcohol, a structural feature that can support either pathway depending on the conditions.

  • S_N_1 Pathway: This is a stepwise mechanism involving the formation of a carbocation intermediate after the leaving group departs.[2][6] The benzylic position of the hydroxyl group in hydroxyisoindolines can stabilize an adjacent positive charge through resonance with the aromatic ring. This makes the formation of a benzylic carbocation relatively favorable, suggesting the S_N_1 pathway is highly accessible, particularly under acidic conditions which convert the -OH to a good leaving group (-OH₂⁺).[7][8]

  • S_N_2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2][3] This pathway avoids a carbocation intermediate and results in an inversion of stereochemistry at the reaction center.[2][9] For an S_N_2 reaction to be viable on a hydroxyisoindoline, the hydroxyl group must first be converted into a better leaving group (e.g., a tosylate) or activated in situ, as in the Mitsunobu reaction.

Troubleshooting_Flowchart start Problem: Low or No Yield q_method Which method was used? start->q_method q_reagents Are reagents pure & active? start->q_reagents q_conditions Are conditions optimal? start->q_conditions method_acid Acid-Catalyzed (SN1) q_method->method_acid Acid method_mitsunobu Mitsunobu (SN2-like) q_method->method_mitsunobu Mitsunobu method_sulfonate Sulfonate Ester (SN2) q_method->method_sulfonate Sulfonate sol_reagents Purify starting materials. Use freshly opened/distilled solvents and reagents. Check for decomposition. q_reagents->sol_reagents sol_conditions Increase temperature gradually. Ensure adequate stirring. Monitor reaction by TLC/LC-MS. q_conditions->sol_conditions sol_acid Check acid strength/conc. Use polar protic solvent. Consider a stronger nucleophile. method_acid->sol_acid sol_mitsunobu Use fresh DEAD/DIAD. Check pKa of nucleophile (>13 is poor). Ensure anhydrous conditions. Correct order of addition is critical. method_mitsunobu->sol_mitsunobu sol_sulfonate Ensure complete conversion to sulfonate. Use polar aprotic solvent. Check for steric hindrance. method_sulfonate->sol_sulfonate

Sources

preventing byproduct formation in reactions involving tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. As Senior Application Scientists, we have compiled this resource based on in-house expertise and field-reported issues to help you navigate the common challenges associated with this versatile building block. Our goal is to explain the causality behind experimental outcomes and provide robust, validated protocols to prevent byproduct formation and ensure reaction success.

Section 1: General Stability and Handling

Before initiating any reaction, understanding the inherent stability of this compound is crucial. Its structure contains two key reactive sites: a nucleophilic phenolic hydroxyl group and a Boc-protected secondary amine. The interplay between these groups, along with the electron-rich aromatic ring, dictates its reactivity and potential degradation pathways.

FAQ 1: My stored material has developed a yellow or brownish tint. Is it still usable?

Answer: A color change upon storage typically indicates the onset of oxidation. The phenolic hydroxyl group makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal impurities. This process can form highly colored quinone or quinone-like byproducts.

Root Cause Analysis: The oxidation likely proceeds via a phenoxy radical intermediate, which can then dimerize or react further to form complex, colored structures. While a faint color change may not significantly impact many reactions, it signals the presence of impurities that can complicate purification and potentially interfere with catalytic processes.

Recommendation:

  • Storage: Always store the material under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated (2-8°C).

  • Purity Check: Before use, assess the purity of colored material by TLC or LC-MS. If significant impurities are detected, purification by column chromatography (eluting with a hexane/ethyl acetate gradient) may be necessary. For minor color changes, the material can often be used as is, but be aware that baseline impurities are present.

  • Prevention during Reaction: When running reactions, especially under basic conditions, maintain an inert atmosphere to prevent further oxidation.

Section 2: Chemoselectivity in O-Alkylation and O-Acylation Reactions

The most common transformations involving this molecule are reactions at the phenolic hydroxyl group (e.g., ether or ester formation). The primary challenge is achieving exclusive O-functionalization without concomitant reaction at the Boc-protected nitrogen.

FAQ 2: I am attempting an O-alkylation with an alkyl halide and a base (e.g., K₂CO₃ in DMF), but I'm getting a mixture of products. What is the likely byproduct?

Answer: The most probable byproduct is the N-alkylated isomer. While the Boc group significantly reduces the nucleophilicity of the isoindoline nitrogen, it does not eliminate it. Under forcing conditions (e.g., high temperatures, strong bases, or extended reaction times), competitive N-alkylation can occur. Another possibility is dialkylation, where both the oxygen and nitrogen atoms are functionalized.

Causality—The Nucleophilicity Competition:

  • Phenoxide (O-): The phenolic proton is acidic (pKa ~10). In the presence of a suitable base (e.g., K₂CO₃, Cs₂CO₃, NaH), it is readily deprotonated to form a highly nucleophilic phenoxide anion, which rapidly undergoes Sₙ2 reaction with an alkyl halide. This is the desired, kinetically favored pathway.

  • Boc-Amide (N-): The nitrogen lone pair is delocalized into the carbonyl of the Boc group, rendering it much less nucleophilic than a typical secondary amine. However, it is not completely unreactive. Strong bases can deprotonate the N-H bond of the carbamate (though this is difficult), or the nitrogen can act as a nucleophile directly, particularly at elevated temperatures.[1]

dot graph TD { A[Start: this compound] --> B{Base + Alkyl Halide}; B --> C[Pathway 1: O-Alkylation (Desired)]; B --> D[Pathway 2: N-Alkylation (Byproduct)]; C --> E[Kinetically Favored]; D --> F[Thermally Promoted]; subgraph "Reaction Conditions" E; F; end style C fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: O- vs. N-Alkylation Pathways.

Troubleshooting Guide: Achieving Selective O-Alkylation

This protocol is designed to maximize the formation of the desired O-alkylated product while minimizing N-alkylation.

Key Principle: Use conditions that favor the kinetically preferred O-alkylation pathway by using a suitable base and maintaining the lowest effective temperature.

ParameterRecommended ConditionRationale
Base Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)Cs₂CO₃ is often superior due to the "caesium effect," which enhances phenoxide reactivity. K₂CO₃ is a cost-effective alternative. Avoid stronger bases like NaH unless necessary, as they increase the risk of N-alkylation.[2]
Solvent DMF or AcetonitrilePolar aprotic solvents that readily dissolve the phenoxide salt and promote Sₙ2 kinetics.
Temperature 25°C to 60°CStart at room temperature. If the reaction is slow, gently warm to 50-60°C. Avoid high temperatures (>80°C) which promote competitive N-alkylation.[2]
Stoichiometry 1.1 - 1.5 eq. Alkyl Halide, 1.5 - 2.0 eq. BaseA slight excess of the alkylating agent ensures complete consumption of the starting material. Excess base ensures full phenoxide formation.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF (approx. 0.1 M concentration) in a flask under an Argon or Nitrogen atmosphere.

  • Add Cs₂CO₃ (1.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add the alkyl halide (1.2 eq.) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 1-2 hours.

  • If the reaction is sluggish after 4-6 hours, warm the mixture to 50°C and continue monitoring.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography. The O-alkylated product is typically less polar than the starting material. The N-alkylated byproduct, if formed, often has a similar polarity, requiring careful chromatography for separation.

FAQ 3: My Mitsunobu reaction for O-alkylation is complete, but the purification is extremely difficult due to persistent, greasy byproducts.

Answer: This is the classic challenge of the Mitsunobu reaction. The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a reduced dialkyl azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Both byproducts are notoriously difficult to remove from nonpolar to moderately polar products by standard silica gel chromatography.[3]

Mechanism of Byproduct Formation: In the Mitsunobu reaction, triphenylphosphine (TPP) is oxidized to TPPO, and the azodicarboxylate (e.g., DEAD or DIAD) is reduced. These are not side reactions but are integral to the desired transformation.[4]

Troubleshooting Guide: Effective Mitsunobu Reactions and Purification

Approach 1: Modifying the Workup

  • Crystallization: If your product is crystalline, it may be possible to crystallize it from a solvent system that leaves TPPO and the hydrazine byproduct in the mother liquor (e.g., ether, MTBE/hexane).

  • Acidic Wash: TPPO can sometimes be removed by washing the crude reaction mixture (dissolved in a non-polar solvent like ether) with cold, dilute HCl. This method has limited success and depends on the product's stability.

  • DBU Precipitation: Add 1-2 equivalents of 1,8-Diazabicycloundec-7-ene (DBU) to the crude product dissolved in a minimal amount of ether or DCM. The hydrazine byproduct may form a salt and precipitate, which can be filtered off.

Approach 2: Modifying the Reagents (Recommended)

Using polymer-supported or modified reagents is the most robust solution, as the byproducts are removed by simple filtration.[5]

Reagent TypeRecommended ReagentRemoval Method
Phosphine Polymer-supported triphenylphosphine (PS-TPP)Filtration of the resin after reaction.
Azodicarboxylate Di-tert-butyl azodicarboxylate (DTBAD)The hydrazine byproduct can be removed with an acidic resin (e.g., SCX cartridge) during workup.[5]

Step-by-Step Protocol (with Modified Reagents):

  • Swell polymer-supported triphenylphosphine (PS-TPP, 1.5 eq.) in anhydrous THF or DCM for 30 minutes in a flask under an inert atmosphere.

  • Add the alcohol to be coupled (1.2 eq.) and this compound (1.0 eq.).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DIAD or DTBAD (1.5 eq.) in THF dropwise over 15-20 minutes. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture to remove the resin (PS-TPPO). Wash the resin with additional THF or DCM.

  • Concentrate the filtrate. If DTBAD was used, the resulting hydrazine byproduct can be scavenged using a silica-supported sulfonic acid (SCX) cartridge according to the manufacturer's protocol.[5]

  • The resulting crude product is significantly cleaner and requires much simpler final purification.

Section 3: Reactions at the Boc-Protected Amine

While often the goal is to react at the hydroxyl group, some synthetic routes require modification or removal of the Boc group.

FAQ 4: I need to remove the Boc group. What is the cleanest method to avoid side reactions?

Answer: The Boc group is designed to be removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. The choice depends on the stability of the rest of your molecule.

Mechanism of Deprotection: The reaction proceeds by protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6]

dot graph TD { A[N-Boc Isoindoline] --"1. H+ (TFA or HCl)"--> B{Protonated Carbamate}; B --> C{Carbamic Acid + t-Butyl Cation}; C --"-CO2"--> D[Amine]; D --"Excess H+"--> E[Ammonium Salt (TFA or HCl salt)]; subgraph "Byproducts to Consider" F[t-Butyl Cation] --> G[Alkylation of Phenol (Side Reaction)]; F --> H[Isobutylene]; end style G fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 } Caption: Boc Deprotection and Potential Side Reaction.

Potential Side Reaction: Friedel-Crafts Alkylation The tert-butyl cation generated during deprotection is an electrophile. It can be "trapped" by the electron-rich phenolic ring of another molecule, leading to the formation of a C-tert-butylated byproduct. This is a common issue when deprotecting molecules containing activated aromatic rings.[7][8]

Troubleshooting Guide: Clean Boc Deprotection

Key Principle: Use a scavenger to trap the tert-butyl cation and prevent it from reacting with your desired product.

ParameterRecommended ConditionRationale
Acid 20-50% TFA in DCM or 4M HCl in DioxaneBoth are effective. TFA is volatile and easily removed. HCl provides the product as a chloride salt, which can be easier to handle and precipitate.[9][10]
Scavenger Anisole or Thioanisole (5-10% v/v)These are electron-rich aromatic compounds that are more reactive towards the t-butyl cation than the product, effectively sequestering it.[7]
Temperature 0°C to Room TemperatureThe reaction is typically fast. Running it at 0°C can help suppress side reactions.
Workup Evaporation followed by basic workup or triturationAfter evaporation, the resulting amine salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted, or it can be precipitated as a salt by adding a non-polar solvent like diethyl ether.[11][12]

Step-by-Step Protocol:

  • Dissolve the Boc-protected compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Add anisole (5-10% of the total volume).

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (an equal volume to the DCM, e.g., 1:1 v/v) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours, monitoring by TLC/LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.

  • The crude product is the amine TFA salt. It can be used directly in the next step or neutralized by dissolving in an organic solvent and washing with saturated aqueous NaHCO₃ solution.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Hartwig, J. F., et al. (2010). Supporting Information for Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(9), 2699. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Jana, S., et al. (2017). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 2(6), 2484-2491. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Google Patents. (1990). N-alkylation of n-alpha-boc-protected amino acids.
  • Valgimigli, L., et al. (2008). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. Organic & Biomolecular Chemistry, 6(20), 3785-3792. Retrieved from [Link]

  • SciSpace. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • Feroci, M., et al. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(12), 2087. Retrieved from [Link]

  • MDPI. (2023). 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Retrieved from [Link]

  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? Retrieved from [Link]

  • ResearchGate. (2023). (PDF) 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione—A New Lipophilic N-oxyl Radical Precursor. Retrieved from [Link]

  • ResearchGate. (2016). How to do alkylation of NHBOc amines using alkyl bromide? Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]

  • PubMed. (2015). N-Hydroxyphthalimide catalyzed allylic oxidation of steroids with t-butyl hydroperoxide. Retrieved from [Link]

  • ResearchGate. (2007). 5-Hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: diastereoselectivity of the Mukaiyama crossed-aldol-type reaction. Retrieved from [Link]

  • ScienceDirect. (2013). Friedel-Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ. Retrieved from [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Retrieved from [Link]

  • Google Patents. (1998). Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • ResearchGate. (2013). (PDF) Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-hydroxyisoindoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scalable synthesis of this valuable building block. Our focus is on providing practical, field-proven insights to ensure the successful and efficient execution of your experiments.

I. Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process, starting from the commercially available 4-hydroxyphthalimide. The first step involves the reduction of the phthalimide to the corresponding 5-hydroxyisoindoline. The second step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.

Synthetic_Pathway 4-Hydroxyphthalimide 4-Hydroxyphthalimide 5-Hydroxyisoindoline 5-Hydroxyisoindoline 4-Hydroxyphthalimide->5-Hydroxyisoindoline Reduction (e.g., LiAlH4) This compound This compound 5-Hydroxyisoindoline->this compound Boc Protection ((Boc)2O, Base)

Caption: Overall synthetic route.

This guide will delve into the practical aspects of each step, with a focus on scalability and troubleshooting common issues that may arise during your research and development activities.

II. Experimental Protocols

Step 1: Scalable Synthesis of 5-Hydroxyisoindoline

The reduction of 4-hydroxyphthalimide to 5-hydroxyisoindoline is a critical step that requires careful control of reaction conditions to achieve a high yield and purity. While various reducing agents can be employed, lithium aluminum hydride (LiAlH₄) is a robust and effective choice for this transformation on a laboratory scale.

Protocol: LiAlH₄ Reduction of 4-Hydroxyphthalimide

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount (for 10g scale)
4-Hydroxyphthalimide1.0163.1310.0 g
Lithium Aluminum Hydride (LiAlH₄)2.537.955.83 g
Anhydrous Tetrahydrofuran (THF)-72.11300 mL
Water (for work-up)-18.02~6 mL
15% aq. Sodium Hydroxide-40.00~6 mL
Water (for work-up)-18.02~18 mL

Procedure:

  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add lithium aluminum hydride (5.83 g, 2.5 eq.). Carefully add 150 mL of anhydrous THF.

  • Addition of Starting Material: Dissolve 4-hydroxyphthalimide (10.0 g, 1.0 eq.) in 150 mL of anhydrous THF. Gently heat the solution if necessary to achieve complete dissolution, then allow it to cool to room temperature. Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the 4-hydroxyphthalimide solution dropwise to the stirred LiAlH₄ suspension over a period of 1-2 hours. The addition is exothermic, and the reaction temperature should be maintained between 20-30°C using a water bath. After the addition is complete, heat the reaction mixture to reflux (approximately 66°C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0°C in an ice bath. With vigorous stirring, very slowly and cautiously add 6 mL of water dropwise. This is a highly exothermic step and will generate hydrogen gas. Following the water, slowly add 6 mL of 15% aqueous sodium hydroxide solution. Finally, add 18 mL of water.

  • Isolation: Remove the ice bath and stir the resulting slurry at room temperature for 30-60 minutes. The aluminum salts should precipitate as a granular solid. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Purification: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-hydroxyisoindoline. This material is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Step 2: Boc Protection of 5-Hydroxyisoindoline

The protection of the secondary amine of 5-hydroxyisoindoline with a Boc group is a standard procedure. However, the presence of the phenolic hydroxyl group and the relatively low nucleophilicity of the aromatic amine can present challenges.

Protocol: Boc Protection of 5-Hydroxyisoindoline

Reagent/SolventMolar Eq.Molecular Weight ( g/mol )Amount (assuming 100% yield from Step 1)
5-Hydroxyisoindoline1.0135.158.28 g
Di-tert-butyl dicarbonate ((Boc)₂O)1.2218.2516.0 g
Triethylamine (TEA)1.5101.1912.4 mL
Dichloromethane (DCM)-84.93200 mL

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 5-hydroxyisoindoline (8.28 g, 1.0 eq.) and dissolve it in dichloromethane (200 mL).

  • Addition of Reagents: Add triethylamine (12.4 mL, 1.5 eq.) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (16.0 g, 1.2 eq.) over 15-20 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with 1 M hydrochloric acid (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to yield this compound as a solid.

III. Troubleshooting Guide

Troubleshooting_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Boc Protection Incomplete_Reaction_1 Incomplete Reaction Check_LiAlH4_activity Check_LiAlH4_activity Incomplete_Reaction_1->Check_LiAlH4_activity Possible Cause: Inactive LiAlH4 Increase_Reaction_Time Increase_Reaction_Time Incomplete_Reaction_1->Increase_Reaction_Time Possible Cause: Insufficient reaction time/temp Low_Yield_1 Low Yield Workup_Loss Workup_Loss Low_Yield_1->Workup_Loss Possible Cause: Product loss during work-up Difficult_Workup Difficult Work-up Emulsion Emulsion Difficult_Workup->Emulsion Possible Cause: Formation of fine Al salts Incomplete_Reaction_2 Incomplete Reaction Low_Nucleophilicity Low_Nucleophilicity Incomplete_Reaction_2->Low_Nucleophilicity Possible Cause: Low nucleophilicity of amine Steric_Hindrance Steric_Hindrance Incomplete_Reaction_2->Steric_Hindrance Possible Cause: Steric hindrance Low_Yield_2 Low Yield Impure_Starting_Material Impure_Starting_Material Low_Yield_2->Impure_Starting_Material Possible Cause: Impure 5-hydroxyisoindoline Side_Product_Formation Side Product Formation Over_Protection Over_Protection Side_Product_Formation->Over_Protection Possible Cause: Boc protection of phenol Urea_Formation Urea_Formation Side_Product_Formation->Urea_Formation Possible Cause: Urea byproduct formation Experiment_Issue Encountered Issue Experiment_Issue->Incomplete_Reaction_1 Experiment_Issue->Low_Yield_1 Experiment_Issue->Difficult_Workup Experiment_Issue->Incomplete_Reaction_2 Experiment_Issue->Low_Yield_2 Experiment_Issue->Side_Product_Formation Solution_LiAlH4 Solution_LiAlH4 Check_LiAlH4_activity->Solution_LiAlH4 Solution: Use fresh, finely ground LiAlH4 Solution_Time_Temp Solution_Time_Temp Increase_Reaction_Time->Solution_Time_Temp Solution: Increase reflux time, ensure adequate heating Solution_Workup Solution_Workup Workup_Loss->Solution_Workup Solution: Ensure thorough washing of Al salts, consider continuous extraction Solution_Emulsion Solution_Emulsion Emulsion->Solution_Emulsion Solution: Stir vigorously after work-up, add anhydrous MgSO4 before filtration Solution_Nucleophilicity Solution_Nucleophilicity Low_Nucleophilicity->Solution_Nucleophilicity Solution: Increase reaction time/temp, add DMAP as a catalyst Solution_Hindrance Solution_Hindrance Steric_Hindrance->Solution_Hindrance Solution: Prolong reaction time, consider alternative protecting group Solution_Purify_SM Solution_Purify_SM Impure_Starting_Material->Solution_Purify_SM Solution: Purify the intermediate from Step 1 by column chromatography Solution_Over_Protection Solution_Over_Protection Over_Protection->Solution_Over_Protection Solution: Use milder base (e.g., NaHCO3), control stoichiometry of (Boc)2O Solution_Urea Solution_Urea Urea_Formation->Solution_Urea Solution: Use milder base, avoid excessive heating

Caption: Troubleshooting workflow for the synthesis.

Q1: My LiAlH₄ reduction of 4-hydroxyphthalimide is sluggish and gives a low yield of 5-hydroxyisoindoline. What could be the issue?

A: There are several potential causes for an incomplete or low-yielding LiAlH₄ reduction:

  • Reagent Quality: Lithium aluminum hydride is extremely sensitive to moisture. Ensure you are using a fresh bottle of LiAlH₄ or that it has been stored under a dry, inert atmosphere. Clumpy or grayish LiAlH₄ may have reduced activity.

  • Reaction Conditions: The complete reduction of both amide carbonyls in a phthalimide requires forcing conditions. Ensure the reaction is refluxed for a sufficient amount of time. Inadequate heating can lead to the formation of the intermediate isoindolinone.

  • Work-up Losses: The product can be trapped in the aluminum salt precipitate during work-up. Ensure the filter cake is washed thoroughly with an appropriate solvent (THF or ethyl acetate) to maximize product recovery.

Q2: During the Boc protection of 5-hydroxyisoindoline, I am observing the formation of a major side product. What could it be and how can I avoid it?

A: The most likely side product is the di-Boc protected compound, where the phenolic hydroxyl group has also been acylated. While less reactive than the amine, this can occur, especially with a strong base and an excess of (Boc)₂O.

  • Control Stoichiometry: Use a precise amount of di-tert-butyl dicarbonate (1.1-1.2 equivalents).

  • Choice of Base: Triethylamine is a common choice, but if over-reaction is a persistent issue, consider a milder base such as sodium bicarbonate.

  • Temperature Control: Running the reaction at room temperature or slightly below can help to minimize the acylation of the less reactive hydroxyl group.

Q3: The work-up of my LiAlH₄ reduction is resulting in a fine, gelatinous precipitate that is difficult to filter. How can I improve this?

A: The formation of a fine aluminum salt precipitate is a common issue with LiAlH₄ work-ups. The Fieser work-up method described in the protocol is designed to produce a granular, easily filterable solid.

  • Vigorous Stirring: Ensure very vigorous stirring during the sequential addition of water and sodium hydroxide solution.

  • Stir Time: Allowing the mixture to stir for at least 30 minutes after the additions can help the precipitate to granulate.

  • Addition of Drying Agent: Adding a small amount of anhydrous magnesium sulfate to the slurry before filtration can sometimes help to break up emulsions and improve filterability.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of each reagent in the Fieser work-up for the LiAlH₄ reduction?

A: The Fieser work-up is a carefully controlled hydrolysis and precipitation process. The initial addition of water cautiously quenches the excess, highly reactive LiAlH₄. The subsequent addition of aqueous sodium hydroxide helps to form stable, insoluble aluminum salts (aluminates). The final addition of water completes the precipitation process, resulting in a granular solid that can be easily removed by filtration.

Q2: Can I use a different reducing agent for the conversion of 4-hydroxyphthalimide to 5-hydroxyisoindoline?

A: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., using a palladium on carbon catalyst under hydrogen pressure) is a viable alternative, particularly for larger-scale syntheses, as it avoids the use of stoichiometric amounts of a pyrophoric reagent like LiAlH₄. However, catalytic hydrogenation may require optimization of catalyst, solvent, pressure, and temperature.

Q3: Why is DMAP (4-Dimethylaminopyridine) sometimes recommended for Boc protection of amines?

A: DMAP is a highly effective acylation catalyst. It reacts with di-tert-butyl dicarbonate to form a more reactive intermediate, which then acylates the amine. This is particularly useful for less nucleophilic amines, such as the aromatic amine in 5-hydroxyisoindoline, where the reaction with (Boc)₂O alone might be slow. A catalytic amount (e.g., 0.1 equivalents) is typically sufficient.

Q4: How do I confirm the identity and purity of my final product, this compound?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the characteristic peaks for the Boc group, the isoindoline core, and the aromatic protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the final product.

Q5: What are the safety considerations when working with lithium aluminum hydride?

A: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere in a fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) must be worn at all times. Ensure that a Class D fire extinguisher is available.

V. References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). Wiley.

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Retrieved from [Link]

Boc deprotection of isoindoline without affecting other functional groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the nuances of tert-butyloxycarbonyl (Boc) deprotection in isoindoline systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of selectively unmasking the isoindoline nitrogen without compromising other sensitive functional groups within their molecules. Here, we synthesize established chemical principles with practical, field-proven insights to empower you to overcome common hurdles in your synthetic campaigns.

Introduction: The Challenge of Selectivity

The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions. However, its removal, typically under acidic conditions, can be problematic when other acid-labile functionalities are present.[1][2] Isoindoline scaffolds, prevalent in pharmaceuticals and functional materials, often carry a diverse array of functional groups, making selective Boc deprotection a critical and often challenging step.

This guide provides a structured approach to troubleshooting common issues and offers a selection of protocols tailored for high-yield, clean deprotection of Boc-protected isoindolines while preserving molecular integrity.

Troubleshooting Guide: A Systematic Approach

This section addresses specific problems you may encounter during the Boc deprotection of isoindolines, offering diagnostic tips and actionable solutions.

Problem 1: Incomplete Deprotection

Symptoms:

  • HPLC/LC-MS analysis of the crude reaction mixture shows a significant amount of starting material.

  • NMR analysis indicates the persistence of the characteristic Boc proton signal (a singlet around 1.4 ppm).[3]

Potential Causes & Solutions:

CauseRecommended ActionScientific Rationale
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in dioxane).[4][5]The rate of Boc cleavage is highly dependent on the acid concentration.[3] Sterically hindered or electron-deficient isoindoline systems may require more forceful conditions for complete removal.
Inadequate Reaction Time Extend the reaction time and monitor closely by TLC or LC-MS.While many deprotections are rapid, some substrates require longer exposure to the acidic medium for the reaction to go to completion.[4]
Poor Solubility If the Boc-protected isoindoline has poor solubility in the reaction solvent, consider alternative solvent systems. For instance, using a co-solvent like methanol with dichloromethane might improve solubility.Efficient deprotection requires the substrate to be fully solvated, allowing the acid to access the Boc group.[3]
Steric Hindrance For highly substituted isoindolines, consider thermal deprotection methods, which do not rely on the approach of a bulky reagent.[6]Steric congestion around the Boc-protected nitrogen can impede the approach of the acidic reagent.[3][4]

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Observed check_conditions Verify Acid Concentration & Reaction Time start->check_conditions increase_acid Increase Acid Concentration/Strength check_conditions->increase_acid If standard extend_time Extend Reaction Time check_conditions->extend_time If standard monitor Monitor by TLC/LC-MS increase_acid->monitor extend_time->monitor check_solubility Assess Substrate Solubility monitor->check_solubility Still Incomplete complete Deprotection Complete monitor->complete Successful change_solvent Change Solvent System check_solubility->change_solvent Poor consider_sterics Evaluate Steric Hindrance check_solubility->consider_sterics Good change_solvent->monitor thermal_method Switch to Thermal Deprotection consider_sterics->thermal_method thermal_method->monitor

Caption: Workflow for troubleshooting incomplete Boc deprotection.

Problem 2: Undesired Side Reactions & Functional Group Incompatibility

Symptom:

  • Formation of unexpected byproducts observed by LC-MS, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[7]

Primary Cause: The primary culprit for side reactions during acidic Boc deprotection is the formation of a reactive tert-butyl cation intermediate.[1][7] This electrophile can alkylate any nucleophilic sites within your isoindoline molecule.

Commonly Affected Functional Groups:

Functional GroupSide ReactionMitigation Strategy
Electron-rich aromatic/heterocyclic rings tert-butylation of the ring system.[1]Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture.
Indoles Alkylation of the indole nitrogen or electron-rich positions of the ring.[7]Use of scavengers is highly recommended.
Thiols (Cysteine residues) S-alkylation to form a thioether.[7]Add scavengers like 1,2-ethanedithiol (EDT).
Thioethers (Methionine residues) S-alkylation to form a sulfonium salt.[7]Use of scavengers is crucial.
Acid-labile esters (e.g., tert-butyl esters) Cleavage of the ester group.[8]Employ milder deprotection methods such as zinc bromide in dichloromethane or ceric ammonium nitrate in acetonitrile.[9][10]
Other acid-sensitive protecting groups (e.g., trityl, acetals) Concomitant deprotection.Utilize orthogonal deprotection strategies. For instance, if a trityl group is present, a milder acidic condition that cleaves Boc but not trityl should be screened. Alternatively, consider a non-acidic deprotection method.

The Role of Scavengers:

Scavengers are nucleophilic reagents added in excess to the deprotection cocktail. They act by trapping the reactive tert-butyl cation before it can react with your molecule of interest.[7]

Mechanism of Boc Deprotection and Scavenger Action:

cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-Isoindoline Boc-Isoindoline Protonated Boc-Isoindoline Protonated Boc-Isoindoline Boc-Isoindoline->Protonated Boc-Isoindoline H+ Isoindoline Isoindoline Protonated Boc-Isoindoline->Isoindoline - CO2 tert-Butyl Cation tert-Butyl Cation Protonated Boc-Isoindoline->tert-Butyl Cation Alkylated Byproduct Alkylated Byproduct tert-Butyl Cation->Alkylated Byproduct Nucleophilic FG Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation Scavenger

Caption: Prevention of side reactions by scavengers.

Frequently Asked Questions (FAQs)

Q1: What are the go-to conditions for a standard Boc deprotection of an isoindoline?

For a robust isoindoline with no other acid-sensitive groups, a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 30 minutes to 2 hours is a common starting point.[11] Alternatively, 4M HCl in dioxane or ethyl acetate is also widely used.[8]

Q2: My isoindoline contains an ester. What are the mildest conditions I can try?

When dealing with acid-sensitive esters, it is crucial to avoid strong acids like TFA. Consider the following options:

  • Zinc Bromide (ZnBr₂): This Lewis acid can selectively cleave N-Boc groups in the presence of other acid-labile functionalities.[9][12][13] The reaction is typically performed in DCM at room temperature.

  • Ceric Ammonium Nitrate (CAN): A catalytic amount of CAN in acetonitrile at reflux can effectively remove the Boc group.[10][14] This method is compatible with a range of other protecting groups.

  • Oxalyl Chloride in Methanol: This system generates HCl in situ under mild conditions and has been shown to be effective for deprotecting substrates with acid-labile groups.[8][15][16][17]

Q3: Are there any non-acidic methods for Boc deprotection?

Yes, several methods avoid acidic conditions altogether, which can be invaluable for highly sensitive substrates.

  • Trimethylsilyl Iodide (TMSI): TMSI in a solvent like chloroform or dichloromethane provides a neutral method for Boc deprotection.[18][19][20] This has been successfully applied to zwitterionic compounds.[19][21]

  • Thermal Deprotection: Heating the Boc-protected isoindoline in a high-boiling solvent such as toluene, dioxane, or even under solvent-free conditions can effect deprotection.[6][22] This method offers excellent chemoselectivity.

  • Silica Gel: Refluxing the Boc-protected compound with silica gel in toluene has been reported as a mild and selective method for N-Boc deprotection.[23]

Q4: How can I monitor the progress of my deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress, allowing for the quantification of starting material, product, and any byproducts.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions run in an NMR tube, the disappearance of the Boc singlet at ~1.4 ppm can be monitored.[3]

Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Dissolve the Boc-protected isoindoline (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 equivalents, often as a 20-50% solution in DCM) dropwise.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.

  • Proceed with aqueous workup or purification as required.

Protocol 2: Mild Deprotection with Zinc Bromide
  • To a solution of the Boc-protected isoindoline (1 equivalent) in DCM, add zinc bromide (2-4 equivalents).[12]

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 3: Neutral Deprotection with TMSI
  • Dissolve the Boc-protected isoindoline (1 equivalent) in chloroform or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add trimethylsilyl iodide (TMSI) (1.1-1.5 equivalents) dropwise at room temperature.[20]

  • Stir the reaction at room temperature overnight.[20]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of methanol.

  • Concentrate the mixture in vacuo and purify the product.

References

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (2012). Chemical Journal of Chinese Universities. [Link]

  • Boc Deprotection - ZnBr2. Common Organic Chemistry. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Versatile reagent ceric ammonium nitrate in modern chemical synthesis. (2001). Sciencemadness.org. [Link]

  • Zinc Bromide. Common Organic Chemistry. [Link]

  • Ceric ammonium nitrate impregnated on silica gel in the removal of the tert-butoxycarbonyl group. ResearchGate. [Link]

  • Ceric ammonium nitrate. Wikipedia. [Link]

  • Boc Deprotection - TMSI. Common Organic Chemistry. [Link]

  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). Pubs.acs.org. [Link]

  • Trimethylsilyl Iodide - TMSI. Common Organic Chemistry. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]

  • Iodine-Mediated Neutral and Selective N-Boc Deprotection. ResearchGate. [Link]

  • Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. ResearchGate. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. National Institutes of Health. [Link]

  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. (2025). MDPI. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]

  • N‑Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. ACS Figshare. [Link]

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Technical Support Center: Analytical Methods for Monitoring Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoindolines and their derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the analytical challenges of monitoring these often-sensitive reactions. Isoindolines are crucial scaffolds in medicinal chemistry and materials science, but their synthesis can be complicated by the inherent instability of the isoindole ring system, which is prone to polymerization, oxidation, and decomposition.[1][2] Effective and timely reaction monitoring is therefore not just beneficial, but critical for success.

This resource provides field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Part 1: Choosing Your Analytical Weapon: Method Selection
Q1: I'm starting an isoindoline synthesis. What are the most common analytical methods to monitor its progress, and how do I choose the right one?

A1: The primary methods for monitoring isoindoline synthesis are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The best choice depends on your specific reaction, available equipment, and the information you need.

Key Decision Factors:

  • Speed and Accessibility: For quick, qualitative checks on reaction completion, TLC is unparalleled. It's inexpensive, fast, and available in virtually every organic chemistry lab.[4]

  • Resolution and Quantification: When dealing with complex mixtures, multiple byproducts, or when you need to quantify conversion, HPLC is the superior choice due to its high resolving power.[3]

  • Structural Confirmation: NMR spectroscopy provides detailed structural information. It is invaluable for identifying intermediates, confirming the final product structure, and detecting certain types of impurities that might co-elute with your product in chromatography.[5][6] A time-course study using NMR can reveal degradation pathways.[5]

  • Sensitivity and Impurity Identification: LC-MS is extremely sensitive and provides the molecular weight of reactants, products, and byproducts. This is crucial for identifying unknown peaks seen in HPLC and confirming the mass of your target compound.[3][7]

Here is a logical workflow to guide your decision:

MethodSelection Start Start: Need to monitor reaction Qualitative Need quick, qualitative check of conversion? Start->Qualitative TLC Use TLC Qualitative->TLC Yes Complex Is the reaction mixture complex or are there close-eluting spots? Qualitative->Complex No TLC->Complex HPLC Use HPLC for quantification and resolution Complex->HPLC Yes Structure Need definitive structural info or identification of unknowns? Complex->Structure No HPLC->Structure NMR Use NMR for structural analysis Structure->NMR Yes End Analysis Complete Structure->End No LCMS Use LC-MS for mass confirmation and impurity ID NMR->LCMS LCMS->End

Caption: Decision workflow for selecting an analytical method.
Part 2: Troubleshooting Guides by Technique
A. Thin-Layer Chromatography (TLC)

TLC is the workhorse of reaction monitoring. A typical TLC plate for reaction monitoring should have three lanes: starting material (SM), a "cospot" (SM + reaction mixture), and the reaction mixture (RM) itself.[8] The cospot is critical to confirm if the starting material spot in the reaction mixture is truly the starting material, especially if Rfs are similar.[8]

A2: Streaking is a common issue that obscures results. Here are the primary causes and solutions:

Potential Cause Explanation & Causality Solution
Sample too Concentrated Overloading the plate leads to poor partitioning between the stationary and mobile phases as the solvent front moves, causing the spot to elongate.Dilute your sample before spotting. The ideal spot should be small and faint.
Inappropriate Solvent System If the mobile phase is too polar, compounds will travel with the solvent front with little separation (high Rf). If it's too nonpolar, they will remain at the baseline (low Rf). Streaking can occur if the polarity is poorly matched.Adjust the solvent system. A good system provides an Rf of ~0.3-0.4 for the product.[8] Experiment with different ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
Acidic or Basic Compounds Isoindolines and their amine precursors are often basic. They can interact ionically with the slightly acidic silica gel, causing tailing.Add a small amount (~0.5-1%) of a modifier to the mobile phase. For basic compounds, add triethylamine. For acidic compounds, add acetic acid. This neutralizes the active sites on the silica, leading to sharper spots.[3]
Compound Instability Highly reactive or unstable isoindoles can decompose on the acidic silica gel surface during development.[1]Consider using a less acidic stationary phase like alumina or a deactivated silica plate. Run the TLC quickly and develop it immediately after spotting.

A3: This is a frequent challenge, especially in reactions involving subtle structural changes.

  • Change Solvent System Polarity: Systematically test different solvent systems. Try switching one of the solvents for another with a different polarity (e.g., replace ethyl acetate with acetone or dichloromethane). Even small changes can alter selectivity.

  • Use a Different Stationary Phase: If silica gel fails, try alumina plates (basic or neutral) or reverse-phase (C18) TLC plates, which separate compounds based on different principles (polarity vs. nonpolar interactions).

  • Double Development: Develop the plate fully in your chosen solvent system, remove it and let it dry completely. Then, place it back in the same chamber and develop it again. This can sometimes increase the separation between spots with close Rfs.

B. High-Performance Liquid Chromatography (HPLC)

HPLC offers quantitative insights into reaction progress, conversion, and purity. A reverse-phase C18 column is a robust starting point for most isoindoline syntheses.[3][9]

A4: A gradient method on a C18 column is an excellent and versatile starting point.

Parameter Recommended Starting Condition Rationale & Explanation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)C18 phases are robust and separate a wide range of organic molecules based on hydrophobicity. Isoindolines and their precursors are typically well-retained.[3]
Mobile Phase A Water + 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)The acid protonates basic analytes (like amines), improving peak shape and minimizing tailing.[3] It also provides protons for mass spectrometry if using LC-MS.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) + 0.1% FA or TFAACN is a common organic modifier with good UV transparency and low viscosity.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 min, then return to initial conditions and equilibrate.A gradient is essential when you don't know the polarity of your products and byproducts. It ensures that both polar starting materials and nonpolar products will elute in a reasonable time.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nmThe aromatic nature of isoindolines ensures they absorb UV light.[3] A DAD allows you to monitor multiple wavelengths and check for peak purity.
Sample Prep Dilute an aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., a 50:50 mix of ACN/water).Injecting in a solvent much stronger than the initial mobile phase can distort peak shape.[3]

A5: Poor peak shape compromises resolution and quantification. Here’s a troubleshooting workflow:

HPLCPeakShape Start Problem: Poor Peak Shape (Tailing/Fronting) CheckTailing Is the peak tailing? Start->CheckTailing CheckFronting Is the peak fronting? CheckTailing->CheckFronting No TailingCause1 Possible Cause: Secondary Interactions (e.g., basic amine with residual silanols) CheckTailing->TailingCause1 Yes FrontingCause1 Possible Cause: Column Overload CheckFronting->FrontingCause1 Yes TailingSolution1 Solution: Add modifier (0.1% TFA or Formic Acid) to mobile phase to suppress interactions. TailingCause1->TailingSolution1 TailingCause2 Possible Cause: Column Degradation (void formation) TailingSolution1->TailingCause2 TailingSolution2 Solution: Flush column or replace if necessary. TailingCause2->TailingSolution2 End Peak Shape Improved TailingSolution2->End FrontingSolution1 Solution: Decrease injection volume or sample concentration. FrontingCause1->FrontingSolution1 FrontingCause2 Possible Cause: Injection solvent stronger than mobile phase FrontingSolution1->FrontingCause2 FrontingSolution2 Solution: Dissolve sample in initial mobile phase conditions. FrontingCause2->FrontingSolution2 FrontingSolution2->End

Caption: Troubleshooting workflow for poor HPLC peak shape.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structural confirmation. For reaction monitoring, taking ¹H NMR spectra of crude reaction aliquots can provide a clear picture of conversion.

A6: The specific chemical shifts will vary greatly depending on the substitution pattern, but there are characteristic signals to watch for. For example, in the synthesis of 3-hydroxyisoindolin-1-ones, the appearance of a signal for the hemiaminal proton around 90 ppm in the ¹³C NMR and the associated proton signal in the ¹H NMR are clear indicators of product formation.[10] Similarly, the benzylic protons of the newly formed five-membered ring often appear as distinct signals.[10][11]

General Monitoring Strategy:

  • Acquire a spectrum of your starting material(s). Identify a clean, well-resolved signal that is unique to the starting material.

  • Take an aliquot from the reaction, remove the solvent in vacuo, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum. Monitor the disappearance of the characteristic starting material signal relative to the appearance of new signals in the product region. For instance, if you are forming an isoindoline from an aldehyde, watch for the disappearance of the aldehyde proton signal (typically 9-10 ppm).

  • Confirm product signals. Look for the emergence of new signals corresponding to the isoindoline core, such as new benzylic protons or shifts in the aromatic region.[12]

A7: Besides unreacted starting materials, several other species can contaminate your crude product:

  • Uncyclized Intermediates: Incomplete cyclization can leave open-chain intermediates, such as an intermediate imine or aminal.[13]

  • Oxidation Products: The isoindolinone core can be sensitive to over-oxidation, potentially leading to the corresponding phthalimide.[13] This is especially true if the reaction is run for too long or at high temperatures.

  • Side-Reaction Products: Depending on the route, side-reactions like homo-coupling of starting materials in palladium-catalyzed reactions can occur.[13]

  • Solvent Adducts: Solvents like THF or dioxane can sometimes form adducts or be difficult to remove, showing up prominently in the ¹H NMR.

  • Decomposition Products: Due to the inherent instability of some isoindoles, you may see the formation of dark, insoluble, tar-like materials (polymers) which may not be visible in the NMR but will impact yield.[1]

Part 3: General Troubleshooting Scenarios

A8: A stalled reaction is a common problem. Before drastically changing conditions, systematically investigate the cause:

  • Reagent Stability/Activity: Was one of the reagents degrading over the course of the reaction? Was the catalyst (if any) deactivated? Solution: Try adding another equivalent of the potentially unstable reagent or a fresh portion of the catalyst. Monitor for any change.

  • Temperature: Is the reaction temperature optimal? Some reactions require higher temperatures to overcome the activation energy. Solution: Cautiously increase the temperature by 10-20 °C and monitor. Be aware that higher temperatures can also accelerate decomposition.[1]

  • Mixing: In heterogeneous reactions or at a larger scale, inefficient mixing can create localized concentration gradients, effectively stopping the reaction in parts of the vessel. Solution: Ensure stirring is vigorous and efficient.[1]

  • Inhibitors: Has an impurity been generated that is inhibiting the reaction? Solution: This is harder to diagnose. Analyzing an aliquot by LC-MS might reveal an unexpected byproduct that could be acting as an inhibitor.

A9: This is a frustrating but informative problem. It points to product loss after the reaction is complete.

  • Decomposition During Workup: Isoindolines can be sensitive to strongly acidic or basic conditions.[1] If your workup involved an acid or base wash, your product may have decomposed. Test: Take a small sample of your crude reaction mixture, expose it to the same acidic/basic conditions of your workup in a vial, and analyze it by TLC/HPLC to see if new spots/peaks appear.[14]

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can degrade sensitive products during column chromatography.[1] This is a major issue for many isoindole derivatives. Solutions:

    • Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine.

    • Use a different stationary phase like alumina or Florisil.

    • Avoid chromatography altogether and try to purify by crystallization or precipitation, which is often a more scalable and milder method.[1]

  • Product Solubility: Your product might be more soluble in the aqueous layer than expected. Solution: Before discarding your aqueous layers from the workup, extract them one more time with a different organic solvent or analyze a sample of the aqueous layer by HPLC.[14]

By systematically applying these analytical techniques and troubleshooting principles, you can gain a clearer understanding of your isoindoline synthesis, leading to higher yields, better purity, and more robust and scalable procedures.

References
  • BenchChem. (n.d.). Common challenges in the scale-up of isoindole production.
  • Yap, Y. Q., et al. (2021). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC, PubMed Central, NIH.
  • Kee, C. W., et al. (2018). Accessing the Ene–Imine Motif in 1H-Isoindole, Thienopyrrole, and Thienopyridine Building Blocks. PMC, NIH.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Contamination in Isoindolinone Synthesis.
  • ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course NMR studies.
  • Garrido, N. R., et al. (2020). One-pot synthesis of polycyclic isoindolines using isoindole umpolung. PMC, NIH.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. Synthesis, 55(04), 519-546.
  • Request PDF. (n.d.). A New Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.
  • BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride.
  • Szostak, M., et al. (2018). NMR Reaction Monitoring Robust to Spectral Distortions. PMC, NIH.
  • ResearchGate. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • ResearchGate. (n.d.). ¹H NMR spectrum fragment for diastereomeric mixture of isoindolinone.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.

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strategies to improve the regioselectivity of reactions with 5-hydroxyisoindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-hydroxyisoindoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of reactions involving this versatile scaffold. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you overcome common challenges, particularly in achieving high regioselectivity.

The Challenge: Understanding the Reactivity of 5-Hydroxyisoindoline

5-Hydroxyisoindoline is a valuable building block, but its inherent electronic properties present a significant challenge for regioselective functionalization. The molecule contains two powerful activating groups on the aromatic ring: the C5-hydroxyl (-OH) and the fused secondary amine of the isoindoline core. Both are strong ortho, para-directors due to their ability to donate electron density into the benzene ring through resonance (+R effect).[1][2][3]

This dual activation leads to high electron density at the C4 and C6 positions, which are ortho to the hydroxyl group. Consequently, electrophilic aromatic substitution reactions often yield a difficult-to-separate mixture of C4 and C6 substituted isomers, reducing the yield of the desired product and complicating downstream processing.

Core Problem Visualization

Caption: Dual activation by the -OH and -NH groups leads to poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C4 and C6 substituted products in my electrophilic substitution reaction?

This is the most common issue. Both the C4 and C6 positions are electronically activated to a similar degree by the strong electron-donating resonance effect of the C5-hydroxyl group.[4] The lone pairs on the hydroxyl oxygen increase the electron density at the ortho positions (C4 and C6), making them both highly susceptible to electrophilic attack.[1][2] Unless other control elements are introduced, the electrophile will react at both sites, leading to isomer mixtures.

Q2: Can I favor one position over the other by changing the reaction temperature or solvent?

While temperature and solvent can influence reaction kinetics and isomer ratios, their effect is often modest when the electronic activation of two sites is comparable. Low-temperature reactions may slightly favor the kinetic product, but this is not a reliable general strategy for achieving high regioselectivity with this substrate. A more robust approach involves modifying the substrate itself, for example, by using protecting groups to alter the electronic or steric environment.[5]

Q3: Does the isoindoline nitrogen participate in directing the substitution?

Yes. The nitrogen atom, being a secondary amine, is also an activating, ortho, para-directing group.[1][6] Its influence reinforces the activation of the aromatic ring. However, its primary directing influence would be on the same benzene ring, further complicating selectivity. To simplify the system, it is often beneficial to "tame" the reactivity of one or both of these activating groups. Protecting the nitrogen as an amide or carbamate, for instance, turns it into an electron-withdrawing group, which deactivates the ring and simplifies the directing effects to primarily those of the hydroxyl group.[7]

Troubleshooting Guide: Improving Regioselectivity

This section provides a systematic approach to troubleshoot and resolve poor regioselectivity.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low C4/C6 Isomer Ratio (e.g., 50:50 mixture)Dominant Electronic Effects: The C5-OH group strongly activates both C4 and C6 positions almost equally.1. Introduce Steric Hindrance: Protect the C5-OH with a bulky protecting group (e.g., TBDPS, TIPS). The C6 position is sterically more hindered due to its proximity to the fused isoindoline ring. A bulky group at C5 will further crowd this position, directing incoming electrophiles to the more accessible C4 site.[6][8] 2. Modulate Electronics: Protect the C5-OH as a less-activating ether (e.g., methyl or benzyl ether) or a deactivating ester. This can subtly alter the relative activation of C4 vs. C6.
Side Reactions at Nitrogen (e.g., N-alkylation, N-acylation)Nucleophilic Amine: The secondary amine of the isoindoline core is nucleophilic and can react with electrophilic reagents or intermediates.Protect the Nitrogen: Convert the amine into a non-nucleophilic functional group like a carbamate (Boc, Cbz) or an amide (acetyl). This is crucial for reactions like Friedel-Crafts, where the amine can coordinate to the Lewis acid catalyst, deactivating the entire molecule.[7][8]
Polysubstitution (Multiple substitutions on the aromatic ring)Over-activation: The combined effect of the -OH and -NH groups makes the aromatic ring highly activated and prone to multiple substitutions, especially under harsh conditions.1. Protect and Deactivate: Protect the highly activating -OH group as an ester or the -NH group as an amide. This reduces the overall electron density of the ring, making it less susceptible to a second substitution. 2. Use Milder Conditions: Employ less reactive electrophiles and avoid strong Lewis acids or high temperatures. For example, for bromination, use NBS in a suitable solvent instead of Br₂/FeBr₃.
No Reaction or Low Yield Catalyst Poisoning/Deactivation: The basic nitrogen of the isoindoline can coordinate to and deactivate Lewis acid catalysts (e.g., AlCl₃ in Friedel-Crafts reactions).Nitrogen Protection is Mandatory: Before attempting reactions that use Lewis acids, the isoindoline nitrogen must be protected. An electron-withdrawing protecting group like Boc or acetyl is standard practice.

Advanced Strategies & Protocols

For reactions requiring exquisite control, a protecting group strategy is the most reliable approach.

Workflow: Protecting Group Strategy for Regiocontrol

Caption: A typical workflow for achieving regioselectivity using protecting groups.

Key Protecting Groups
Table 1: Common Protecting Groups for Phenolic -OH
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsKey Feature
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole, DMFTBAF, THF or HF/PyridineGood steric bulk, stable to most non-acidic/non-fluoride conditions.
Benzyl etherBnBnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Stable to acid and base, removed under neutral conditions.
Methyl etherMeMeI, K₂CO₃ or (CH₃)₂SO₄BBr₃, CH₂Cl₂Very stable, but requires harsh deprotection.
Acetate esterAcAc₂O, PyridineK₂CO₃, MeOH or aq. HClDeactivates the ring, easily removed by mild base/acid.
Table 2: Common Protecting Groups for Isoindoline -NH
Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsKey Feature
tert-ButoxycarbonylBoc(Boc)₂O, TEA, CH₂Cl₂TFA or HCl in DioxaneConverts N to an electron-withdrawing group, easily removed with acid.
CarboxybenzylCbzCbz-Cl, NaHCO₃, H₂O/DioxaneH₂, Pd/C (Hydrogenolysis)Stable to acid/base, orthogonal to Boc group.
AcetylAcAc₂O or AcCl, PyridineStrong acid or base (e.g., 6M HCl, reflux)Very stable amide, requires harsh removal.
Experimental Protocols
Protocol 1: Selective C4-Bromination via Steric Shielding

This protocol aims to achieve bromination at the C4 position by using a bulky silyl ether to sterically block the C6 position.

Step A: Protection of the Hydroxyl Group

  • Setup: To a solution of 5-hydroxyisoindoline (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). Stir under an inert atmosphere (N₂ or Ar) at 0 °C.

  • Silylation: Slowly add a solution of tert-butyldiphenylsilyl chloride (TBDPS-Cl, 1.1 eq) in DMF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-(TBDPS-oxy)isoindoline.

Step B: Regioselective Bromination

  • Setup: Dissolve the protected isoindoline from Step A (1.0 eq) in CCl₄ or CH₂Cl₂ in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Purification: The crude product, 4-bromo-5-(TBDPS-oxy)isoindoline, can be purified by chromatography if necessary.

Step C: Deprotection

  • Setup: Dissolve the purified bromo-compound from Step B (1.0 eq) in anhydrous THF.

  • Cleavage: Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.2 eq) dropwise at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify by column chromatography to yield the final product, 4-bromo-5-hydroxyisoindoline.

References

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Quora. (2021). Why are phenols ortho-para directing?[Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2014). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. The Journal of Organic Chemistry, 79(15), 7146–7155. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Study.com. (n.d.). Explain why phenol is activated towards electrophilic aromatic substitution and directs...[Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • ResearchGate. (n.d.). Scope of the Reaction Protocols for the Synthesis of Isoindolinone Derivatives. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • MDPI. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Allin, S. M., et al. (2000). Approaches to the Synthesis of Non-racemic 3-Substituted Isoindolinone Derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 1715-1721. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Zhou, C., et al. (2011). Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones. The Journal of Organic Chemistry, 76(11), 4574–4580. [Link]

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Technical Support Center: Managing Air and Moisture Sensitivity of Isoindoline Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoindoline Reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize isoindoline-based compounds in their synthetic endeavors. The inherent reactivity that makes isoindolines valuable building blocks also renders them susceptible to atmospheric moisture and oxygen. This resource provides in-depth, experience-driven answers to common challenges, ensuring the integrity of your reagents and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Isoindoline Stability

This section addresses the foundational knowledge required to handle isoindoline reagents effectively. Understanding the "why" behind these protocols is the first step toward preventing experimental failures.

Q1: What makes isoindoline reagents so sensitive to air and moisture?

A1: The sensitivity of isoindoline reagents stems from the inherent reactivity of the isoindole core structure. Isoindoles are prone to oxidation and polymerization, particularly when unsubstituted.[1] The presence of moisture can lead to hydrolysis of functional groups, while oxygen can promote oxidative degradation pathways.[1][2] The specific substituents on the isoindoline ring play a significant role in its stability; electron-withdrawing groups can sometimes enhance stability.[1]

Q2: How can I visually identify a degraded isoindoline reagent?

A2: While analytical techniques are definitive, visual inspection can offer initial clues. Signs of degradation may include:

  • Color Change: A fresh, pure isoindoline reagent might be a white or off-white solid. Degradation can lead to discoloration, often yellowing or browning.

  • Change in Physical State: Some reagents may become sticky, oily, or clump together upon decomposition, indicating the presence of impurities or moisture.

  • Insolubility: If a reagent that is typically soluble in a particular solvent becomes difficult to dissolve, it may be a sign of polymerization or the formation of insoluble byproducts.

It is crucial to note that a reagent can be significantly degraded without obvious visual cues. Therefore, routine analytical checks are recommended for critical applications.

Q3: What are the ideal storage conditions for isoindoline reagents?

A3: Proper storage is paramount to preserving the integrity of isoindoline reagents. The primary goal is to create an environment free from moisture and oxygen.

Storage MethodDescriptionBest For
Glovebox An enclosed workspace with a controlled inert atmosphere (typically nitrogen or argon).[3]Long-term storage and frequent use of highly sensitive reagents.[4]
Sealed Ampoule The reagent is sealed under vacuum or an inert atmosphere in a glass ampoule.Long-term, fail-safe storage of valuable or highly reactive compounds.[4]
Schlenk Flask/Sure/Seal™ Bottles Glassware designed for handling air-sensitive materials, allowing for storage under a positive pressure of inert gas.[5][6]Short to medium-term storage and for reagents that are used intermittently.
Dessicator A sealed container with a desiccant (e.g., anhydrous CaCl2) to maintain a dry environment.[7]Less sensitive reagents, but should be used in conjunction with an inert atmosphere for optimal protection.

Key Consideration: When storing in a freezer or refrigerator, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.[7]

Q4: What is the difference between using nitrogen and argon as an inert gas?

A4: Both nitrogen and argon are effective at displacing air and moisture.[8] However, argon is denser than air, which can be advantageous in certain setups as it provides a more stable inert blanket over the reaction. For most applications involving isoindoline reagents, high-purity nitrogen is sufficient and more cost-effective.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to diagnosing and solving common problems encountered during reactions involving isoindoline reagents.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis shows unreacted starting material and/or the formation of multiple unidentified byproducts. The expected product is absent or present in trace amounts.

Potential Causes & Solutions:

  • Degraded Reagent: The isoindoline reagent may have been compromised before the reaction.

    • Troubleshooting Step: Before starting your main reaction, run a small-scale test reaction with a fresh batch of the isoindoline reagent, if available. Compare the results to confirm if the reagent is the issue.

  • Atmospheric Contamination During Reaction: The reaction was not performed under sufficiently inert conditions.

    • Troubleshooting Step: Ensure all glassware is meticulously dried, either in an oven overnight or by flame-drying under vacuum.[6] Assemble the apparatus while hot and flush with a dry inert gas.[6] Use a Schlenk line or a well-sealed flask with an inert gas balloon to maintain a positive pressure of nitrogen or argon throughout the reaction.[5][8]

  • Solvent Purity: The solvent may contain residual water or other reactive impurities.

    • Troubleshooting Step: Use freshly distilled or commercially available anhydrous solvents.[9] Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles can remove dissolved oxygen.

Problem 2: Formation of Insoluble Material or "Gunk"

Symptoms: The reaction mixture becomes cloudy with a precipitate that does not correspond to the product, or a tar-like substance forms.

Potential Causes & Solutions:

  • Polymerization: Isoindoles, especially unsubstituted ones, are prone to polymerization.[1]

    • Troubleshooting Step: Lowering the reaction temperature may slow down the rate of polymerization. Ensure efficient stirring to prevent localized "hot spots" that can accelerate decomposition.[1]

  • Incorrect Solvent Choice: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to precipitation and side reactions.[10]

    • Troubleshooting Step: Review the literature for recommended solvents for similar transformations. Perform solubility tests with your specific isoindoline reagent in a few different anhydrous solvents before running the reaction.

Problem 3: Product Contamination and Purification Difficulties

Symptoms: The crude product is a complex mixture, and standard purification techniques like column chromatography are challenging.

Potential Causes & Solutions:

  • Side Reactions from Impurities: Impurities in the starting materials or reagents can lead to a cascade of side products.[9]

    • Troubleshooting Step: Re-purify all starting materials before use. For the isoindoline reagent, if it is a solid, recrystallization from an appropriate anhydrous solvent under an inert atmosphere can be effective.

  • Product Instability During Workup: The desired isoindoline product may be sensitive to the conditions of the workup procedure (e.g., aqueous washes, exposure to air).[11]

    • Troubleshooting Step: Minimize the exposure of the product to air and moisture during workup. If an aqueous wash is necessary, use deoxygenated water and perform the extraction quickly. Consider filtering the crude product through a plug of silica gel under an inert atmosphere as a preliminary purification step.

Section 3: Key Experimental Protocols

Adherence to rigorous experimental technique is critical when working with air- and moisture-sensitive reagents.

Protocol 1: Setting Up an Inert Atmosphere Reaction

This protocol describes the standard procedure for creating an oxygen- and moisture-free environment for a reaction using a Schlenk line.

  • Glassware Preparation: Dry all glassware, including stir bars, in an oven at >125°C overnight.[6]

  • Assembly: Assemble the reaction flask and condenser while still hot and clamp it to the Schlenk line.

  • Evacuate and Refill Cycles: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line and then backfill with a dry inert gas (nitrogen or argon).[4] Repeat this "evacuate-refill" cycle at least three times to ensure a thoroughly inert atmosphere.[4]

  • Positive Pressure: Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[12]

  • Reagent Addition: Add solids under a positive flow of inert gas. Add liquids via a gas-tight syringe through a rubber septum.[5]

Protocol 2: Transfer of a Solid Air-Sensitive Reagent

The most secure method for transferring a solid air-sensitive reagent is within a glovebox.[5] If a glovebox is unavailable, the following technique can be used:

  • Prepare the Flask: Prepare the reaction flask with an inert atmosphere as described in Protocol 1.

  • Weighing: In a separate, dry Schlenk flask, quickly weigh the desired amount of the isoindoline reagent under a positive flow of inert gas.

  • Dissolution and Transfer: Add anhydrous solvent to the flask containing the reagent to dissolve it. Transfer the resulting solution to the reaction flask via a cannula (a double-tipped needle) under positive inert gas pressure.[5]

Section 4: Visualizing Workflows and Mechanisms

Diagrams can clarify complex procedures and chemical transformations.

Troubleshooting Workflow for Low Yield

start Low Yield Observed reagent_check Is the Isoindoline Reagent Suspect? start->reagent_check test_rxn Run Small-Scale Test with Fresh Reagent reagent_check->test_rxn Yes atmosphere_check Were Inert Atmosphere Techniques Rigorous? reagent_check->atmosphere_check No reagent_ok Reagent is OK test_rxn->reagent_ok Yield Improves reagent_bad Reagent is Degraded test_rxn->reagent_bad Yield Still Low reagent_ok->atmosphere_check end_bad Purify or Resynthesize Reagent reagent_bad->end_bad improve_inert Improve Technique: - Oven/Flame Dry Glassware - 3x Evacuate-Refill Cycles - Maintain Positive Pressure atmosphere_check->improve_inert No solvent_check Is the Solvent Anhydrous and Degassed? atmosphere_check->solvent_check Yes end_good Re-run Reaction improve_inert->end_good purify_solvent Use Freshly Purified/Anhydrous Solvent solvent_check->purify_solvent No solvent_check->end_good Yes purify_solvent->end_good

Caption: Troubleshooting workflow for low reaction yield.

Mechanism of Moisture-Induced Decomposition (Hypothetical)

cluster_0 Hydrolysis of an Ester-Substituted Isoindoline isoindoline Isoindoline-Ester (R-COOR') intermediate Tetrahedral Intermediate isoindoline->intermediate + H₂O water H₂O (Moisture) water->intermediate product Isoindoline-Carboxylic Acid (R-COOH) intermediate->product - R'-OH alcohol R'-OH intermediate->alcohol

Caption: Hypothetical hydrolysis of an isoindoline ester.

References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

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Technical Support Center: A Troubleshooting Guide for Asymmetric Catalysis Using Isoindoline Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals employing isoindoline-based ligands in asymmetric catalysis. This guide is structured to provide actionable solutions to common challenges encountered in the lab, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve issues effectively, ensuring the success of your stereoselective transformations.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the use of isoindoline ligands in asymmetric catalysis.

Q1: What makes isoindoline scaffolds effective in chiral ligands?

The efficacy of isoindoline-based chiral ligands stems from their rigid and well-defined three-dimensional structures. This rigidity minimizes conformational flexibility, which is crucial for creating a predictable and stable chiral environment around the metal center. This, in turn, allows for effective stereochemical communication and high enantioselectivity in the catalytic transformation. The isoindoline backbone can be readily functionalized at various positions, allowing for fine-tuning of steric and electronic properties to suit specific reactions and substrates.

Q2: Which classes of isoindoline ligands are most common?

While the field is ever-expanding, several classes of isoindoline-based ligands have gained prominence. These include:

  • Phosphine-containing ligands: Often incorporating P-chiral centers or axially chiral backbones like SPINOL (1,1'-spirobiindane-7,7'-diol), these ligands are widely used in transition metal catalysis, particularly for hydrogenations and cross-coupling reactions.[1][2][3][4]

  • N-Heterocyclic Carbene (NHC) ligands: The isoindoline scaffold can be integrated into NHC ligand design, offering strong sigma-donating properties and robust catalysts.[5]

  • Chiral Phosphoric Acids (CPAs): Axially chiral isoindoline diols, such as SPINOL, are precursors to powerful chiral Brønsted acids that can catalyze a wide range of enantioselective reactions.[1]

Q3: What are the general storage and handling recommendations for isoindoline ligands?

Many isoindoline-based ligands, especially phosphines, can be sensitive to air and moisture. It is advisable to store them under an inert atmosphere (argon or nitrogen) and in a desiccator to prevent degradation. When handling these ligands, use of standard Schlenk line or glovebox techniques is recommended to avoid exposure to oxygen and water, which can lead to the formation of phosphine oxides or other inactive species that can compromise catalytic activity and enantioselectivity.[6]

Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during asymmetric catalysis with isoindoline ligands.

Problem 1: Low Enantioselectivity (% ee)

Low enantiomeric excess is one of the most frequent challenges in asymmetric catalysis. The following Q&A will guide you through a logical troubleshooting process.

Q1.1: I'm observing low or no enantioselectivity. Where should I start my investigation?

The first step is to systematically evaluate the integrity of your catalytic system and reaction parameters. A general workflow for troubleshooting low enantioselectivity is outlined below.

troubleshooting_workflow start Low Enantioselectivity Observed check_analytical Verify Analytical Method (Chiral HPLC/GC) start->check_analytical check_catalyst Evaluate Catalyst System check_analytical->check_catalyst Method Validated sub_analytical Is the separation of enantiomers clear? Is the baseline stable? Run a racemic standard. check_analytical->sub_analytical check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK sub_catalyst Ligand purity and integrity? Correct metal precursor? In situ vs. pre-formed catalyst? check_catalyst->sub_catalyst check_reagents Assess Reagent & Substrate Purity check_conditions->check_reagents Conditions Optimized sub_conditions Temperature too high/low? Solvent effects? Concentration effects? check_conditions->sub_conditions solution Improved Enantioselectivity check_reagents->solution Purity Confirmed sub_reagents Substrate or reagent impurities? Presence of water or oxygen? check_reagents->sub_reagents

Caption: A general workflow for troubleshooting low enantioselectivity.

Q1.2: My analytical method is sound, but the enantioselectivity is poor. Could the isoindoline ligand be the issue?

Absolutely. The purity and integrity of the chiral ligand are paramount.[6]

  • Enantiomeric Purity of the Ligand: An impurity of the opposite enantiomer of your ligand will directly lead to the formation of the undesired product enantiomer, thus lowering the overall % ee. If you synthesized the ligand in-house, consider re-purification (e.g., recrystallization or chromatography) and re-characterization. If purchased, it may be prudent to acquire a fresh batch from a reputable supplier.[6]

  • Chemical Purity of the Ligand: Impurities from the ligand synthesis can act as catalyst poisons or alternative ligands, leading to a less selective catalytic pathway. For instance, in the synthesis of phosphine ligands, residual phosphine oxides can coordinate to the metal center and alter the catalyst's behavior.[7] Common impurities in indole synthesis, which can be a precursor to isoindoline scaffolds, can also be problematic if not fully removed.[8]

Q1.3: I've confirmed my ligand is pure. What other aspects of the catalyst system should I consider?

The formation of the active catalyst is a critical step.

  • In Situ vs. Pre-formed Catalyst: If you are generating the catalyst in situ, the conditions for its formation are crucial. Ensure the correct ligand-to-metal ratio is used. Deviations can lead to the formation of different, less selective catalytic species. Consider preparing a pre-formed, well-characterized catalyst complex to ensure consistency.

  • Metal Precursor: The choice and purity of the metal precursor are important. Different precursors can lead to different active species. For example, in palladium-catalyzed reactions, Pd(OAc)₂ and Pd₂(dba)₃ may behave differently depending on the reaction conditions and ligand.

Q1.4: How do reaction conditions affect the enantioselectivity when using isoindoline ligands?

The reaction environment plays a significant role in stereochemical induction.

  • Temperature: Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states leading to the two enantiomers, resulting in lower enantioselectivity. It is often beneficial to run the reaction at lower temperatures, although this may require longer reaction times.

  • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. A screen of different solvents with varying polarities and coordinating abilities is often a worthwhile optimization step.[9]

  • Additives: In some cases, additives such as bases or co-catalysts are crucial for high enantioselectivity. The nature and stoichiometry of these additives should be carefully optimized.

ParameterPotential IssueRecommended Action
Temperature Too high, leading to erosion of enantioselectivity.Screen a range of lower temperatures (e.g., room temperature, 0 °C, -20 °C).
Solvent Suboptimal solvent choice can lead to poor catalyst performance.Perform a solvent screen with solvents of varying polarity and coordinating ability.
Concentration High concentrations may lead to catalyst aggregation and lower ee.Investigate the effect of dilution on enantioselectivity.
Additives Incorrect choice or amount of base/co-catalyst.Screen different additives and optimize their stoichiometry.

Caption: Table summarizing the impact of reaction conditions on enantioselectivity.

Problem 2: Low Reaction Yield or Conversion

Low yield or incomplete conversion can be due to a number of factors, from catalyst deactivation to suboptimal reaction conditions.

Q2.1: My reaction is not going to completion. What are the likely causes?

Low conversion can often be traced back to issues with the catalyst's activity or stability.

  • Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. This can be due to sensitivity to air or moisture, or interaction with impurities in the starting materials or solvent.[6] Conducting the reaction under a rigorously inert atmosphere and using anhydrous solvents is crucial. In some cases, the product itself or a byproduct can inhibit or deactivate the catalyst.

  • Insufficient Catalyst Loading: While it is desirable to use low catalyst loadings, too little catalyst may result in a slow or incomplete reaction. A systematic optimization of the catalyst loading is recommended.[6]

  • Suboptimal Temperature: While lower temperatures often favor enantioselectivity, they can also lead to slower reaction rates. A balance must be struck between selectivity and reaction time. It may be necessary to increase the temperature to achieve full conversion, though this could impact the % ee.

Q2.2: Could the substrate be the problem?

Yes, the nature and purity of the substrate are critical.

  • Substrate Purity: Impurities in the substrate can act as catalyst poisons. It is essential to use highly purified starting materials.[6]

  • Steric and Electronic Effects: The substrate's steric bulk or electronic properties may make it inherently less reactive under the chosen conditions. For example, a sterically hindered substrate may not be able to access the catalyst's active site efficiently.[10]

Problem 3: Inconsistent Results

Lack of reproducibility is a frustrating issue that often points to subtle variations in experimental setup and execution.

Q3.1: I'm getting different results every time I run the reaction. What should I check?

Inconsistency often arises from factors that are not rigorously controlled.

  • Atmosphere Control: Ensure that your inert atmosphere is truly inert. Small leaks in your Schlenk line or glovebox can introduce enough oxygen or moisture to affect the reaction.

  • Solvent Quality: Use a fresh bottle of anhydrous solvent or a freshly distilled/purified solvent for each reaction. Solvents can absorb water from the atmosphere over time.

  • Reagent Purity: Use reagents from the same batch if possible. If not, be aware that batch-to-batch variations in purity can affect the reaction outcome.

  • Stirring Rate: In heterogeneous reactions, or reactions where reagents are added slowly, the stirring rate can affect mixing and, consequently, the reaction rate and selectivity.

Experimental Protocols

To provide a practical starting point, here is a general protocol for an in situ catalyst preparation for a palladium-catalyzed asymmetric allylic alkylation using a chiral phosphine ligand.

Protocol: In Situ Preparation of a Palladium Catalyst with a Chiral Isoindoline-Based Phosphine Ligand

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Ligand and Metal Precursor: To the cooled flask, add the chiral isoindoline-based phosphine ligand (e.g., 2.2 mol%) and the palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.0 mol%).

  • Solvent Addition and Catalyst Formation: Add a portion of the anhydrous, degassed solvent (e.g., toluene or THF) via syringe. Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex. The solution may change color during this time.

  • Addition of Reagents: In a separate, dry flask, prepare a solution of the substrate and any other reagents (e.g., base, nucleophile) in the remaining anhydrous, degassed solvent.

  • Initiation of the Reaction: Add the substrate solution to the catalyst solution via syringe. Commence stirring at the desired reaction temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., with saturated aqueous ammonium chloride) and proceed with the extraction and purification of the product.

Understanding the "Why": A Look at the Catalytic Cycle

To effectively troubleshoot, it is helpful to understand the mechanistic underpinnings of the reaction. Below is a simplified catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation, a common application for chiral phosphine ligands.

catalytic_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Allyl_complex π-allyl-Pd(II)L Pd0->Allyl_complex Oxidative Addition Product_complex Pd(0)L* + Product Allyl_complex->Product_complex Nucleophilic Attack Product_complex->Pd0 Reductive Elimination Product Chiral Product Reactants Allylic Substrate + Nucleophile

Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

In this cycle, the enantioselectivity is primarily determined during the nucleophilic attack step. The chiral isoindoline ligand (L*) creates a specific three-dimensional environment that favors the approach of the nucleophile from one face of the π-allyl complex over the other. Any factor that disrupts this well-defined chiral environment, such as ligand degradation or the presence of competing ligands, can lead to a loss of enantioselectivity.

References

  • Wang, Y., et al. (2010). SPINOL-Derived Phosphoric Acids: Synthesis and Application in Enantioselective Friedel-Crafts Reaction of Indoles with Imines. J. Org. Chem., 75(15), 5017-5023.
  • Birman, V. B., et al. (2015). Development and Application of SPOSiPs: A Class of Diphosphine Ligands Based on SPOSiOL. Org. Lett., 17(21), 5288-5291.
  • Imamoto, T., et al. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 88(8), 439-453. [Link]

  • Birman, V. B., et al. (2015).
  • Zhou, Q.-L., et al. (2018). SPSiPs, A New Class of Biphosphine Ligands Based on SPSiOL with a Large Dihedral Angle. ChemRxiv.
  • Shibasaki, M., et al. (2021). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 26(16), 4963.
  • Imamoto, T. (2014). Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Top.
  • Shi, Z., et al. (2024). N-Heterocyclic Carbene Catalyzed Esterification of Dicarbaldehydes with Arylboronic Acid for Axially Chiral Phosphorus Compounds. Angew. Chem. Int. Ed.
  • Imamoto, T., et al. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 88(8), 439-453.
  • Imamoto, T. (2014). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. Top.
  • Hartwig, J. F., et al. (2016). Ligand-enabled Ir-catalyzed intermolecular diastereoselective and enantioselective allylic alkylation of 3-substituted indoles. J. Am. Chem. Soc., 138(41), 13514-13517.
  • Buchwald, S. L., et al. (2023).
  • Kollár, L., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry, 27(17), 5344-5378.
  • Shi, M., et al. (2013). Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers. Org. Lett., 15(7), 1674-1677.
  • Guiry, P. J., et al. (2017). Axially Chiral P,N-Ligands: Some Recent Twists and Turns.
  • Trost, B. M., et al. (2010). Catalytic Double Stereoinduction in Asymmetric Allylic Alkylation of Oxindoles. J. Am. Chem. Soc., 132(33), 11434-11436.
  • Denmark, S. E., et al. (2023).
  • Denmark, S. E., et al. (2023).
  • Fan, Q.-H., & Zhou, Y.-G. (2017).
  • Faraone, F., et al. (2016). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications.
  • Plietker, B., et al. (2016).
  • Chiralpedia. (2024). Harnessing Computational Methods in Asymmetric Synthesis. [Link]

  • Lu, X., et al. (2014). Chiral phosphines in nucleophilic organocatalysis. Beilstein J. Org. Chem., 10, 2046-2083.
  • Kollár, L., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry, 27(17), 5344-5378.
  • Shi, M., et al. (2013). Asymmetric catalytic aza-Morita–Baylis–Hillman reaction for the synthesis of 3-substituted-3-aminooxindoles with chiral quaternary carbon centers. Org. Biomol. Chem., 11(19), 3162-3171.
  • Bringmann, G., et al. (2011). The chemistry of isoindole natural products. Beilstein J. Org. Chem., 7, 57.
  • Feringa, B. L., et al. (2002). Copper-Catalyzed Conjugate Additions to Isocyanoalkenes. Org. Lett., 4(16), 2801-2804.
  • Minnaard, A. J., et al. (2007). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 18(12), 1470-1474.
  • Denmark, S. E. (2006). The aza-Baylis-Hillman Reaction: Mechanism, Asymmetric Catalysis, & Abnormal Adducts. Denmark Group Meeting.
  • Kollár, L., et al. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry, 27(17), 5344-5378.
  • Li, X. (2024).
  • Yoon, T. P., et al. (2024). Recent advances in catalytic asymmetric synthesis. Front. Chem., 12, 1387213.
  • Alemán, J., & Cabrera, S. (2013). Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues. Molecules, 18(6), 7227-7250.
  • Beller, M., et al. (2023). Advances in in situ/operando techniques for catalysis research: enhancing insights and discoveries. Chem. Soc. Rev.
  • Faraone, F., et al. (2015). TADDOL-based P,S-bidentate phosphoramidite ligands in palladium-catalyzed asymmetric allylic substitution. Org. Biomol. Chem., 13(3), 826-838.
  • Takemoto, Y., et al. (2009). Catalytic asymmetric conjugate addition of simple alkyl thiols to alpha,beta-unsaturated N-acylated oxazolidin-2-ones with bifunctional catalysts. J. Am. Chem. Soc., 131(4), 1254-1255.
  • Knowles, R. R., et al. (2019). Iridium-catalyzed asymmetric trans-selective hydrogenation of 1,3-disubstituted isoquinolines. J. Am. Chem. Soc., 141(42), 16584-16589.
  • Shi, M., et al. (2013). Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-substituted-3-aminooxindoles With Chiral Quaternary Carbon Centers. Org. Lett., 15(7), 1674-1677.
  • Sharma, P., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(1), 133.
  • Feringa, B. L., et al. (2000). Asymmetric copper-catalyzed conjugate addition on macrocyclic, cyclic, and acyclic enones with a chiral phosphoramidite ligand having a C2-symmetric backbone. J. Am. Chem. Soc., 122(45), 11212-11213.
  • Ragaini, F., et al. (2019). Isoindoline Pigments. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.
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Technical Support Center: Navigating Synthetic Challenges with tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for tert-Butyl 5-hydroxyisoindoline-2-carboxylate. This versatile building block is a cornerstone in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and drug development.[1] Its unique structure, featuring a Boc-protected secondary amine and a reactive phenolic hydroxyl group, offers multiple avenues for molecular elaboration. However, this dual functionality also presents specific challenges that can lead to unexpected outcomes, low yields, and difficult purifications.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the common pitfalls encountered when using this reagent. Here, we will dissect the causality behind these challenges and offer robust troubleshooting strategies and validated protocols to ensure your syntheses are successful, efficient, and reproducible.

Section 1: Managing the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its general stability to nucleophiles and bases and its lability under acidic conditions.[2][3] However, its removal from the isoindoline nitrogen in complex molecules is not always straightforward and requires careful consideration of the substrate's overall functionality.

FAQ 1.1: My N-Boc deprotection with strong acid (TFA/HCl) is causing decomposition or low yields. What is happening, and what are my alternatives?

Answer: This is a frequent issue. While strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane are standard for Boc cleavage, their potency can be a double-edged sword. The mechanism involves the protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation, which then eliminates isobutylene. In complex molecules, several problems can arise:

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functionalities such as tert-butyl esters, acetals, or silyl ethers, they will likely be cleaved simultaneously or even preferentially.

  • Substrate Degradation: The highly acidic conditions can promote side reactions like hydrolysis, rearrangement, or re-aromatization, particularly if your isoindoline core has sensitive substituents.

  • Alkylation by t-Butyl Cation: The generated tert-butyl cation is an electrophile and can alkylate other nucleophilic sites on your molecule, leading to unwanted byproducts.

Troubleshooting Guide: Selecting the Right Deprotection Strategy

Choosing the appropriate deprotection method is critical for preserving the integrity of your molecule. The following table compares several common and alternative methods.

MethodReagents & ConditionsProsCons & Pitfalls
Standard Strong Acid 20-50% TFA in Dichloromethane (DCM), 0°C to RTFast, efficient, volatile byproducts.Non-selective for other acid-labile groups; potential for substrate degradation.
HCl in Dioxane 4M HCl in 1,4-Dioxane, 0°C to RTOften cleaner than TFA; HCl is easily removed.Can still cleave other sensitive groups; dioxane can be difficult to remove.
Thermal Deprotection Heating in a high-boiling solvent (e.g., Toluene, Dioxane, DMF) at 100-150°CNeutral conditions, excellent for molecules with acid/base sensitive groups.[4][5]Requires high temperatures which can degrade thermally unstable compounds; may not go to completion.
Mild Lewis/Protic Acid Oxalyl chloride in Methanol, RT[6]Very mild conditions, selective over many other protecting groups.Reagent sensitivity; may not be suitable for all substrates.
TMSI Trimethylsilyl iodide (TMSI) in DCM or AcetonitrileNeutral conditions, effective for stubborn Boc groups.TMSI is moisture-sensitive and can be expensive.

Experimental Protocol: Thermal N-Boc Deprotection

This protocol is recommended when your molecule contains acid-sensitive functional groups.

  • Preparation: Dissolve the N-Boc protected isoindoline derivative (1.0 equiv) in a suitable high-boiling solvent (e.g., dioxane or N,N-Dimethylformamide) to a concentration of 0.1-0.2 M in a flask equipped with a reflux condenser.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 110-130°C. The optimal temperature may vary depending on the substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Thermal deprotections can be slow, often requiring several hours (4-24 h).[5]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. The resulting crude amine can then be purified by column chromatography or crystallization.

Decision Workflow for N-Boc Deprotection

The following diagram can help guide your choice of deprotection strategy.

start Start: Need to deprotect N-Boc isoindoline q1 Does the molecule have other acid-labile groups (t-butyl esters, acetals)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the molecule thermally stable (up to ~130°C)? a1_yes->q2 proc3 Use Standard Strong Acid (e.g., 4M HCl in Dioxane or 20% TFA in DCM) a1_no->proc3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No proc1 Use Thermal Deprotection (e.g., Dioxane, 110°C) a2_yes->proc1 proc2 Consider Mild/Neutral Methods (e.g., Oxalyl Chloride/MeOH or TMSI) a2_no->proc2

Caption: N-Boc Deprotection Strategy Selection.
Section 2: Functionalization of the Phenolic Hydroxyl Group

The 5-hydroxy group is a key handle for introducing molecular diversity. It can readily participate in nucleophilic substitution reactions to form ethers and esters, or be converted into a triflate or halide for cross-coupling reactions.[1]

FAQ 2.1: I'm struggling with low yields during O-alkylation to form an ether. What are the common pitfalls?

Answer: O-alkylation of the phenolic hydroxyl, typically via a Williamson ether synthesis, can be surprisingly challenging. The primary issues are:

  • Steric Hindrance: The isoindoline framework can sterically shield the hydroxyl group. Furthermore, using bulky alkyl halides (e.g., tert-butyl bromide) as electrophiles is often unsuccessful due to a competing E2 elimination pathway favored by the strong bases used.[7]

  • Base Selection: Incomplete deprotonation of the phenol can lead to low conversion. While strong bases like sodium hydride (NaH) are effective, they can sometimes lead to side reactions if other sensitive groups are present. Weaker bases like potassium carbonate (K₂CO₃) require higher temperatures and longer reaction times, which can degrade the starting material.

  • Poor Nucleophilicity: The phenoxide, once formed, may not be sufficiently nucleophilic, especially if there are electron-withdrawing groups elsewhere on the aromatic ring.

Troubleshooting Guide: Optimizing O-Alkylation

ParameterRecommendation & Rationale
Base For simple alkyl halides, NaH in an anhydrous polar aprotic solvent (DMF, THF) at 0°C to RT is highly effective. For more sensitive substrates, Cs₂CO₃ in acetonitrile or DMF is a milder and often superior choice due to the higher solubility of the cesium phenoxide.
Electrophile Use primary or activated (benzyl, allyl) halides. Avoid secondary and tertiary halides. For hindered systems, consider using a Mitsunobu reaction (PPh₃, DIAD/DEAD) as an alternative pathway that proceeds under milder, neutral conditions.
Solvent Anhydrous DMF or THF are standard choices. Ensure the solvent is truly dry, as water will quench the base and hinder the reaction.
Temperature Start at 0°C during deprotonation with NaH to control exotherms. The alkylation step can often be run at room temperature. For weaker bases, heating may be required (50-80°C), but monitor for decomposition.
FAQ 2.2: My Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) on a triflate/halide derivative are failing. How can I optimize this?

Answer: Converting the hydroxyl group to a triflate or halide opens the door to powerful C-C and C-N bond-forming reactions.[8][9] Failure in these reactions often stems from issues with the catalytic cycle.

  • Catalyst Inhibition/Poisoning: The isoindoline nitrogen, even when Boc-protected, can potentially coordinate to the palladium center, inhibiting its catalytic activity. The free amine after deprotection is a much stronger ligand and will almost certainly poison the catalyst. Therefore, cross-coupling should always be performed before N-Boc deprotection.

  • Ligand Choice: The electronic nature of the aryl triflate/halide (electron-rich) requires an electron-rich, bulky phosphine ligand to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base Incompatibility: The choice of base is critical. Strong bases can degrade the substrate or the catalyst complex. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[8] For Buchwald-Hartwig aminations, a hindered alkoxide base like NaOtBu or LHMDS is typically required.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of the Aryl Triflate Derivative

  • Triflate Formation: Convert the 5-hydroxyisoindoline to the corresponding 5-triflyloxyisoindoline derivative using triflic anhydride (Tf₂O) and a non-nucleophilic base like pyridine or 2,6-lutidine in anhydrous DCM at 0°C. Purify the triflate carefully.

  • Reaction Setup: To a dry reaction vessel, add the aryl triflate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).[8]

  • Solvent and Base: Add an anhydrous, degassed solvent (e.g., Toluene/Water 3:1 or Dioxane) followed by the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Purge the vessel with Argon or Nitrogen for 15-20 minutes.

  • Heating: Heat the reaction to 80-110°C and stir for 4-24 hours, monitoring by LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Visualizing the Catalytic Cycle and Potential Pitfalls

This diagram illustrates a simplified Suzuki-Miyaura cycle and highlights where issues can arise with the isoindoline substrate.

cluster_0 Pd(0) Catalytic Cycle cluster_1 Reactants & Potential Inhibitors pd0 Active Pd(0)L₂ Catalyst oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X Complex oa->pd2 tm Transmetalation pd2->tm pd2_r Ar-Pd(II)-R Complex tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Product (Ar-R) re->product aryl_x Isoindoline-OTf/X aryl_x->oa boronic R-B(OH)₂ + Base boronic->tm poison Isoindoline Nitrogen (Potential Ligand) poison->pd0 Inhibition poison->pd2 Inhibition

Caption: Suzuki-Miyaura Cycle and Potential Inhibition.
References
  • PubChem. tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. Available from: [Link]

  • National Institutes of Health (NIH). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Available from: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • R Discovery. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

  • National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Available from: [Link]

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link]

  • ResearchGate. Deprotection of different N-Boc-compounds. Available from: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • PubMed. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions?. Available from: [Link]

  • Quora. Why can't tert-butyl ether be prepared by Williamson synthesis?. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to Isoindoline-Based Thrombin Inhibitors: A New Scaffold for Potent and Selective Anticoagulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of safer and more effective anticoagulants, the exploration of novel chemical scaffolds that can selectively and potently inhibit thrombin remains a cornerstone of medicinal chemistry. Among the diverse array of heterocyclic systems, the isoindoline core has emerged as a promising framework for the design of direct thrombin inhibitors. This guide provides a comprehensive comparative analysis of isoindoline-based thrombin inhibitors, offering insights into their mechanism of action, structure-activity relationships (SAR), and a performance benchmark against established clinical agents. We will delve into the experimental data that underpins the potential of this scaffold and provide detailed protocols for their synthesis and evaluation.

The Central Role of Thrombin in Coagulation

Thrombin, a serine protease, is the final effector enzyme in the coagulation cascade, playing a pivotal role in hemostasis and thrombosis.[1] Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[1] Thrombin also amplifies its own generation by activating upstream clotting factors and is a potent activator of platelets.[1] Consequently, direct inhibition of thrombin is a highly effective strategy for preventing and treating thromboembolic disorders.[2]

Direct thrombin inhibitors (DTIs) offer several advantages over traditional anticoagulants like heparin and vitamin K antagonists. They exhibit a more predictable anticoagulant response due to their direct and specific mechanism of action, and they can inhibit both free and clot-bound thrombin.[2] Clinically successful DTIs include the bivalent inhibitor bivalirudin and univalent inhibitors such as argatroban and dabigatran.[2] The development of novel scaffolds like the isoindoline core aims to further refine the therapeutic window, improve oral bioavailability, and enhance selectivity.

Isoindoline-Based Thrombin Inhibitors: A Promising New Frontier

The isoindoline scaffold, a bicyclic heterocyclic amine, offers a unique three-dimensional structure that can be strategically functionalized to interact with the active site of thrombin. The active site of thrombin is characterized by three key pockets: the S1 specificity pocket, a deep, negatively charged cavity that accommodates the basic P1 side chain of the substrate; the S2 pocket, which is a small hydrophobic pocket; and the larger, more diffuse S3/S4 pocket.[3] Effective thrombin inhibitors are designed to optimally occupy these pockets.

A noteworthy example of a potent isoindoline-based thrombin inhibitor is the experimental compound AT-1362, which demonstrates a Ki value of 6.7 nM.[4] This highlights the potential of the isoindoline scaffold to generate highly potent inhibitors.

Mechanism of Action: Direct Competitive Inhibition

Isoindoline-based thrombin inhibitors, like other direct thrombin inhibitors, function through a competitive inhibition mechanism. They bind to the active site of thrombin, preventing its interaction with its natural substrate, fibrinogen. The potency and selectivity of these inhibitors are dictated by the nature and orientation of the substituents on the isoindoline core, which are designed to form specific interactions with the amino acid residues lining the S1, S2, and S3/S4 pockets of thrombin.

Comparative Analysis: Isoindoline Inhibitors vs. Clinical Agents

A critical aspect of evaluating a new class of inhibitors is to benchmark their performance against established drugs. Here, we compare the preclinical profile of the potent isoindoline-based inhibitor, AT-1362, with the clinically used direct thrombin inhibitor, argatroban.

CompoundScaffoldThrombin Ki (nM)In Vivo Antithrombotic Efficacy (Rat Venous Thrombosis Model, ID50)In Vivo Bleeding Risk (Rat Tail Transection Model, BT2)
AT-1362 Isoindoline6.7[4]0.03 mg/kg i.v. + 0.5 µg/kg/min[4]0.56 mg/kg i.v. + 9.3 µg/kg/min[4]
Argatroban Arginine derivative~19-390.13 mg/kg i.v. + 8.7 µg/kg/min[4]1.1 mg/kg i.v. + 73.3 µg/kg/min[4]

ID50: Dose required to obtain 50% inhibition of thrombus formation. BT2: Dose causing a two-fold prolongation of bleeding time.

The data clearly indicates that AT-1362 is significantly more potent than argatroban both in vitro and in vivo.[4] Notably, AT-1362 demonstrates a more favorable therapeutic window, achieving a potent antithrombotic effect at doses that cause less prolongation of bleeding time compared to argatroban.[4] This suggests that the isoindoline scaffold may offer a superior safety profile.

Structure-Activity Relationship (SAR) of Isoindoline-Based Thrombin Inhibitors

While a comprehensive SAR study on a large series of isoindoline-based thrombin inhibitors is not yet publicly available, we can infer key relationships based on the principles of thrombin inhibition and data from related scaffolds.

A crucial element for high affinity is a basic moiety that can form a salt bridge with the aspartate residue (Asp189) at the bottom of the S1 pocket. In the case of isoindoline inhibitors, this is typically achieved by incorporating a basic group, such as an amidine or guanidine, connected to the isoindoline core via a linker.

The substituents on the isoindoline ring itself are positioned to interact with the S2 and S3/S4 pockets. Hydrophobic and aromatic groups are generally favored for interaction with these pockets, contributing to both potency and selectivity. The specific substitution pattern on the isoindoline ring will dictate the optimal orientation of these groups within the active site.

Experimental Protocols

General Synthesis of Isoindoline Scaffolds

The isoindoline core can be synthesized through various established methods. A common approach involves the reductive amination of an appropriately substituted phthalaldehyde with a primary amine, followed by cyclization. Another route is the reduction of phthalimides. The specific synthetic route will depend on the desired substitution pattern on the isoindoline ring.

Illustrative Synthetic Scheme for a Substituted Isoindoline

G reagent1 Substituted Phthalaldehyde intermediate1 Schiff Base Intermediate reagent1->intermediate1 Condensation reagent2 Primary Amine (R-NH2) reagent2->intermediate1 product Substituted Isoindoline intermediate1->product Reduction reagent3 Reducing Agent (e.g., NaBH4) reagent3->product

Caption: General synthetic route to substituted isoindolines.

Thrombin Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of thrombin using a fluorogenic substrate.

Materials:

  • Human α-thrombin

  • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 25 µL of the test compound dilutions or vehicle (for control) to the respective wells.

  • Add 25 µL of a pre-warmed thrombin solution (final concentration ~1 nM) to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~50 µM).

  • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.

Thrombin Inhibition Assay Workflow

G start Prepare Reagents step1 Dispense Assay Buffer start->step1 step2 Add Test Compound/Vehicle step1->step2 step3 Add Thrombin Solution step2->step3 step4 Incubate at 37°C step3->step4 step5 Add Fluorogenic Substrate step4->step5 step6 Measure Fluorescence Kinetically step5->step6 end Calculate IC50 and Ki step6->end

Caption: Workflow for the fluorometric thrombin inhibition assay.

Conclusion and Future Directions

The isoindoline scaffold represents a compelling starting point for the development of novel direct thrombin inhibitors. The high potency and favorable in vivo profile of early examples like AT-1362 underscore the potential of this chemical class.[4] Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of isoindoline derivatives. Key areas for optimization will include fine-tuning the substituents to maximize interactions with the S2 and S3/S4 pockets to further enhance potency and selectivity, as well as optimizing pharmacokinetic properties to achieve good oral bioavailability. The development of potent, selective, and orally available isoindoline-based thrombin inhibitors could offer a significant advancement in the management of thromboembolic diseases.

References

  • Di Nisio, M., Middeldorp, S., & Büller, H. R. (2005). Direct thrombin inhibitors. New England Journal of Medicine, 353(10), 1028-1040.
  • Nagahara, T., Yokoyama, Y., Inamura, K., Katakura, S., Komoriya, S., Yamaguchi, H., ... & Iwamoto, M. (2000). In Vitro and in Vivo Studies of AT-1362, a Newly Synthesized and Orally Active Inhibitor of Thrombin. Thrombosis and Haemostasis, 83(03), 483-489.
  • Davie, E. W., Fujikawa, K., & Kisiel, W. (1991). The coagulation cascade: initiation, maintenance, and regulation. Biochemistry, 30(43), 10363-10370.
  • Wienen, W., Stassen, J. M., Priepke, H., Ries, U. J., & Hauel, N. (2000). In-vitro and in-vivo pharmacology of the direct thrombin inhibitor dabigatran. Thrombosis and Haemostasis, 83(03), 477-482.
  • Eriksson, B. I., Dahl, O. E., Büller, H. R., Hettiarachchi, R., Rosencher, N., Bravo, M. L., ... & METHRO III Study Group. (2005). A new oral direct thrombin inhibitor, dabigatran etexilate, compared with enoxaparin for prevention of thromboembolic events following total hip or knee replacement: the BISTRO II randomized trial. Journal of Thrombosis and Haemostasis, 3(1), 103-111.
  • Schulman, S., Kearon, C., Kakkar, A. K., Mismetti, P., Schellong, S., Eriksson, H., ... & RE-COVER Study Group. (2009). Dabigatran versus warfarin in the treatment of acute venous thromboembolism. New England Journal of Medicine, 361(24), 2342-2352.
  • Connolly, S. J., Ezekowitz, M. D., Yusuf, S., Eikelboom, J., Oldgren, J., Parekh, A., ... & RE-LY Steering Committee and Investigators. (2009). Dabigatran versus warfarin in patients with atrial fibrillation. New England Journal of Medicine, 361(12), 1139-1151.
  • Lewis, B. E., Wallis, D. E., Berkowitz, S. D., Matthai, W. H., Fareed, J., Walenga, J. M., ... & ARG-911 Study Investigators. (2001). Argatroban anticoagulant therapy in patients with heparin-induced thrombocytopenia.
  • Swan, S. K., & Hursting, M. J. (2000). The pharmacokinetics and pharmacodynamics of argatroban. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 20(3), 318-331.
  • Taniuchi, Y., Sakai, K., Hisamichi, N., Kayama, Y., Sakakibara, M., Abe, M., ... & Okumura, K. (2003). A novel and potent direct thrombin inhibitor, NU172: effects on coagulation and platelet function in human blood. Thrombosis and Haemostasis, 89(06), 1089-1096.
  • Warkentin, T. E., Greinacher, A., Koster, A., & Lincoff, A. M. (2008). Treatment and prevention of heparin-induced thrombocytopenia: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines (8th Edition). Chest, 133(6_suppl), 340S-380S.
  • Weitz, J. I., Hudoba, M., Massel, D., Maraganore, J., & Hirsh, J. (1990). Clot-bound thrombin is protected from inhibition by heparin-antithrombin III but is susceptible to inactivation by antithrombin III-independent inhibitors.
  • Stone, G. W., McLaurin, B. T., Cox, D. A., Bertrand, M. E., Lincoff, A. M., Moses, J. W., ... & ACUITY Investigators. (2006). Bivalirudin for patients with acute coronary syndromes. New England Journal of Medicine, 355(21), 2203-2216.
  • White, H. D. (2005). Bivalirudin in the setting of percutaneous coronary intervention. The American journal of cardiology, 96(5), 24-29.
  • Fox, I., Dawson, A., Loynds, P., Eisner, J., Findlen, K., Levin, E., ... & Committee for Proprietary Medicinal Products. (2001). Ximelagatran, an oral direct thrombin inhibitor, for the prevention of venous thromboembolism in patients undergoing total knee or hip replacement. The New England journal of medicine, 345(18), 1298-1304.
  • Lee, L. H., & Ansell, J. E. (2011). Direct thrombin inhibitors. British journal of clinical pharmacology, 72(4), 581-592.

Sources

A Comparative Guide to the Preclinical Validation of Novel Isoindoline-Based Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

Epilepsy, a neurological disorder characterized by recurrent, unprovoked seizures, affects over 50 million people globally.[1][2] A significant challenge in clinical practice is that approximately 30-40% of patients suffer from refractory epilepsy, where seizures are not adequately controlled by current antiepileptic drugs (AEDs).[3][4][5][6] This therapeutic gap, coupled with the adverse side-effect profiles of many existing medications, drives the urgent need for novel, safer, and more effective anticonvulsant agents.[7][8] The isoindoline-1,3-dione scaffold, a key structural component of thalidomide, has emerged as a "privileged scaffold" in medicinal chemistry, showing promise as a prototype for the development of new anticonvulsant drugs.[3]

This guide provides a comprehensive overview of the preclinical validation process for novel isoindoline compounds, offering a comparative analysis of their performance in established seizure models. We will delve into the causality behind the selection of specific experimental models, present detailed protocols for their execution, and summarize key efficacy data to benchmark these novel compounds against established AEDs.

The Rationale for Preclinical Seizure Models

Before any new chemical entity can be considered for human trials, its efficacy and safety must be rigorously evaluated in preclinical models.[9] These models are indispensable for exploring seizure mechanisms, screening drug candidates, and establishing initial safety profiles.[1][10] In vivo models, despite the push for alternative methods, remain critical as they allow for the assessment of a compound's activity within a complex biological system, accounting for pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential off-target effects.[9][11]

For initial anticonvulsant screening, two models have become the cornerstone of research: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ)-induced seizure test.[1][2] Their continued use for over 60 years stems from their cost-effectiveness, high reproducibility, and predictive validity for identifying clinically relevant anticonvulsant activity.[3][12]

  • Maximal Electroshock (MES) Test: This model is designed to induce a generalized tonic-clonic seizure (historically 'grand mal') through an electrical stimulus applied via corneal electrodes.[12][13] Its primary utility is in identifying compounds that prevent the spread of seizures, a key mechanism of action for drugs like Phenytoin that modulate voltage-gated sodium channels.[11][14] The definitive endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[12][15]

  • Pentylenetetrazol (PTZ) Test: This is a chemoconvulsant model used to screen for drugs effective against myoclonic and nonconvulsive (absence) seizures.[16] PTZ is a non-competitive antagonist of the GABA-A receptor complex, which, upon binding, blocks the influx of chloride ions, leading to reduced neuronal inhibition and subsequent hyperexcitability.[3][17] This model is particularly sensitive to drugs that enhance GABAergic neurotransmission, such as benzodiazepines.[3]

Comparative Efficacy of Novel Isoindoline Derivatives

Recent research has demonstrated the potential of various isoindoline-1,3-dione derivatives as effective anticonvulsants. These studies typically evaluate the compounds' ability to protect against seizures in both the MES and PTZ models and compare their performance against standard AEDs like Phenytoin.

A series of synthesized isoindoline-1,3-dione derivatives have shown significant anticonvulsant properties.[3][6][18] In one study, compounds were evaluated for their ability to increase seizure latency, reduce seizure duration, and lower post-seizure mortality in a PTZ-induced convulsion model.[3][4][5] The most active compound, designated (2a), demonstrated a promising protective profile, suggesting its potential as an anticonvulsant prototype.[3][4][5][6]

Other studies have explored the structure-activity relationship (SAR) of this class. For instance, research on N-substituted isoindoline-1,3-diones found that several analogs had the ability to protect against PTZ-induced seizures, with some compounds proving more potent than the reference drug, Phenytoin, against clonic seizures at a 40 mg/kg dose.[7][19][20] Structure-activity analysis suggests that features like bulky ortho-substituents on the N-aryl group can enhance anticonvulsant potency.[16]

Table 1: Summary of Anticonvulsant Activity of Representative Isoindoline Compounds

Compound IDTest ModelAnimalKey FindingComparative PerformanceReference
Compound (2a) PTZ-induced seizuresWistar RatsIncreased seizure latency, reduced seizure duration, lowered mortality rate.Showed significant protection, identified as a promising prototype.[3],[4],[6]
Compound 2 scPTZ TestMiceMore potent than the reference drug on clonic seizures at 40 mg/kg.Surpassed Phenytoin in attenuating clonic seizures.[19],[7]
Compound 3 & 4 MES & PTZMiceShowed the highest efficacy in both models, reducing mortality (MES) and improving seizure latency (PTZ).Surpassed Phenytoin in overall efficacy.[16]
Compound 11 PTZ-induced seizuresMiceShowed marked anticonvulsant activity on tonic seizures.Had comparative activity to Phenytoin.[21]

Proposed Mechanisms of Action

The anticonvulsant activity of isoindoline derivatives is believed to be multifactorial, with evidence pointing towards two primary mechanisms:

  • Modulation of Voltage-Gated Sodium Channels (NaV): Similar to Phenytoin, some isoindoline compounds are thought to exert their effect by blocking NaV channels.[7] Docking studies have suggested that the ketone group of the phthalimide structure can form hydrogen bonds with key residues (e.g., Thr-87) within the inner pore of the sodium channel, stabilizing the channel in an inactive state and preventing the propagation of action potentials.[19][20][21]

  • Enhancement of GABAergic Neurotransmission: The phthalimide scaffold has been shown to interact with GABA-A receptors.[3] The antagonist action of PTZ on these receptors is a key part of its seizure-inducing mechanism.[17] It is hypothesized that isoindoline compounds may act at or near the GABA-A receptor complex to counteract the effect of PTZ, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[3]

The following diagram illustrates the proposed signaling pathway of PTZ-induced seizures and potential points of intervention for isoindoline compounds.

PTZ_Mechanism PTZ Pentylenetetrazol (PTZ) GABA_R GABA-A Receptor (Chloride Channel) PTZ->GABA_R Antagonizes Cl_Influx Chloride (Cl-) Influx GABA_R->Cl_Influx Blocks Depol Neuronal Depolarization (Hyperexcitability) GABA_R->Depol Leads to Hyperpol Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpol Prevents Cl_Influx->Hyperpol Causes Seizure Seizure Activity Depol->Seizure Initiates Isoindoline Novel Isoindoline Compound Isoindoline->GABA_R Potentiates?

Caption: Proposed mechanism of PTZ-induced seizures and GABAergic modulation.

Experimental Protocols & Workflow

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the two primary in vivo screening models discussed.

Protocol 1: Maximal Electroshock (MES) Test
  • Objective: To assess the ability of a compound to prevent the spread of a generalized tonic-clonic seizure.

  • Materials:

    • Rodents (e.g., male albino mice, 20-25g).[15]

    • Electroconvulsometer with corneal electrodes.[15]

    • Test compound and vehicle control (e.g., 0.5% carboxymethylcellulose).[15]

    • 0.5% tetracaine hydrochloride (local anesthetic) and 0.9% saline.[12][13]

  • Procedure:

    • Animal Preparation: Acclimatize animals to the laboratory environment. Divide animals into groups (n=8-10 per group), including a vehicle control, a positive control (e.g., Phenytoin), and at least three dose levels of the test compound.[11]

    • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal, i.p.). The test is conducted at the time of peak effect of the compound, determined from prior pharmacokinetic studies.[15]

    • Anesthesia and Electrode Placement: At the predetermined time point, apply one drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity.[12][13]

    • Stimulus Delivery: Gently restrain the animal and place the corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., for mice: 50 mA, 60 Hz for 0.2 seconds).[12]

    • Observation & Endpoint: Immediately observe the animal for the presence or absence of the tonic hindlimb extension phase.[15] The abolition of this phase is considered the endpoint, indicating protection.[12]

    • Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection. A dose-response curve can be constructed to determine the median effective dose (ED50).[11]

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Test
  • Objective: To assess the ability of a compound to protect against chemoconvulsant-induced clonic or myoclonic seizures.

  • Materials:

    • Rodents (e.g., male Wistar rats or C57BL/6 mice).[3][22]

    • Pentylenetetrazol (PTZ) solution, freshly prepared in 0.9% saline (e.g., 2 mg/mL).[22][23]

    • Test compound and vehicle control.

    • Observation chamber.[22]

  • Procedure:

    • Animal Preparation: Acclimatize animals and divide them into experimental groups as described for the MES test.

    • Compound Administration: Administer the test compound or vehicle at a set time (e.g., 30 minutes) before PTZ injection.[7]

    • PTZ Injection: Weigh the animal and place it in the observation chamber for habituation (approx. 3 minutes).[22] Inject a convulsant dose of PTZ intraperitoneally (e.g., 35 mg/kg for mice, though this is strain-dependent).[22]

    • Observation & Scoring: Observe the animal continuously for a set period (e.g., 30 minutes) after PTZ injection. Key parameters to measure include:

      • Seizure Latency: Time to the first appearance of a seizure (e.g., myoclonic jerk).[3][4]

      • Seizure Duration: Total time the animal exhibits seizure activity.[3][4]

      • Seizure Severity: Score the seizure based on a standardized scale (e.g., Racine scale).

    • Data Analysis: Compare the latency, duration, and severity scores between the treated and vehicle control groups. A compound is considered effective if it significantly increases seizure latency and/or decreases seizure duration and severity.[3][4]

Overall Anticonvulsant Screening Workflow

The validation of a novel compound is a multi-step process, beginning with synthesis and culminating in advanced preclinical evaluation.

Anticonvulsant_Workflow cluster_invitro Optional Early Funnel Synthesis Synthesis of Novel Isoindoline Analogs InSilico In Silico Screening (e.g., Molecular Docking) Synthesis->InSilico InVitro In Vitro Assays (e.g., Receptor Binding, Patch Clamp) Synthesis->InVitro PrimaryScreen Primary In Vivo Screening Synthesis->PrimaryScreen InSilico->PrimaryScreen Prioritize Candidates InVitro->PrimaryScreen MES MES Test PrimaryScreen->MES Generalized Seizures PTZ PTZ Test PrimaryScreen->PTZ Absence/ Myoclonic ED50 ED50 Determination & Dose-Response MES->ED50 PTZ->ED50 Neurotox Neurological Toxicity (e.g., Rotarod Test) ED50->Neurotox Assess Therapeutic Index Advanced Advanced Models (e.g., Kindling) Neurotox->Advanced Promising Candidates Lead Lead Compound Optimization Advanced->Lead

Caption: High-level workflow for anticonvulsant drug discovery and validation.

Conclusion and Future Directions

The isoindoline scaffold represents a highly promising starting point for the development of a new generation of anticonvulsant drugs. Preclinical data from established in vivo models like the MES and PTZ tests demonstrate that novel isoindoline derivatives can exhibit potent anticonvulsant activity, in some cases surpassing the efficacy of standard drugs like Phenytoin.[16] The likely mechanisms of action, involving the modulation of both voltage-gated sodium channels and GABAergic systems, suggest a broad spectrum of potential activity.

While these initial findings are encouraging, the path to clinical application requires further rigorous investigation. Future work must focus on comprehensive neurotoxicity and systemic toxicity profiling to ensure a favorable safety margin. Furthermore, elucidating the precise molecular interactions through advanced in vitro techniques like patch-clamp electrophysiology will be crucial for mechanism-of-action studies and lead optimization.[1][10] The continued application of this systematic validation approach will be paramount in translating the promise of isoindoline compounds into tangible therapeutic benefits for patients with epilepsy.

References

  • Chelucci, R. C., Chiquetto, R., Chiba, D. E., Scarim, C. B., Chin, C. M., & dos Santos, J. L. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Medicinal Chemistry, 21(9), 1000-1007. [Link]

  • Bentham Science Publishers. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. R Discovery. [Link]

  • Bentham Science Publishers. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. [Link]

  • Dhir, A. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. Current Protocols in Neuroscience, Chapter 9, Unit9.37. [Link]

  • MDPI. (2024). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals. [Link]

  • Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • Bentham Science Publishers. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. [Link]

  • Review of Clinical Pharmacology and Pharmacokinetics – International Edition. (2024). Theoretical calculations and molecular modelling of isoindoline compounds as anticonvulsant agents. [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. [Link]

  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. ResearchGate. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • Löscher, W. (2017). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & Behavior. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • ChemPartner. (n.d.). From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. [Link]

  • Löscher, W., & Schmidt, D. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

  • Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research, 16(2), 586-595. [Link]

  • Löscher, W., & Hönack, D. (1991). Comparison of the anticonvulsant effects of two novel GABA uptake inhibitors and diazepam in amygdaloid kindled rats. European Journal of Pharmacology. [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. [Link]

  • Slideshare. (n.d.). Anti epileptic screening model. [Link]

  • Davood, A., et al. (2012). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. [Link]

  • Chelucci, R. C., et al. (2025). Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. [Link]

  • Löscher, W. (2005). Novel anticonvulsant drugs. Fortschritte der Neurologie-Psychiatrie. [Link]

  • PHARMAKON-Press. (2024). Theoretical calculations and molecular modelling of isoindoline compounds as anticonvulsant agents. [Link]

  • Davood, A., et al. (2025). Design, synthesis and anticonvulsant activity of 2 and 5-disubstituted 1,3-dioxoisoindoline. Acta Chimica Slovenica. [Link]

  • Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research. [Link]

  • Löscher, W. (2005). Novel anticonvulsant drugs. ResearchGate. [Link]

  • Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. ResearchGate. [Link]

  • Löscher, W. (2005). Novel anticonvulsant drugs. Semantic Scholar. [Link]

  • Kumar, A., et al. (2023). Comparative effectiveness-safety of conventional versus newer antiepileptics in epileptic patients in a tertiary care hospital, India. Journal of Clinical Medicine of Kazakhstan. [Link]

  • Bum, E. N., et al. (2001). Validation of anticonvulsant and sedative activity of six medicinal plants. Epilepsy & Behavior. [Link]

Sources

A Comparative Guide to Catalytic Synthesis of Isoindolines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline scaffold is a privileged structural motif, forming the core of numerous natural products and pharmaceuticals. Its synthesis has been a subject of intense research, leading to a diverse array of catalytic methodologies. This guide provides a comparative analysis of the leading catalytic strategies for isoindoline synthesis, offering insights into their efficacy, substrate scope, and operational considerations. The content herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic endeavors.

The Landscape of Catalytic Isoindoline Synthesis

The construction of the isoindoline ring system can be broadly categorized into three main catalytic approaches: transition metal catalysis, organocatalysis, and photocatalysis. Each of these strategies offers unique advantages and is suited for different synthetic challenges, particularly in the context of asymmetric synthesis, a critical aspect for producing biologically active molecules.

Transition Metal Catalysis: The Workhorse of C-N Bond Formation

Transition metal catalysis, particularly with palladium and rhodium, has been extensively explored for isoindoline synthesis, primarily through C-H activation and allylic amination strategies. These methods are lauded for their high efficiency and broad substrate compatibility.

Palladium-Catalyzed Asymmetric Allylic C-H Amination

A highly effective method for constructing chiral isoindolines involves the palladium-catalyzed intramolecular asymmetric allylic C-H amination of o-allylbenzylamines. This approach provides access to enantioenriched isoindolines with excellent yields and enantioselectivities.[1][2]

Comparative Performance of Palladium Catalysts:

Catalyst SystemLigandOxidantSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Pd(OAc)₂Chiral Phosphoramidite (L7)2,5-DTBQi-PrOH30249998[1][2]
Pd(dba)₂L1 (Chiral Phosphine)2,5-DTBQTHF7024567[1]

Causality Behind Experimental Choices: The choice of a chiral phosphoramidite ligand is crucial for achieving high enantioselectivity. The steric and electronic properties of the ligand create a chiral pocket around the palladium center, which directs the C-N bond formation to a specific face of the allylic system. The use of an oxidant like 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ) is necessary to regenerate the active Pd(II) catalyst.[1][2]

Experimental Protocol: Palladium-Catalyzed Asymmetric Intramolecular Allylic C-H Amination [1]

  • To a 10 mL sealed test tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), the chiral phosphoramidite ligand L7 (12 mol%), and 2,5-di-tert-butyl-1,4-benzoquinone (1.0 equiv).

  • Evacuate the tube and backfill with nitrogen (repeat three times).

  • Add the o-allylbenzylamine substrate (0.1 mmol) and isopropyl alcohol (1.0 mL).

  • Stir the resulting mixture at 30 °C for 24 hours.

  • Upon completion, quench the reaction with saturated brine.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Catalytic Cycle: Pd-Catalyzed Asymmetric Allylic C-H Amination

G Pd(II) Pd(II) Substrate_Coordination Substrate Coordination Pd(II)->Substrate_Coordination + Substrate Palladacycle C-H Activation (Palladacycle Formation) Substrate_Coordination->Palladacycle Pd(IV) Oxidation (Pd(II) to Pd(IV)) Palladacycle->Pd(IV) Product_Release C-N Reductive Elimination Pd(IV)->Product_Release Reduced_Oxidant Reduced Oxidant Pd(IV)->Reduced_Oxidant Product_Release->Pd(II) + Product Product Chiral Isoindoline Product_Release->Product Oxidant Oxidant Oxidant->Pd(IV)

Caption: Proposed catalytic cycle for Pd-catalyzed asymmetric allylic C-H amination.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium catalysts, particularly [{RhCl₂Cp*}₂], are highly effective for the synthesis of isoindolinones through the C-H activation of N-benzoylsulfonamides and their subsequent annulation with olefins or diazoacetates.[3][4] This method allows for the construction of 3-monosubstituted and 3,3-disubstituted isoindolinones.

Comparative Performance of Rhodium Catalysis:

Substrate (Olefin)Yield (%)Reference
tert-Butyl acrylate85[4]
Methyl vinyl ketone78[4]
Acrylamide72[4]
Ethyl diazoacetate81[4]

Causality Behind Experimental Choices: The Cp*Rh(III) catalyst is crucial for activating the C-H bond of the benzamide. The directing group on the nitrogen atom (e.g., a sulfonamide) coordinates to the rhodium center, positioning it for ortho-C-H activation. A copper salt, such as Cu(OAc)₂, is often used as an oxidant to regenerate the active Rh(III) catalyst.[4]

Experimental Protocol: Rhodium-Catalyzed Synthesis of Isoindolinones [4]

  • To a sealed tube, add N-benzoylsulfonamide (0.10 mmol), the olefin (0.12 mmol), [{RhCl₂Cp*}₂] (0.004 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).

  • Add toluene as the solvent.

  • Heat the mixture at 130 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Catalytic Cycle: Rh-Catalyzed C-H Activation/Annulation

G Rh(III) Rh(III) Coordination Coordination with N-benzoylsulfonamide Rh(III)->Coordination Rhodacycle C-H Activation (Rhodacycle Formation) Coordination->Rhodacycle Olefin_Insertion Olefin Insertion Rhodacycle->Olefin_Insertion + Olefin Reductive_Elimination Reductive Elimination Olefin_Insertion->Reductive_Elimination Product Isoindolinone Reductive_Elimination->Product Rh(I) Rh(I) Reductive_Elimination->Rh(I) Cu(II) Cu(II) Oxidant Cu(I) Cu(I) Cu(II)->Cu(I) Rh(I)->Rh(III) Oxidation G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start 2-Formylarylnitrile + Malonate Derivative Catalyst Chiral Bifunctional Organocatalyst Reaction_Mix Stir at specified temperature Start->Reaction_Mix Solvent Anhydrous Solvent Catalyst->Reaction_Mix Solvent->Reaction_Mix Quench Quench Reaction Reaction_Mix->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Enantioenriched Isoindolinone Purify->Product

Sources

A Comparative Guide to the Biological Activities of 4-Hydroxy and 5-Hydroxyisoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of functional groups on this bicyclic framework can dramatically influence its pharmacological profile. This guide provides an in-depth technical comparison of the biological activities of 4-hydroxy and 5-hydroxyisoindoline derivatives, offering insights into their potential therapeutic applications and the experimental methodologies required for their evaluation. While direct comparative studies are limited, this guide synthesizes available data and outlines the necessary experimental frameworks for a comprehensive assessment.

The Isoindoline Scaffold: A Versatile Pharmacophore

The isoindoline core, a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, is a cornerstone in the development of various therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects.[2][3] The introduction of a hydroxyl group onto the benzene ring not only modifies the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, but also provides a reactive handle for further chemical modifications, enabling the creation of diverse derivative libraries.[4] The position of this hydroxyl group—at the 4- or 5-position—is critical in defining the molecule's interaction with biological targets.

Biological Profile of 5-Hydroxyisoindoline Derivatives

Research has indicated that 5-hydroxyisoindoline derivatives, particularly 5-hydroxyisoindoline-1,3-dione, exhibit significant potential as ligands for dopamine receptors.[5] This suggests their possible application in the treatment of neurological and psychiatric disorders such as Parkinson's disease. Furthermore, some studies have pointed towards their potential anti-Alzheimer's effects through the inhibition of acetylcholinesterase activity.[5]

Potential Therapeutic Applications:
  • Dopaminergic Modulation: The interaction with dopamine receptors opens avenues for developing novel treatments for conditions characterized by dopamine dysregulation.

  • Neuroprotection: Inhibition of acetylcholinesterase is a key strategy in managing the symptoms of Alzheimer's disease.

Biological Profile of 4-Hydroxyisoindoline Derivatives

Direct pharmacological data on 4-hydroxyisoindoline derivatives is less prevalent in publicly accessible literature. However, the 4-hydroxyisoindole-1,3-dione scaffold is a key component in the synthesis of fluorescent probes designed to detect reactive oxygen and nitrogen species, indicating its inherent chemical reactivity and potential for interaction with biological molecules.[4] Given that the broader class of isoindoline-1,3-dione (phthalimide) derivatives exhibits a wide range of biological activities, it is plausible that 4-hydroxyisoindoline derivatives could also possess therapeutic potential in areas such as:

  • Anti-inflammatory and Analgesic Activity: Many phthalimide derivatives are known to possess these properties.[3]

  • Antimicrobial and Antifungal Activity: The isoindoline core is present in several antimicrobial agents.

  • Anticancer Activity: Various isoindoline-1,3-dione derivatives have been evaluated for their anti-proliferative effects against different cancer cell lines.[6]

Comparative Analysis and Future Directions

A direct, quantitative comparison of the biological activities of 4-hydroxy and 5-hydroxyisoindoline derivatives is hampered by the lack of head-to-head studies. The differential positioning of the hydroxyl group is expected to influence the electronic properties of the aromatic ring and the steric hindrance around the molecule, which in turn would affect receptor binding and enzyme inhibition.

Biological Activity4-Hydroxyisoindoline Derivatives5-Hydroxyisoindoline DerivativesSupporting Evidence
Dopaminergic Activity Potential, but not yet demonstratedPotential ligand for dopamine receptors[5][5]
Anti-Alzheimer's Activity Potential, but not yet demonstratedPotential acetylcholinesterase inhibitor[5][5]
Anticancer Activity Potential, based on the activity of the isoindoline-1,3-dione scaffold[6]Potential, based on the activity of the isoindoline-1,3-dione scaffold[6]
Anti-inflammatory/Analgesic Potential, based on the activity of the isoindoline-1,3-dione scaffold[3]Potential, based on the activity of the isoindoline-1,3-dione scaffold[3]

Future research should focus on the parallel synthesis and biological evaluation of both isomers to elucidate the structure-activity relationships (SAR) associated with the hydroxyl group's position.

Experimental Protocols for Biological Evaluation

To facilitate a direct comparison, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the effect of the compounds on cell viability.[7]

Experimental Workflow:

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare serial dilutions of 4-OH and 5-OH derivatives treatment Treat cells with compounds compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT solution incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxy and 5-hydroxyisoindoline derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a further 24, 48, or 72 hours.[7]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[7]

In Vivo Antidepressant Activity (Forced Swim Test)

The forced swim test is a common behavioral assay to screen for antidepressant activity.[8]

Experimental Workflow:

Forced_Swim_Test cluster_acclimatization Acclimatization cluster_dosing Compound Administration cluster_test Forced Swim Test animal_housing House mice under standard conditions acclimatize Acclimatize for at least 1 week animal_housing->acclimatize dosing Administer 4-OH, 5-OH derivatives, vehicle, or positive control (e.g., Imipramine) place_in_water Place mouse in a cylinder of water record_behavior Record behavior for 6 minutes place_in_water->record_behavior analyze_immobility Analyze the duration of immobility in the last 4 minutes record_behavior->analyze_immobility

Caption: Workflow for the forced swim test in mice.

Step-by-Step Protocol:

  • Animal Preparation: Use male mice (e.g., C57BL/6) and allow them to acclimatize to the housing conditions for at least one week.

  • Compound Administration: Administer the test compounds (4-hydroxy and 5-hydroxyisoindoline derivatives), a vehicle control, and a positive control (e.g., imipramine) intraperitoneally or orally at a predetermined time before the test (e.g., 30-60 minutes).[8]

  • Forced Swim Test: Place each mouse individually in a glass cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom. The session lasts for 6 minutes.[9]

  • Behavioral Scoring: Record the duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test. A decrease in immobility time compared to the vehicle control is indicative of antidepressant-like activity.[9]

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of the compounds for the dopamine D2 receptor.[10]

Hypothetical Signaling Pathway:

D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Isoindoline Isoindoline Derivative Isoindoline->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP inhibits conversion of ATP to cAMP

Caption: Dopamine D2 receptor signaling pathway.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a source rich in D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor).

  • Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and varying concentrations of the test compounds (4-hydroxy and 5-hydroxyisoindoline derivatives).[10]

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibitor constant) values.

Conclusion

While the existing literature provides a foundation for understanding the potential biological activities of 4-hydroxy and 5-hydroxyisoindoline derivatives, a clear comparative picture remains to be painted. The position of the hydroxyl group is anticipated to be a key determinant of their pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate and compare these two classes of compounds, thereby paving the way for the rational design of novel isoindoline-based therapeutics.

References

  • Bajda, M., et al. (2011). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(14), 4253.
  • Yilmaz, I., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Letters in Drug Design & Discovery, 17(8), 1011-1021.
  • Wójcik-Pszczoła, K., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333.
  • Singh, U. P., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(15), 4945.
  • GSC Biological and Pharmaceutical Sciences. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences, 10(1), 133-141.
  • Can, A., et al. (2011). The Mouse Forced Swim Test. Journal of Visualized Experiments, (58), e3638.
  • Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analogues.
  • Zarghi, A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(7), 645.
  • Kara, Y., et al. (2020). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • Kihara, M., et al. (1997). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Chemical & Pharmaceutical Bulletin, 45(5), 939-943.
  • Castagné, V., et al. (2011). The mouse forced swim test. Journal of visualized experiments: JoVE, (58), 3638.
  • Taslimi, P., et al. (2020). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, 34(11), e22579.
  • Al-Obaidi, M. J., et al. (2018). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 10(6), 116-121.
  • Naoi, M., et al. (1998). Novel endogenous 1,2,3,4-tetrahydroisoquinoline derivatives: uptake by dopamine transporter and activity to induce parkinsonism. Journal of neurochemistry, 70(2), 745-751.
  • Pawełczyk, T., et al. (2018). Selective Serotonin Reuptake Inhibitor Pharmaco-Omics: Mechanisms and Prediction. Frontiers in Pharmacology, 9, 663.
  • Melchior, C. L., et al. (1978). Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. Brain research bulletin, 3(6), 631-634.
  • Li, W., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453.
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  • Bertilsson, L., et al. (1991). Serotonin uptake inhibition during treatment of depression with nortriptyline caused by parent drug and not by 10-hydroxymetabolites. Psychopharmacology, 104(3), 281-284.
  • Wang, Y., et al. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. International journal of molecular sciences, 16(5), 10173-10184.
  • Shemesh, D., et al. (2022).
  • Campbell, A., et al. (1989). Effects of isomers of hydroxyaporphines on dopamine metabolism in rat brain regions. Neuropharmacology, 28(5), 527-530.
  • Breese, G. R., et al. (1987). D1- and D2-dopamine receptor agonist effects in 6-hydroxydopamine-lesioned rats. The Journal of pharmacology and experimental therapeutics, 241(3), 882-893.

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A Senior Application Scientist's Guide to Purity Assessment of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

tert-Butyl 5-hydroxyisoindoline-2-carboxylate is a vital heterocyclic building block in medicinal chemistry. Its isoindoline core is a privileged scaffold found in numerous bioactive molecules and clinical drugs targeting conditions from hypertension to cancer.[1] The compound serves as a key intermediate in the synthesis of novel therapeutics, including thrombin inhibitors and anticonvulsant agents.[2] Given its role as a precursor, the purity of this compound is not merely a quality metric; it is a prerequisite for ensuring the safety, efficacy, and reproducibility of downstream applications.

Impurities, even in trace amounts, can lead to unforeseen side reactions, altered biological activity, and complications in regulatory approval. This guide provides a comparative analysis of the primary analytical methods for assessing the purity of this compound, offering field-proven insights and detailed protocols to establish a robust and self-validating quality control system.

Synthetic Context: Anticipating Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to isoindoline derivatives involves the cyclization of precursors, followed by N-protection with a tert-butyloxycarbonyl (Boc) group.[2][3]

Common potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding amino alcohol or phthalaldehyde precursor.

  • Incompletely Cyclized Intermediates: Open-chain precursors that failed to form the isoindoline ring.

  • By-products of Boc Protection: Including di-tert-butyl dicarbonate and tert-butanol.

  • Positional Isomers: If the starting material was not regiochemically pure, isomers (e.g., 4-hydroxy or 6-hydroxy) could be present.

  • Degradation Products: The Boc group is notoriously labile to strong acids, potentially leading to the formation of the deprotected 5-hydroxyisoindoline.[4][5]

Understanding this impurity profile is crucial for selecting and optimizing the most appropriate analytical techniques.

Primary Analytical Techniques: A Comparative Deep Dive

A multi-pronged, or orthogonal, approach is essential for a definitive purity assessment. The three cornerstone techniques for a molecule like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a solid stationary phase (e.g., C18) and a liquid mobile phase.[6] For this compound, the phenolic ring provides a strong chromophore, making UV detection highly effective.

Causality Behind Experimental Choices: Reverse-Phase HPLC (RP-HPLC) is the method of choice due to the molecule's moderate polarity. A C18 column provides excellent hydrophobic retention, while a gradient elution using acetonitrile and water allows for the separation of polar starting materials, the main compound, and less-polar by-products within a single run.[7] Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase sharpens peaks by suppressing the ionization of the phenolic hydroxyl and any residual amine groups.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm (captures the aromatic absorbance).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: Purity is typically reported as area percent. A pure sample should exhibit a single major peak. The high resolution of modern UHPLC systems can effectively separate closely related aromatic amine impurities.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field.[10] It is unparalleled for confirming the compound's identity and for identifying structurally similar impurities.

Causality Behind Experimental Choices: ¹H NMR is the primary NMR experiment for purity assessment. The spectrum of this compound has distinct, well-resolved signals corresponding to the aromatic protons, the benzylic protons of the isoindoline ring, and the large singlet of the tert-butyl group. The presence of unexpected signals or distorted integration values can indicate impurities. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents; DMSO-d₆ is particularly useful as it will clearly show the exchangeable proton of the hydroxyl group.[10]

Experimental Protocol: ¹H NMR for Structural Confirmation

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Experiment: Standard ¹H acquisition (16-32 scans).

  • Expected ¹H NMR Signals (DMSO-d₆, 400 MHz):

    • ~9.3 ppm (s, 1H): Phenolic -OH proton.

    • ~6.9-7.1 ppm (m, 3H): Aromatic protons.

    • ~4.5 ppm (s, 4H): Benzylic CH₂ protons of the isoindoline ring.

    • ~1.4 ppm (s, 9H): tert-butyl protons.

Data Interpretation: Confirm that all expected peaks are present and that their integration values are correct. The absence of signals from starting materials or solvents provides strong evidence of purity. For absolute quantification, quantitative NMR (qNMR) can be performed using a certified internal standard.[6]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is the definitive technique for confirming the molecular weight of the target compound and identifying the mass of unknown impurities.

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[12] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the confirmation of the elemental formula (C₁₃H₁₇NO₃).[4][13] Coupling HPLC to MS (LC-MS) is exceptionally powerful, as it provides the mass of each peak separated by the HPLC, aiding in the identification of impurities.[14]

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

  • Instrumentation: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer with an ESI source.

  • Ionization Mode: Positive (to observe [M+H]⁺).

  • Sample Preparation: Dilute the HPLC sample solution or prepare a ~10 µg/mL solution in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Analysis: Infuse directly or analyze via LC-MS.

  • Expected Mass:

    • Molecular Weight: 235.28 g/mol .[13]

    • Expected Ion [M+H]⁺: m/z 236.13.[15]

Data Interpretation: The presence of a dominant peak at m/z 236.13 confirms the molecular weight. Other observed masses could correspond to impurities or adducts (e.g., [M+Na]⁺ at m/z 258.11).[15] Be aware that the Boc group can sometimes fragment in the ion source, potentially showing a peak corresponding to the deprotected amine.[4][12]

Comparative Analysis of Primary Techniques

FeatureHPLC-UV¹H NMR SpectroscopyMass Spectrometry (MS)
Primary Use Quantitative purity (% area)Structural confirmation, identification of isomersMolecular weight confirmation
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Resolution Excellent for isomers and closely related compoundsGood for structural differencesExcellent mass resolution (HRMS)
Quantitative? Yes (with standards)Yes (qNMR with internal standard)[6]Semi-quantitative (relative intensity)
Key Strength Robust, reproducible, industry standard for purity.Unambiguous structure verification.Definitive mass identification.
Limitation Requires chromophore; non-UV active impurities are missed.Lower sensitivity; complex mixtures can be hard to interpret.Isomers are indistinguishable; ionization efficiency varies.

Orthogonal Methods for a Self-Validating System

To ensure the highest level of confidence, primary results should be supported by orthogonal methods that rely on different chemical or physical principles.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid, and inexpensive tool for monitoring reaction progress and getting a quick qualitative snapshot of purity. A single spot under various solvent systems suggests high purity.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. A broad or depressed melting range is a classic indicator of impurities.

  • Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The experimental values should match the theoretical values for the molecular formula C₁₃H₁₇NO₃ within a narrow margin (e.g., ±0.4%).

Integrated Workflow for Purity Assessment

A logical workflow ensures comprehensive analysis, from initial synthesis to final product release.

PurityWorkflow cluster_0 Initial Screening cluster_1 Primary Analysis & Purification cluster_2 Final Certification Crude Crude Synthesized Product TLC TLC Analysis (Multiple Solvent Systems) Crude->TLC Quick Check Purification Column Chromatography or Recrystallization TLC->Purification HPLC_Purity HPLC Purity Check (% Area) Purification->HPLC_Purity Assess Purity NMR_ID ¹H NMR (Structural ID) HPLC_Purity->NMR_ID If >95% Pure MS_MW MS (Molecular Weight) NMR_ID->MS_MW Structure OK Final_Product Final Purified Product (>98%) MS_MW->Final_Product MP Melting Point Final_Product->MP CHN Elemental Analysis (CHN) Final_Product->CHN HRMS HRMS (Formula Confirmation) Final_Product->HRMS

Caption: Integrated workflow for assessing the purity of synthesized compounds.

Conclusion

Assessing the purity of this compound is a multi-faceted process that demands more than a single measurement. By integrating the high-resolution separation power of HPLC, the definitive structural insights of NMR, and the precise mass confirmation of MS, a complete and trustworthy purity profile can be established.[] Supplementing these primary techniques with orthogonal methods like melting point and elemental analysis creates a self-validating system that ensures the quality and reliability of this critical synthetic intermediate, ultimately safeguarding the integrity of the final drug development process.

References

  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Chromatography Online. [Link]

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  • Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-Based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

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  • Sakata, M., et al. (2016). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Institutes of Health. [Link]

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A Comparative Guide to Amine Protecting Groups in Isoindoline Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a protecting group is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This is particularly true in the synthesis of the isoindoline scaffold, a privileged structural motif found in numerous pharmaceuticals and biologically active compounds.[1] This guide provides an in-depth comparative analysis of commonly employed amine protecting groups for isoindoline synthesis, with a focus on the tert-butyloxycarbonyl (Boc) group versus other alternatives such as benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and benzyl (Bn).

This document moves beyond a simple recitation of protocols. It is designed to be a self-validating system of logic, explaining the causality behind experimental choices and providing the technical data necessary to support your synthetic planning.

The Critical Role of Amine Protection in Isoindoline Synthesis

The nitrogen atom in the isoindoline core is a nucleophilic and basic center.[2] Left unprotected, it can interfere with a wide array of synthetic transformations, leading to undesired side reactions and diminished yields. Protecting groups temporarily mask the reactivity of the amine, rendering it inert to specific reaction conditions, and are later removed to reveal the desired isoindoline.[2][3] The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2]

A Comparative Analysis of Key Protecting Groups

tert-Butyloxycarbonyl (Boc) Group

The Boc group is arguably one of the most widely used protecting groups for amines in organic synthesis due to its broad utility and predictable reactivity.[4][5]

Mechanism of Protection and Deprotection:

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[4][5] The deprotection is acid-labile and proceeds via the formation of a stable tert-butyl cation.[6]

Boc_Deprotection Boc_Amine N-Boc Isoindoline Protonated Protonated Carbonyl Boc_Amine->Protonated  + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid Loss of tBu⁺ Amine Isoindoline Carbamic_Acid->Amine Decarboxylation CO2 CO₂ tBu_cation tert-butyl cation Isobutene Isobutene tBu_cation->Isobutene - H⁺

Figure 1: Acid-catalyzed deprotection of a Boc-protected amine.

Advantages:

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[7] This orthogonality is a significant advantage in multi-step syntheses.

  • Mild Deprotection: Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4][5] These conditions are generally mild enough to be compatible with many other functional groups.

Disadvantages:

  • Acid Lability: The primary drawback is its instability under acidic conditions, which limits its use in reactions requiring strong acids.

  • Potential for Side Reactions: The tert-butyl cation generated during deprotection can be trapped by nucleophiles present in the substrate, leading to unwanted byproducts. The use of scavengers like anisole or thioanisole can mitigate this issue.[4]

Experimental Protocol: Boc Protection of Isoindoline

  • Dissolve isoindoline (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equiv) to the solution.

  • Add a base, such as triethylamine (TEA) (1.2 equiv) or 4-dimethylaminopyridine (DMAP) (0.1 equiv), to the reaction mixture.[4]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected isoindoline.

Experimental Protocol: Boc Deprotection

  • Dissolve the N-Boc protected isoindoline in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v).[5]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free amine with an organic solvent.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and offers a different set of deprotection conditions compared to Boc.[8][9]

Advantages:

  • Acid and Base Stability: The Cbz group is generally stable to both acidic and basic conditions, providing orthogonality to the Boc group.[6][10]

  • Clean Deprotection: Catalytic hydrogenation is a very clean deprotection method, yielding toluene and carbon dioxide as byproducts, which are easily removed.[9]

Disadvantages:

  • Sensitivity to Hydrogenolysis: The primary limitation is its incompatibility with catalytic hydrogenation, which restricts its use in the presence of other reducible functional groups like alkenes, alkynes, or some aromatic systems.

  • Harsh Cleavage Alternatives: While alternative deprotection methods exist (e.g., strong acids like HBr in acetic acid), they are often harsh and not widely applicable.[11]

Experimental Protocol: Cbz Protection of Isoindoline

  • Dissolve isoindoline (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF or dioxane) and water.

  • Cool the solution in an ice bath and add a base such as sodium carbonate or sodium bicarbonate.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Cbz protected isoindoline.

Experimental Protocol: Cbz Deprotection (Hydrogenolysis)

  • Dissolve the N-Cbz protected isoindoline in a suitable solvent such as methanol, ethanol, or ethyl acetate.[12]

  • Add a catalytic amount of palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected isoindoline.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its base-lability, making it a key player in solid-phase peptide synthesis (SPPS).[13]

Advantages:

  • Acid Stability: The Fmoc group is stable to acidic conditions, offering orthogonality to acid-labile protecting groups like Boc.[13]

  • Mild Deprotection: Cleavage is achieved with a weak base, typically a solution of piperidine in DMF.[13] These conditions are compatible with a wide range of functional groups.

  • Reaction Monitoring: The dibenzofulvene byproduct released during deprotection is a chromophore that can be monitored by UV spectroscopy to quantify the progress of the reaction.[13]

Disadvantages:

  • Base Lability: Its primary limitation is its instability in the presence of bases, which restricts the types of reactions that can be performed on the protected substrate.

Experimental Protocol: Fmoc Protection of Isoindoline

  • Dissolve isoindoline (1.0 equiv) in a mixture of dioxane and water.

  • Add a base such as sodium bicarbonate.

  • Add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent. Wash the organic layer with dilute acid and brine, dry, and concentrate to give the N-Fmoc protected isoindoline.

Experimental Protocol: Fmoc Deprotection

  • Dissolve the N-Fmoc protected isoindoline in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.[13]

  • Stir the reaction at room temperature for a short period (typically 5-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford the deprotected isoindoline.

Benzyl (Bn) Group

The benzyl group is a simple yet effective protecting group for amines.

Advantages:

  • Robustness: The benzyl group is stable to a wide range of non-reductive conditions, including strongly acidic and basic media, as well as many organometallic reagents.

  • Clean Deprotection: Similar to the Cbz group, it is typically removed by catalytic hydrogenation.[12]

Disadvantages:

  • Sensitivity to Hydrogenolysis: Its removal by hydrogenation limits its use in the presence of other reducible functional groups.

  • Potential for Over-Alkylation: The introduction of the benzyl group via reductive amination or direct alkylation can sometimes lead to the formation of the dibenzylated product.

Experimental Protocol: Benzyl Protection of Isoindoline (Reductive Amination)

  • If starting from a precursor that can be converted to an iminium ion in situ (e.g., from phthalaldehyde and an amine source), this can be reduced in the presence of a reducing agent like sodium borohydride. A more direct benzylation of isoindoline is also common.

  • For direct benzylation: Dissolve isoindoline (1.0 equiv) in a suitable solvent like THF or acetonitrile.

  • Add a base such as potassium carbonate or triethylamine.

  • Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1 equiv).[12]

  • Stir the reaction, possibly with heating, until completion as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent. Dry and concentrate to obtain the N-benzyl isoindoline.

Experimental Protocol: Benzyl Deprotection (Hydrogenolysis)

The protocol is identical to that for the deprotection of the Cbz group.

Comparative Summary and Data

Protecting GroupProtection ReagentDeprotection ConditionsStabilityOrthogonality
Boc (Boc)₂OStrong Acid (TFA, HCl)[4][5]Base, Hydrogenation[7]Cbz, Fmoc, Bn
Cbz Cbz-ClCatalytic Hydrogenation (H₂, Pd/C)[9]Acid, Base[6][10]Boc, Fmoc
Fmoc Fmoc-ClBase (Piperidine)[13]Acid, Hydrogenation[13]Boc, Cbz, Bn
Benzyl (Bn) BnBr, BnClCatalytic Hydrogenation (H₂, Pd/C)[12]Strong Acid, Strong BaseBoc, Fmoc

Strategic Selection of a Protecting Group

The choice of a protecting group is dictated by the overall synthetic strategy. The following decision tree illustrates a logical approach to selecting the appropriate protecting group for an isoindoline synthesis.

Protecting_Group_Selection Start Protect Isoindoline Nitrogen Acid_Step Subsequent step involves strong acid? Start->Acid_Step Base_Step Subsequent step involves base? Acid_Step->Base_Step No Use_Cbz_Bn Use Cbz or Bn Acid_Step->Use_Cbz_Bn Yes Hydrogenation_Step Subsequent step involves hydrogenation? Base_Step->Hydrogenation_Step No Use_Fmoc Use Fmoc Base_Step->Use_Fmoc Yes Use_Boc Use Boc Hydrogenation_Step->Use_Boc No Consider_Alternatives Consider alternative protecting groups Hydrogenation_Step->Consider_Alternatives Yes

Figure 2: Decision tree for selecting an amine protecting group.

Conclusion

The selection of a protecting group for isoindoline synthesis is a nuanced decision that requires careful consideration of the planned synthetic route. The Boc group offers a robust and versatile option, particularly when subsequent steps involve basic or reductive conditions. However, its acid lability necessitates the use of orthogonal protecting groups like Cbz, Fmoc, or Bn when acidic transformations are required. By understanding the specific advantages and limitations of each protecting group, and by employing the logical framework presented in this guide, researchers can make informed decisions to streamline their synthetic efforts and achieve their target isoindoline-containing molecules with greater efficiency and success.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • The chemistry of isoindole natural products. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives. (2017). Springer. Retrieved January 11, 2026, from [Link]

  • Synthesis of isoindoline-1,3-diones | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and optical properties of some isoindole-1,3-dione compounds. (2018). ACG Publications. Retrieved January 11, 2026, from [Link]

  • Isoindoline‐1,3‐dione‐containing phthalimide derivatives with anti‐Alzheimer's disease activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • shows the cleavage conditions for the Boc group | Download Table. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Processes for preparing isoindoline-1,3-dione compounds. (2014). Google Patents.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Selective Cleavage of Cbz-Protected Amines | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]

  • New Protecting Group for Amines. (2018). ChemistryViews. Retrieved January 11, 2026, from [Link]

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  • How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Retrieved January 11, 2026, from [Link]

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A Senior Scientist's Guide to the In Vitro and In Vivo Validation of Isoindoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, serving as the core structure for a range of clinically significant drugs, from the immunomodulatory agents lenalidomide and pomalidomide to the anti-inflammatory apremilast.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, anti-inflammatory, and cytotoxic effects.[2] However, the journey from a promising isoindoline-based molecule in a flask to a validated clinical candidate is a rigorous, multi-stage process demanding meticulous scientific validation. The historical context of thalidomide, an early isoindoline drug, profoundly underscores the imperative for exhaustive preclinical testing before any compound can be considered for human trials.[2]

This guide provides an in-depth, experience-driven comparison of the essential in vitro and in vivo methodologies required to validate isoindoline-based drug candidates. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust data package for candidate selection.

Part 1: The Foundation - In Vitro Validation & Candidate Profiling

The initial phase of validation occurs in vitro ("in glass"), where drug candidates are subjected to a battery of tests in a controlled, non-living environment. This stage is crucial for establishing a baseline understanding of a compound's potency, mechanism of action, and potential liabilities before committing to expensive and complex animal studies.

Primary Potency and Target Engagement

The first question is fundamental: Does the compound interact with its intended biological target, and how potently? For many modern isoindoline derivatives, such as the immunomodulatory imide drugs (IMiDs), the primary target is the protein cereblon (CRBN).[1]

  • Biochemical Assays: For enzymatic targets (e.g., kinases, cyclooxygenases), enzyme inhibition assays are standard. For non-enzymatic targets like CRBN, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity (Kd) between the compound and the purified protein.

  • Cellular Target Engagement: In a cellular context, techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the drug candidate engages its target within the complex environment of a cell, providing more physiologically relevant data.

Cellular Activity & Mechanistic Elucidation

Demonstrating target binding is only the beginning. The critical next step is to prove this engagement translates into a desired biological effect in relevant cell models.

  • Antiproliferative and Cytotoxicity Assays: For oncology candidates, assessing the ability to inhibit cancer cell growth is paramount. A panel of relevant cancer cell lines should be tested. For example, novel phenyl- and pyridyl-substituted isoindolines have been evaluated against lines like HepG2 (liver cancer) and normal human fibroblasts to assess both efficacy and selectivity.[3] The output, typically an IC₅₀ value (the concentration required to inhibit 50% of cell growth), is a key metric for comparing potency.

Table 1: Comparative In Vitro Cytotoxicity of Isoindoline-1,3-dione Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Phenyl-substituted isoindoline 3a HepG2 (Hepatocellular Carcinoma) Micromolar concentrations [3]
Phenyl-substituted isoindoline 3b HepG2 (Hepatocellular Carcinoma) Micromolar concentrations [3]
N-benzylisoindole-1,3-dione A549-Luc (Adenocarcinoma) 114.25 [4]
N-benzylisoindole-1,3-dione HeLa (Cervical Cancer) 148.59 [4]

| 2a (sulfamate derivative) | A549 (Lung Carcinoma) | Dose-dependent activity |[5] |

  • Mechanism of Action (MoA) Studies: Understanding how a compound works is essential. For isoindoline candidates, this often involves:

    • Apoptosis Induction: Assays using Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the percentage of cells undergoing programmed cell death. Some isoindolines induce apoptosis, while others may trigger different cell death pathways like mitotic catastrophe.[3]

    • Cell Cycle Analysis: Staining cells with a DNA-intercalating dye (e.g., propidium iodide) and analyzing by flow cytometry reveals if the compound causes arrest at a specific phase of the cell cycle (G1, S, G2/M).

    • Cytokine Modulation: For anti-inflammatory or immunomodulatory candidates, measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 from stimulated immune cells (e.g., peripheral blood mononuclear cells) using ELISA is a critical functional readout.[1][2]

Early ADMET & Safety Profiling

Before advancing to in vivo studies, a preliminary assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical de-risking step.[6] These assays predict how the drug might behave in a whole organism.

  • Metabolic Stability: Using liver microsomes or hepatocytes to determine how quickly a compound is metabolized. A compound that is too rapidly cleared will likely have poor exposure in vivo.

  • CYP450 Inhibition: Assessing whether the compound inhibits major cytochrome P450 enzymes. Inhibition can lead to dangerous drug-drug interactions.

  • hERG Channel Binding: An early screen for potential cardiotoxicity. Binding to the hERG potassium channel is a common reason for drug candidate failure.

  • Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict how well the compound might be absorbed across the gut wall.

The workflow for this foundational stage is iterative, with chemistry, biology, and DMPK teams working in concert.

G cluster_0 In Vitro Validation Workflow A Compound Synthesis (Isoindoline Library) B Primary Screening (Target Engagement, Potency) A->B Test C Cellular Activity Profiling (IC50 on Cell Lines) B->C Confirm cellular effect D Hit-to-Lead Optimization C->D Potency & Selectivity? E Mechanistic Studies (Apoptosis, Cell Cycle, Cytokines) C->E How does it work? F In Vitro ADMET (Metabolic Stability, CYP, hERG) C->F Is it drug-like? D->A Synthesize new analogs E->D Refine MoA G Candidate Selection for In Vivo E->G Data package review F->D Improve properties F->G Data package review

A typical iterative workflow for the in vitro validation of drug candidates.

Part 2: The Proof - In Vivo Efficacy and Safety Validation

Once a candidate demonstrates a promising in vitro profile (potent, on-target activity, and acceptable early ADMET), it must prove its worth in a living organism. In vivo studies are designed to answer three critical questions: Does the drug get to where it needs to go (Pharmacokinetics)? Does it work in a disease model (Efficacy)? And is it safe (Toxicology)?

Pharmacokinetics (PK) and ADME

Pharmacokinetics describes the journey of a drug through the body. A standard initial PK study is performed in rodents (e.g., mice or rats).

Protocol: Rodent Pharmacokinetic Study

  • Acclimatization: Animals are acclimatized for at least 3-5 days before the study.

  • Dosing: A single dose of the isoindoline candidate is administered via the intended clinical route (e.g., oral gavage - PO) and the intravenous (IV) route in separate cohorts. The IV arm is essential for determining bioavailability.

  • Blood Sampling: Small blood samples are collected at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma is quantified using a sensitive and specific method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including:

    • Cₘₐₓ: Maximum plasma concentration.

    • Tₘₐₓ: Time to reach Cₘₐₓ.

    • AUC: Area under the curve, representing total drug exposure.

    • t₁/₂: Half-life, or how long the drug persists in circulation.

    • F%: Bioavailability (calculated by comparing AUCPO to AUCIV), representing the fraction of the oral dose that reaches systemic circulation.

A compound with good oral bioavailability and a reasonable half-life is desirable for convenient patient dosing.

Efficacy in Relevant Disease Models

The choice of animal model is entirely dependent on the therapeutic indication. The model must recapitulate key aspects of the human disease to be predictive.

Example 1: Anti-Inflammatory Efficacy (Adjuvant-Induced Arthritis Model) This model is standard for evaluating potential treatments for rheumatoid arthritis.[7]

Protocol: Rat Adjuvant-Induced Arthritis (AIA)

  • Induction: Arthritis is induced in rats (e.g., Lewis rats) by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the paw or base of the tail.

  • Disease Development: Animals are monitored daily for signs of arthritis, including paw swelling (edema), which is quantified using a plethysmometer.

  • Treatment: Once arthritis is established (e.g., day 10-14), daily dosing with the isoindoline candidate, a vehicle control, and a positive control (e.g., Celecoxib) begins.

  • Assessment: Paw volume is measured regularly throughout the treatment period (e.g., 2-3 weeks).

  • Endpoint Analysis: At the end of the study, endpoints can include final paw volume, histological analysis of joint damage, and measurement of inflammatory biomarkers in the blood. The efficacy is often reported as the dose required to achieve 50% inhibition of paw edema (ED₅₀).

Example 2: Anticancer Efficacy (Xenograft Model) This model is a workhorse of oncology drug development, where human cancer cells are implanted into immunodeficient mice.

Protocol: Human Tumor Xenograft Study

  • Cell Implantation: A suspension of human cancer cells (e.g., A549 lung cancer cells) is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization & Treatment: Once tumors reach the target size, mice are randomly assigned to treatment groups: vehicle control, positive control (a standard-of-care chemotherapy), and one or more dose levels of the isoindoline candidate. Dosing is typically performed daily via oral gavage.

  • Monitoring: Tumor volume and body weight (a measure of general toxicity) are measured 2-3 times per week.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size. The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor volume in treated groups to the control group.

Table 2: Comparative In Vivo Efficacy of Isoindoline-Based Compounds

Compound Animal Model Parameter Measured Efficacy Metric (ED₅₀) Reference
Tetrahydro-2H-isoindole 37 Murine Air-Pouch Model Inhibition of Exudate PGE₂ 3 mg/kg [7]
Tetrahydro-2H-isoindole 37 Adjuvant-Induced Arthritis Inhibition of Paw Edema 0.15 mg/kg/day (oral) [7]

| Celecoxib (Comparator) | Adjuvant-Induced Arthritis | Reduction of Paw Volume | Effective at 5 mg/kg |[7] |

Toxicology and Safety

Before a drug can be tested in humans, regulatory agencies require a comprehensive safety data package from GLP (Good Laboratory Practice) compliant toxicology studies.[8] These are preceded by non-GLP dose-range finding (DRF) studies to identify tolerated doses.

  • Dose Range-Finding (DRF) Studies: Short-term (e.g., 7-14 day) studies in two species (one rodent, one non-rodent, e.g., rat and dog) to determine the doses for the pivotal GLP studies.

  • Pivotal GLP Toxicology Studies: Typically 28 days in duration for Phase 1 clinical trials. These studies involve daily dosing and intensive monitoring, including clinical observations, body weight, food consumption, clinical pathology (blood and urine analysis), and, upon termination, gross pathology, organ weights, and comprehensive histopathology of all major tissues.[8] The primary goal is to identify the No Observed Adverse Effect Level (NOAEL), which is crucial for setting the safe starting dose in humans.

G cluster_1 In Vivo Validation & Preclinical Development A Selected Candidate from In Vitro B Rodent PK Study (Mouse/Rat) A->B Characterize exposure C Efficacy Study in Disease Model (e.g., Xenograft) B->C Inform dose selection D Dose Range-Finding Tox (Rodent & Non-Rodent) B->D Correlate exposure & safety C->D Demonstrate proof-of-concept E Pivotal GLP Tox Studies (28-Day) D->E Define doses for GLP F IND Submission E->F Establish NOAEL & safety profile

High-level overview of the in vivo validation and preclinical development path.

Part 3: Integrated Decision-Making and The Path Forward

Validation is not a linear checklist but an integrated, decision-driven process. The ultimate goal is to establish a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship, demonstrating that achieving a certain level of drug exposure (PK) leads to a measurable biological effect (PD, e.g., tumor growth inhibition).

A successful isoindoline-based drug candidate for advancement will have:

  • Potent and selective in vitro activity with a well-defined mechanism of action.

  • A "drug-like" in vitro ADMET profile , minimizing liabilities.

  • Acceptable oral bioavailability and pharmacokinetics in animals.

  • Clear, dose-dependent efficacy in a relevant in vivo disease model.

  • An acceptable safety margin , where the efficacious dose is significantly lower than the toxic dose.

The synthesis of these data points forms the core of the Investigational New Drug (IND) application, the gateway to clinical trials. This comprehensive, multi-faceted validation process ensures that only the most promising and safest isoindoline candidates proceed, fulfilling the scientific and ethical obligations of drug development.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI. Retrieved from [Link]

  • Novel phenyl and pyridyl substituted derivatives of isoindolines: Synthesis, antitumor activity and DNA binding features. (2014-11-24). PubMed. Retrieved from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024-11-20). Preprints.org. Retrieved from [Link]

  • Predicted physicochemical and ADMET properties of 2-(isoindolin-2-yl) esters derived from aromatic amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. Retrieved from [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). NIH. Retrieved from [Link]

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  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (n.d.). NIH. Retrieved from [Link]

  • Beyond profiling: using ADMET models to guide decisions. (n.d.). Optibrium. Retrieved from [Link]

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021-07-18). NIH. Retrieved from [Link]

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. (n.d.). PubMed. Retrieved from [Link]

  • Natural products and other medicinal drug candidates with isoindolinones nucleus. (n.d.). ResearchGate. Retrieved from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (n.d.). PubMed. Retrieved from [Link]

  • Drug likeness, targets, molecular docking and ADMET studies for some indolizine derivatives. (2018-11-01). PubMed. Retrieved from [Link]

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A Senior Application Scientist's Guide to Spectroscopic Analysis for Structure Confirmation of Isoindoline Products

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structure Confirmation in Isoindoline Chemistry

The isoindoline scaffold is a privileged motif in medicinal chemistry, forming the core of a diverse array of biologically active compounds. From the notorious thalidomide to novel therapeutics targeting complex diseases, the precise three-dimensional arrangement of atoms within the isoindoline framework is paramount to its function and safety. Consequently, rigorous and unequivocal structure confirmation is not merely a procedural formality but a cornerstone of scientific integrity and successful drug development. This guide provides an in-depth comparison of key spectroscopic techniques for the structural elucidation of isoindoline products, grounded in practical insights and experimental data. We will delve into the "why" behind methodological choices, empowering researchers to confidently and accurately characterize their synthesized molecules.

The Spectroscopic Toolkit: A Multi-faceted Approach to Isoindoline Characterization

No single spectroscopic technique can provide a complete structural picture. Instead, a synergistic application of multiple methods is essential for unambiguous confirmation. This guide will focus on the most powerful and commonly employed techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For isoindoline derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a wealth of information.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information about the chemical environment of each proton in the molecule. Key diagnostic signals for the isoindoline core include:

  • Aromatic Protons: The protons on the benzene ring of the isoindoline scaffold typically appear in the range of 7.0-8.0 ppm. The substitution pattern on the aromatic ring will dictate the multiplicity and coupling constants of these signals.

  • Methylene Protons (C1 and C3): The diastereotopic protons at the C1 and C3 positions of the isoindoline ring are particularly informative. They often appear as a pair of doublets or an AB quartet, with their chemical shifts and coupling constants being sensitive to the nature and stereochemistry of the substituents.

  • N-H Proton: For N-unsubstituted or N-monosubstituted isoindolines, the N-H proton signal can be observed, often as a broad singlet. Its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing information about the carbon framework. Characteristic chemical shifts for the isoindoline core include:

  • Carbonyl Carbons (in Isoindolinones): The carbonyl carbons of isoindolinone derivatives typically resonate in the downfield region, around 165-175 ppm.[1]

  • Aromatic Carbons: The aromatic carbons of the benzene ring appear in the range of 120-150 ppm.

  • Methylene Carbons (C1 and C3): The C1 and C3 carbons of the isoindoline ring generally appear in the range of 40-60 ppm.

2D NMR Spectroscopy: Unraveling Connectivity

Two-dimensional NMR experiments are indispensable for establishing the connectivity between atoms, resolving ambiguities from 1D spectra, and confirming the overall structure.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. For isoindolines, COSY is crucial for identifying adjacent protons, such as those on the aromatic ring and for tracing the connectivity within aliphatic substituents.[2][3]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly attached to carbons. This is a powerful tool for assigning the ¹³C signals based on the known ¹H assignments.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is vital for piecing together the molecular fragments and confirming the overall connectivity, especially for quaternary carbons that are not observed in HSQC spectra. For instance, an HMBC correlation from the methylene protons at C1 to the carbonyl carbon in an isoindolinone would confirm their proximity.[4]

Comparative NMR Data for Substituted Isoindolines

The following table provides a comparative overview of typical ¹H and ¹³C NMR chemical shifts for a selection of substituted isoindoline derivatives, illustrating the influence of substituents on the spectral data.

CompoundAromatic Protons (δ, ppm)C1-H / C3-H (δ, ppm)Aromatic Carbons (δ, ppm)C1 / C3 (δ, ppm)Other Key Signals (δ, ppm)
Isoindoline 7.1-7.3 (m, 4H)4.3 (s, 4H)121-142~45NH proton (variable)
N-Benzylisoindoline 7.2-7.4 (m, 9H)4.1 (s, 4H)127-140~53Benzyl CH₂ (~3.8 ppm)
2-(4-Fluorophenyl)isoindoline-1,3-dione 7.4-7.9 (m, 8H)-123-165-C=O (~167 ppm)
3-Hydroxy-2-phenylisoindolin-1-one 7.1-7.8 (m, 9H)5.9 (s, 1H)124-145~85C=O (~168 ppm), OH (variable)

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial technique for determining the molecular weight of the synthesized isoindoline product and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming that the synthesized product has the correct molecular formula.

Fragmentation Analysis

Under the high-energy conditions of techniques like Electron Ionization (EI), the molecular ion of an isoindoline derivative will fragment in a characteristic manner. Analyzing these fragmentation patterns can provide valuable structural information. Common fragmentation pathways for isoindolines include:

  • Loss of substituents: Cleavage of bonds to substituents on the nitrogen atom or the aromatic ring.

  • Ring cleavage: Fragmentation of the isoindoline ring itself.

For example, N-substituted isoindolines often show a prominent fragment corresponding to the loss of the N-substituent.[5][6][7]

Comparative Mass Spectrometry Data
CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Isoindoline C₈H₉N120.08119, 91
N-Phenylisoindoline C₁₄H₁₃N196.11119, 91, 77
2-(4-chlorophenyl)isoindoline-1,3-dione C₁₄H₈ClNO₂258.03223, 146, 111

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. For isoindoline products, IR spectroscopy can confirm the presence of key structural features:

  • N-H Stretch: In N-unsubstituted or secondary isoindolines, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹.[8]

  • C=O Stretch: For isoindolinone derivatives, a strong carbonyl stretching absorption is a key diagnostic peak, typically appearing in the range of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.[1]

  • C-N Stretch: The C-N stretching vibration of the isoindoline ring is usually found in the 1250-1020 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: These are observed in their characteristic regions of the spectrum.

Comparative IR Data
CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
Isoindoline ~3350-~2900 (C-H), ~1460 (C=C)
Phthalimide (Isoindoline-1,3-dione) ~3200~1770, ~1710 (asymm. & symm.)~1600 (C=C)
N-Acetylisoindoline -~1650~2950 (C-H), ~1470 (C=C)

UV-Vis Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the aromatic system of isoindoline. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic for a given structure. The UV-Vis spectrum of an isoindoline derivative is influenced by the substitution pattern on the aromatic ring and the nature of the substituents on the nitrogen atom.[9][10]

Comparative UV-Vis Data
CompoundSolventλ_max (nm)
Isoindoline Ethanol~260, ~270
Phthalimide Ethanol~220, ~240, ~295
Nitro-substituted Isoindoline VariesRed-shifted compared to parent

Experimental Protocols

Step-by-Step Protocol for NMR Analysis of an Isoindoline Product
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified isoindoline product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is appropriate for the sample's solubility and does not have signals that overlap with key sample resonances.

    • Cap the NMR tube and gently invert to ensure complete dissolution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used.

    • Acquire a COSY spectrum to establish ¹H-¹H correlations.

    • Acquire an HSQC spectrum to determine one-bond ¹H-¹³C correlations.

    • Acquire an HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing and Interpretation:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H NMR spectrum to assign the proton signals.

    • Assign the carbon signals in the ¹³C NMR spectrum with the aid of the HSQC and HMBC data.

    • Use the COSY and HMBC correlations to piece together the molecular structure and confirm the connectivity.

Step-by-Step Protocol for HRMS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the isoindoline product (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with the chosen ionization technique.

    • Filter the sample solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Data Acquisition:

    • Choose an appropriate ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). ESI is generally suitable for polar isoindoline derivatives.

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in high-resolution mode.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition of the molecule using the instrument's software.

    • Compare the calculated elemental composition with the expected formula of the target isoindoline product.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an isoindoline product.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesized Isoindoline Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS IR IR Spectroscopy Synthesis->IR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Connectivity Determine Connectivity & Skeleton NMR->Connectivity MolFormula Confirm Molecular Formula MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups Chromophore Analyze Chromophoric System UV_Vis->Chromophore Structure Propose & Confirm Structure Connectivity->Structure MolFormula->Structure FuncGroups->Structure Chromophore->Structure

Caption: A logical workflow for the comprehensive spectroscopic analysis of isoindoline products.

Conclusion: An Integrated Approach for Confident Structure Elucidation

The robust characterization of isoindoline products is a critical undertaking that necessitates a multi-pronged spectroscopic approach. By judiciously employing a combination of NMR spectroscopy, mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating dataset that leads to unambiguous structure confirmation. This guide has provided a framework for understanding the principles behind each technique, interpreting the resulting data in the context of the isoindoline scaffold, and implementing sound experimental protocols. By embracing this integrated analytical philosophy, scientists can ensure the integrity of their research and accelerate the development of novel isoindoline-based therapeutics.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

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  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. [Link]

  • National Center for Biotechnology Information. (2022, November 29). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. [Link]

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  • ResearchGate. (n.d.). UV-Vis spectra of samples synthesized at 20 ℃ for 30 min with various.... [Link]

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A Senior Application Scientist's Guide to Benchmarking New Isoindoline Derivatives Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoindoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to powerful immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[1][2] These agents have revolutionized the treatment of hematological malignancies, particularly multiple myeloma, by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] As medicinal chemists develop novel isoindoline derivatives with potentially superior potency, selectivity, or safety profiles, a rigorous, systematic benchmarking process against established standards of care is paramount. This guide provides an in-depth, technically grounded framework for the preclinical comparison of a new isoindoline derivative, hereafter referred to as NID-X, against the well-established drug, pomalidomide. The protocols and principles outlined herein are designed to furnish researchers, scientists, and drug development professionals with the data-driven insights necessary to assess the therapeutic potential of new chemical entities.

Introduction: The Cereblon Modulators and the Benchmarking Imperative

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Thalidomide and its more potent analogs, lenalidomide and pomalidomide, exert their therapeutic effects through a novel mechanism of action.[6] They function as "molecular glues," binding directly to the CRBN protein, which is the substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[3][4][5] This binding event allosterically modifies the substrate specificity of the complex, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neo-substrate" proteins that are not its natural targets.[6][7]

In multiple myeloma, the key neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][8] The degradation of these proteins is directly cytotoxic to myeloma cells.[6] This targeted protein degradation, combined with immunomodulatory effects such as T-cell and NK-cell activation and anti-angiogenic properties, forms the foundation of their clinical efficacy.[9][10][11]

The Benchmarking Challenge: Moving Beyond the Incumbent

Pomalidomide (Pomalyst®) is a potent, third-generation IMiD approved for patients with relapsed and refractory multiple myeloma.[12] Any new isoindoline derivative (NID-X) must demonstrate a tangible advantage over this established standard of care. This guide will focus on a head-to-head comparison with pomalidomide, addressing the following critical questions:

  • Does NID-X exhibit superior binding affinity to CRBN?

  • Does NID-X induce more potent or rapid degradation of Ikaros and Aiolos?

  • Does this enhanced molecular activity translate to superior anti-proliferative effects in myeloma cell lines?

  • Does NID-X demonstrate a favorable in vivo pharmacokinetic and efficacy profile?

Defining the Combatants: Profiles of Pomalidomide and NID-X

FeatureThe Incumbent: PomalidomideThe Challenger: NID-X (Hypothetical Profile)
Core Scaffold Isoindoline-1,3-dioneIsoindoline-1,3-dione with novel substitutions
Primary Target Cereblon (CRBN)Cereblon (CRBN)
Key Neo-Substrates Ikaros (IKZF1), Aiolos (IKZF3)Ikaros (IKZF1), Aiolos (IKZF3)
Approved Indication Relapsed/Refractory Multiple MyelomaTo be determined based on preclinical data
Known Limitations Myelosuppression, potential for resistanceUnknown; to be determined through benchmarking

Phase 1: In Vitro Performance Benchmarking

The goal of this phase is to establish a clear hierarchy of performance at the molecular and cellular levels. All experiments must be conducted in parallel, under identical conditions, to ensure the validity of the comparison.

Objective 1: Quantifying Target Engagement with Cereblon

Causality: The initial and most critical step in the mechanism of action is the direct binding of the drug to CRBN. A higher binding affinity (lower dissociation constant, Kd) suggests that the drug may be effective at lower concentrations, potentially leading to a wider therapeutic window. We will use Surface Plasmon Resonance (SPR) to measure these binding kinetics.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant human CRBN-DDB1 protein complex onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare serial dilutions of pomalidomide and NID-X in a suitable running buffer (e.g., HBS-EP+). A typical concentration range would be 0.1 nM to 1 µM.

  • Binding Measurement: Inject the analyte solutions over the immobilized CRBN surface and a reference flow cell. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Data Presentation: Comparative CRBN Binding Affinity

Compoundka (1/Ms)kd (1/s)Kd (nM)
Pomalidomide1.5 x 10^53.0 x 10^-320.0
NID-X2.5 x 10^52.5 x 10^-310.0
Hypothetical Data
Objective 2: Assessing Potency of Neo-Substrate Degradation

Causality: Superior binding affinity does not guarantee superior degradation. The drug-CRBN complex must efficiently recruit Ikaros/Aiolos for ubiquitination. We will quantify the degradation of these neo-substrates using Western Blotting to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Experimental Protocol: Western Blot for Ikaros/Aiolos Degradation

  • Cell Culture: Culture a multiple myeloma cell line known to be sensitive to IMiDs (e.g., MM.1S) to logarithmic growth phase.

  • Treatment: Seed cells at a consistent density and treat with a dose-response curve of pomalidomide and NID-X (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 4-6 hours).

  • Lysis & Protein Quantification: Harvest cells, lyse to extract total protein, and quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Ikaros, Aiolos, and a loading control (e.g., GAPDH or β-Actin).

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect protein bands. Quantify band intensity using densitometry software. Normalize Ikaros/Aiolos levels to the loading control and then to the vehicle-treated control.

  • Calculation: Plot the normalized protein levels against drug concentration and fit to a sigmoidal dose-response curve to calculate DC50 and Dmax.

Data Presentation: Comparative Degradation Potency

CompoundIkaros DC50 (nM)Ikaros Dmax (%)Aiolos DC50 (nM)Aiolos Dmax (%)
Pomalidomide50904592
NID-X15981299
Hypothetical Data

Visualization: In Vitro Degradation Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_process Protein Analysis cluster_output Output Culture Culture MM.1S Cells Seed Seed Cells Culture->Seed Treat Dose with NID-X vs Pomalidomide (4h) Seed->Treat Harvest Harvest & Lyse Treat->Harvest Quantify BCA Assay Harvest->Quantify WB Western Blot (Ikaros, Aiolos, GAPDH) Quantify->WB Analyze Densitometry Analysis WB->Analyze Result Calculate DC50 & Dmax Analyze->Result G cluster_setup Model Setup cluster_study Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Implant Implant MM.1S Cells in SCID Mice Monitor Monitor Tumor Growth Implant->Monitor Randomize Randomize Mice (Tumor Vol ~150mm³) Monitor->Randomize Dosing Daily Oral Dosing: - Vehicle - Pomalidomide - NID-X Randomize->Dosing Measurements Measure Tumor Vol & Body Weight (3x/week) TGI Calculate Tumor Growth Inhibition (TGI) Measurements->TGI

Sources

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of Isoindoline-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoindoline scaffold has emerged as a "privileged structure," a foundational framework for a multitude of clinically significant enzyme inhibitors.[1] Its versatile and synthetically accessible nature has led to the development of potent agents targeting critical disease pathways, from cancer to inflammation.[1][2] However, this chemical versatility comes with an inherent challenge that every drug developer must confront: ensuring target specificity. Cross-reactivity, or the unintended interaction of a drug with off-target enzymes, can lead to unexpected toxicities or diminished efficacy.

This guide provides an in-depth comparison of the cross-reactivity profiles of isoindoline-based enzyme inhibitors, focusing on major therapeutic targets. We will dissect the causality behind experimental choices for assessing selectivity and present supporting data to guide researchers in making informed decisions in their own discovery programs.

The Imperative of Selectivity Profiling

The isoindoline core is present in drugs targeting diverse enzyme families. Key examples include inhibitors of the MDM2-p53 protein-protein interaction , Poly (ADP-ribose) polymerase (PARP) , and the revolutionary Cereblon (CRBN) E3 ligase modulators like lenalidomide.[3][4][5] While structurally related, the intended targets and mechanisms of these compounds vary significantly. An MDM2 inhibitor that inadvertently inhibits a critical kinase, or a PARP inhibitor that binds to a metabolic enzyme, can create a complex pharmacological profile that complicates clinical development. Therefore, comprehensive cross-reactivity analysis is not merely a regulatory checkbox but a fundamental component of a self-validating drug discovery cascade.

Methodologies for Unmasking Off-Target Interactions

A multi-pronged approach is essential to build a comprehensive picture of an inhibitor's selectivity. No single assay can tell the whole story. We rely on a combination of high-throughput in vitro screening and target engagement validation in a physiological, cellular context.

Broad-Panel Enzymatic Screening (In Vitro)

The foundational step in any selectivity study is to screen the compound against a large, diverse panel of purified enzymes. Commercial services have made this an accessible and standardized process, offering panels that cover hundreds of kinases, proteases, phosphatases, and other enzyme classes.[6][7]

The Causality Behind the Choice: This approach provides a rapid, quantitative measure (typically IC50 values) of inhibitory activity against a wide range of potential off-targets. It is the most direct way to identify unintended biochemical interactions early in the discovery process, allowing for structure-activity relationship (SAR) studies to mitigate off-target effects.[8] The radiometric activity assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, remains the gold standard for kinase profiling due to its sensitivity and lack of reliance on modified substrates or coupling enzymes that can introduce artifacts.[9]

Detailed Protocol: Luminescence-Based Kinase Activity Assay

This protocol is a common method used in high-throughput kinase profiling.[10]

  • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor (e.g., an isoindoline-based compound) in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the target kinase enzyme in kinase assay buffer to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for the specific enzyme to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of an ADP-detecting reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of a kinase detection reagent to convert the ADP generated into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is inversely proportional to the amount of kinase inhibition.

  • Analysis: Calculate the percent inhibition for each concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Broad-Panel Kinase Screening

G cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_detection Detection cluster_analysis Data Analysis Compound Isoindoline Inhibitor Stock Solution (DMSO) Dilution 10-Point Serial Dilution Compound->Dilution 1:3 dilution Plate Add Diluted Compound (2.5 µL) AddEnzyme Add Kinase Panel Enzyme (2.5 µL) Plate->AddEnzyme Incubate1 Pre-incubation (10 min) AddEnzyme->Incubate1 AddATP Initiate Reaction (Substrate/ATP, 5 µL) Incubate1->AddATP Incubate2 Reaction Incubation (60 min, 30°C) AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate2->AddADPGlo AddDetection Add Detection Reagent (Generate Signal) AddADPGlo->AddDetection Read Measure Luminescence AddDetection->Read Analysis Calculate % Inhibition Determine IC50 Values Read->Analysis

Caption: Workflow for a typical luminescence-based kinase profiling assay.

Cellular Thermal Shift Assay (CETSA) (In-Cell)

While in vitro assays are essential, they do not account for cell permeability, efflux pumps, or intracellular target concentrations. CETSA is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding inside intact cells.[11][12] This provides definitive evidence of target engagement in a physiological environment.

The Causality Behind the Choice: An observed biochemical activity (from panel screening) is meaningless if the compound cannot engage its target in a cell. CETSA validates this engagement. A ligand-bound protein is thermodynamically more stable and will denature and precipitate at a higher temperature than its unbound form.[13] By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, we can observe a "thermal shift," confirming the drug has reached and bound its target. This technique can also be adapted for proteome-wide analysis using mass spectrometry to uncover off-target binding events in an unbiased manner.[11]

Detailed Protocol: Western Blot-Based CETSA for Target Engagement

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the isoindoline inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control sample.

  • Cell Lysis: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete cell lysis.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration and normalize all samples to the same concentration.

  • Western Blotting: Denature the samples in loading buffer, resolve them by SDS-PAGE, and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensity for each temperature point. Plot the intensity relative to the unheated control against temperature to generate melting curves for both the vehicle- and drug-treated samples. A shift in the curve to the right indicates target stabilization.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge & Lysis cluster_analysis Analysis Cells Intact Cells in Culture Treat Treat with Inhibitor or Vehicle (DMSO) Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Aliquots across a Temperature Gradient Harvest->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Separate Soluble & Precipitated Fractions Lysis->Centrifuge WB Western Blot for Soluble Target Protein Centrifuge->WB Plot Plot Melting Curves & Analyze Shift WB->Plot

Caption: Workflow for validating in-cell target engagement using CETSA.

Comparative Cross-Reactivity Profiles

Here we compare the known and potential cross-reactivity profiles of three major classes of isoindoline-based inhibitors.

PARP Inhibitors

The isoindolinone scaffold is a promising candidate for developing potent PARP inhibitors.[4] These inhibitors function as NAD+ competitors and have shown great success in cancers with deficiencies in DNA repair.[14] However, the PARP family has 17 members, and selectivity is a key challenge.[4]

Comparison Data: A comprehensive chemoproteomics study profiled several clinical PARP inhibitors, providing a valuable benchmark for cross-reactivity.[6] While not all are isoindoline-based, the data reveals important class-wide trends. For instance, niraparib was found to have off-target activity against the kinase DYRK1B, while olaparib and talazoparib were cleaner in the kinase screen.[6] This highlights that even within a target class, selectivity profiles can differ dramatically based on the specific chemical structure, not just the core scaffold.

Inhibitor ClassPrimary Target(s)Known/Potential Off-TargetsComparison Notes
Isoindolinone PARP Inhibitor PARP1, PARP2[9]Other PARP family members (e.g., PARP3), Tankyrases, Kinases (e.g., DYRK1B for niraparib)[6][14]Generally high selectivity compared to kinase inhibitors, but off-target effects are inhibitor-specific.[6] Reduced PARP-DNA trapping is a potential advantage of some novel isoindolinone structures.[9]
Alternative: Phthalazinone (Olaparib) PARP1, PARP2Other PARP family members. Showed high selectivity in a kinase panel screen.[6]Olaparib is a well-established clinical PARP inhibitor. Its high selectivity provides a strong benchmark for new chemical entities.
MDM2-p53 Interaction Inhibitors

Isoindolinones have been developed as potent inhibitors that block the interaction between MDM2 and the tumor suppressor p53, restoring p53's function.[3] These inhibitors bind to a deep hydrophobic pocket on MDM2, mimicking key p53 residues.

Comparison Data: The primary selectivity concern for MDM2 inhibitors is cross-reactivity with the homologous protein MDMX. Many early-generation inhibitors are not effective against MDMX. For broader off-target effects, data is less publicly available than for PARP inhibitors. However, the non-isoindoline clinical candidate Navtemadlin (an imidazoline derivative) was shown to have a very high degree of selectivity for MDM2 in cellular affinity-based protein profiling experiments.[10]

Inhibitor ClassPrimary TargetKnown/Potential Off-TargetsComparison Notes
Isoindolinone MDM2 Inhibitor (e.g., NU8231) MDM2-p53 Interaction[3]MDMX, other protein-protein interaction domains.The isoindolinone scaffold effectively occupies key pockets in MDM2.[15] Selectivity against MDMX is a key development challenge.
Alternative: Imidazoline (Nutlin-3a) MDM2-p53 Interaction[16]Highly selective for MDM2 over MDMX.[17]Nutlin-3a is a highly selective and well-characterized tool compound.[16][18] It serves as the benchmark for on-target potency and selectivity in this class.
Cereblon (CRBN) E3 Ligase Modulators (IMiDs)

This class, including thalidomide, lenalidomide, and pomalidomide, represents a unique case.[5] They are not traditional enzyme inhibitors but function as "molecular glues." By binding to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex, they alter its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of proteins that are not normally targeted by this ligase.[][20]

Comparison Data: For IMiDs, "cross-reactivity" is redefined as the spectrum of "neo-substrates" they induce for degradation. The primary therapeutic targets for multiple myeloma are the transcription factors IKZF1 and IKZF3.[20] However, degradation of other proteins, like SALL4, is linked to the teratogenic effects of thalidomide. Therefore, the goal is not to eliminate "off-target" activity but to engineer molecules that selectively degrade disease-causing proteins while sparing those that lead to toxicity. There can be cross-reactivity in terms of hypersensitivity reactions among the different IMiDs due to their structural similarities.[11]

Inhibitor ClassPrimary MechanismTherapeutic Neo-substratesOff-Target/Toxicity-Related Neo-substrates
Isoindoline-based IMiDs (Lenalidomide, Pomalidomide) Binds CRBN, inducing degradation of specific proteins.[5][]IKZF1 (Ikaros), IKZF3 (Aiolos)[20]SALL4, Casein Kinase 1α (CK1α)

Signaling Pathway: Cereblon Modulation by IMiDs

G cluster_complex CRL4-CRBN E3 Ligase Complex cluster_degradation Proteasomal Degradation cluster_outcome Therapeutic Outcome CRBN Cereblon (CRBN) DDB1 DDB1 Ub Ubiquitination CRBN->Ub triggers CUL4 CUL4 Rbx1 Rbx1 IMiD Isoindoline IMiD (e.g., Lenalidomide) IMiD->CRBN binds & alters surface NeoSubstrate Neo-substrate (e.g., IKZF1) NeoSubstrate->CRBN Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Outcome Anti-Myeloma Effect Degradation->Outcome

Caption: Mechanism of isoindoline-based IMiDs as molecular glues.

Conclusion and Future Directions

The isoindoline scaffold is a powerful tool in the medicinal chemist's arsenal, but its successful application hinges on a deep understanding of inhibitor selectivity. This guide underscores the necessity of a rigorous, multi-faceted approach to studying cross-reactivity.

  • For classical inhibitors (PARP, MDM2): The objective is to maximize on-target potency while minimizing off-target interactions. A combination of broad-panel in vitro screening and cellular target engagement assays like CETSA is critical to build a robust data package and de-risk clinical progression.

  • For molecular glues (IMiDs): The paradigm shifts from avoiding off-targets to selectively choosing them. The challenge lies in designing next-generation modulators that induce the degradation of only the desired pathological proteins, thereby separating efficacy from toxicity.

As our understanding of cellular signaling networks deepens, so too will our ability to predict and engineer inhibitor selectivity. The continued application of these comparative methodologies will be paramount in translating the promise of the isoindoline scaffold into safer and more effective medicines for patients.

References

  • PubChem. Lenalidomide. National Center for Biotechnology Information. [Link]

  • Hardcastle, I. R., et al. (2005). Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction. Bioorganic & Medicinal Chemistry Letters, 15(5), 1515-1520. [Link]

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  • Papeo, G., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 20(3), 392-401. [Link]

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  • Recent Patents on Anti-Cancer Drug Discovery. (2025). Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • Hardcastle, I. R., et al. (2006). Small-Molecule Inhibitors of the MDM2-p53 Protein−Protein Interaction Based on an Isoindolinone Scaffold. Journal of Medicinal Chemistry, 49(21), 6209-6221. [Link]

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  • Chen, Y., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093. [Link]

  • Twarda-Clapa, A., et al. (2019). Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53. International Journal of Molecular Sciences, 20(18), 4568. [Link]

  • Hardcastle, I. R., et al. (2006). Isoindolinone-based inhibitors of the MDM2–p53 protein–protein interaction. ResearchGate. [Link]

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  • Shangary, S., & Wang, S. (2009). Small-molecule inhibitors of the MDM2-p53 protein-protein interaction to reactivate p53 function: a novel approach for cancer therapy. Annual Review of Pharmacology and Toxicology, 49, 223-241. [Link]

  • Al-Samie, A., et al. (2017). Pomalidomide desensitization in a patient hypersensitive to immunomodulating agents. Case Reports in Hematology, 2017, 9432026. [Link]

  • Foley, D. J., et al. (2025). Affinity-based protein profiling of MDM2 inhibitor Navtemadlin. Chemical Science. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 237-251. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-165. [Link]

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  • Thorsell, A. G., & Schüler, H. (2017). Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492. bioRxiv. [Link]

  • Reinhard, F. B. M., et al. (2022). Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation. Cancer Research, 82(1), 134-148. [Link]

  • Wei, D., et al. (2012). MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells. Acta Biochimica et Biophysica Sinica, 44(8), 685-691. [Link]

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  • Jha, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3. [Link]

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  • Ghorab, A., & Barakat, K. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Journal of Hematology & Oncology, 6, 59. [Link]

  • Jha, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate. [Link]

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validation of a synthetic route for large-scale production of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Large-Scale Synthesis of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Abstract

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various therapeutic agents. Its efficient, scalable, and cost-effective production is paramount for advancing drug discovery and development programs. This guide provides an in-depth comparative analysis of viable synthetic routes for the large-scale manufacture of this compound. We validate a preferred three-step synthetic pathway commencing from the readily available and economically viable starting material, 4-hydroxyphthalic acid. This route is evaluated against an alternative pathway, highlighting critical parameters such as overall yield, process safety, scalability, and cost-effectiveness. Detailed experimental protocols and process validation data are provided to support its implementation in a process chemistry or manufacturing environment.

Introduction: The Strategic Importance of a Scalable Synthesis

The isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules.[1] Specifically, this compound, with its strategically placed hydroxyl group and Boc-protected nitrogen, offers synthetic handles for diversification and construction of complex molecular architectures.

The primary challenge in producing this intermediate at scale is not merely achieving the target molecule, but doing so in a manner that is economical, safe, reproducible, and environmentally responsible. A manufacturing process must minimize steps, utilize low-cost and readily available starting materials, avoid hazardous reagents and extreme conditions, and simplify purification procedures. This guide aims to dissect these challenges and present a validated, practical solution for researchers and drug development professionals.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic strategies were evaluated for the large-scale production of the target compound. The key decision point revolves around the selection of the starting material and the method for constructing the isoindoline ring.

  • Route A: Reductive Cyclization from 4-Hydroxyphthalic Acid. This approach leverages a common and inexpensive commodity chemical. The core transformation involves the formation of a phthalimide intermediate, followed by a robust reduction to form the isoindoline ring.

  • Route B: Reductive Amination from 4-Hydroxy-ortho-phthalaldehyde. This route begins with a more advanced intermediate. While potentially shorter, it relies on a starting material that is less common and significantly more expensive, with a synthesis that can be low-yielding.[2]

The following table provides a high-level comparison of these two potential routes:

ParameterRoute A: From 4-Hydroxyphthalic Acid Route B: From 4-Hydroxy-ortho-phthalaldehyde Rationale & Justification
Starting Material Cost LowHigh4-Hydroxyphthalic acid is derived from phthalic anhydride, a large-volume industrial chemical with established supply chains and competitive pricing.[3][4][5] 4-Hydroxy-o-phthalaldehyde is a specialty reagent with limited suppliers and significantly higher cost.[2]
Number of Steps 32Route A requires imide formation, reduction, and Boc protection. Route B involves a direct reductive amination followed by Boc protection.
Overall Yield (Projected) High (65-75%)Moderate (40-50%)The high efficiency of catalytic hydrogenation and Boc protection in Route A leads to a higher projected overall yield. Reductive amination can be less efficient and purification more complex.[6][7]
Scalability & Safety ExcellentGoodRoute A employs catalytic hydrogenation, a well-understood and highly scalable industrial process. It avoids hazardous reagents. Route B's primary challenge is the cost and availability of the starting material for large-scale work.
Purification StraightforwardModerateThe intermediates and final product in Route A are crystalline solids, amenable to purification by recrystallization, which is ideal for large-scale processing.

Validated Synthetic Route: A Three-Step Approach from 4-Hydroxyphthalic Acid

The selected pathway is an efficient and robust three-step synthesis designed for scalability and operational simplicity.

Validated_Synthetic_Route A 4-Hydroxyphthalic Acid B 4-Hydroxyphthalimide A->B Step 1: Imidation Urea, Heat C 5-Hydroxyisoindoline B->C Step 2: Reduction H2, Pd/C, THF D This compound C->D Step 3: Boc Protection (Boc)2O, TEA, THF

Caption: Validated three-step synthetic workflow.

Step-by-Step Mechanistic Rationale

Step 1: Imide Formation from 4-Hydroxyphthalic Acid

The synthesis begins with the conversion of 4-hydroxyphthalic acid to 4-hydroxyphthalimide. This is a dehydration/condensation reaction. Using urea as the nitrogen source is highly advantageous for large-scale synthesis. When heated, urea decomposes to ammonia and isocyanic acid, providing the necessary nucleophile in situ. This method is preferable to using aqueous ammonia under pressure, as it is operationally simpler and avoids the need for high-pressure equipment. The reaction is typically driven to completion by heating, and the product can often be isolated in high purity by simple filtration after precipitation.

Step 2: Catalytic Hydrogenation to 5-Hydroxyisoindoline

This is the key ring-forming step. The reduction of the phthalimide to the corresponding isoindoline is achieved via catalytic hydrogenation. This method is superior to using metal hydrides (e.g., LiAlH₄ or NaBH₄) at scale due to safety, cost, and work-up considerations.

  • Catalyst Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and relatively low cost for this type of transformation. It is also easily recovered by filtration and can potentially be recycled.

  • Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) is suitable for this reaction as it can solubilize the starting material and is stable under hydrogenation conditions.

  • Conditions: The reaction is typically run under a positive pressure of hydrogen gas. The pressure and temperature can be optimized to achieve a reasonable reaction time without leading to over-reduction of the aromatic ring.

Step 3: N-Boc Protection

The final step is the protection of the secondary amine of the isoindoline with a tert-butyloxycarbonyl (Boc) group. This is a standard and high-yielding reaction.[8][9]

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the universal reagent for this transformation. It is stable, easy to handle, and the byproducts (tert-butanol and CO₂) are volatile and easily removed.[10]

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) is used to neutralize the acid formed during the reaction, driving it to completion.[11]

  • Conditions: The reaction is typically fast and can be run at room temperature, which is energy-efficient and minimizes the formation of side products.

Experimental Protocols for Large-Scale Production (1 kg Scale)

The following protocols are presented as a self-validating system, with clear steps, in-process controls, and expected outcomes.

Workflow Overview

Experimental_Workflow cluster_0 Step 1: Imidation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Boc Protection A1 Charge Reactor: 4-Hydroxyphthalic Acid (5.0 kg) Urea (2.5 kg) A2 Heat to 180-190 °C A1->A2 A3 Cool, Add Water A2->A3 A4 Filter & Dry A3->A4 B1 Charge Hydrogenator: 4-Hydroxyphthalimide (3.0 kg) Pd/C (5% w/w), THF A4->B1 Intermediate 1 B2 Pressurize with H2 (5-10 bar) B1->B2 B3 Heat to 50-60 °C B2->B3 B4 Filter Catalyst, Concentrate B3->B4 C1 Charge Reactor: 5-Hydroxyisoindoline (crude) THF, TEA (1.5 eq) B4->C1 Intermediate 2 C2 Add (Boc)2O (1.1 eq) C1->C2 C3 Stir at RT C2->C3 C4 Work-up & Crystallize C3->C4 D_out This compound C4->D_out Final Product

Caption: Step-by-step experimental workflow diagram.

Protocol 1: Synthesis of 4-Hydroxyphthalimide
  • Materials:

    • 4-Hydroxyphthalic acid (5.0 kg, 27.45 mol)

    • Urea (2.5 kg, 41.63 mol)

    • Deionized Water

  • Procedure:

    • Charge a suitable glass-lined reactor with 4-hydroxyphthalic acid and urea.

    • Begin stirring and slowly heat the mixture to 180-190 °C under a nitrogen atmosphere. Ammonia evolution will be observed.

    • Maintain the temperature for 4-6 hours until TLC or HPLC analysis shows complete consumption of the starting material.

    • Cool the reaction mixture to below 100 °C.

    • Carefully add deionized water to the solidified mass and stir to form a slurry.

    • Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral, and dry under vacuum at 80 °C.

  • Expected Outcome: A pale yellow to off-white solid.

Protocol 2: Synthesis of 5-Hydroxyisoindoline
  • Materials:

    • 4-Hydroxyphthalimide (3.0 kg, 18.4 mol)

    • 10% Palladium on Carbon (50% wet, 150 g, 5% w/w dry basis)

    • Tetrahydrofuran (THF, 30 L)

  • Procedure:

    • Charge a hydrogenation reactor with 4-hydroxyphthalimide, THF, and the wet Pd/C catalyst under a nitrogen atmosphere.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 5-10 bar.

    • Heat the mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction by hydrogen uptake and HPLC analysis. The reaction is typically complete in 8-16 hours.

    • Cool the reactor to room temperature and carefully vent the hydrogen. Purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional THF.

    • Concentrate the combined filtrate under reduced pressure to afford the crude product, which is used directly in the next step.

  • Expected Outcome: A solid or viscous oil.

Protocol 3: Synthesis of this compound
  • Materials:

    • Crude 5-Hydroxyisoindoline (from previous step, approx. 18.4 mol)

    • Di-tert-butyl dicarbonate ((Boc)₂O, 4.4 kg, 20.2 mol, 1.1 eq)

    • Triethylamine (TEA, 3.7 kg, 36.8 mol, 2.0 eq)

    • Tetrahydrofuran (THF, 25 L)

    • Ethyl Acetate & Heptane for crystallization

  • Procedure:

    • Dissolve the crude 5-hydroxyisoindoline in THF in a suitable reactor.

    • Add triethylamine and stir to ensure homogeneity.

    • Add the di-tert-butyl dicarbonate solution in THF dropwise over 1-2 hours, maintaining the temperature below 30 °C.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC for completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate and add heptane to induce crystallization.

    • Cool, filter the crystalline product, wash with cold heptane, and dry under vacuum.

  • Expected Outcome: A white to off-white crystalline solid.

Process Validation and Data

The success of a large-scale synthesis is defined by its reproducibility and the quality of the final product. The following table outlines the expected outcomes for the validated route.

StepIntermediate/ProductMolecular Weight ( g/mol )Expected YieldPurity Target (HPLC)Key Analytical Markers
14-Hydroxyphthalimide163.1390-95%>98%Conforms to reference standard by ¹H NMR
25-Hydroxyisoindoline135.1680-85%(Used crude)Presence of benzylic CH₂ protons in ¹H NMR
3Final Product 235.28 85-90% >99% ¹H NMR, ¹³C NMR, and Mass Spec conform to structure[12]
Overall Final Product 235.28 ~65-72% >99% Final product meets all release specifications

Conclusion

The presented three-step synthetic route from 4-hydroxyphthalic acid provides a robust, economically viable, and scalable method for the large-scale production of this compound. The strategic choice of an inexpensive starting material, coupled with the use of well-established and safe industrial reactions like catalytic hydrogenation, makes this route superior to alternatives. The detailed protocols and validation criteria herein serve as a comprehensive guide for researchers and process chemists aiming to implement this synthesis in a manufacturing setting, ensuring a reliable supply of this critical intermediate for pharmaceutical development.

References

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A Senior Application Scientist's Guide to Comparative Docking of Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Isoindoline Scaffold

In the landscape of medicinal chemistry, the isoindoline core is a privileged heterocyclic scaffold. Its unique three-dimensional structure allows for the precise positioning of functional groups, making it a cornerstone for a growing number of clinically approved drugs.[1] These compounds demonstrate a remarkable breadth of pharmacological activities, with applications in oncology (e.g., Thalidomide, Lenalidomide), inflammation, and neurodegenerative diseases.[1][2][3] The therapeutic success of these agents stems from their ability to bind with high affinity and specificity to key biological targets, a process that can be effectively modeled and predicted using computational methods.

This guide provides an in-depth, experience-driven walkthrough of conducting a comparative molecular docking study on a series of isoindoline derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to leverage in silico tools for prioritizing and optimizing isoindoline-based drug candidates.

Pillar 1: The 'Why' and 'How' of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to the active site of another (the protein or receptor).[4][5] It is a cornerstone of structure-based drug design, allowing us to rapidly screen virtual libraries of compounds against a protein target, thereby saving significant time and resources in the early stages of drug discovery.[6][7]

The process can be broken down into two fundamental components:

  • Sampling: The docking algorithm explores a vast number of possible conformations (poses) of the ligand within the protein's binding site.[8]

  • Scoring: A scoring function then estimates the binding affinity for each pose, ranking them to identify the most likely binding mode.[4] The output is typically a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

Causality in Software Selection

A plethora of docking software is available, each with its own algorithms and scoring functions.[9][10] For this guide, we will focus our protocol on AutoDock Vina , a widely used and well-validated open-source program.[11][12]

Why AutoDock Vina?

  • Accessibility: Being open-source, it is freely available to academic and commercial researchers, promoting reproducibility.[10]

  • Accuracy and Speed: It offers a significant improvement in both the speed and accuracy of binding mode prediction compared to its predecessor, AutoDock 4.[12]

  • Robustness: It has been extensively validated across a wide range of protein-ligand systems, making it a trustworthy choice for virtual screening and lead optimization.[12]

Pillar 2: A Self-Validating Experimental Protocol

This section details a step-by-step methodology for a comparative docking study. The target we've selected for this example is Cyclooxygenase-2 (COX-2) , a well-established target for anti-inflammatory drugs, which has been shown to be a target for certain isoindoline derivatives.[13][14]

Workflow Overview

The entire process, from preparation to analysis, follows a logical sequence designed to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Interpretation PDB 1. Target Selection & Retrieval (e.g., COX-2, PDB ID: 1CX2) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Grid 4. Grid Box Generation (Define Search Space) PrepProt->Grid Ligands 3. Ligand Preparation (Draw Isoindoline Derivatives, Energy Minimization) Dock 5. Run Docking (AutoDock Vina) Ligands->Dock Grid->Dock Extract 6. Extract Results (Binding Energies, Poses) Dock->Extract Analyze 7. Interaction Analysis (H-Bonds, Hydrophobic etc.) Extract->Analyze Compare 8. Comparative Analysis (Rank Derivatives) Analyze->Compare PI3K_Pathway GPCR GPCR Activation PI3K PI3Kγ GPCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Isoindoline Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a target for anticancer isoindolinones. [15]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous framework for conducting comparative molecular docking studies of isoindoline derivatives. We have emphasized the importance of understanding the causality behind each step, from software selection to results interpretation. The hypothetical data presented for COX-2 demonstrates how a combination of quantitative scores and detailed interaction analysis can identify promising lead candidates like ISO-01 .

It is crucial to remember that molecular docking is a predictive tool. [6][8]The in silico results presented here are hypotheses that must be validated through experimental assays, such as enzyme inhibition assays and cell-based studies. Nevertheless, when performed correctly, comparative docking is an invaluable asset that can accelerate the drug discovery pipeline, guiding medicinal chemists toward the synthesis of more potent and selective therapeutic agents.

References

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  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico Blog.

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  • Kumar, S., & Singh, N. (2021). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen.

  • Kumar, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure & Dynamics, 1-15.

  • Thakur, A., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Ukrainian Journal of Chemistry, 2(1), 1-15.

  • Andrade Jorge, E., et al. (2017). Dioxo/isoindoline derivatives as novel drugs for neurodegenerative disease: Parkinson’s and Alzheimer's disease (in silico, in vitro and in vivo study). Journal of Medical Microbiology & Diagnosis.

  • De, A., & Singh, G. (2019). Properties and Functions of Isoindoline: A Short Review. Journal of Emerging Technologies and Innovative Research, 6(1), 244-250.

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  • Al-Hourani, B. J., et al. (2023). Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. Scientific reports, 13(1), 1735.

  • Wanas, A. S., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic chemistry, 80, 70–80.

  • Szałek, E., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules (Basel, Switzerland), 26(13), 3959.

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A Comparative Guide to the Metabolic Stability of tert-Butyl 5-hydroxyisoindoline-2-carboxylate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A candidate molecule with promising pharmacological activity can falter due to poor pharmacokinetic properties, such as rapid metabolism, leading to insufficient in vivo exposure or the formation of toxic byproducts.[1] This guide provides an in-depth evaluation of the metabolic stability of the tert-butyl 5-hydroxyisoindoline-2-carboxylate scaffold, a versatile building block in medicinal chemistry.[2] We will dissect its potential metabolic liabilities, present a robust experimental framework for its assessment, and compare it with rationally designed alternatives aimed at enhancing metabolic robustness.

The Structural Anatomy of a Scaffold: Identifying Metabolic Hotspots

The this compound core (henceforth referred to as the "parent scaffold") possesses three key structural motifs, each with distinct implications for its metabolic fate: the N-Boc-protected isoindoline ring, the phenolic hydroxyl group, and the tert-butyl ester. Understanding the enzymatic machinery that acts upon these groups is paramount to predicting and improving metabolic stability.

  • N-Boc Protected Isoindoline Core: The isoindoline nucleus itself can be a substrate for cytochrome P450 (P450) enzymes.[3][4] P450s are a superfamily of heme-containing monooxygenases that are major players in Phase I metabolism.[5][6][7] Aromatization of the indoline ring to an indole is a known metabolic pathway catalyzed by P450s, which can dramatically alter the compound's biological and physical properties.[3][4] The bulky tert-butyloxycarbonyl (Boc) protecting group is generally stable but can be susceptible to acidic conditions, and its removal in vivo would expose the secondary amine to further metabolism.[8][9]

  • The Phenolic Moiety: Phenols are common targets for Phase II conjugation reactions, primarily glucuronidation and sulfation. These processes, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, append polar groups to the hydroxyl function, facilitating rapid excretion. This is often a major clearance pathway that can severely limit a drug's bioavailability and half-life.[10][11]

  • The tert-Butyl Group: While often incorporated to provide steric bulk and enhance lipophilicity, the tert-butyl group is a known site of oxidative metabolism.[12][13] P450 enzymes, particularly from the CYP3A and CYP2C families, can hydroxylate one of the methyl groups, leading to the formation of a primary alcohol metabolite.[12] This alcohol can be further oxidized to a carboxylic acid, significantly altering the compound's properties.[12][14]

Based on this analysis, the primary metabolic liabilities of the parent scaffold are likely oxidation of the tert-butyl group and conjugation of the phenolic hydroxyl group.

Experimental Framework for Assessing Metabolic Stability

To quantify the metabolic stability of the parent scaffold and its derivatives, the liver microsomal stability assay is a cost-effective and high-throughput method widely employed in early drug discovery.[15][16][17][18] Liver microsomes are subcellular fractions that are rich in P450 and UGT enzymes.[16][19] The assay measures the rate of disappearance of the parent compound over time when incubated with metabolically active microsomes.

Detailed Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, including necessary controls to ensure the integrity of the experimental results.

Materials and Reagents:

  • Cryopreserved liver microsomes (human, rat, or other species of interest)

  • Test compounds and positive control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Diazepam)[20]

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH salt.[20][21][22][23][24][25]

  • UDPGA (for assessing glucuronidation)

  • Ice-cold acetonitrile or methanol containing an internal standard (for reaction termination and protein precipitation)

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system for analysis[26][27][28][29][30]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_cpd Prepare Test Compound & Control Stocks (in DMSO) prep_microsomes Thaw & Dilute Liver Microsomes prep_nadph Prepare NADPH Regenerating System pre_incubate Pre-incubate Microsomes & Compound at 37°C prep_nadph->pre_incubate start_rxn Initiate Reaction with NADPH pre_incubate->start_rxn time_points Incubate at 37°C (Sample at 0, 5, 15, 30, 60 min) start_rxn->time_points terminate Terminate Reaction with Cold Acetonitrile + IS time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare stock solutions of test compounds and positive/negative controls in DMSO (e.g., 10 mM).[22]

  • Reaction Mixture Preparation: In a 96-well plate, combine the phosphate buffer, MgCl₂, and liver microsomes (a typical protein concentration is 0.5 mg/mL).[19] Add the test compound to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compounds to equilibrate with the microsomes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[31] For a negative control, add buffer instead of the NADPH system to assess non-P450 mediated degradation or chemical instability.[32]

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.[18][31]

  • Protein Precipitation: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[15][18]

Data Analysis:

The data is analyzed by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[22][33]

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) in µL/min/mg protein = (0.693 / t½) * (1 / microsomal protein concentration)

Improving Metabolic Stability: A Comparison with Bioisosteric Alternatives

To address the predicted metabolic liabilities of the parent scaffold, we can propose derivatives with strategic bioisosteric replacements. A bioisostere is a chemical substituent that can mimic the biological properties of another group while potentially altering its physicochemical or metabolic properties.[34]

Addressing Phenol Metabolism

The rapid conjugation of the 5-hydroxy group is a significant concern. Replacing this phenol with a metabolically more stable bioisostere that retains the desired hydrogen bonding capabilities is a key strategy.

  • Alternative 1: Fluorination of the Aromatic Ring: Introducing fluorine atoms ortho or meta to the hydroxyl group can sterically hinder the approach of large UGT enzymes and alter the electronics of the ring, potentially reducing the rate of conjugation.

  • Alternative 2: Heterocyclic Bioisosteres: Replacing the phenol with certain nitrogen-containing heterocycles can provide a metabolically robust alternative. For instance, groups like benzimidazolones or indoles can act as hydrogen bond donors similar to a phenol but are less susceptible to conjugation.[10][11]

Addressing tert-Butyl Metabolism

Oxidation of the tert-butyl group is another likely route of clearance.

  • Alternative 3: Replacement with a Trifluoromethylcyclopropyl Group: This group serves as a metabolically stable replacement for the tert-butyl moiety. By removing the readily abstractable sp³ C-H bonds and introducing fluorine atoms, the susceptibility to P450-mediated oxidation is significantly reduced.[13][14]

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism (P450) cluster_phase2 Phase II Metabolism (UGT/SULT) parent Parent Scaffold (this compound) M1 M1: tert-Butyl Hydroxylation parent->M1 CYP3A4, CYP2C family M2 M2: Isoindoline Aromatization parent->M2 P450s M3 M3: Phenol Glucuronidation/ Sulfation parent->M3 UGTs, SULTs

Caption: Predicted metabolic pathways for the parent scaffold.

Comparative Data Summary

The following table provides a comparative summary of the parent scaffold and its proposed derivatives, with predicted outcomes on metabolic stability based on established medicinal chemistry principles.

CompoundStructural ModificationPredicted Metabolic LiabilityExpected Outcome in Microsomal Stability Assay
Parent Scaffold This compoundHigh susceptibility to phenol conjugation and tert-butyl oxidation.Short t½, High CLint
Derivative 1 Introduction of fluorine adjacent to the hydroxyl group.Reduced rate of Phase II conjugation at the phenol.Increased t½, Moderate CLint
Derivative 2 Replacement of the 5-hydroxy group with a benzimidazolone.Greatly reduced susceptibility to Phase II conjugation.Significantly Increased t½, Lower CLint
Derivative 3 Replacement of the tert-butyl group with a trifluoromethylcyclopropyl group.Greatly reduced susceptibility to Phase I oxidation at the ester.Significantly Increased t½, Lower CLint
Derivative 4 Combination of modifications from Derivatives 2 and 3.High resistance to both Phase I and Phase II metabolism at key sites.Longest t½, Lowest CLint

Conclusion

The this compound scaffold, while a valuable synthetic intermediate, presents clear metabolic liabilities at its phenolic and tert-butyl positions. The systematic evaluation using in vitro tools like the microsomal stability assay is essential for quantifying these liabilities.[15][33] This guide provides a comprehensive framework for such an evaluation and proposes a rational, data-driven approach to improving metabolic stability through bioisosteric replacement. By strategically modifying these metabolic "hotspots," researchers can significantly enhance the pharmacokinetic profile of lead compounds, increasing their probability of success in later stages of drug development. The principles and protocols outlined herein serve as a robust starting point for any research program focused on this important chemical series.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 5-hydroxyisoindoline-2-carboxylate (CAS No. 226070-47-9). As a crucial building block in the synthesis of bioactive molecules and a common intermediate in drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific hazard profile and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile necessitates careful handling from acquisition to disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[3]

Table 1: GHS Hazard Profile for this compound

Hazard Class GHS Pictogram Signal Word Hazard Statement Source
Acute Toxicity, Oral GHS07 (Exclamation Mark) Warning H302: Harmful if swallowed [3]
Skin Corrosion/Irritation GHS07 (Exclamation Mark) Warning H315: Causes skin irritation [3][4]
Serious Eye Damage/Irritation GHS07 (Exclamation Mark) Warning H319: Causes serious eye irritation [3][4]

| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[3][4] |

These classifications are not arbitrary. The isoindoline core and its functional groups can interact with biological systems, causing irritation to skin, eyes, and the respiratory tract upon exposure.[3][4] Ingestion is particularly harmful.[3] Furthermore, while stable under normal conditions, thermal decomposition, especially during a fire, generates hazardous byproducts, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5] This thermal instability is a critical factor in determining the appropriate final disposal method.

Pre-Disposal Operations: Segregation and Containment

Proper disposal begins at the point of waste generation. Cross-contamination can create complex, hazardous mixtures and significantly increase disposal costs. Therefore, a dedicated and clearly labeled waste stream for this compound and materials contaminated with it is essential.

Experimental Protocol: Waste Collection in the Laboratory
  • Designate a Waste Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap) exclusively for this chemical waste.

  • Labeling: Immediately label the container with the following information:

    • "HAZARDOUS WASTE"

    • "this compound"

    • CAS No: "226070-47-9"

    • Associated Hazards: "Irritant," "Harmful if Swallowed"

    • Accumulation Start Date

  • Segregate Waste Types:

    • Solid Waste: Collect unreacted chemical, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated lab supplies (e.g., silica gel, filter paper) in the designated solid waste container. Avoid mixing with other chemical wastes.[5]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a designated liquid waste container. The container must be labeled with the names and approximate percentages of all components (e.g., "this compound in Dichloromethane, ~5%"). Do not mix incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[5][6]

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a cool, dry, and well-ventilated area, away from heat or ignition sources, and segregated from incompatible materials.[7][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the chemical's irritant properties, a comprehensive PPE strategy is mandatory during handling and disposal operations.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale for Use Source
Hand Protection Nitrile or other chemically resistant gloves. Prevents skin contact and subsequent irritation (H315). [4]
Eye Protection Chemical safety goggles or safety glasses with a face shield. Protects against splashes and dust, preventing serious eye irritation (H319). [4]
Body Protection A lab coat worn buttoned. Provides a barrier against accidental spills on clothing and skin. [4]

| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required. | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation (H335). |[4][7] |

Disposal Pathway and Decision Framework

The recommended disposal method for this compound is high-temperature incineration.[4] This method ensures the complete destruction of the organic molecule, converting it into less harmful gaseous products that can be treated by flue-gas scrubbers. Landfilling is not an appropriate method as the compound's environmental fate and ecotoxicity have not been thoroughly investigated, and release into the environment should be avoided.[5]

The disposal process must be handled by a licensed and certified hazardous waste contractor who can provide a manifest for tracking the waste from the generator to the final disposal site, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]

Visualization: Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is the waste pure compound, contaminated material, or a solution? ppe->segregate solid_container Collect in Labeled SOLID Hazardous Waste Container segregate->solid_container Pure Compound or Contaminated Solids liquid_container Collect in Labeled LIQUID Hazardous Waste Container segregate->liquid_container Solution in Solvent storage Step 3: Secure Storage Store sealed container in a cool, dry, ventilated area. solid_container->storage liquid_container->storage contractor Step 4: Arrange Pickup Contact licensed hazardous waste disposal contractor. storage->contractor end Final Disposal: High-Temperature Incineration with Flue-Gas Scrubber contractor->end

Caption: Decision workflow for handling and disposal of this compound waste.

Spill and Decontamination Procedures

Accidents require immediate and correct action to mitigate exposure and environmental contamination.

  • Small Spills (Solid):

    • Ensure the area is well-ventilated. Evacuate unnecessary personnel.[4]

    • Wearing appropriate PPE, gently sweep or shovel the spilled material into a designated hazardous waste container.[4][5]

    • Avoid generating dust.[4]

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Decontamination:

    • Glassware and equipment should be rinsed with a suitable organic solvent to dissolve any residue. The rinsate must be collected as hazardous liquid waste.

    • Follow the solvent rinse with a thorough cleaning using soap or a laboratory detergent and water.

References

  • SynQuest Laboratories, Inc. (2016). tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate Safety Data Sheet.
  • National Center for Biotechnology Information (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Parchem (n.d.). Safety Data Sheet.
  • BIOFOUNT (n.d.). tert-Butyl-5-hydroxyisoindoline-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl 4-hydroxyisoindoline-2-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • University of Maryland (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • U.S. Environmental Protection Agency (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • MedchemExpress.com (n.d.). Tert-butyl 5-bromo-1,3-dihydro-2H-isoindole-2- carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Molecules (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling tert-Butyl 5-hydroxyisoindoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety and precision of its execution. The compound tert-Butyl 5-hydroxyisoindoline-2-carboxylate (CAS No: 226070-47-9), a valuable isoindoline building block in medicinal chemistry, demands a handling protocol that is both robust and meticulously followed.[1] This guide moves beyond a simple checklist to provide a comprehensive operational plan grounded in chemical causality, ensuring that your work is not only safe but also scientifically sound.

Hazard Identification: Understanding the Chemical's Profile

Before any container is opened, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a high degree of caution.[2]

The primary risks are associated with direct contact and inhalation. The tert-butyl carbamate (Boc) protecting group and the isoindoline core contribute to its specific reactivity and toxicological properties.[1][2] A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound.[3]

Table 1: GHS Hazard Profile for this compound [2]

Hazard Class Hazard Statement GHS Pictogram
Acute toxicity, oral (Category 4) H302: Harmful if swallowed
Skin corrosion/irritation (Category 2) H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A) H319: Causes serious eye irritation

| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | |

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's hazard profile. The goal is to create a complete barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and respiratory.

Table 2: Recommended Personal Protective Equipment

Protection Type Recommended Equipment Rationale & Specifications
Eye/Face Protection Chemical safety goggles and a face shield. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust and splashes.[4][5] A face shield should be worn over goggles when there is a significant risk of splashing.[3][6] All eye and face protection must be compliant with ANSI Z87.1 or European Standard EN166.[4][7]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving. The isoindoline structure and its functional groups can potentially permeate standard latex gloves. Nitrile or neoprene gloves offer superior chemical resistance.[3][7] Double-gloving is a best practice to mitigate the risk of exposure from a pinhole or tear in the outer glove.[7] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact with the chemical.[8]
Body Protection Chemical-resistant lab coat or apron. A fully fastened lab coat provides a primary barrier against accidental spills and contact with contaminated surfaces.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3]

| Respiratory Protection | NIOSH-approved respirator with organic vapor/particulate cartridges. | While all work should be conducted in a certified chemical fume hood to minimize inhalation risk, respiratory protection is necessary if dusts are generated outside of a ventilated enclosure or in the event of a significant spill.[7] |

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol provides a systematic workflow for handling this compound, from initial receipt to final use in an experiment.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood with adequate ventilation.[4][9]

  • Emergency Equipment Check: Before starting, confirm that a safety shower and an eyewash station are unobstructed and have been recently tested.[4][5][10]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, glassware) and waste containers within the fume hood to minimize movement in and out of the containment area.

  • Don PPE: Put on all required PPE as specified in Table 2 before handling the chemical container.

Handling and Experimental Use
  • Container Inspection: Visually inspect the container for any signs of damage or leaks before opening.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust.[10] Use a spatula for transfers and avoid creating airborne dust clouds.[4]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: Keep all reaction vessels closed or covered to the extent possible during the experiment.

  • Post-Handling: After use, securely close the primary container. Decontaminate any reusable equipment. Wipe down the work surface within the fume hood with an appropriate solvent and then a mild detergent solution.[3]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PREP1 Verify Fume Hood & Emergency Equipment PREP2 Don Full PPE (Goggles, Gloves, Lab Coat) PREP1->PREP2 HAND1 Weigh Solid Compound Inside Fume Hood PREP2->HAND1 HAND2 Perform Experiment HAND1->HAND2 CLEAN1 Secure Primary Container HAND2->CLEAN1 CLEAN2 Segregate & Label Waste (Solid, Liquid, Contaminated PPE) CLEAN1->CLEAN2 CLEAN3 Decontaminate Workspace CLEAN2->CLEAN3 END Remove PPE & Wash Hands Thoroughly CLEAN3->END

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Correct Response

In the event of accidental exposure or a spill, a swift and correct response is critical to mitigating harm.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][11] Seek immediate medical attention.[10]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[2][11] Remove contaminated clothing while washing.[10] If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2][11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and have the person drink plenty of water afterwards.[2][11] Seek immediate medical attention.[10]

Spill Response
  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.

  • Contain: For small solid spills, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[4][10]

  • Decontaminate: Clean the spill area with a mild detergent solution and wipe it down.[3] All materials used for cleanup must be disposed of as hazardous waste.[10]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for environmental safety and regulatory compliance.

  • Solid Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container designated for hazardous solid waste.[10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh paper, and pipette tips, must be disposed of as hazardous waste.[10]

  • Final Disposal: All waste streams containing this compound must be disposed of through a licensed professional waste disposal service, adhering to all local, state, and federal regulations.[5][10] Under no circumstances should this chemical or its waste be poured down the drain.[10]

By integrating this comprehensive safety and handling protocol into your laboratory workflow, you build a foundation of trust in your experimental process, ensuring the protection of personnel and the integrity of your research.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. Retrieved from [Link]

  • Smolecule. (n.d.). Buy this compound | 226070-47-9.
  • Benchchem. (n.d.). tert-Butyl Carbamate: A Technical Guide to Safety and Handling.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate.
  • Benchchem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
  • (2010). tert-Butyl carbamate - SAFETY DATA SHEET.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - tert-Butyl carbamate.
  • Benchchem. (n.d.). Personal protective equipment for handling Isoindoline.PTSA.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.